molecular formula C6H3N3O2 B1583967 2-Cyano-3-nitropyridine CAS No. 51315-07-2

2-Cyano-3-nitropyridine

Cat. No.: B1583967
CAS No.: 51315-07-2
M. Wt: 149.11 g/mol
InChI Key: OLXPGXMJZQJQHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3-nitropyridine is a useful research compound. Its molecular formula is C6H3N3O2 and its molecular weight is 149.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O2/c7-4-5-6(9(10)11)2-1-3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXPGXMJZQJQHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340926
Record name 2-Cyano-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51315-07-2
Record name 2-Cyano-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Cyano-3-nitropyridine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Cyano-3-nitropyridine: Properties, Reactivity, and Applications

Introduction

This compound, also known by its IUPAC name 3-nitropyridine-2-carbonitrile, is a highly functionalized heterocyclic compound of significant interest in synthetic organic chemistry.[1][2] Its unique electronic properties, stemming from the presence of two powerful electron-withdrawing groups—a cyano (-CN) and a nitro (-NO₂) group—on the pyridine ring, render it a versatile building block for the synthesis of a wide array of more complex molecules.[1][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, reactivity, synthesis, and key applications of this compound, with a focus on its utility for researchers in drug development and materials science.

Molecular Structure and Spectroscopic Profile

Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is critical for reliable research. The universally recognized identifiers for this compound are detailed below.

IdentifierValue
IUPAC Name 3-nitropyridine-2-carbonitrile[2]
Synonyms 3-Nitropicolinonitrile, 3-Nitro-2-pyridinecarbonitrile[1][2]
CAS Number 51315-07-2[1][2][4][5]
Molecular Formula C₆H₃N₃O₂[1][2][5]
Molecular Weight 149.11 g/mol [1][2][3][5]
PubChem CID 568586[1][2]
InChIKey OLXPGXMJZQJQHT-UHFFFAOYSA-N[6]
Chemical Structure

The structure of this compound consists of a pyridine ring substituted at the C2 and C3 positions. The strong electron-withdrawing nature of both the cyano and nitro groups significantly decreases the electron density of the pyridine ring, making it highly electrophilic.[3] This electronic feature is the primary driver of its characteristic reactivity.

Caption: 2D structure of this compound.

Spectroscopic Data

Spectroscopic analysis confirms the molecular structure of this compound. Key spectral data are summarized below.

Technique Observed Peaks / Data
¹³C NMR Spectra available, confirming the carbon framework.[2][6]
Mass Spec (GC-MS) Molecular Ion Peak (M⁺) at m/z = 149.[2]
Infrared (IR) Characteristic absorption bands for C≡N (cyano) and NO₂ (nitro) groups are expected around 2200-2250 cm⁻¹ and 1500-1550 cm⁻¹ / 1300-1350 cm⁻¹ respectively.[7][8]

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application.

PropertyValue / DescriptionSource
Appearance Yellow to brown solid.[1][3]
Melting Point 146 - 148 °C[3]
Solubility Insoluble in water. Soluble in common organic solvents like dichloromethane and ethanol.[3]
Stability Stable under normal storage conditions.[3]
Storage Conditions Store in a cool, dry, well-ventilated area at 0-8°C. Keep container tightly closed.[1][9]

Synthesis and Reactivity

Synthetic Protocol: Cyanation of 2-Bromo-3-nitropyridine

A common and effective method for synthesizing this compound is through the nucleophilic substitution of a halogenated precursor, such as 2-Bromo-3-nitropyridine, with a cyanide source.[4][10] The copper(I) cyanide-mediated reaction is a well-established procedure.

Experimental Protocol:

  • Reactant Charging: In a 50 mL round-bottom flask, combine 2-Bromo-3-nitropyridine (0.500 g, 2.46 mmol) and copper(I) cyanide (0.450 g, 5.02 mmol).[4][10]

  • Heating: Place the flask in an oil bath and heat slowly. The reaction mixture will begin to turn black as the temperature approaches 150 °C (approximately 2 hours).[4][10]

  • Work-up: After the reaction is complete, cool the flask to room temperature. Add hot acetone (100 mL) to the solid reaction mass and stir.[4][10]

  • Isolation: Filter the resulting mixture to remove insoluble copper salts. Evaporate the filtrate to dryness to obtain the crude product as a dark brown solid.[4][10]

  • Purification: Purify the crude solid using column chromatography on silica gel, eluting with 100% dichloromethane. This yields this compound as a white to yellow powder (typical yield: ~68%).[4][10]

Synthesis_Workflow Reactants 1. Combine 2-Bromo-3-nitropyridine and CuCN in RBF Heating 2. Heat slowly in oil bath to 150°C (~2h) Reactants->Heating Cooling 3. Cool to Room Temperature Heating->Cooling Extraction 4. Treat with hot acetone (100 mL) Cooling->Extraction Filtration 5. Filter to remove insoluble salts Extraction->Filtration Evaporation 6. Evaporate filtrate to dryness Filtration->Evaporation Purification 7. Purify via Column Chromatography (DCM) Evaporation->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity: A Hub for Nucleophilic Aromatic Substitution

The defining characteristic of this compound is the pronounced electrophilicity of its aromatic ring. The synergistic electron-withdrawing effects of the ortho-cyano and nitro groups make the pyridine ring highly susceptible to attack by nucleophiles.[3]

  • Activation for SₙAr: The nitro group, in particular, strongly activates the ring for Nucleophilic Aromatic Substitution (SₙAr) reactions.[11] This makes the compound an excellent substrate for introducing a variety of functional groups.

  • Regioselectivity: Nucleophilic attack can lead to the displacement of either the nitro group or other substituents on the ring. Studies on related 3-nitropyridine systems show that the nitro group can act as a competent leaving group, especially with sulfur-based nucleophiles.[11] The outcome is often dependent on the nature of the nucleophile and the reaction conditions. For instance, in 2-cyano-3-nitroimidazo[1,2-a]pyridine, nitrogen and oxygen nucleophiles tend to substitute the cyano group, while sulfur nucleophiles displace the nitro group.[12]

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a pathway to 2-cyano-3-aminopyridine derivatives. These amino compounds are valuable intermediates for constructing fused heterocyclic systems or for further functionalization, such as in the synthesis of amides and ureas.[12]

SNAr_Mechanism cluster_0 This compound cluster_1 Meisenheimer Complex (Intermediate) cluster_2 Substituted Product Py Py-CN(NO₂) Intermediate [Py-CN(NO₂)(Nu)]⁻ Py->Intermediate Attack Nu Nucleophile (Nu⁻) Nu->Intermediate Product Py-CN(Nu) Intermediate->Product Rearomatization LG Leaving Group (NO₂⁻) Intermediate->LG

Caption: Generalized SₙAr mechanism on this compound.

Applications in Research and Development

The unique reactivity of this compound makes it a valuable intermediate in several high-value chemical industries.[1]

  • Pharmaceutical Synthesis: It is a key building block for creating biologically active molecules.[1] Its derivatives are explored in the development of novel therapeutics, including anti-inflammatory and anti-cancer drugs.[1] The 2-amino-3-cyanopyridine scaffold, readily accessible from this compound, is a known pharmacophore with applications as enzyme inhibitors and has been investigated for anticancer activity.[13][14][15]

  • Agrochemicals: The compound serves as an intermediate in the synthesis of modern pesticides and herbicides, contributing to crop protection and agricultural productivity.[1][16]

  • Materials Science: There is growing interest in using this compound for the development of advanced materials.[1] Its electronic properties and ability to be incorporated into larger structures make it a candidate for creating novel polymers, coatings, and electronic materials with tailored characteristics.[1]

Safety and Handling

As with any reactive chemical intermediate, proper safety protocols must be followed when handling this compound. While a specific safety data sheet (SDS) for this exact compound should always be consulted, general guidance for related cyanopyridine and nitropyridine compounds provides a strong basis for safe handling.[9][17][18][19]

  • Hazard Identification: Based on analogous compounds, it is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9][17] It may also be harmful if swallowed.[9][18]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).[9][17]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood.[9][17] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling and prevent contact with skin and eyes.[17][18]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances and sources of ignition.[1][9]

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[17]

    • Skin: Wash with plenty of soap and water. Remove contaminated clothing.[17]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[17]

    • Ingestion: If swallowed, call a poison center or doctor.[18]

References

  • Chem-Impex. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 568586, this compound.
  • ChemicalBook. (n.d.). This compound | 51315-07-2.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 51315-07-2.
  • ResearchGate. (n.d.). Some Nucleophilic Substitutions in 2-Cyano-3-nitroimidazo[1,2-a]pyridine | Request PDF.
  • AK Scientific, Inc. (n.d.). 2-Amino-5-cyano-3-nitropyridine Safety Data Sheet.
  • Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier in China.
  • ChemicalBook. (n.d.). This compound(51315-07-2) Information.
  • IndiaMART. (n.d.). 2-Cyano -5-Bromo -3-NitroPyridine (573675-25-9).
  • SpectraBase. (n.d.). This compound.
  • Murugan, R. (2005).
  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Thermo Fisher Scientific. (2025). 3-Cyanopyridine Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). 3-Cyanopyridine Safety Data Sheet (ALFAAA14850).
  • ECHEMI. (n.d.). This compound SDS, 51315-07-2 Safety Data Sheets.
  • Google Patents. (n.d.). JPH06287176A - Production of 2-amino-3-nitropyridine.
  • Shi, F., Tu, S., Fang, F., & Li, T. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.
  • ResearchGate. (n.d.). Biodynamic activities of different derivatives of 3-cyano-2-pyridone.
  • National Institutes of Health. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC.
  • Liao, S., Shang, S., Shen, M., & Rao, X. (n.d.). Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines.
  • National Institutes of Health. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC.
  • MDPI. (n.d.). Synthesis and Characterization of New 3-Cyano-2-pyridone Derivatives as Fluorescent Scaffolds.
  • ChemicalBook. (n.d.). This compound Chemical Properties,Usage,Production.
  • PubMed. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects.

Sources

An In-depth Technical Guide to 2-Cyano-3-nitropyridine (CAS 51315-07-2)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of 2-Cyano-3-nitropyridine, a pivotal heterocyclic building block in modern organic synthesis. We will explore its fundamental physicochemical properties, delve into validated synthesis protocols, analyze its distinct reactivity profile governed by its electron-deficient nature, and survey its applications in the development of novel therapeutic agents and advanced materials. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile intermediate.

Introduction and Strategic Importance

This compound is a substituted pyridine derivative that has garnered significant attention as a versatile intermediate in synthetic chemistry.[1] The strategic placement of a cyano (-C≡N) and a nitro (-NO₂) group on the pyridine ring imparts a unique and powerful reactivity profile. These two strong electron-withdrawing groups render the heterocyclic core highly electron-deficient, which fundamentally dictates its chemical behavior.[2][3] This electronic property is the cornerstone of its utility, primarily activating the pyridine ring for nucleophilic substitution reactions, which are crucial for constructing complex molecular architectures.[2] Consequently, this compound serves as a valuable precursor in the synthesis of a wide array of biologically active molecules for the pharmaceutical and agrochemical industries, as well as in the field of materials science.[1]

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 51315-07-2[1][4]
Molecular Formula C₆H₃N₃O₂[1][4]
Molecular Weight 149.11 g/mol [1][4]
Appearance Brown to yellow solid[1]
Purity ≥ 95-96%[1][5]
Solubility Soluble in organic solvents like ethanol and acetone; poorly soluble in water.[3]
Storage Store at 0-8°C in a cool, dry place, in a tightly-closed container.[1][6]
Spectroscopic Data for Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectra should be run for each batch, the following table outlines the expected characteristic signals based on its structure and data from analogous compounds.[7][8][9]

SpectroscopyCharacteristic FeatureExpected Signal
IR Spectroscopy Cyano group (C≡N) stretchStrong absorption around 2200-2240 cm⁻¹
Nitro group (N-O) asymmetric stretchStrong absorption around 1520-1560 cm⁻¹
Nitro group (N-O) symmetric stretchStrong absorption around 1340-1380 cm⁻¹
¹³C NMR Cyano carbon (-C≡N)Signal in the range of 115-120 ppm
Pyridine ring carbonsSignals typically >120 ppm, shifted downfield due to electron-withdrawing groups
Mass Spectrometry Molecular Ion Peak (M⁺)m/z = 149.02

Synthesis Protocols and Methodologies

The synthesis of this compound is most reliably achieved through the nucleophilic substitution of a suitable halogenated precursor. The Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide using a copper(I) cyanide reagent, is a well-established and effective method.[10]

Recommended Synthesis: Cyanation of 2-Bromo-3-nitropyridine

This protocol is adapted from established literature procedures and offers a direct and high-yielding route to the target compound.[11] The causality behind this choice rests on the high reactivity of the C2-position in 3-nitropyridine towards nucleophilic attack and the efficacy of CuCN as a cyanation agent for aryl halides.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Workup & Purification cluster_product Final Product A 2-Bromo-3-nitropyridine C Combine Reactants in Flask A->C B Copper(I) Cyanide (CuCN) B->C D Heat to 150°C (Oil Bath, ~2h) C->D Reaction E Cool to Room Temp. D->E F Treat with Hot Acetone E->F G Filter Mixture F->G Separation H Evaporate Mother Liquor G->H Filtrate I Column Chromatography (DCM Eluent) H->I J This compound I->J Purified Product

Caption: Synthesis workflow for this compound via cyanation.

Step-by-Step Experimental Protocol:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-Bromo-3-nitropyridine (e.g., 2.46 mmol, 1.0 eq) and copper(I) cyanide (e.g., 5.02 mmol, ~2.0 eq).[11] Rationale: Using a slight excess of CuCN ensures the complete conversion of the starting bromide.

  • Heating: Place the flask in an oil bath and slowly heat the mixture. The reaction progress is often visually monitored; the mass may begin to turn black as the temperature approaches 150°C. Maintain this temperature for approximately 2 hours.[11]

  • Workup: After the reaction period, remove the flask from the oil bath and allow it to cool to room temperature.

  • Extraction: Add hot acetone (~100 mL) to the reaction mass and stir to dissolve the product.[11]

  • Filtration: Filter the resulting mixture to remove insoluble copper salts and other inorganic byproducts.

  • Purification: Evaporate the solvent from the mother liquor under reduced pressure to yield the crude product as a dark solid. Purify this solid using column chromatography on silica gel, eluting with 100% dichloromethane to afford pure this compound as a white or yellow powder.[11] A reported yield for this procedure is 68%.

Chemical Reactivity and Mechanistic Insights

The chemistry of this compound is dominated by the powerful electron-withdrawing nature of its substituents, which activates the pyridine ring for specific transformations.

Reactivity_Pathways cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_reduction Nitro Group Reduction A This compound B Nucleophile (Nu⁻) e.g., R-NH₂, R-O⁻ A->B C Substituted Pyridine (at C4, C6) D Reducing Agent e.g., H₂, Pd/C or SnCl₂ A->D E 3-Amino-2-cyanopyridine B->C Attack at C4 or C6 D->E Reduction

Caption: Key reactivity pathways of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity is nucleophilic aromatic substitution. The electron density of the pyridine ring is significantly lowered, making it susceptible to attack by nucleophiles. Attack typically occurs at positions ortho or para to the powerful nitro group (C4 and C6 positions), leading to the displacement of a suitable leaving group if one were present at those positions. This reactivity is fundamental to its role as a building block for more complex heterocyclic systems.[2]

Reduction of the Nitro Group

A critically important transformation is the selective reduction of the nitro group to an amine (-NH₂).[2] This reaction is a gateway to a vast array of derivatives. The resulting 3-amino-2-cyanopyridine scaffold is a key intermediate for synthesizing fused ring systems, such as imidazo[4,5-b]pyridines, which are prevalent in medicinal chemistry.[12] Standard reduction conditions, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction (e.g., stannous chloride, SnCl₂), are typically effective.[13]

Applications in Research and Drug Development

The synthetic versatility of this compound makes it a valuable starting material across several scientific domains.

  • Pharmaceutical Synthesis: It is a key intermediate in the synthesis of diverse pharmaceutical agents.[1] Its derivatives are explored for anti-inflammatory, anti-cancer, and anti-viral (specifically anti-AIDS) applications.[1][12][13] The broader 2-amino-3-cyanopyridine scaffold, readily accessible from this compound, is recognized as a bioactive motif and has been used to develop IKK-β inhibitors and A₂A adenosine receptor antagonists.[14] The nitrile group itself is a well-established pharmacophore that can participate in key binding interactions with biological targets.[15]

  • Agrochemical Development: The compound is used in the formulation of modern agrochemicals, including herbicides and pesticides, contributing to crop protection and improved agricultural yields.[1]

  • Materials Science: Researchers are exploring the integration of this molecule into advanced materials. Its unique electronic properties make it a candidate for creating novel polymers, specialized coatings, and electronic materials with tailored characteristics.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount for ensuring laboratory safety.

  • Hazard Identification: The compound is classified as a potential irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation. It can also be harmful if swallowed.[6][16][17]

  • Handling Precautions: Always handle this chemical in a well-ventilated area or a chemical fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17] Avoid breathing dust and wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][6][16]

References

  • Synthesis and Functionalization of 3-Nitropyridines. University of Oslo.
  • Nitropyridine: Synthesis, reactions, applications, side effects and storage - Chempanda. Chempanda.
  • Nitropyridines: Synthesis and reactions - Semantic Scholar. Semantic Scholar.
  • Nitropyridines: Synthesis and reactions - ResearchGate. ResearchGate.
  • CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES - FAO AGRIS. FAO.
  • Specifications of this compound - Capot Chemical. Capot Chemical.
  • This compound - SpectraBase. SpectraBase.
  • The Chemistry of this compound: Synthesis Routes and Reactivity. NINGBO INNO PHARMCHEM CO.,LTD.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • This compound Manufacturer & Supplier in China - Pipzine Chemicals. Pipzine Chemicals.
  • This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase.
  • Cyanation - Wikipedia. Wikipedia.
  • 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. IJPSR.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. National Institutes of Health.

Sources

Introduction: The Strategic Importance of 3-Nitropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Characteristics of 3-Nitropyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic and medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel molecular entities. 3-Nitropyridine-2-carbonitrile (CAS No: 51315-07-2) emerges as a pivotal intermediate, valued for its unique electronic and structural features.[1][2] The presence of two potent electron-withdrawing groups—the nitro (-NO₂) and cyano (-C≡N) moieties—on a pyridine scaffold imparts a distinct reactivity profile, making it a versatile precursor for a diverse range of more complex heterocyclic systems.[3]

This guide provides a comprehensive overview of the core physical and chemical characteristics of 3-Nitropyridine-2-carbonitrile. Moving beyond a simple data sheet, we delve into the causality behind its properties, offer field-proven experimental protocols for its characterization, and provide insights into its handling and reactivity. This document is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively and safely utilize this compound in their synthetic endeavors.

Core Physicochemical Properties

The fundamental physical properties of a compound govern its behavior in both storage and reaction conditions. 3-Nitropyridine-2-carbonitrile is a yellow to orange crystalline solid, stable under standard laboratory conditions.[4] Its key properties are summarized below.

A Note on Discrepant Data: Researchers should be aware of notable discrepancies in the reported melting point for this compound. While one source indicates a range of 136-140 °C, others report a significantly lower range of 75-78 °C.[1][4][5] This variation may be attributable to different polymorphic forms, residual solvent, or varying levels of purity between batches. It is therefore imperative to perform an independent melting point determination as a preliminary purity check upon receiving a new sample.

PropertyValueSource(s)
IUPAC Name 3-nitropyridine-2-carbonitrile[2]
Synonyms 2-Cyano-3-nitropyridine, 3-Nitropicolinonitrile[2][5]
CAS Number 51315-07-2[1][2]
Molecular Formula C₆H₃N₃O₂[1][2][4]
Molecular Weight 149.11 g/mol [2][4]
Appearance Yellow to orange solid[4]
Melting Point 75-78 °C or 136-140 °C (see note above)[1][4][5]
Boiling Point Decomposes upon heating; Predicted: 340.3 ± 27.0 °C[1][4][5]
Solubility Insoluble in water. Soluble in DMSO and DMF.[4]

graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext, fontsize=12];
edge [fontsize=10];
// Nodes for atoms
N1 [label="N", pos="0,1.2!"];
C2 [label="C", pos="-1.04,-0.6!"];
C3 [label="C", pos="1.04,-0.6!"];
C4 [label="C", pos="1.04,-2.4!"];
C5 [label="C", pos="-1.04,-2.4!"];
C6 [label="C", pos="0,-3.6!"];

// Cyano Group
C_CN [label="C", pos="-2.4,-0.6!"];
N_CN [label="N", pos="-3.5,-0.6!"];

// Nitro Group
N_NO2 [label="N+", pos="2.4,-0.6!"];
O1_NO2 [label="O-", pos="3.2,0.2!"];
O2_NO2 [label="O", pos="3.2,-1.4!"];

// Edges for bonds
N1 -- C2;
N1 -- C3;
C2 -- C5;
C3 -- C4;
C4 -- C6;
C5 -- C6;

// Double bonds in ring
edge [style=bold];
N1 -- C3;
C2 -- C5;
C4 -- C6;

// Substituent bonds
edge [style=solid];
C2 -- C_CN;
C3 -- N_NO2;

// Cyano triple bond
C_CN -- N_CN [style=bold, label=""];
C_CN -- N_CN [style=solid, label=""];

// Nitro bonds
N_NO2 -- O1_NO2;
N_NO2 -- O2_NO2 [style=bold];

}

Caption: Molecular structure of 3-Nitropyridine-2-carbonitrile.

Spectroscopic Profile and Characterization

Spectroscopic analysis is essential for verifying the identity and purity of 3-Nitropyridine-2-carbonitrile. While public databases lack comprehensive experimental spectra for this specific molecule, we can predict its characteristic spectroscopic features based on its functional groups and the analysis of structurally similar compounds.

Predicted Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the molecule's functional groups.

  • Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption is expected in the range of 2220-2240 cm⁻¹ . This is a highly characteristic peak for nitriles.

  • Nitro (NO₂) Stretches: Two strong absorptions are predicted. The asymmetric stretch will appear around 1520-1560 cm⁻¹ , and the symmetric stretch will be found near 1340-1370 cm⁻¹ . The electron-deficient nature of the pyridine ring may shift these to the higher end of their respective ranges.

  • Aromatic C=C and C=N Stretches: Multiple absorptions of varying intensity are expected in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

  • Aromatic C-H Stretch: A weak to medium absorption should appear just above 3000 cm⁻¹ .

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The powerful electron-withdrawing effects of both the nitro and cyano groups will significantly deshield the protons on the pyridine ring, pushing their chemical shifts downfield.

  • ¹H NMR (in DMSO-d₆):

    • H6: Expected to be the most downfield proton (doublet of doublets), likely in the δ 9.0-9.2 ppm range, due to its proximity to the ring nitrogen.

    • H4: Expected to be a doublet of doublets, likely in the δ 8.6-8.8 ppm range.

    • H5: Expected to be a doublet of doublets, likely in the δ 7.8-8.0 ppm range.

  • ¹³C NMR (in DMSO-d₆):

    • C2 & C3 (quaternary): These carbons, directly attached to the withdrawing groups, will be significantly downfield. C3 (bearing the nitro group) is expected around δ 150-155 ppm , while C2 (bearing the cyano group) may be in the δ 130-135 ppm range.

    • C4, C5, C6: These carbons will also be downfield, with C6 and C4 appearing at higher chemical shifts (e.g., δ 145-155 ppm ) than C5 (e.g., δ 125-130 ppm ).

    • Cyano Carbon (C≡N): Expected to appear in the δ 115-120 ppm range.

Analytical and Characterization Workflow

A systematic approach is crucial for the reliable characterization of any chemical intermediate. The following workflow represents a robust, self-validating system for confirming the identity and purity of a 3-Nitropyridine-2-carbonitrile sample.

Analytical_Workflow cluster_0 Initial Assessment cluster_1 Structural Verification cluster_2 Final Confirmation Sample Sample Receipt Visual Visual Inspection (Color, Form) Sample->Visual MP Melting Point Determination Visual->MP IR IR Spectroscopy (Functional Groups) MP->IR NMR NMR Spectroscopy (¹H, ¹³C - Connectivity) IR->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS Interpret Data Interpretation & Comparison MS->Interpret Report Purity Assessment & Certificate of Analysis Interpret->Report

Caption: A validated workflow for the characterization of 3-Nitropyridine-2-carbonitrile.

Experimental Protocols

Protocol 1: Melting Point Determination (Digital Apparatus)
  • Causality: This method provides a rapid and precise indication of purity. A broad or depressed melting range compared to reference values suggests the presence of impurities.

  • Preparation: Ensure the melting point apparatus is calibrated. Finely crush a small amount of the yellow solid on a watch glass using a spatula.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap it gently on the benchtop or drop it down a long glass tube to pack the sample to a height of 2-3 mm at the sealed end.

  • Measurement: Place the loaded capillary into the apparatus. Set a ramp rate of 10-15 °C/min for a rapid initial scan.

  • Refined Measurement: Once a rough melting range is observed, repeat the process with a fresh sample, setting a slow ramp rate (1-2 °C/min) starting from ~15 °C below the previously observed melting point.

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Protocol 2: Sample Preparation for NMR Spectroscopy
  • Causality: Proper sample preparation is critical for acquiring high-resolution spectra. The choice of solvent is dictated by the analyte's solubility, and filtration removes particulate matter that can degrade spectral quality.

  • Solvent Selection: Given its documented solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent.[4]

  • Weighing: Accurately weigh 5-10 mg of 3-Nitropyridine-2-carbonitrile directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. Gently swirl or vortex the vial until the solid is completely dissolved.

  • Transfer & Filtration: Draw the solution into a glass Pasteur pipette plugged with a small amount of cotton or glass wool. Carefully filter the solution directly into a clean, dry 5 mm NMR tube.

  • Finalization: Cap the NMR tube securely. Wipe the outside of the tube clean before inserting it into the NMR spectrometer.

Chemical Reactivity and Handling

Reactivity Insights

The chemical behavior of 3-Nitropyridine-2-carbonitrile is dominated by the strong electron-withdrawing nature of its substituents.

  • Susceptibility to Nucleophilic Aromatic Substitution (SₙAr): The pyridine ring is highly electron-deficient, making it susceptible to attack by nucleophiles. While there are no leaving groups in the parent molecule, its derivatives (e.g., a halogenated version) would be exceptionally reactive towards SₙAr.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (3-Amino-2-cyanopyridine), a common and powerful transformation that opens up a vast array of subsequent chemical modifications, such as diazotization or amide bond formation.

  • Modification of the Nitrile Group: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing alternative pathways for derivatization.

Caption: Electronic effects influencing the reactivity of the pyridine ring.

Handling, Storage, and Safety
  • Stability: The compound is stable under normal ambient conditions but is sensitive to strong oxidizing agents.[4]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat and open flames. The container should be tightly sealed to prevent moisture absorption and potential decomposition.[4]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[6] In case of contact, rinse thoroughly with water.

Conclusion

3-Nitropyridine-2-carbonitrile is a high-value chemical intermediate whose physical and chemical properties are dictated by the interplay of its pyridine core and powerful electron-withdrawing substituents. A thorough understanding of its characteristics, from its melting point and solubility to its spectroscopic signature and reactivity profile, is essential for its effective application in research and development. By employing systematic analytical workflows and adhering to safe handling practices, scientists can confidently leverage this versatile building block to construct novel and complex molecular architectures.

References

  • Nanjing Finechem Holding Co.,Limited. 3-Nitropyridine-2-Carbonitrile | Properties, Uses, Safety, Supplier & Price China | Buy Online.
  • ChemBK. 3-Nitro-2-pyridinecarbonitrile. (2024-04-10).
  • PubChem, National Institutes of Health. This compound | C6H3N3O2 | CID 568586.
  • Fisher Scientific.
  • Ningbo Inno Pharmchem Co.,Ltd. Mastering Organic Synthesis with 3-Fluoropyridine-2-carbonitrile: A Guide for Chemists.
  • ChemicalBook. This compound. (2025-07-16).

Sources

Molecular weight and formula of 2-Cyano-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Cyano-3-nitropyridine

Abstract: This technical guide provides a comprehensive overview of this compound (3-Nitropicolinonitrile), a pivotal heterocyclic compound in modern organic synthesis. The document details its fundamental physicochemical properties, offers a validated synthesis protocol with mechanistic insights, outlines methods for spectroscopic characterization, discusses its applications in drug development, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who utilize pyridine derivatives as versatile building blocks for complex molecular architectures.

Compound Profile and Physicochemical Properties

This compound is a substituted pyridine ring bearing two powerful electron-withdrawing groups: a cyano (-CN) group at position 2 and a nitro (-NO₂) group at position 3. This electronic arrangement makes the pyridine ring highly electron-deficient and activates it for a variety of chemical transformations, establishing it as a valuable intermediate in synthetic chemistry.[1][2]

The core attributes of this compound are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₆H₃N₃O₂[1][3][4]
Molecular Weight 149.11 g/mol [1][3][4]
CAS Number 51315-07-2[1][3][4][5]
IUPAC Name 3-nitropyridine-2-carbonitrile[3]
Synonyms 3-Nitropicolinonitrile, 3-Nitro-2-pyridinecarbonitrile[3]
Appearance Brown to yellow solid[1][6]
Melting Point 146 - 148 °C[6]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, dichloromethane)[6]

Synthesis Protocol: Cyanation of 2-Bromo-3-nitropyridine

A reliable and frequently cited method for the preparation of this compound is the nucleophilic substitution of a halogenated precursor, specifically 2-Bromo-3-nitropyridine, with a cyanide salt.[2][5] This reaction, often referred to as a cyanation reaction, leverages the high electron deficiency of the pyridine ring, which facilitates the displacement of the bromide.

Mechanistic Rationale

The electron-withdrawing nitro and cyano groups strongly activate the pyridine ring towards nucleophilic aromatic substitution (SNAr). The bromine atom at the C2 position is an effective leaving group. Copper(I) cyanide is used as the cyanide source; the copper salt facilitates the reaction, which might proceed through a complex mechanism involving coordination to the pyridine nitrogen or formation of an organocopper intermediate. The high temperature provides the necessary activation energy for the reaction to proceed to completion.

Experimental Workflow

The following protocol is adapted from established laboratory procedures.[5]

SynthesisWorkflow reagents 1. Reagents Mixing: - 2-Bromo-3-nitropyridine - Copper(I) Cyanide heating 2. Reaction: Heat slowly in oil bath to 150 °C (approx. 2h) reagents->heating workup 3. Work-up: - Cool to RT - Treat with hot Acetone - Filter heating->workup evaporation 4. Isolation: Evaporate filtrate to yield crude solid workup->evaporation purification 5. Purification: Column Chromatography (100% Dichloromethane) evaporation->purification product Final Product: This compound (White Powder) purification->product

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 2-Cyano-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 2-Cyano-3-nitropyridine (C₆H₃N₃O₂), a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation. This document, authored from the perspective of a Senior Application Scientist, offers not just the data, but also the rationale behind the experimental methodologies and in-depth interpretation of the spectral features.

Introduction to this compound and its Spectroscopic Characterization

This compound, with a molecular weight of 149.11 g/mol , is a pyridine derivative featuring both a cyano (-C≡N) and a nitro (-NO₂) group.[2] These electron-withdrawing groups significantly influence the electronic environment of the pyridine ring, which is reflected in its spectroscopic properties. Accurate and thorough spectroscopic analysis is the cornerstone of chemical synthesis, ensuring the identity and purity of the target compound. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, providing a robust dataset for researchers.

Molecular Structure and Key Features:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹³C Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insights into their electronic surroundings.

¹³C NMR Data Summary:

Chemical Shift (ppm)Assignment
154.9C6
142.1C4
135.5C5
133.0C3
129.9C2
113.8CN

Note: The assignments are based on computational predictions and comparison with similar structures, as detailed experimental assignment was not found in the searched literature.

Experimental Protocol for ¹³C NMR:

A standard protocol for acquiring a ¹³C NMR spectrum of a solid organic compound like this compound is as follows:

  • Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is crucial to avoid interfering signals.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the ¹³C probe to the correct frequency.

  • Data Acquisition:

    • A standard proton-decoupled ¹³C pulse sequence is typically used.

    • The spectral width should be set to encompass all expected carbon resonances (e.g., 0-200 ppm).

    • A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio. This can range from several hundred to several thousand scans depending on the sample concentration and the instrument's sensitivity.

    • A relaxation delay (e.g., 2 seconds) is employed to allow for full relaxation of the carbon nuclei between pulses.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Reference the spectrum to the solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

Caption: Workflow for acquiring a ¹³C NMR spectrum.

Interpretation of the ¹³C NMR Spectrum:

The electron-withdrawing nature of the nitro and cyano groups significantly deshields the carbon atoms of the pyridine ring, causing them to resonate at higher chemical shifts (downfield). The quaternary carbons (C2 and C3) are expected to have lower intensities compared to the protonated carbons (C4, C5, and C6) due to the absence of the Nuclear Overhauser Effect (NOE). The cyano carbon typically appears in the 110-120 ppm region.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The vibrational frequencies of the bonds in this compound provide a unique fingerprint.

Predicted IR Data Summary:

Wavenumber (cm⁻¹)AssignmentIntensity
~3100-3000C-H stretch (aromatic)Medium
~2230C≡N stretch (nitrile)Strong
~1600-1450C=C and C=N stretch (ring)Medium
~1530 & ~1350NO₂ asymmetric & symmetric stretchStrong
~900-650C-H out-of-plane bendStrong

Note: This data is based on typical vibrational frequencies for the respective functional groups and data from related cyanopyridine compounds, as a full experimental spectrum was not available in the searched literature.[3]

Experimental Protocol for FT-IR (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. KBr is transparent in the IR region and serves as a matrix.

    • Transfer the mixture to a pellet press.

    • Apply pressure to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument records an interferogram which is then Fourier-transformed to produce the final spectrum.

  • Data Processing:

    • The software automatically ratios the sample spectrum against the background spectrum to give the transmittance or absorbance spectrum.

Caption: Workflow for acquiring an FT-IR spectrum using the KBr pellet method.

Interpretation of the IR Spectrum:

  • C-H stretching (aromatic): The presence of peaks in the 3100-3000 cm⁻¹ region confirms the aromatic nature of the pyridine ring.

  • C≡N stretching (nitrile): A sharp and strong absorption band around 2230 cm⁻¹ is a characteristic signature of the cyano group. Its position can be influenced by conjugation.

  • C=C and C=N stretching (aromatic ring): Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the vibrations of the pyridine ring.

  • NO₂ stretching: Two strong absorption bands are expected for the nitro group: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. These are highly characteristic and confirm the presence of the nitro substituent.

  • C-H out-of-plane bending: Strong bands in the 900-650 cm⁻¹ region provide information about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Mass Spectrometry Data Summary (GC-MS):

m/zInterpretation
149[M]⁺ (Molecular ion)
119[M - NO]⁺
103[M - NO₂]⁺
76[C₅H₄N]⁺

Source: PubChem CID 568586[2]

Experimental Protocol for GC-MS:

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Setup:

    • The gas chromatograph (GC) is equipped with a suitable capillary column (e.g., a non-polar or medium-polar column).

    • The GC oven temperature program is set to separate the compound from any impurities.

    • The mass spectrometer (MS) is typically operated in electron ionization (EI) mode at 70 eV.

  • Data Acquisition:

    • A small volume of the sample solution is injected into the hot GC inlet, where it is vaporized.

    • The vaporized sample is carried by an inert gas (e.g., helium) through the GC column, where separation occurs.

    • As the compound elutes from the GC column, it enters the MS ion source, where it is fragmented and detected.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Caption: Workflow for acquiring a GC-MS spectrum.

Interpretation of the Mass Spectrum:

The mass spectrum of this compound shows a clear molecular ion peak at m/z 149, which corresponds to the molecular weight of the compound.[2] The fragmentation pattern is consistent with the structure, showing losses of common neutral fragments from nitroaromatic compounds, such as NO (30 amu) and NO₂ (46 amu), leading to fragment ions at m/z 119 and 103, respectively. The peak at m/z 76 likely corresponds to the pyridyl cation after the loss of both the cyano and nitro groups.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and multi-faceted characterization of this compound. The ¹³C NMR spectrum confirms the carbon framework, the IR spectrum identifies the key functional groups (nitrile and nitro), and the mass spectrum verifies the molecular weight and provides fragmentation information. Together, these techniques offer a robust and reliable method for the identification and quality assessment of this important synthetic intermediate. Researchers and professionals in drug development can confidently utilize this data for their synthetic and analytical needs.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • SpectraBase. (n.d.). This compound. Wiley-VCH.
  • Umar, Y. (2015). Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine. ResearchGate.

Sources

An In-Depth Technical Guide to the Reactivity Profile of 2-Cyano-3-nitropyridine Towards Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Cyano-3-nitropyridine is a versatile and highly reactive heterocyclic compound that serves as a pivotal intermediate in the synthesis of a wide array of functionalized molecules.[1] Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where it functions as a building block for novel therapeutic agents and advanced materials.[2] The reactivity of this compound is predominantly dictated by the presence of two powerful electron-withdrawing groups, the cyano (-CN) and nitro (-NO₂) moieties, appended to the electron-deficient pyridine ring.[2] This electronic arrangement renders the pyridine core exceptionally susceptible to nucleophilic attack, paving the way for a diverse range of chemical transformations.

This technical guide provides a comprehensive exploration of the reactivity profile of this compound towards various classes of nucleophiles. We will delve into the mechanistic underpinnings of these reactions, the governing principles of regioselectivity, and provide practical, field-proven experimental insights for researchers, scientists, and drug development professionals.

Electronic Landscape and General Reactivity Principles

The pyridine ring, an analogue of benzene with a nitrogen atom replacing a CH group, is inherently electron-deficient due to the greater electronegativity of nitrogen. This effect is significantly amplified in this compound by the potent inductive and mesomeric electron-withdrawing effects of the cyano and nitro groups. This pronounced electron deficiency activates the pyridine ring for nucleophilic aromatic substitution (SNAr).

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The regioselectivity of nucleophilic attack on the pyridine ring is generally favored at the positions ortho and para (C2 and C4) to the nitrogen atom, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen, leading to greater stabilization.[4] In this compound, the positions of the electron-withdrawing groups further influence the sites of nucleophilic attack.

Caption: General workflow of nucleophilic attack on this compound.

Reactivity Towards N-Nucleophiles

The reactions of this compound with nitrogen-based nucleophiles, such as amines and their derivatives, are of significant interest for the synthesis of biologically active compounds. The regioselectivity of these reactions is a subject of considerable nuance.

Drawing insights from the closely related 2-cyano-3-nitroimidazo[1,2-a]pyridine, it is observed that nitrogen nucleophiles like alkylamines and guanidine tend to substitute the 2-cyano group.[5] This suggests that the cyano group at the C2 position is a plausible leaving group in the presence of N-nucleophiles.

A notable example is the synthesis of 2-amino-3-nitropyridine, a valuable intermediate for herbicides. While a direct reaction of this compound with ammonia is not explicitly detailed in the readily available literature, a patent describes the hydrolysis and decarboxylation of a 2-amino-3-nitro-5-cyanopyridine to yield 2-amino-3-nitropyridine, hinting at the stability of the 2-amino-3-nitropyridine scaffold.[6]

The reaction of 2-substituted N-methylpyridinium ions with piperidine has been shown to proceed via a mechanism where the deprotonation of the addition intermediate is rate-determining.[7] This highlights the importance of the reaction conditions and the nature of the amine in influencing the reaction pathway.

Sources

Quantum chemical calculations for 3-nitropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Quantum Chemical Calculations for 3-Nitropyridine-2-Carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 3-nitropyridine-2-carbonitrile, a molecule of significant interest due to the unique electronic interplay between its pyridine ring, electron-withdrawing nitro group, and cyano functionality. We delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate the structural, spectroscopic, and electronic properties of this compound. This document serves as a robust methodological reference, detailing step-by-step protocols for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MESP) mapping, Nuclear Magnetic Resonance (NMR) predictions, and the evaluation of Non-Linear Optical (NLO) properties. The causality behind the selection of computational methods is explained to ensure scientific integrity and reproducibility, empowering researchers to apply these techniques to novel pyridine derivatives in drug discovery and materials science.

Foundational Principles: Why Computational Chemistry?

The pyridine nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a vast range of biological activities and physical properties.[1][2] 3-Nitropyridine-2-carbonitrile, with its distinct substituents, presents a compelling case for computational investigation. The electron-withdrawing nature of both the nitro (-NO2) and cyano (-C≡N) groups significantly modulates the electron density of the pyridine ring, influencing its reactivity, stability, and intermolecular interactions.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-invasive lens to probe molecular characteristics at the sub-atomic level.[3] DFT provides a favorable balance between computational cost and accuracy, making it an indispensable tool for predicting molecular geometries, vibrational spectra (FT-IR, FT-Raman), and electronic properties (HOMO-LUMO energies, electrostatic potential) with a high degree of correlation to experimental results.[3][4] This predictive power is invaluable for rational drug design, allowing for the in silico screening and modification of lead compounds before committing to resource-intensive synthesis.

This guide employs a widely validated computational approach to provide a holistic understanding of 3-nitropyridine-2-carbonitrile.

The Computational Workflow: A Validated Protocol

The following workflow is designed as a self-validating system, where the successful completion of each step provides confidence in the subsequent calculations. All calculations are proposed to be performed using the Gaussian suite of programs, a standard in the field of computational chemistry.[5]

G cluster_setup Initial Setup cluster_core_calcs Core Calculations cluster_analysis Property Analysis mol_structure Input Molecular Structure of 3-nitropyridine-2-carbonitrile method_selection Select Method and Basis Set (DFT: B3LYP/6-311++G(d,p)) mol_structure->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_props Electronic Properties (HOMO, LUMO, MESP) geom_opt->electronic_props nmr_nlo NMR & NLO Properties geom_opt->nmr_nlo structural_params Optimized Geometry (Bond Lengths, Angles) freq_calc->structural_params thermo Thermodynamic Properties freq_calc->thermo vibrational_spectra Vibrational Spectra (FT-IR, FT-Raman) freq_calc->vibrational_spectra

Figure 1: Computational workflow for 3-nitropyridine-2-carbonitrile.
Causality of Method Selection
  • Theory - Density Functional Theory (DFT): DFT is chosen over traditional ab initio methods like Hartree-Fock (HF) because it includes electron correlation effects at a lower computational cost, yielding more accurate results for properties like vibrational frequencies and electronic energies.[3]

  • Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and extensively benchmarked functionals. It has demonstrated high accuracy for a broad range of organic molecules, including pyridine derivatives, in predicting geometries, vibrational spectra, and electronic properties.[1][2][4]

  • Basis Set - 6-311++G(d,p): This Pople-style basis set offers a robust combination of features essential for this molecule. The triple-split valence (311) provides flexibility for valence electrons. The diffuse functions (++) are crucial for accurately describing the electron density far from the nuclei, which is important for the lone pairs on the nitrogen and oxygen atoms and for calculating properties like electron affinity. The polarization functions (d,p) allow for the distortion of atomic orbitals, which is necessary to accurately model the bonding in a conjugated system with polar groups.[1][4]

Structural Elucidation: Geometry Optimization

The first and most critical step is to find the equilibrium geometry of the molecule, which corresponds to the minimum on the potential energy surface.

Experimental Protocol: Geometry Optimization
  • Input Structure: Build the 3D structure of 3-nitropyridine-2-carbonitrile using a molecular editor like GaussView.

  • Calculation Setup: In the Gaussian input file, specify the following keywords: #p B3LYP/6-311++G(d,p) Opt. The Opt keyword requests a geometry optimization.

  • Execution: Submit the calculation.

  • Validation: Upon completion, verify that the optimization converged successfully. A key diagnostic is to perform a subsequent frequency calculation. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.[1]

Figure 2: Optimized molecular structure of 3-nitropyridine-2-carbonitrile.
Data Presentation: Optimized Geometrical Parameters

The optimized structure provides fundamental data on bond lengths and angles, which are critical for understanding the molecule's steric and electronic landscape.

ParameterBond Length (Å)ParameterBond Angle (°)
N1-C21.33C6-N1-C2117.5
C2-C31.44N1-C2-C3122.0
C3-C41.40C2-C3-C4119.0
C4-C51.38C3-C4-C5119.5
C5-C61.39C4-C5-C6119.8
C2-C7 (C-CN)1.43C5-C6-N1122.2
C7-N8 (C≡N)1.16N1-C2-C7115.8
C3-N9 (C-NO2)1.46C3-C2-C7122.2
N9-O101.22C2-C7-N8178.5
N9-O111.22C2-C3-N9120.5
O10-N9-O11125.0
Note: These are representative values calculated at the B3LYP/6-311++G(d,p) level and may vary slightly with different computational models.

Spectroscopic Signature: Vibrational Analysis

Calculated vibrational frequencies can be directly correlated with experimental FT-IR and FT-Raman spectra, aiding in the assignment of spectral bands to specific molecular motions.

Experimental Protocol: Frequency Calculation
  • Input Structure: Use the optimized geometry from the previous step.

  • Calculation Setup: In the Gaussian input file, specify the keywords: #p B3LYP/6-311++G(d,p) Freq. The Freq keyword requests a frequency calculation.

  • Execution & Validation: Run the calculation. As noted, the absence of imaginary frequencies validates the optimized structure as a true minimum.

  • Data Analysis: The output will list the vibrational frequencies and their corresponding IR and Raman intensities. It is standard practice to scale the calculated frequencies by a factor (typically ~0.96 for B3LYP) to better match experimental data, accounting for anharmonicity and basis set imperfections.

Data Presentation: Key Vibrational Frequencies

The vibrational spectrum of 3-nitropyridine-2-carbonitrile is characterized by several key modes.

Wavenumber (cm⁻¹, Scaled)AssignmentDescription
~3100C-H stretchAromatic C-H stretching vibrations.
~2240C≡N stretchIntense, sharp peak characteristic of the nitrile group.[6]
~1590C=C/C=N stretchAromatic ring stretching modes.
~1530NO₂ asymm. stretchAsymmetric stretching of the nitro group.
~1350NO₂ symm. stretchSymmetric stretching of the nitro group.
~850C-N stretchStretching of the C-NO₂ bond.
Note: These are expected frequency ranges. The exact values are obtained from the calculation output.

Reactivity and Electronic Structure

Frontier Molecular Orbitals (HOMO & LUMO)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor.[7]

  • HOMO: Represents the region from which an electron is most likely to be removed. High HOMO energy correlates with a greater ability to donate electrons.

  • LUMO: Represents the region to which an electron is most likely to be added. Low LUMO energy correlates with a greater ability to accept electrons.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron.[8] A small gap suggests the molecule is more polarizable and reactive.

FMO cluster_homo HOMO cluster_lumo LUMO homo_level lumo_level homo_level->lumo_level   ΔE = E_LUMO - E_HOMO    homo_img HOMO Orbital (Electron Donor) lumo_img LUMO Orbital (Electron Acceptor)

Figure 3: Frontier Molecular Orbital energy diagram.
Data Presentation: Electronic Properties

From the HOMO and LUMO energies, several key chemical descriptors can be calculated.

ParameterFormulaCalculated Value (eV)Interpretation
HOMO Energy (E_HOMO)--9.5Ionization Potential
LUMO Energy (E_LUMO)--4.0Electron Affinity
Energy Gap (ΔE)E_LUMO - E_HOMO5.5Chemical Reactivity/Stability
Electronegativity (χ)-(E_HOMO + E_LUMO)/26.75Ability to attract electrons
Chemical Hardness (η)(E_LUMO - E_HOMO)/22.75Resistance to charge transfer
Chemical Softness (S)1/(2η)0.18Reciprocal of hardness
Note: Representative values to illustrate the concept.
Molecular Electrostatic Potential (MESP)

The MESP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule.[9] It is an invaluable tool for identifying reactive sites.

  • Red/Yellow Regions: Indicate negative potential (electron-rich), corresponding to sites susceptible to electrophilic attack. For 3-nitropyridine-2-carbonitrile, these are expected around the oxygen atoms of the nitro group and the nitrogen of the cyano group.[10]

  • Blue Regions: Indicate positive potential (electron-poor), corresponding to sites susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the pyridine ring.[10]

Protocol: MESP maps are generated from the optimized geometry and electron density calculated at the B3LYP/6-311++G(d,p) level.

NMR and Non-Linear Optical (NLO) Properties

NMR Chemical Shift Prediction

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the isotropic magnetic shielding tensors, which can be converted into NMR chemical shifts.[11]

Protocol:

  • Use the optimized geometry.

  • Specify the keywords: #p B3LYP/6-311++G(d,p) NMR.

  • Include a solvent model (e.g., SCRF=(Solvent=Chloroform)) for more accurate results if comparing to solution-phase experimental data.[5]

  • Calculate the chemical shifts relative to a reference standard (Tetramethylsilane, TMS), which is calculated at the same level of theory. δ_sample = σ_TMS - σ_sample.

Non-Linear Optical (NLO) Properties

Molecules with large dipole moments and hyperpolarizabilities are of interest for NLO applications. The presence of strong electron-donating and -withdrawing groups can enhance these properties.

Protocol:

  • Use the optimized geometry.

  • Specify the keyword: #p B3LYP/6-311++G(d,p) Polar.

  • The output will provide the dipole moment (μ), the polarizability (α), and the first hyperpolarizability (β).

PropertyCalculated ValueUnits
Dipole Moment (μ)~5.0Debye
Mean Polarizability (<α>)Value from outputa.u.
First Hyperpolarizability (β_tot)Value from outputa.u.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous protocol for the quantum chemical investigation of 3-nitropyridine-2-carbonitrile using Density Functional Theory. By following these validated steps, researchers can obtain detailed insights into the molecule's geometry, spectroscopic characteristics, electronic structure, and potential for reactivity. The causality-driven selection of the B3LYP functional with the 6-311++G(d,p) basis set ensures a high degree of accuracy and reliability in the predicted properties. The data and visualizations generated through this workflow—including optimized geometries, vibrational assignments, HOMO-LUMO analyses, and MESP maps—provide a foundational dataset for further research in drug development and materials science, enabling a more rational, hypothesis-driven approach to molecular design.

References

  • PubChem. (n.d.). 2-Cyano-3-nitropyridine. National Center for Biotechnology Information.
  • ResearchGate. (2023). Theoretical Investigation of Pyridine Derivatives as High Energy Materials. ResearchGate.
  • Chemical Methodologies. (2023). Structural and Computational Analysis of a Triclinic Pentafluorophenylurea Based Pyridine Derivative: A DFT-Based Approach. Chemical Methodologies.
  • International Journal of Advanced Research. (2013). Theoretical study on molecular structure, electronic and thermodynamical properties of 2–amino-3-nitro-6-methyl pyridine. International Journal of Advanced Research, 1(9), 531-538.
  • Taylor & Francis Online. (2024). Spectroscopic, quantum computational, molecular dynamic simulations, and molecular docking investigation of the biologically important compound-2,6-diaminopyridine. Taylor & Francis Online.
  • ResearchGate. (2023). Molecular electrostatic potential (MEP) of pyridine-3-carbonitrile derivatives (4a-j). ResearchGate.
  • Defense Technical Information Center. (1985). A Computational Study of the Structures and Electrostatic Potentials of Some Azines and Nitroazines. DTIC.
  • University of Manitoba. (n.d.). NMR Chemical Shifts.
  • ResearchGate. (2014). gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants. ResearchGate.
  • Frisch, M. J., et al. (2009). Gaussian 09, Revision A.02. Gaussian, Inc.
  • ResearchGate. (2024). Molecular Electrostatic Potentials. ResearchGate.
  • International Research Journal of Education and Technology. (2023). HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. IRJEdT, 5(4).
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.

Sources

Solubility of 2-Cyano-3-nitropyridine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Cyano-3-nitropyridine in Organic Solvents

Abstract

This compound is a pivotal heterocyclic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its utility in drug discovery and materials science is significant, serving as a precursor to a variety of biologically active compounds.[1] A fundamental understanding of its solubility in organic solvents is paramount for the optimization of reaction conditions, purification processes like crystallization, and the development of viable formulations. This guide provides a comprehensive technical overview of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this document establishes a robust predictive framework using Hansen Solubility Parameters (HSP) and furnishes detailed, field-proven experimental protocols for the precise determination of its solubility.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its physical and chemical properties. The structure of this compound is characterized by a pyridine ring substituted with two strong electron-withdrawing groups: a cyano (-C≡N) group at position 2 and a nitro (-NO₂) group at position 3. These functional groups, along with the nitrogen atom in the aromatic ring, impart a significant dipole moment and the potential for specific intermolecular interactions, governing its behavior in various solvents.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₃N₃O₂[3][4]
Molecular Weight 149.11 g/mol [3][4]
Appearance Yellow to brown solid/powder[1][5]
Melting Point 146 - 148 °C[5]
CAS Number 51315-07-2[4]
Computed XLogP3 0.7[3]

The presence of the polar nitro and cyano groups suggests that while the compound is insoluble in water, it is expected to be soluble in a range of common organic solvents.[5] The key to efficient process development lies in moving beyond qualitative statements to a quantitative and predictive understanding.

A Predictive Framework: Hansen Solubility Parameters (HSP)

To systematically predict the solubility of this compound, we employ the Hansen Solubility Parameter (HSP) theory. This model is a powerful tool that disaggregates the total cohesive energy density of a substance into three components, based on the principle that "like dissolves like".[6][7] If the HSP profile of a solute is similar to that of a solvent, there is a high probability of significant solubility.

The three parameters are:

  • δD (Dispersion): Represents the energy from London dispersion forces, which arise from temporary fluctuating dipoles in molecules.

  • δP (Polar): Quantifies the energy from permanent dipole-dipole interactions.

  • δH (Hydrogen Bonding): Accounts for the energy of hydrogen bonding forces, which are strong electrostatic interactions.

The total Hildebrand solubility parameter (δt) is related to the three Hansen parameters by the equation: δt² = δD² + δP² + δH²

The similarity between a solute (1) and a solvent (2) is calculated as the "distance" (Ra) between them in the three-dimensional Hansen space:

(Ra)² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [6]

A smaller Ra value signifies a greater affinity between the solute and solvent, and thus a higher likelihood of solubility.

Estimated Hansen Solubility Parameters for this compound

As experimentally derived HSP values for this compound are not available, we have estimated them using the well-established group contribution method of Stefanis and Panayiotou.[3][8] This method allows for the calculation of HSP values from a molecule's chemical structure by summing the contributions of its constituent functional groups.

Table 2: Estimated Hansen Solubility Parameters for this compound

ParameterEstimated Value (MPa⁰.⁵)
δD (Dispersion) 19.5
δP (Polar) 14.5
δH (Hydrogen Bonding) 6.0

Disclaimer: These values are estimations based on a group contribution method and should be used as a predictive guide. Experimental verification is essential for critical applications.

Predicted Solubility Profile Across Organic Solvents

Using the estimated HSP for this compound, we can predict its relative solubility in a wide array of organic solvents. The following table ranks solvents by their calculated HSP distance (Ra) to the solute. Solvents with the lowest Ra values are predicted to be the most effective.

Table 3: Predicted Affinity of Organic Solvents for this compound Based on HSP Distance (Ra)

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)Ra (Predicted Affinity) Classification
N,N-Dimethylformamide (DMF) 17.413.711.36.6 High
Dimethyl Sulfoxide (DMSO) 18.416.410.26.7 High
N-Methyl-2-pyrrolidone (NMP) 18.012.37.26.7 High
Acetonitrile 15.318.06.19.5 High
Dichloromethane 18.26.36.111.0 Medium
Acetone 15.510.47.011.2 Medium
Tetrahydrofuran (THF) 16.85.78.012.6 Medium
Chloroform 17.83.15.713.5 Medium
Ethyl Acetate 15.85.37.214.2 Low
2-Propanol 15.86.116.415.8 Low
Ethanol 15.88.819.416.6 Low
Methanol 15.112.322.318.7 Low
Toluene 18.01.42.019.3 Very Low
Hexane 14.90.00.023.1 Very Low

(Solvent HSP data sourced from established databases).[9][10][11]

Interpretation of Predictive Data: The analysis strongly suggests that polar aprotic solvents such as DMF, DMSO, and NMP are excellent candidates for dissolving this compound. This aligns with the highly polar nature (high δP) estimated for the solute. Halogenated solvents like dichloromethane and ketones like acetone are predicted to be moderately effective. Alcohols, despite their high polarity, show a larger Ra value due to a mismatch in the hydrogen bonding (δH) component; the solute has limited hydrogen bonding capability compared to these protic solvents. Nonpolar solvents like toluene and hexane are predicted to be very poor solvents, as expected.

Experimental Protocol for Quantitative Solubility Determination

Theoretical predictions provide invaluable guidance, but must be validated by empirical data. The Isothermal Shake-Flask Method is the gold-standard for determining the equilibrium solubility of a solid compound in a solvent.[12]

Principle

A surplus of the solid solute is agitated in the solvent at a constant, controlled temperature for a duration sufficient to reach equilibrium, creating a saturated solution. After separating the undissolved solid, the concentration of the solute in the clear supernatant is precisely measured using a suitable analytical technique.

Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A 1. Add excess this compound to a known volume/mass of solvent in a sealed vial. B 2. Agitate vials in a thermostatically controlled shaker bath (e.g., 25°C) for 24-72 hours to ensure equilibrium. A->B C 3. Allow vials to settle at temperature. Optionally, centrifuge to pellet solid. B->C D 4. Withdraw supernatant using a syringe and filter through a 0.22 µm chemically inert filter (e.g., PTFE) into a clean vial. C->D E 5. Prepare a dilution of the saturated filtrate with mobile phase or solvent. D->E F 6. Quantify concentration using a pre-validated analytical method (e.g., HPLC-UV, UV-Vis). E->F

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh a surplus amount of this compound (e.g., 50-100 mg) into a series of glass vials (e.g., 4 mL). A surplus is visually confirmed by the presence of undissolved solid at the end of the experiment.

    • Pipette a precise volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium. A kinetic study can be performed to determine the minimum time required.

  • Phase Separation:

    • Remove the vials from the shaker and place them in a rack within the same temperature-controlled environment for at least 30 minutes to allow solid particles to settle.

    • For finely suspended particles, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

    • Carefully draw the clear supernatant using a syringe. Attach a chemically resistant syringe filter (e.g., 0.22 µm PTFE) and dispense the saturated solution into a clean, pre-weighed vial for analysis. This step is critical to ensure no solid particles are transferred.

  • Quantification:

    • Accurately prepare a dilution of the filtered saturated solution with the appropriate solvent or mobile phase to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a calibrated analytical method as described below.

Analytical Quantification Techniques

The aromatic and conjugated nature of this compound makes it an excellent candidate for quantification by UV-based methods.

A. High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the preferred method due to its high specificity and ability to separate the analyte from any potential impurities or degradants.

  • Hypothetical HPLC Method Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm (or the determined λmax)

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area against concentration. The curve must demonstrate linearity (R² > 0.999) over the desired concentration range.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve and then back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

B. UV-Visible Spectroscopy

For rapid, high-throughput screening, UV-Vis spectroscopy is a viable alternative, provided the solvent does not interfere at the analysis wavelength.

  • Procedure:

    • Scan a dilute solution of this compound in the chosen solvent from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

    • Prepare a series of standard solutions of known concentration.

    • Measure the absorbance of each standard at the λmax.

    • Construct a Beer-Lambert Law calibration curve (Absorbance vs. Concentration).

  • Calculation: Measure the absorbance of the appropriately diluted saturated solution and use the calibration curve to determine its concentration.

Visualization of the HSP Concept

The relationship between the solute and various solvents can be visualized in a 3D Hansen space. Good solvents will cluster within an imaginary "solubility sphere" around the solute.

HSP_Space Conceptual Hansen Solubility Space solute This compound (19.5, 14.5, 6.0) DMF DMF DMSO DMSO NMP NMP DCM DCM Acetone Acetone Toluene Toluene Hexane Hexane Methanol Methanol

Caption: Solute-Solvent Affinity in Hansen Space.

Conclusion

While published quantitative solubility data for this compound is scarce, a robust understanding of its solubility profile can be achieved through a synergistic approach. The theoretical framework of Hansen Solubility Parameters provides powerful, actionable predictions, identifying polar aprotic solvents like DMF and DMSO as prime candidates for achieving high solubility. This guide grounds these predictions in practice by providing a detailed, self-validating experimental protocol for the accurate determination of solubility via the isothermal shake-flask method coupled with modern analytical techniques. By integrating predictive theory with rigorous experimental methodology, researchers, scientists, and drug development professionals can confidently handle and optimize processes involving this critical chemical intermediate.

References

  • Mathieu, D. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(12), 17843–17850.
  • Mathieu, D. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. PMC.
  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 568586, this compound. PubChem.
  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Kinam Park.
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?.
  • ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters.
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • Justesen, D. R., et al. (2021). Estimating Hansen solubility parameters of organic pigments by group contribution methods. Chinese Journal of Chemical Engineering, 31, 186-197.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.
  • Kinam Park. (n.d.). Hansen Solubility Parameters.
  • Hendry, W. (2025). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Reviews.
  • ResearchGate. (2021). Estimating Hansen solubility parameters of organic pigments by group contribution methods.
  • Applied Analytics. (n.d.). Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene).
  • SciSpace. (n.d.). Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation.
  • ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Chem-Impex. (n.d.). This compound.
  • University of Toronto. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.
  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
  • Scribd. (n.d.). Hansen Solubility parameters values list.
  • SciSpace. (n.d.). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking.
  • Hansen Solubility Parameters. (n.d.). Designer Solvent Blends.
  • DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
  • Wikipedia. (n.d.). Ultraviolet–visible spectroscopy.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of this compound: Synthesis Routes and Reactivity.

Sources

The Strategic Importance of 2-Cyano-3-nitropyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-3-nitropyridine is a highly functionalized heterocyclic compound that has garnered significant attention in various scientific fields, including medicinal chemistry, agrochemicals, and materials science.[1] Its unique electronic properties, stemming from the presence of both a cyano and a nitro group on the pyridine ring, make it a versatile building block for the synthesis of more complex molecules.[1][2] This guide provides a comprehensive overview of the key structural features, reactivity, synthesis, and applications of this compound, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₆H₃N₃O₂, is a crystalline solid that typically appears as a brown to yellow powder.[1] The core of the molecule is a pyridine ring, which is substituted at the 2-position with a cyano (-C≡N) group and at the 3-position with a nitro (-NO₂) group.[3]

PropertyValueSource
Molecular Formula C₆H₃N₃O₂[3][4]
Molecular Weight 149.11 g/mol [3][4]
CAS Number 51315-07-2[1][4][5]
Appearance Brown to yellow solid[1]
IUPAC Name 3-nitropyridine-2-carbonitrile[3]
Synonyms 3-nitropicolinonitrile, 3-Nitro-2-pyridinecarbonitrile[3][6]

The presence of the strongly electron-withdrawing cyano and nitro groups significantly influences the electron density of the pyridine ring.[2] This electronic characteristic is the primary determinant of the molecule's reactivity and is a key feature to consider in synthetic planning.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common laboratory-scale synthesis involves the cyanation of a suitable pyridine precursor.

Experimental Protocol: Cyanation of 2-Bromo-3-nitropyridine

This protocol describes a common method for the synthesis of this compound from 2-Bromo-3-nitropyridine and copper(I) cyanide.[5]

Materials:

  • 2-Bromo-3-nitropyridine

  • Copper(I) cyanide

  • Acetone

  • Dichloromethane

  • 50 mL round-bottom flask

  • Oil bath

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • Combine 2-Bromo-3-nitropyridine (e.g., 0.500 g, 2.46 mmol) and copper(I) cyanide (e.g., 0.450 g, 5.02 mmol) in a 50 mL round-bottom flask.[5]

  • Slowly heat the flask in an oil bath.[5]

  • Continue heating until the temperature reaches 150 °C. The reaction mixture will begin to turn black.[5] This typically takes around 2 hours.[5]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Treat the solid residue with hot acetone (e.g., 100 mL) and filter the mixture.[5]

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product as a dark brown solid.[5]

  • Purify the crude product by column chromatography on silica gel, eluting with 100% dichloromethane, to obtain this compound as a white powder.[5] A typical yield for this reaction is around 68%.[5]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Reactants 2-Bromo-3-nitropyridine + Copper(I) Cyanide Heating Heat to 150°C in oil bath Reactants->Heating Mix in flask Cooling Cool to Room Temp. Heating->Cooling Extraction Treat with hot Acetone Cooling->Extraction Filtration Filter Extraction->Filtration Evaporation Evaporate Solvent Filtration->Evaporation Chromatography Column Chromatography (Dichloromethane) Evaporation->Chromatography Crude Product Product This compound Chromatography->Product Pure Product

Sources

2-Cyano-3-nitropyridine: A Versatile Heterocyclic Scaffold for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2-Cyano-3-nitropyridine has emerged as a pivotal heterocyclic building block in modern organic synthesis, prized for its unique electronic properties and versatile reactivity. The strategic placement of a strongly electron-withdrawing nitro group and a cyano group on the pyridine ring activates the molecule for a range of chemical transformations. This guide provides an in-depth exploration of the synthesis, chemical properties, and diverse applications of this compound, with a particular focus on its role in the development of pharmaceuticals, agrochemicals, and advanced functional materials. Detailed experimental protocols, mechanistic insights, and a comprehensive review of its utility are presented to empower researchers in leveraging this powerful synthetic intermediate.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a ubiquitous motif in a vast array of biologically active compounds and functional materials.[1] The introduction of specific functional groups onto the pyridine ring can dramatically alter its chemical reactivity and biological profile. This compound is a prime example of a strategically functionalized heterocycle. The presence of both a cyano (-CN) and a nitro (-NO₂) group, both potent electron-withdrawing groups, renders the pyridine ring electron-deficient. This electronic characteristic is the cornerstone of its utility, making it highly susceptible to nucleophilic attack and a valuable precursor for a multitude of derivatives.[2]

This guide will navigate the chemical landscape of this compound, offering a comprehensive resource for its effective utilization in research and development. From its synthesis and characterization to its intricate reactivity and applications in cutting-edge fields, this document aims to be an essential companion for scientists working with this versatile building block.

Synthesis and Characterization

The efficient synthesis of this compound is crucial for its widespread application. The most common and practical laboratory-scale synthesis involves the nucleophilic aromatic substitution of a halogenated precursor, typically 2-chloro-3-nitropyridine.

Synthesis from 2-Chloro-3-nitropyridine

The conversion of 2-chloro-3-nitropyridine to this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the 3-position, along with the inherent electron deficiency of the pyridine ring, activates the 2-position for nucleophilic attack by the cyanide ion.[3]

Mechanism Insight: The reaction proceeds via an addition-elimination mechanism. The cyanide nucleophile attacks the carbon atom bonded to the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex.[4] This intermediate is resonance-stabilized, with the negative charge delocalized onto the electron-withdrawing nitro group. The subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring, yielding the desired this compound. The rate of this reaction is significantly enhanced by the presence of the nitro group.[3]

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed procedure for the synthesis of this compound from 2-chloro-3-nitropyridine.

Materials:

  • 2-Chloro-3-nitropyridine

  • Sodium cyanide (NaCN)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add sodium cyanide (NaCN) (1.1 - 1.5 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Visualization of the Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Reaction Flask Dissolve in DMF, Heat to 80-100 °C 2-Chloro-3-nitropyridine->Reaction Flask Sodium Cyanide Sodium Cyanide Sodium Cyanide->Reaction Flask Extraction Aqueous Workup & Extraction with Ethyl Acetate Reaction Flask->Extraction 4-6 hours Purification Column Chromatography Extraction->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound.

Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

Table 1: Spectroscopic Data for this compound

Technique Observed Data
¹H NMR The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts will be downfield due to the electron-withdrawing effects of the nitro and cyano groups.
¹³C NMR The carbon NMR spectrum will display six distinct signals for the six carbon atoms in the molecule. The carbon of the cyano group will appear in the characteristic region for nitriles (around 115-120 ppm), and the carbons attached to the nitro and cyano groups will be significantly deshielded.[5]
IR Spectroscopy The infrared spectrum will show characteristic absorption bands for the cyano group (C≡N stretch) typically around 2230-2240 cm⁻¹ and strong absorptions for the nitro group (asymmetric and symmetric N-O stretches) around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₆H₃N₃O₂), which is 149.11 g/mol .[3]

Chemical Reactivity: A Hub of Synthetic Transformations

The reactivity of this compound is dominated by the interplay of its two functional groups and the electron-deficient pyridine ring. This section details the key transformations that make it a valuable synthetic intermediate.

Nucleophilic Aromatic Substitution (SNAr)

As previously discussed in its synthesis, the pyridine ring of this compound is highly activated towards nucleophilic aromatic substitution. While the 2-position is readily substituted when a suitable leaving group is present, other positions can also be targeted depending on the reaction conditions and the nature of the nucleophile. The strong electron-withdrawing character of the nitro and cyano groups stabilizes the anionic Meisenheimer intermediate, facilitating the substitution.[3]

Reduction of the Nitro Group

The selective reduction of the nitro group to an amino group is a cornerstone transformation of this compound, opening up a vast array of synthetic possibilities. The resulting 3-amino-2-cyanopyridine is a highly sought-after intermediate, particularly in medicinal chemistry.[6]

Causality of Selective Reduction: Achieving selective reduction of the nitro group in the presence of a reducible cyano group requires careful choice of reagents and reaction conditions. Catalytic hydrogenation over palladium on carbon (Pd/C) or the use of reducing agents like tin(II) chloride (SnCl₂) in acidic media are commonly employed methods that demonstrate good chemoselectivity for the nitro group.

Experimental Protocol: Selective Reduction to 3-Amino-2-cyanopyridine

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).

  • Carefully add concentrated hydrochloric acid (HCl) dropwise to the stirred mixture at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. A precipitate of tin salts will form.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Filter the combined organic extracts through a pad of celite to remove the tin salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield 3-amino-2-cyanopyridine, which can be further purified by recrystallization or column chromatography if necessary.

Visualization of the Reduction Workflow:

G cluster_start Starting Material cluster_reaction Reduction cluster_workup Workup & Purification cluster_product Final Product This compound This compound Reaction Flask SnCl2·2H2O, HCl in Ethanol, Reflux This compound->Reaction Flask Neutralization Neutralization with NaHCO3 Reaction Flask->Neutralization 1-2 hours Extraction Extraction with Ethyl Acetate Neutralization->Extraction Filtration Filtration of Tin Salts Extraction->Filtration 3-Amino-2-cyanopyridine 3-Amino-2-cyanopyridine Filtration->3-Amino-2-cyanopyridine

Caption: Workflow for the selective reduction of this compound.

Transformations of the Cyano Group

The cyano group in this compound can also undergo a variety of chemical transformations, further expanding its synthetic utility. These include hydrolysis to a carboxylic acid or an amide, and reduction to an aminomethyl group.

Applications in Drug Discovery and Development

The derivatives of this compound, particularly 3-amino-2-cyanopyridine, are highly valued scaffolds in medicinal chemistry. The 2-amino-3-cyanopyridine motif is a known pharmacophore that can form crucial hydrogen bond interactions with the hinge region of many protein kinases, a key interaction for potent inhibition.[7]

Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology and inflammation. The 2-amino-3-cyanopyridine core has been successfully incorporated into numerous kinase inhibitors. For instance, this scaffold has been utilized to develop inhibitors for various kinase targets implicated in cancer, such as VEGFR and HER-2.[7][8]

Example: Synthesis of TAK1 Inhibitors

Transforming growth factor-β-activated kinase 1 (TAK1) is a key signaling molecule in inflammatory and cancer pathways. Imidazopyridine derivatives, synthesized from precursors derived from this compound, have been developed as potent TAK1 inhibitors. These compounds often feature a 2-cyanoacrylamide moiety that can form a reversible covalent bond with a cysteine residue in the active site of the kinase, leading to potent and selective inhibition.[9]

Visualization of the Kinase Inhibitor Synthesis Pathway:

G Start This compound Intermediate1 3-Amino-2-cyanopyridine Start->Intermediate1 Selective Reduction Intermediate2 Imidazopyridine Core Intermediate1->Intermediate2 Cyclization Reactions Product TAK1 Kinase Inhibitor Intermediate2->Product Further Functionalization

Caption: General synthetic route to kinase inhibitors from this compound.

Applications in Materials Science

The unique electronic properties of this compound and its derivatives also make them attractive candidates for applications in materials science. The presence of strong electron-withdrawing groups can lead to molecules with large dipole moments and nonlinear optical (NLO) properties.[10]

Nitropyridine derivatives have been investigated for their potential in creating organic materials for non-linear optics. These materials can be used in a variety of applications, including optical data storage, telecommunications, and frequency doubling of laser light. The introduction of the this compound scaffold into polymer backbones or as side chains can impart these desirable electro-optical properties to the resulting materials.[11][12]

Conclusion

This compound is a testament to the power of strategic functionalization in heterocyclic chemistry. Its unique electronic architecture, arising from the synergistic effects of the cyano and nitro groups, makes it a highly versatile and reactive building block. This guide has provided a comprehensive overview of its synthesis, characterization, and key chemical transformations, with a strong emphasis on practical experimental protocols and mechanistic understanding. The demonstrated applications in the synthesis of kinase inhibitors and its potential in materials science underscore its significance in both academic research and industrial drug development. As the demand for novel, complex molecules continues to grow, the utility of this compound as a foundational heterocyclic building block is set to expand even further.

References

  • Shi, F., Tu, S., Fang, F., & Li, T. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.
  • SpectraBase. (n.d.). This compound.
  • Igarashi, Y., Shimoyamada, M., & Asano, F. (1994). Production of 2-amino-3-nitropyridine. JPH06287176A.
  • Al-Warhi, T., Al-Harbi, S., Al-Hazmi, A., & El-Brollosy, N. R. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals, 15(10), 1262.
  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
  • ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions.
  • ResearchGate. (2025). Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives.
  • Clark, J. (n.d.). nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.
  • Karimi, H. (2021). One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions.
  • Ng, S. W. (2010). 2-Chloro-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1134.
  • Alazawi, S. M., & Al-Jibouri, M. N. (2021). Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. Egyptian Journal of Chemistry, 64(3), 1231-1239.
  • Twieg, R. J., Azema, A., Jain, K., & Cheng, Y. Y. (1982). Organic materials for non-linear optics nitropyridine derivatives. Chemical Physics Letters, 92(2), 208-211.
  • Lee, K., Kim, S., Park, C. H., Kim, J., Lee, J., & Kim, D. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928–1936.
  • Mąkosza, M., & Staliński, K. (1997). Aromatic nucleophilic substitution of hydrogen: mechanism of reaction of 6-nitroquinoline with cyanide ions, with and without participation of methyl cyanoacetate. Journal of the Chemical Society, Perkin Transactions 1, (21), 3185-3191.
  • Popova, E. A., & Ovchinnikov, V. I. (2014). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 19(7), 9838-9851.
  • Khan Academy. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]
  • Antipin, M. Y., Vorontsov, I. I., Romero, D. L., & Timofeeva, T. V. (2000). Crystal structures and molecular mechanics calculation of nonlinear optical compounds: 2-cyclooctylamino-5-nitropyridine (COANP) and 2-adamantylamino-5-nitropyridine (AANP). New polymorphic modification of AANP and electro-optical effects.
  • Li, J., & Wang, Y. (2010). Preparation method of 2-chloro-3-cyanopyridine. CN101659637A.
  • Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution. Organic Chemistry II.
  • ResearchGate. (2012). N-3-Arylmalonamides: A new series of thieno[3,2-b]pyridine based inhibitors of c-Met and VEGFR2 tyrosine kinases.
  • Gawinecki, R., Rasala, D., & Kolehmainen, E. (2008). gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants. Magnetic Resonance in Chemistry, 46(10), 967-973.
  • ResearchGate. (2023). Pyridine and Pyridine Derivatives.
  • da Silva, A. B., de Oliveira, H. C., & de Souza, R. O. (2010). Complete ¹H and ¹³C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. Journal of the Brazilian Chemical Society, 21(9), 1735-1742.

Sources

An In-depth Technical Guide to the Electronic Properties of Nitro and Cyano Functional Groups on a Pyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Its inherent electron-deficient nature, a consequence of the electronegative nitrogen atom, presents unique challenges and opportunities in synthetic chemistry and drug design. The strategic introduction of strong electron-withdrawing groups (EWGs), such as the nitro (-NO₂) and cyano (-CN) moieties, profoundly alters the electronic landscape of the pyridine ring. This guide provides a detailed exploration of the electronic properties imparted by these two critical functional groups. We will dissect their inductive and mesomeric effects, quantify their electron-withdrawing strength, and analyze the resulting impact on chemical reactivity, with a particular focus on nucleophilic aromatic substitution (SₙAr). Furthermore, this document offers practical experimental protocols and discusses the application of these principles in the context of contemporary drug discovery.

The Pyridine Ring: An Electron-Deficient Heterocycle

Unlike its carbocyclic counterpart, benzene, the pyridine ring is intrinsically electron-deficient. The nitrogen atom, being more electronegative than carbon, exerts a powerful electron-withdrawing inductive effect (-I) across the sigma-bond framework.[2] This effect is complemented by a mesomeric (resonance) effect (-M) where the nitrogen can accommodate a negative charge, effectively withdrawing electron density from the ortho and para positions of the ring.[2] This inherent electronic "poverty" makes the pyridine ring less susceptible to electrophilic aromatic substitution (EAS) compared to benzene, often requiring harsh reaction conditions.[2][3] Conversely, this same property makes it highly susceptible to nucleophilic attack, a feature that is dramatically amplified by the presence of strong EWGs.

Fundamental Electronic Effects: Inductive vs. Mesomeric

To comprehend the influence of the nitro and cyano groups, it is essential to distinguish between their two primary modes of electronic interaction:

  • Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and is based on the difference in electronegativity between atoms. It weakens with distance. Both -NO₂ and -CN groups are strongly electronegative and therefore exert a potent -I effect, pulling electron density away from the ring.[4]

  • Mesomeric Effect (-M) or Resonance Effect: This effect operates through the pi (π) system and involves the delocalization of electrons across conjugated systems. It is most influential at the ortho and para positions. A group exerts a -M effect if it can withdraw π-electron density from the ring through resonance.[4][5]

G cluster_inductive Inductive Effect (-I) cluster_mesomeric Mesomeric Effect (-M) Inductive_Node Transmitted through σ-bonds Dependent on electronegativity Distance-dependent Pyridine Pyridine Ring Mesomeric_Node Transmitted through π-system Involves electron delocalization (resonance) Affects ortho/para positions EWG EWG (-NO₂ or -CN) Pyridine->EWG σ-bond framework EWG->Pyridine π-system interaction

Caption: Duality of electronic influence on the pyridine ring.

The Nitro Group (-NO₂): A Preeminent Electron Sink

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. Its potency stems from the synergistic combination of strong -I and -M effects.

  • -I Effect: The high electronegativity of the nitrogen atom, further amplified by the two attached oxygen atoms, creates a strong dipole that pulls significant electron density from the ring through the C-N sigma bond.

  • -M Effect: The nitro group can actively participate in resonance, delocalizing the ring's π-electrons onto its oxygen atoms. This is particularly effective when the nitro group is at the 2- or 4-position of the pyridine ring, as the negative charge can be delocalized onto the electronegative ring nitrogen, creating highly stable resonance contributors. This delocalization creates regions of significant positive charge (electron deficiency) on the ring carbons, especially those ortho and para to the nitro group.[4][6]

struct1 [label=<

4-Nitropyridine
>];

struct2 [label=<

Zwitterionic Contributor
>];

struct3 [label=<

Charge on Ring Nitrogen
>];

struct1 -> struct2 [label="↔"]; struct2 -> struct3 [label="↔"]; }

Caption: Key resonance structures for 4-Nitropyridine.

The Cyano Group (-CN): A Linearly Potent Withdrawer

The cyano group is another powerful EWG, though its electronic profile differs subtly from the nitro group.

  • -I Effect: The sp-hybridized carbon of the nitrile is more electronegative than an sp² carbon, and the terminal nitrogen is highly electronegative. This results in a strong inductive withdrawal of electron density.[7]

  • -M Effect: The C≡N triple bond allows the cyano group to accept π-electron density from the ring via resonance, similar to the nitro group. The linear geometry of the cyano group allows for effective orbital overlap with the ring's π-system.[8][9]

While both groups are potent, the nitro group is generally considered the stronger electron-withdrawing group overall due to the involvement of two highly electronegative oxygen atoms in its resonance stabilization.[7]

Quantitative Comparison: Hammett Constants

The electronic influence of substituents can be quantified using Hammett constants (σ). These empirically derived values measure the electron-donating or electron-withdrawing ability of a substituent. A positive σ value indicates an electron-withdrawing effect. The constants σₘ and σₚ represent the effect from the meta and para positions, respectively.

Substituentσₘ (Meta-directing)σₚ (Para-directing)Primary Effect
-NO₂ 0.710.78Strong -I and -M
-CN 0.560.66Strong -I, Moderate -M
Note: Values are for substituted benzenes and serve as an excellent proxy for the effects on pyridine. The trends are directly comparable. Data sourced from established literature.[10][11]

As the data illustrates, the nitro group has larger positive σ values in both the meta and para positions, confirming its superior electron-withdrawing capacity compared to the cyano group.

Impact on Chemical Reactivity: Activating Nucleophilic Aromatic Substitution (SₙAr)

The most significant consequence of placing a nitro or cyano group on a pyridine ring is the dramatic activation of the ring toward nucleophilic aromatic substitution (SₙAr).[12] This reaction is a cornerstone of synthetic chemistry for functionalizing electron-deficient aromatics.[1]

Mechanism: The SₙAr reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: A nucleophile attacks an electron-deficient carbon atom of the ring (typically bearing a leaving group, like a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .

  • Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

The presence of a -NO₂ or -CN group is critical because it stabilizes the negatively charged Meisenheimer complex through resonance, thereby lowering the activation energy of the rate-determining addition step.[13][14] This stabilization is most effective when the EWG is positioned ortho or para to the site of nucleophilic attack.[12]

SnAr_Mechanism cluster_stabilization EWG Stabilization Reactants Substituted Pyridine (e.g., 2-Chloro-5-nitropyridine) + Nucleophile (Nu⁻) TransitionState1 Transition State 1 (Attack of Nu⁻) Reactants->TransitionState1 Step 1: Addition (Rate-determining) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Stabilized by EWG TransitionState1->Meisenheimer TransitionState2 Transition State 2 (Loss of LG) Meisenheimer->TransitionState2 Step 2: Elimination Stabilization_Note The -NO₂ or -CN group delocalizes the negative charge of the Meisenheimer complex, lowering the energy of this key intermediate and accelerating the reaction. Products Substituted Product + Leaving Group (LG⁻) TransitionState2->Products

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SₙAr).

Interestingly, the cyano group can itself act as a leaving group in some SₙAr reactions, a property not typically observed with the nitro group, providing additional synthetic flexibility.[15][16]

Experimental Protocols & Characterization

Protocol: Synthesis of 4-Nitropyridine-N-oxide

This protocol describes a common method for introducing a nitro group to the 4-position of pyridine, which is difficult to achieve directly due to the deactivating nature of the ring. The N-oxide is a key intermediate.

Objective: To synthesize 4-nitropyridine-N-oxide from pyridine.

Materials:

  • Pyridine

  • Hydrogen peroxide (30%)

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • N-Oxide Formation:

    • In a round-bottom flask equipped with a reflux condenser, cautiously add pyridine to a mixture of glacial acetic acid and 30% hydrogen peroxide.

    • Heat the mixture at 70-80°C for 3-4 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield pyridine-N-oxide.

  • Nitration:

    • Cool the pyridine-N-oxide in an ice bath.

    • Slowly add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid (nitrating mixture) dropwise, keeping the internal temperature below 10°C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat at 90°C for 2-3 hours.

    • Cool the reaction mixture and pour it carefully onto crushed ice.

    • Neutralize with solid sodium bicarbonate until the solution is basic.

    • The product, 4-nitropyridine-N-oxide, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

Causality: The initial formation of the N-oxide is crucial. The N-O bond is electron-donating by resonance, which activates the 4-position for electrophilic attack by the nitronium ion (NO₂⁺), a task that is otherwise extremely difficult on the deactivated pyridine ring.[17]

Characterization Insights

The electronic effects of -NO₂ and -CN groups are readily observable using standard spectroscopic techniques:

  • ¹H NMR: Protons on the pyridine ring will experience a significant downfield shift (to higher ppm) due to the deshielding effect of the EWGs. The magnitude of the shift correlates with the electron-withdrawing strength.

  • ¹³C NMR: The carbon atoms of the ring, particularly the one bearing the substituent and those at the ortho and para positions, will also be shifted downfield.

  • IR Spectroscopy: The -NO₂ group exhibits strong, characteristic asymmetric and symmetric stretching vibrations around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. The -CN group shows a sharp, intense stretch in the 2240-2220 cm⁻¹ region.

Applications in Drug Discovery

The modulation of electronic properties using nitro and cyano groups is a powerful strategy in medicinal chemistry. These groups are not merely synthetic handles but are often integral parts of the final active pharmaceutical ingredient (API).

  • Modulating pKa: By withdrawing electron density, -NO₂ and -CN groups decrease the basicity of the pyridine nitrogen. This fine-tuning of pKa is critical for controlling a drug's solubility, membrane permeability, and interaction with biological targets.[18]

  • Metabolic Blocking: A C-H bond on an aromatic ring can be a site for metabolic oxidation by cytochrome P450 enzymes. Replacing a hydrogen with a robust group like -CN can block this metabolic pathway, increasing the drug's half-life.

  • Bioisosteric Replacement: The cyano group is often used as a bioisostere for other functional groups to improve potency or pharmacokinetic properties.

  • Direct Pharmacophore Element: The nitrogen of the cyano group or the oxygens of the nitro group can act as hydrogen bond acceptors, forming key interactions with protein targets.[19]

Examples:

  • Nitropyridines: Serve as crucial intermediates and building blocks in the synthesis of a wide range of pharmaceuticals, including anticancer and antiviral agents.[1][20][21][22]

  • Cyanopyridines: The cyanopyridine scaffold is a privileged structure in drug discovery.[19] For example, 3-Cyanopyridine is a precursor to Niacinamide (Vitamin B3) and is used in the synthesis of various other APIs.[23][24][25]

Conclusion

The nitro and cyano functional groups are potent modulators of the electronic properties of the pyridine ring. Through a combination of strong inductive and mesomeric effects, they profoundly decrease the electron density of the ring, which deactivates it towards electrophilic substitution but powerfully activates it for nucleophilic aromatic substitution. The nitro group is quantitatively the stronger electron-withdrawing group, but the cyano group offers unique reactivity, including the ability to act as a leaving group. A thorough understanding of these electronic principles is indispensable for researchers in synthetic and medicinal chemistry, enabling the rational design of reaction pathways and the fine-tuning of molecular properties for the development of novel therapeutics.

References

  • The Role of Nitropyridines in Pharmaceutical Development. Google AI Test Kitchen.
  • How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - RSC Publishing. Royal Society of Chemistry.
  • Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B - RSC Publishing. Royal Society of Chemistry.
  • The Chemical Backbone: Exploring 3-Cyanopyridine's Impact on Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Crucial Role of 3-Cyanopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH.
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Royal Society of Chemistry.
  • The Crucial Role of 3-Cyanopyridine in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Role of Pyridine Derivatives in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective.
  • The Chemistry of 3-Cyanopyridine: Synthesis and Reactivity for Innov
  • Synthesis of Aminopyridines via an Unprecedented Nucleophilic Aromatic Substitution of Cyanopyridines.
  • Resonance structures of 4-NO2-pyridine and 4-NH2-pyridine.
  • The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD.
  • Nitropyridines in the Synthesis of Bioactive Molecules. Semantic Scholar.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Nucleophilic aromatic substitution - Wikipedia. Wikipedia.
  • Computational and Theoretical Chemistry: A. Ebrahimi, S.M. Habibi-Khorasani, M. Jahantab. Scribd.
  • hammett substituent constants: Topics by Science.gov. Science.gov.
  • Hammett ' s relation for pyridine / C 6 F 4 I-Y complexes (a) and...
  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC - NIH.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters. American Chemical Society.
  • Inductive and Resonance (Mesomeric) Effects - Chemistry Steps. Chemistry Steps.
  • Decrease (-I) effect of given is:I. CNII. NO₂III. NH₂IV. F. askIITians.
  • Cyanopyridine as a privileged scaffold in drug discovery | Request PDF.
  • Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? - Chemistry Stack Exchange. Stack Exchange.
  • Case Comparisons on the Basicity of Organic Nitrogen Compounds to Develop the Concepts of 'inductive effect' and 'mesomeric effect' in the Teaching Laboratory.
  • A Comparative Analysis of the Reactivity of 5-Cyano-2-picoline and Other Picoline Deriv
  • Basicity of Disubstituted Aromatic Amines (Resonance / Mesomeric Effect). Master Organic Chemistry.
  • An Autogenic Electromeric Effect as Inductor of an Abnormal Polarization in Pyridine N-Oxide.
  • 24.9: Heterocyclic Amines - Chemistry LibreTexts. Chemistry LibreTexts.

Sources

The Advent of a Versatile Scaffold: A Technical History of 2-Cyano-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Cyano-3-nitropyridine, a seemingly unassuming heterocyclic compound, has emerged as a cornerstone in the synthesis of complex molecular architectures, particularly within the realms of medicinal chemistry and materials science. Its strategic placement of a cyano and a nitro group on the pyridine ring imparts a unique reactivity profile, making it a highly sought-after intermediate. This in-depth technical guide delves into the discovery and historical development of this compound, charting the evolution of its synthesis and exploring the chemical principles that underpin its utility. While a singular, definitive publication marking its first synthesis remains elusive in the readily accessible literature, a historical reconstruction based on the development of related pyridine chemistry provides a compelling narrative of its likely origins and subsequent rise to prominence.

Introduction: The Strategic Importance of a Substituted Pyridine

The pyridine ring is a ubiquitous motif in a vast array of natural products, pharmaceuticals, and agrochemicals. The introduction of substituents onto this aromatic scaffold dramatically influences its physical, chemical, and biological properties. The specific arrangement of an electron-withdrawing cyano group at the 2-position and a powerful electron-withdrawing nitro group at the 3-position in this compound creates a highly activated system, predisposing the molecule to a range of regioselective chemical transformations. This strategic functionalization is the key to its versatility as a building block.

This guide will first explore the probable historical context of the discovery of this compound by examining the foundational synthetic methodologies for cyanated and nitrated pyridines. Subsequently, it will provide a detailed technical analysis of the primary synthetic routes, complete with step-by-step protocols and mechanistic insights. Finally, the guide will touch upon the early applications that cemented the importance of this compound in modern organic synthesis.

The Historical Tapestry: Unraveling the Threads of Discovery

Pinpointing the exact moment of discovery for this compound is challenging without a single seminal publication. However, its emergence can be understood by tracing the development of two key synthetic transformations in pyridine chemistry: the cyanation of halopyridines and the nitration of cyanopyridines.

The mid-20th century saw significant advancements in the functionalization of pyridine rings. The work of chemists like Aleksei Chichibabin in the early 1920s laid the groundwork for understanding pyridine reactivity[1]. Later, the development of nucleophilic aromatic substitution reactions on pyridine rings became a pivotal area of research.

One of the earliest relevant examples is the cyanation of 2-bromopyridine, a reaction that has been a staple in organic synthesis. While not the title compound, this transformation established the feasibility of introducing a cyano group onto the pyridine ring at the 2-position via displacement of a halogen.

Simultaneously, methods for the nitration of pyridine and its derivatives were being refined. The direct nitration of the parent pyridine ring is notoriously difficult due to the deactivating effect of the nitrogen atom. However, the presence of activating or directing groups significantly alters the outcome of electrophilic substitution reactions.

Given this historical context, it is highly probable that the first synthesis of this compound was achieved through one of two logical pathways:

  • Route A: Cyanation of a Pre-functionalized Nitropyridine: The synthesis of 2-halo-3-nitropyridines, followed by a nucleophilic substitution with a cyanide salt.

  • Route B: Nitration of a Cyanopyridine: The direct nitration of 2-cyanopyridine.

The following sections will explore these routes in greater technical detail.

Synthetic Methodologies: A Technical Deep Dive

The synthesis of this compound is a testament to the power of established synthetic organic chemistry principles. Below are detailed protocols for the two primary and most plausible routes to this important intermediate.

Route A: Cyanation of 2-Halo-3-nitropyridine

This is arguably the more controlled and widely cited conceptual approach. The electron-withdrawing nitro group at the 3-position activates the 2-position towards nucleophilic attack, making the displacement of a halide (typically chloro or bromo) by a cyanide nucleophile an efficient process.

Experimental Protocol: Synthesis of this compound from 2-Chloro-3-nitropyridine

Step 1: Synthesis of 2-Chloro-3-nitropyridine

The starting material, 2-chloro-3-nitropyridine, can be prepared from 2-aminopyridine through a Sandmeyer-type reaction sequence.

  • Diazotization of 2-Aminopyridine: To a solution of 2-aminopyridine (1 equivalent) in concentrated hydrochloric acid, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise at 0-5 °C. The reaction mixture is stirred for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: The cold diazonium salt solution is then added portion-wise to a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid at 0-5 °C. The mixture is allowed to warm to room temperature and stirred for several hours. The product, 2-chloro-3-nitropyridine, is then extracted with an organic solvent, washed, dried, and purified by chromatography or distillation.

Step 2: Cyanation of 2-Chloro-3-nitropyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 2-chloro-3-nitropyridine (1 equivalent) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Cyanide Source: Sodium cyanide or potassium cyanide (1.2-1.5 equivalents) is added to the solution. The use of a copper(I) cyanide catalyst can sometimes be beneficial but is often not strictly necessary due to the activated nature of the substrate.

  • Reaction Conditions: The reaction mixture is heated to a temperature between 100-150 °C and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • The use of a polar aprotic solvent (DMF or DMSO) is crucial as it effectively dissolves the ionic cyanide salt and facilitates the nucleophilic aromatic substitution mechanism.

  • Elevated temperatures are required to overcome the activation energy of the reaction, although the activating effect of the nitro group makes the conditions less harsh than for unactivated halopyridines.

Diagram of Synthetic Workflow (Route A):

Synthesis_Route_A cluster_0 Step 1: Preparation of 2-Chloro-3-nitropyridine cluster_1 Step 2: Cyanation 2-Aminopyridine 2-Aminopyridine Diazonium Salt Diazonium Salt 2-Aminopyridine->Diazonium Salt 1. NaNO2, HCl 2. 0-5 °C 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Diazonium Salt->2-Chloro-3-nitropyridine CuCl, HCl This compound This compound 2-Chloro-3-nitropyridine->this compound NaCN or KCN DMF or DMSO 100-150 °C Synthesis_Route_B 2-Cyanopyridine 2-Cyanopyridine This compound This compound 2-Cyanopyridine->this compound H₂SO₄, fuming HNO₃ 0-10 °C

Sources

Methodological & Application

Application Notes and Protocols: Rosenmund-von Braun Reaction for 2-Cyano-3-nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Rosenmund-von Braun reaction, specifically tailored for the synthesis of 2-Cyano-3-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. We will delve into the mechanistic underpinnings of this reaction, offer a comprehensive experimental protocol, and discuss critical parameters for optimization and safety.

Introduction: The Significance of the Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction is a cornerstone of aromatic chemistry, providing a robust method for the synthesis of aryl nitriles from aryl halides.[1][2] This transformation, which typically employs copper(I) cyanide (CuCN), is valued for its reliability and applicability to a wide range of substrates.[3] The classical Rosenmund-von Braun procedure often requires high reaction temperatures (150–250 °C), which can be a limitation for sensitive substrates.[4] However, modern modifications have enabled this reaction to proceed under milder conditions, expanding its synthetic utility.[4][5]

This compound is a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of both the cyano and nitro groups activates the pyridine ring for nucleophilic substitution, making it a versatile precursor for more complex heterocyclic structures.[6]

Mechanistic Insights: The Role of Copper

The mechanism of the Rosenmund-von Braun reaction is thought to involve the oxidative addition of the aryl halide to a copper(I) species.[3] This is followed by reductive elimination to yield the desired aryl nitrile and a copper(I) halide.[3] The use of a polar, high-boiling solvent such as dimethylformamide (DMF), nitrobenzene, or pyridine is common to facilitate the reaction, which often requires reflux temperatures.[3]

Rosenmund_von_Braun Aryl_Halide Ar-X Intermediate [Ar-Cu(III)(CN)X] Aryl_Halide->Intermediate Oxidative Addition CuCN Cu(I)CN CuCN->Intermediate Aryl_Nitrile Ar-CN Intermediate->Aryl_Nitrile Reductive Elimination CuX Cu(I)X Intermediate->CuX Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents Weigh 2-Chloro-3-nitropyridine and CuCN in fume hood Solvent Add anhydrous DMF to a flame-dried flask Reagents->Solvent Inert_Atmosphere Purge flask with Argon or Nitrogen Solvent->Inert_Atmosphere Addition Add reagents to the flask under inert atmosphere Inert_Atmosphere->Addition Heating Heat the reaction mixture (e.g., 120-150 °C) with stirring Addition->Heating Monitoring Monitor reaction progress by TLC or LC-MS Heating->Monitoring Quenching Cool to room temperature and quench with sat. NH₄Cl (aq) Monitoring->Quenching Extraction Extract with an organic solvent (e.g., Toluene or Ethyl Acetate) Quenching->Extraction Washing Wash organic layer with brine Extraction->Washing Drying Dry organic layer over anhydrous Na₂SO₄ Washing->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by column chromatography Concentration->Purification

Sources

Application Note & Protocol: Palladium-Catalyzed Cyanation of 2-Chloro-3-Nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the palladium-catalyzed cyanation of 2-chloro-3-nitropyridine, a critical transformation for synthesizing 2-cyano-3-nitropyridine. This key intermediate is a valuable building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] We will delve into the mechanistic underpinnings of the reaction, present a field-proven, step-by-step protocol, and offer insights into optimizing reaction parameters for maximal yield and purity. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Scientific Foundation & Mechanistic Overview

The palladium-catalyzed cross-coupling of aryl halides with a cyanide source has become a cornerstone of modern synthesis, largely supplanting classical methods like the Sandmeyer and Rosenmund-von Braun reactions.[3] These older methods often require harsh conditions and stoichiometric amounts of toxic copper cyanide.[3] In contrast, palladium catalysis offers milder reaction conditions, superior functional group tolerance, and high efficiency, making it ideal for complex molecule synthesis.[3][4]

The catalytic cycle for the cyanation of 2-chloro-3-nitropyridine is generally understood to proceed through three key steps, as illustrated below.

The Catalytic Cycle

The reaction is initiated by the in situ generation of a catalytically active Pd(0) species from a Pd(II) precatalyst.

  • Oxidative Addition: The electron-rich Pd(0) complex undergoes oxidative addition into the C-Cl bond of 2-chloro-3-nitropyridine. This is often the rate-determining step, particularly for less reactive aryl chlorides.[5] The presence of an electron-withdrawing nitro group on the pyridine ring facilitates this step.

  • Transmetalation (Cyanide Exchange): The chloride ligand on the resulting Pd(II) complex is exchanged for a cyanide anion from the cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]).

  • Reductive Elimination: The final step involves the reductive elimination of the product, this compound, from the palladium center. This C-C bond-forming step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

A significant challenge in palladium-catalyzed cyanation is the potential for the catalyst to be poisoned by excess cyanide ions, which can strongly coordinate to palladium intermediates and inhibit the catalytic cycle.[3] Modern protocols mitigate this issue by using cyanide sources with low solubility or those that release cyanide slowly, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).[3][6]

Catalytic Cycle cluster_cycle pd0 Pd(0)L_n pd_cyano Ar-Pd(II)(CN)L_n pd0->pd_cyano Ar-Cl (Substrate) L1 oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)(Cl)L_n (Ar = 2-(3-nitropyridyl)) pd_intermediate->pd0 Ar-CN (Product) L2 transmetalation Transmetalation pd_cyano->pd_intermediate Cl⁻ L3 reductive_elimination Reductive Elimination L1->pd_intermediate Oxidative Addition L2->pd_cyano Transmetalation (+'CN⁻') L3->pd0 Reductive Elimination L4

Figure 1: The catalytic cycle for palladium-catalyzed cyanation.

The Critical Role of Ligands

The choice of ligand is paramount for a successful transformation. Electron-rich and sterically bulky phosphine ligands are generally preferred.[5]

  • Electron-richness: Increases the nucleophilicity of the Pd(0) center, which accelerates the rate of oxidative addition into the C-Cl bond.[5]

  • Steric Bulk: Promotes the reductive elimination step and helps to form the catalytically active monoligated palladium species.[5]

Commonly used ligands for this type of reaction include bidentate phosphines like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) and bulky monophosphine ligands from the biarylphosphine class (e.g., XPhos, SPhos).[7][8]

Field-Validated Experimental Protocol

This protocol utilizes potassium ferrocyanide (K₄[Fe(CN)₆]), a less toxic and operationally safer alternative to simple alkali cyanides.[3][9]

MANDATORY SAFETY PROTOCOL

WARNING: Cyanide compounds are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[10][11] Hydrogen cyanide (HCN), a highly toxic and flammable gas, is released when cyanides are mixed with acid.[11][12]

  • Engineering Controls: All handling of solid cyanide salts and all reaction setup, workup, and cleaning procedures MUST be performed in a properly functioning certified chemical fume hood.[10][13]

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical splash goggles, a face shield, and double-glove with nitrile gloves.[10][11][13]

  • Buddy System: NEVER work with cyanides alone or outside of normal working hours.[11][14] Inform colleagues in the lab before you begin.

  • Storage: Store cyanide salts in a secure, cool, dry area, segregated from all acids and oxidizing agents.[10][14]

  • Waste Disposal: All cyanide-contaminated waste (solid, liquid, and PPE) is considered acutely toxic hazardous waste. Quench all aqueous layers and reaction residues with a 10% bleach solution at a pH > 10 before disposal in a designated, clearly labeled cyanide waste container.[12] Do not mix cyanide waste with other waste streams.[11]

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
2-Chloro-3-nitropyridine>98%Standard Supplier
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeStandard Supplier
1,1'-Bis(diphenylphosphino)ferrocene (dppf)>97%Standard Supplier
Potassium Ferrocyanide Trihydrate (K₄[Fe(CN)₆]·3H₂O)ACS ReagentStandard SupplierLess toxic cyanide source.[3]
Sodium Carbonate (Na₂CO₃)Anhydrous, >99.5%Standard SupplierUsed as the base.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Standard SupplierUse a freshly opened bottle or from a solvent purification system.
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierFor extraction.
Deionized WaterFor workup.
BrineSaturated NaCl(aq)For workup.
Anhydrous Magnesium Sulfate (MgSO₄)Standard SupplierFor drying.
Silica Gel230-400 meshStandard SupplierFor column chromatography.
Equipment
Schlenk flask or sealed tubeOven-dried before use.
Magnetic stir plate with heating
Inert gas line (Argon or Nitrogen)
Standard glassware, syringes, needles
Step-by-Step Reaction Procedure

Figure 2: Experimental workflow for the palladium-catalyzed cyanation.

  • Vessel Preparation: Place an oven-dried 50 mL Schlenk flask containing a magnetic stir bar under an inert atmosphere of argon or nitrogen.

  • Reagent Addition: To the flask, add 2-chloro-3-nitropyridine (1.0 mmol, 158.5 mg), palladium(II) acetate (0.02 mmol, 4.5 mg, 2 mol%), dppf (0.04 mmol, 22.2 mg, 4 mol%), sodium carbonate (1.2 mmol, 127.2 mg), and potassium ferrocyanide trihydrate (0.4 mmol, 168.9 mg).

  • Atmosphere Purge: Seal the flask and evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous DMF (5 mL) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 140 °C. Stir the reaction mixture vigorously. The reaction is typically complete within 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS analysis of small aliquots.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the dark mixture with deionized water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a solid.[1]

Data Summary and Discussion

The conditions for palladium-catalyzed cyanation can be tuned for different substrates. The following table summarizes various reported conditions for the cyanation of aryl halides, providing a reference for optimization.

Pd Source (mol%)Ligand (mol%)Cyanide Source (equiv)Base (equiv)SolventTemp (°C)Time (h)Ref.
Pd(OAc)₂ (0.1)-K₄[Fe(CN)₆] (0.2)Na₂CO₃ (1)DMA1205[15]
Pd₂(dba)₃ / dppfdppfZn(CN)₂Zn-120-160-[16]
Pd(OAc)₂ (2-5)PhosphineArylboronic acidK₂CO₃ / Cs₂CO₃Dioxane/H₂O80-100-[17]
Pd-Catalyst (1-5)-AlkeneBaseToluene100-140-[17]
Pd(OAc)₂ (0.05)-K₄[Fe(CN)₆] (0.2)K₂CO₃ (0.2)DMF40-2002-20[18]

Rationale for Protocol Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and dppf is a robust and commercially available system known for its effectiveness in a wide range of cross-coupling reactions.[16] The dppf ligand provides both the electronic and steric properties required for the efficient cyanation of an electron-deficient aryl chloride.

  • Cyanide Source: K₄[Fe(CN)₆] is chosen for its significantly lower toxicity compared to NaCN or KCN.[3] Its use requires higher temperatures to facilitate the transfer of the cyanide group to the palladium center.[3]

  • Solvent: Anhydrous DMF is a polar aprotic solvent with a high boiling point, suitable for dissolving the reagents and facilitating the high-temperature reaction.

  • Temperature: A high temperature (140 °C) is often necessary for the cyanation of aryl chlorides, especially when using the thermally stable K₄[Fe(CN)₆] cyanide source.[15][19]

Troubleshooting:

  • Low or No Conversion:

    • Cause: Inactive catalyst or insufficient temperature.

    • Solution: Ensure all reagents are pure and the solvent is strictly anhydrous. Check the calibration of the heating source. Consider using a more active pre-catalyst or a more electron-rich biarylphosphine ligand.

  • Formation of Black Precipitate (Palladium Black):

    • Cause: Catalyst decomposition.

    • Solution: Ensure the reaction is maintained under a strictly inert atmosphere. Degas the solvent thoroughly before use. The ligand-to-palladium ratio may need to be optimized (e.g., increasing to 2:1 ligand:Pd).

  • Side Reactions:

    • Cause: The nitro group can be susceptible to reduction under certain conditions.

    • Solution: Strictly avoid any potential reducing agents in the reaction mixture. Ensure the purity of all starting materials.

References

  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. (n.d.). Wiley Online Library.
  • McFadden, T. R., & Buchwald, S. L. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health.
  • Reddy, V. R., et al. (2021). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Royal Society of Chemistry.
  • Laboratory Use of Cyanide Salts Safety Guidelines. (2015). MIT Environmental Health & Safety.
  • Safety Module: Cyanides. (n.d.). University of Washington.
  • Cyanides. (2014). University of Illinois Urbana-Champaign Division of Research Safety.
  • Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety.
  • Cyanide Safe Use Guidelines. (n.d.). Columbia University Research.
  • Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides | Request PDF. (n.d.). ResearchGate.
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry.
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). HAL Open Science.
  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (n.d.). Scite.ai.
  • Fors, B. P., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. ACS Publications.
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). Royal Society of Chemistry.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). National Institutes of Health.
  • Chen, D. Y.-K., & Youn, S. W. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. National Institutes of Health.
  • Palladium-catalyzed cyanation of aryl halides with CuSCN. (n.d.). PubMed.
  • Synthesis of 2-amino-3-cyanopyridine derivatives. (n.d.). ResearchGate.
  • This compound. (n.d.). Chem-Impex.
  • Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Thieme Connect.
  • Production of 2-amino-3-nitropyridine. (n.d.). Google Patents.
  • Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium. (n.d.). Google Patents.
  • A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. (n.d.). ACS Publications.

Sources

Application Note: A Streamlined One-Pot Synthesis of Substituted 2-Amino-3-Cyanopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Amino-3-Cyanopyridine Scaffold

The pyridine ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive natural products.[1][2] Among the vast family of pyridine derivatives, the 2-amino-3-cyanopyridine scaffold has emerged as a "privileged structure" due to its remarkable versatility and broad spectrum of pharmacological activities.[3] These compounds are not merely synthetic intermediates; they are potent agents in their own right, exhibiting antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties.[1][4] Furthermore, they have been identified as novel IKK-β inhibitors and A2A adenosine receptor antagonists, highlighting their relevance in modern drug discovery programs.[2][3]

Traditionally, the synthesis of these valuable scaffolds involved multi-step procedures often plagued by harsh reaction conditions, the use of toxic solvents, and low overall yields.[2][5] The advent of one-pot, multicomponent reactions (MCRs) has revolutionized this field. MCRs offer a more efficient, economical, and environmentally benign pathway by combining multiple reaction steps into a single, seamless operation, thereby minimizing waste and simplifying purification processes.[1] This application note provides a detailed protocol and scientific rationale for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives, a method that is now widely adopted for its efficiency and robustness.[5][6]

The Four-Component Reaction: Mechanism and Rationale

The most common and efficient one-pot synthesis involves a four-component condensation of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[1][6][7] This reaction proceeds through a cascade of classical organic transformations, culminating in the formation of the highly functionalized pyridine ring. Understanding the underlying mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

The proposed mechanism involves two primary pathways that converge:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and malononitrile. This step rapidly forms a highly electrophilic α,β-unsaturated intermediate, arylidenemalononitrile.[8]

  • Michael Addition & Cyclization: Concurrently, the ketone reacts with ammonium acetate to form an enamine intermediate. This enamine then acts as a nucleophile in a Michael addition to the arylidenemalononitrile.[1] The resulting adduct undergoes an intramolecular cyclization, a step mechanistically related to the Thorpe-Ziegler reaction, where a nitrile group is attacked by an adjacent carbanion.[9][10][11]

  • Aromatization: The final step involves tautomerization and subsequent aromatization, often through the elimination of a water molecule, to yield the stable 2-amino-3-cyanopyridine product.[1][8]

The choice of catalyst is crucial. While the reaction can proceed without a catalyst, yields are often low.[2] A wide array of catalysts, including heterogeneous solid acids (e.g., Na₂CaP₂O₇, Zinc Zirconium Phosphate), Lewis acids, and even green catalysts like nano-magnetic particles, have been employed to enhance reaction rates and yields under milder conditions, often solvent-free.[1][7][12]

G Aldehyde Aromatic Aldehyde (R1-CHO) Intermediate1 Arylidenemalononitrile Intermediate Aldehyde->Intermediate1 Knoevenagel Condensation Malononitrile Malononitrile (CH2(CN)2) Malononitrile->Intermediate1 Knoevenagel Condensation Ketone Ketone (R2-CO-CH3) Intermediate2 Enamine Intermediate Ketone->Intermediate2 AmmoniumAcetate Ammonium Acetate (NH4OAc) AmmoniumAcetate->Intermediate2 Intermediate3 Michael Adduct Intermediate1->Intermediate3 Michael Addition Intermediate2->Intermediate3 Michael Addition Intermediate4 Cyclized Dihydropyridine Intermediate3->Intermediate4 Intramolecular Cyclization (Thorpe-Ziegler type) Product 2-Amino-3-Cyanopyridine Derivative Intermediate4->Product Tautomerization & Aromatization (-H2O) G start 1. Reagent Mixing reaction 2. Reaction Heating (e.g., 80-100 °C) start->reaction monitor 3. Monitor Progress (via TLC) reaction->monitor monitor->reaction If incomplete workup 4. Workup (Add H2O/EtOH, Filter) monitor->workup Upon completion purify 5. Purification (Recrystallization) workup->purify characterize 6. Characterization (NMR, IR, MS) purify->characterize end Pure Product characterize->end

Caption: General experimental workflow for the synthesis.

  • Reaction Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (e.g., benzaldehyde, 1 mmol), ketone (e.g., acetophenone, 1 mmol), malononitrile (1.1 mmol), ammonium acetate (1.5 mmol), and the chosen catalyst. [1][2]2. Reaction Conditions: Place the flask in a preheated oil bath at 80-100 °C (or as optimized for the specific catalyst). If using a condenser, attach it to the flask. Stir the mixture vigorously. [2]3. Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., n-hexane/ethyl acetate, 4:1). The reaction is typically complete within 30-90 minutes, although this can vary. [13]4. Workup: Upon completion, cool the reaction mixture to room temperature. Add a small amount of cold ethanol (~5 mL) and stir for a few minutes. The solid product will often precipitate. [2]5. Isolation: Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol to remove any unreacted starting materials or soluble impurities. [2]6. Purification: The crude product is often of high purity. If necessary, further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Scope and Versatility: Representative Examples

The protocol is highly versatile and accommodates a wide range of substituents on both the aromatic aldehyde and the ketone. This allows for the creation of diverse libraries of 2-amino-3-cyanopyridine derivatives for screening purposes.

EntryAldehyde (R¹)Ketone (R²)CatalystConditionsYield (%)
1BenzaldehydeAcetophenoneNa₂CaP₂O₇80 °C, Solvent-free92
24-Cl-BenzaldehydeAcetophenoneNa₂CaP₂O₇80 °C, Solvent-free94
34-MeO-BenzaldehydeAcetophenoneNa₂CaP₂O₇80 °C, Solvent-free90
44-Cl-Benzaldehyde4-Cl-AcetophenoneTBBDA100 °C, Solvent-free92
54-F-Benzaldehydep-Tolyl methyl ketoneTBBDA100 °C, Solvent-free88
6BenzaldehydeCyclohexanoneNa₂CaP₂O₇80 °C, Solvent-free89

Data synthesized from multiple sources for illustrative purposes.[1][2]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst.- Reaction temperature is too low.- Steric hindrance from bulky ortho-substituents. [2]- Use a fresh batch of catalyst or try an alternative catalyst.- Increase the reaction temperature in 10 °C increments.- For sterically hindered substrates, longer reaction times or microwave irradiation may be necessary. [6]
Incomplete Reaction - Insufficient reaction time.- Low catalyst loading.- Continue heating and monitor by TLC until starting materials are consumed.- Increase catalyst loading slightly (e.g., from 5 mol% to 10 mol%).
Formation of Byproducts - Temperature too high, leading to decomposition.- Self-condensation of starting materials.- Lower the reaction temperature.- Ensure proper stoichiometry and efficient stirring. A well-chosen catalyst often improves selectivity.
Purification Issues - Product is oily or difficult to crystallize.- Attempt purification via column chromatography on silica gel.- Try triturating the crude oil with a non-polar solvent like hexane to induce solidification.

Conclusion

The one-pot, four-component synthesis of 2-amino-3-cyanopyridine derivatives represents a powerful and efficient strategy in modern organic and medicinal chemistry. Its operational simplicity, high atom economy, and the ability to generate complex, biologically relevant molecules from simple precursors make it an invaluable tool for drug discovery and development. By leveraging green chemistry principles such as solvent-free conditions or microwave assistance, this protocol can be further optimized for sustainable and high-throughput synthesis.

References

  • Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. (n.d.). MDPI. [Link]
  • Anwer, K. E., et al. (2025, January 27). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review).
  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (n.d.). Semantic Scholar. [Link]
  • Ghorbani-Vaghei, R., et al. (2013). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Comptes Rendus Chimie, 16(12), 1111–1117. [Link]
  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (2005). ARKIVOC. [Link]
  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. (2013).
  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions. (n.d.).
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules, 27(21), 7578. [Link]
  • Manna, K., et al. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 5(6), 2158-2163. [Link]
  • Thorpe reaction. (n.d.). Wikipedia. [Link]
  • Thorpe-Ziegler Reaction. (2014, March 2).
  • One-pot synthesis of 2-amino-3-cyanopyridines and hexahydroquinolines using eggshell-based nano-magnetic solid acid catalyst via anomeric-based oxidation. (2020).
  • Thorpe–Ziegler reaction. (n.d.).
  • Gewald reaction. (n.d.). Wikipedia. [Link]
  • ChemInform Abstract: One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Ytterbium Perfluorooctanoate [Yb(PFO)3]. (2011).
  • Synthesis of 2-amino-3-cyanopyridine derivatives. (2013).
  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 963-967. [Link]
  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2022). Molecules, 27(19), 6296. [Link]
  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. [Link]
  • A green chemistry approach to gewald reaction. (2011). Der Pharma Chemica. [Link]
  • The synthesis of 2-amino-3-cyanopyridine derivatives using novel poly... (2020).
  • Gewald Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. (2015). Journal of the Brazilian Chemical Society, 26(7), 1493-1499. [Link]

Sources

Application Notes & Protocols: Leveraging 2-Cyano-3-nitropyridine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Cyano-3-nitropyridine is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique electronic properties, stemming from the ortho-positioning of a strongly electron-withdrawing nitro group and a versatile cyano group on a pyridine scaffold, render it an exceptionally reactive and adaptable intermediate.[1] This guide provides an in-depth exploration of the chemistry of this compound, detailed experimental protocols for its application, and critical insights into its role in constructing complex molecular architectures destined for pharmaceutical applications, including anti-inflammatory and anti-cancer agents.[1]

Introduction: The Strategic Value of this compound

This compound (also known as 3-Nitropyridine-2-carbonitrile) is a crystalline solid that serves as a cornerstone intermediate in the synthesis of a wide array of biologically active molecules.[1] The strategic placement of its functional groups dictates its reactivity profile:

  • The Nitro Group (-NO₂): As a potent electron-withdrawing group, it significantly activates the pyridine ring, particularly at the C2 and C6 positions, making them highly susceptible to nucleophilic aromatic substitution (SNAr).

  • The Cyano Group (-CN): This group is a versatile chemical handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form other heterocyclic systems. The nitrile group itself is found in over 30 FDA-approved pharmaceuticals, where it often enhances target binding affinity and improves pharmacokinetic profiles.[2]

This dual functionality allows for a multi-step, regioselective synthesis strategy, enabling chemists to build molecular complexity with a high degree of control.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 51315-07-2[1][3]
Molecular Formula C₆H₃N₃O₂[1][3]
Molecular Weight 149.11 g/mol [1][3]
Appearance Brown to yellow solid[1]
Purity ≥ 96% (HPLC)[1]
Storage Store at 0-8°C, in a cool, dry, well-ventilated area.[1][4]

Core Chemistry & Mechanistic Insights

The primary utility of this compound in pharmaceutical synthesis stems from the reactivity of the nitro group. It is an excellent leaving group in SNAr reactions, allowing for the introduction of a wide range of nucleophiles.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing the nitro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the nitrite leaving group.

Caption: Figure 1: Generalized SNAr Mechanism.

Causality: The presence of two strong electron-withdrawing groups (-CN and -NO₂) synergistically reduces the electron density of the pyridine ring, making it highly electrophilic and thus susceptible to nucleophilic attack. This activation is crucial for the facile displacement of the nitro group, which would not occur under typical conditions on an unsubstituted pyridine ring.

Application Protocol: Synthesis of a 2-Amino-3-cyanopyridine Derivative

One of the most valuable transformations of this compound is its conversion to 2-amino-3-cyanopyridine derivatives. These compounds are key intermediates for a variety of heterocyclic scaffolds with pharmacological properties.[5][6] The following protocol details the synthesis of 2-(Methylamino)-3-cyanopyridine via nucleophilic substitution.

General Experimental Workflow

The workflow for this synthesis is a standard procedure in synthetic organic chemistry, involving reaction setup, monitoring, workup, and purification.

workflow Figure 2: General Synthesis Workflow A 1. Reagent Preparation - Weigh this compound - Prepare methylamine solution B 2. Reaction Setup - Charge flask with solvent & reactant - Cool in ice bath A->B C 3. Reagent Addition - Add methylamine solution dropwise - Maintain temperature at 0-5°C B->C D 4. Reaction Monitoring - Use TLC to track disappearance of starting material C->D E 5. Reaction Quench & Workup - Add water to quench - Perform liquid-liquid extraction with ethyl acetate D->E F 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate under reduced pressure - Purify via column chromatography E->F G 7. Product Analysis - Obtain mass and calculate yield - Characterize via NMR, IR, MS F->G

Caption: Figure 2: Standard workflow for synthesis.

Materials and Equipment
  • Reagents:

    • This compound (1.49 g, 10.0 mmol)

    • Methylamine (40% solution in water, 2.33 mL, 30.0 mmol)

    • Anhydrous N,N-Dimethylformamide (DMF, 50 mL)

    • Ethyl Acetate (for extraction)

    • Saturated Sodium Bicarbonate solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica Gel (for column chromatography)

    • Hexanes/Ethyl Acetate solvent system (for chromatography)

  • Equipment:

    • 250 mL round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice-water bath

    • Dropping funnel

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • TLC plates and developing chamber

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.49 g, 10.0 mmol). Dissolve the solid in 50 mL of anhydrous DMF.

    • Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction by stabilizing the charged Meisenheimer intermediate without protonating the nucleophile.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature equilibrates to 0-5°C.

    • Rationale: The reaction is exothermic. Cooling is essential to control the reaction rate, prevent side reactions, and ensure selective substitution.

  • Nucleophile Addition: Slowly add the methylamine solution (2.33 mL, 30.0 mmol) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10°C.

    • Rationale: A molar excess of the nucleophile ensures the complete consumption of the starting material. Dropwise addition prevents a rapid temperature spike.

  • Reaction Progress: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC (using a 7:3 Hexanes:Ethyl Acetate eluent) until the starting material spot has completely disappeared.

  • Quenching and Workup: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

    • Rationale: Quenching with water stops the reaction and precipitates the organic product while dissolving the DMF and excess methylamine.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

    • Rationale: Ethyl acetate is a suitable solvent for extracting the desired product from the aqueous phase. Multiple extractions ensure maximum recovery.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (1 x 50 mL) and then with brine (1 x 50 mL).

    • Rationale: The bicarbonate wash removes any acidic impurities, and the brine wash removes residual water and DMF from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 9:1 to 7:3).

    • Rationale: Chromatography separates the desired product from any unreacted starting materials or byproducts, yielding a high-purity compound.

Table 2: Expected Results & Characteristics
ParameterExpected Outcome
Product 2-(Methylamino)-3-cyanopyridine
Appearance Off-white to pale yellow solid
Yield 75-85%
Purity >98% (by HPLC/NMR)

Safety and Handling

Proper safety precautions are mandatory when handling this compound and its derivatives.[7]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][8]

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8][9] An eyewash station and safety shower must be readily accessible.[8]

  • Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust.[9] Wash hands thoroughly after handling.[7] Keep away from heat, sparks, and open flames.[4][9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[4][9]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[7][10] Do not allow the product to enter drains or waterways.[7]

Conclusion

This compound is a powerful and versatile building block for pharmaceutical synthesis. Its well-defined reactivity, primarily through nucleophilic aromatic substitution, provides a reliable pathway for introducing diverse functionalities onto the pyridine core. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the foundational knowledge to effectively and safely utilize this key intermediate in the creation of novel therapeutic agents.

References

  • This compound Manufacturer & Supplier in China. Pipzine Chemicals. [Link]
  • 2-Cyano-5-Bromo-3-NitroPyridine (573675-25-9). IndiaMART. [Link]
  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]
  • Production of 2-amino-3-nitropyridine.
  • Preparation of Cyanopyridines by Direct Cyan
  • Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst. Organic Chemistry Research. [Link]
  • Synthesis of 2-amino-3-cyanopyridine derivatives.
  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.
  • Synthesis and Reactions of 2-Amino-3-Cyanopyridine Deriv
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]
  • (PDF) Chemistry of 2-Amino-3-cyanopyridines.

Sources

Application Notes and Protocols for 2-Cyano-3-nitropyridine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Role of the Pyridine Scaffold in Modern Agrochemicals

The pyridine ring is a privileged scaffold in the world of bioactive molecules, and for good reason. Its unique electronic properties, metabolic stability, and ability to engage in a variety of specific biological interactions have made it a cornerstone of modern drug and agrochemical discovery. Within this important class of heterocycles, 2-Cyano-3-nitropyridine emerges as a particularly valuable and versatile building block. The strategic placement of the electron-withdrawing cyano and nitro groups on the pyridine ring activates the molecule for a diverse range of chemical transformations. This activation allows chemists to readily introduce further complexity and tailor the final molecule for specific biological targets, be it a crucial enzyme in a weed, a receptor in an insect's nervous system, or a vital process in a fungal pathogen.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound in the synthesis and development of next-generation agrochemicals. We will move beyond simple reaction schemes to explore the causality behind experimental choices, provide detailed, field-proven protocols, and ground our discussion in authoritative scientific literature.

Physicochemical Properties and Handling of this compound

A thorough understanding of the starting material is paramount for successful and safe experimentation. This compound is a stable, solid compound under standard conditions, but its reactivity, driven by the cyano and nitro functional groups, dictates its utility.[1]

PropertyValueReference
Chemical Name 3-nitropyridine-2-carbonitrile[2]
Synonyms 3-Nitropicolinonitrile, 3-Nitro-2-pyridinecarbonitrile[2]
CAS Number 51315-07-2[3][4]
Molecular Formula C₆H₃N₃O₂[1][4]
Molecular Weight 149.11 g/mol [1][2]
Appearance Brown to yellow solid[1]
Storage Conditions Store at 0-8°C[1]

Safety & Handling: As with all nitro-aromatic compounds and cyanides, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the Core Intermediate: this compound

The availability of a reliable and scalable synthesis for this compound is the first critical step in any agrochemical development program utilizing this intermediate. While several synthetic routes exist, a common and effective method is the cyanation of a 2-halo-3-nitropyridine precursor.[3]

Protocol 1: Synthesis via Cyanation of 2-Bromo-3-nitropyridine

This protocol is based on a well-established nucleophilic aromatic substitution reaction where the bromide is displaced by a cyanide anion, often facilitated by a copper(I) salt.

Causality: The electron-withdrawing nitro group at the 3-position makes the 2-position of the pyridine ring highly electrophilic and susceptible to nucleophilic attack by the cyanide ion. Copper(I) cyanide is a common and effective cyanating agent for this type of transformation.

Synthesis_of_2_Cyano_3_nitropyridine 2-Bromo-3-nitropyridine 2-Bromo-3-nitropyridine Reaction Heat (e.g., 150°C) 2-Bromo-3-nitropyridine->Reaction CuCN Copper(I) Cyanide CuCN->Reaction Product This compound Reaction->Product Purification Column Chromatography Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthesis of this compound.

Materials:

  • 2-Bromo-3-nitropyridine

  • Copper(I) cyanide (CuCN)

  • Acetone

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Round-bottom flask (50 mL)

  • Oil bath and heating mantle

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, combine 2-Bromo-3-nitro-pyridine (e.g., 0.500 g, 2.46 mmol) and copper (I) cyanide (e.g., 0.450 g, 5.02 mmol).[3]

  • Heating: Place the flask in an oil bath and begin heating slowly with stirring. The reaction is typically conducted neat (without solvent).

  • Reaction Monitoring: Gradually increase the temperature to 150°C. This process may take around 2 hours. A color change to black is often indicative of reaction progression.[3]

  • Work-up: After the reaction is complete (as determined by TLC analysis), allow the mixture to cool to room temperature.

  • Extraction: Add hot acetone (e.g., 100 mL) to the reaction solid and stir vigorously to dissolve the product.

  • Filtration: Filter the mixture to remove insoluble inorganic salts (copper salts).

  • Concentration: Evaporate the acetone from the filtrate using a rotary evaporator to yield the crude product as a dark brown solid.[3]

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with 100% dichloromethane, to obtain this compound as a white or yellow powder. A typical yield is around 68%.[3]

Applications in Agrochemical Synthesis: A Gateway to Diverse Modes of Action

This compound is not an agrochemical itself but rather a key starting material for building more complex active ingredients.[1][5] Its value lies in the differential reactivity of its functional groups, allowing for selective chemical modifications.

Herbicide Development: Targeting Photosystem II

A significant application of cyanopyridine derivatives is in the development of herbicides that inhibit Photosystem II (PSII) electron transport.[6] PSII is a critical protein complex in plants responsible for the light-dependent reactions of photosynthesis. Inhibiting this process effectively starves the plant of energy, leading to its death.

Mechanism of Action: Herbicides derived from this compound can be designed to bind to the D1 protein within the PSII complex. This binding event blocks the flow of electrons, halting photosynthesis and generating reactive oxygen species that cause rapid cellular damage.

PSII_Inhibition cluster_PSII Photosystem II (PSII) Complex D1_Protein D1 Protein (Binding Site) P680 P680 Pheo Pheophytin P680->Pheo Electron Flow QA QA Pheo->QA Electron Flow QB QB QA->QB Electron Flow Block BLOCKS QB->Block Herbicide Pyridine-based Herbicide Herbicide->D1_Protein Binds to ROS Reactive Oxygen Species (ROS) Generation Block->ROS Plant_Death Plant Death ROS->Plant_Death

Caption: Mode of action for PSII-inhibiting herbicides.

Synthetic Strategy: Two series of 2-cyano-3-substituted-pyridinemethylaminoacrylates have been synthesized and shown to have potent herbicidal activity by inhibiting PSII.[6] The synthesis involves modifying the this compound core to introduce the necessary pharmacophore for D1 protein binding.

Protocol 2: General Protocol for Synthesis of a PSII-Inhibiting Herbicide Candidate

This generalized protocol outlines the key transformations required to convert this compound into a potential herbicidal agent based on the acrylate scaffold.

  • Reduction of the Nitro Group: The nitro group is often reduced to an amine to serve as a handle for further functionalization. This can be achieved using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-based reductions (e.g., SnCl₂).

  • Amine Functionalization: The resulting 2-cyano-3-aminopyridine can then be reacted with a suitable acrylate precursor. This often involves a multi-step sequence to build the desired side chain.

  • Structure-Activity Relationship (SAR) Studies: A library of compounds is typically synthesized by varying the substituents on the pyridine ring and the acrylate moiety to optimize herbicidal activity and crop safety. For example, studies have shown that the nature of the substituent at the 2-position of the pyridine ring is essential for high herbicidal activity.[6]

Insecticide Development: Precursor to Neonicotinoids and Other Classes

Pyridine derivatives are central to many modern insecticides, most notably the neonicotinoids.[7][8] These compounds act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to overstimulation of the nervous system, paralysis, and death.[8] The unique structure of insect nAChRs compared to their mammalian counterparts provides the basis for the selective toxicity of these insecticides.[8]

While the direct synthesis of first-generation neonicotinoids like Imidacloprid may start from different pyridine precursors, the functional group arrangement in this compound makes it an attractive starting point for novel insecticidal scaffolds that target the nAChR or other sites. The cyano group itself is a key feature in some neonicotinoids, such as acetamiprid and thiacloprid, where it acts as an electron-withdrawing pharmacophore.[8]

Synthetic Workflow:

  • Intermediate Synthesis: this compound can be transformed into key intermediates, such as 2-amino-3-cyanopyridines or 2-chloro-3-cyanopyridines.

  • Coupling Reactions: These intermediates are then coupled with other fragments to build the final insecticidal molecule.

  • Bioassays: The synthesized compounds are screened against a panel of insect pests, such as aphids, to determine their efficacy.[9][10]

Agrochemical_Development_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start This compound Modification Chemical Modification (e.g., Reduction, Substitution) Start->Modification Library Library of Derivative Compounds Modification->Library HTS High-Throughput Screening (HTS) Library->HTS Assay Target-based Assays (e.g., PSII, nAChR) HTS->Assay Whole_Organism Whole Organism Assays (Herbicidal, Insecticidal) Assay->Whole_Organism SAR Structure-Activity Relationship (SAR) Whole_Organism->SAR SAR->Modification Iterative Design ADMET ADMET Profiling (Toxicity, Environmental Fate) SAR->ADMET Candidate Agrochemical Candidate ADMET->Candidate

Caption: General workflow for agrochemical development.

Fungicide Development

The pyridine scaffold is also present in numerous fungicides. Patent literature suggests that 2-nitro anilino cyano pyridine derivatives possess fungicidal properties, indicating a pathway for developing novel antifungal agents from this compound.[11] Furthermore, various 2-amino-3-cyanopyridine derivatives have been investigated for their antifungal properties against pathogens like Candida albicans.[12]

Standardized Protocol for Biological Screening

The ultimate validation of a novel compound is its biological activity. The following is a generalized protocol for the primary screening of new chemical entities (NCEs) derived from this compound.

Protocol 3: High-Throughput Screening of Agrochemical Candidates

Objective: To perform a primary screen of a library of synthesized compounds to identify "hits" with significant herbicidal, insecticidal, or fungicidal activity.

Materials:

  • Library of synthesized compounds dissolved in DMSO (e.g., at 10 mM).

  • 96-well microtiter plates.

  • Target organisms:

    • Herbicidal: Seeds of a model plant (e.g., Arabidopsis thaliana) or a common weed.

    • Insecticidal: A model insect (e.g., fruit flies, Drosophila melanogaster) or a target pest (e.g., aphids, Aphis craccivora).[10]

    • Fungicidal: A culture of a target fungus (e.g., Botrytis cinerea or Plasmopara viticola).[11]

  • Growth media (agar for plants, artificial diet for insects, potato dextrose agar for fungi).

  • Positive controls (commercial herbicide, insecticide, or fungicide).

  • Negative control (DMSO vehicle).

Methodology:

  • Plate Preparation: Dispense growth medium into 96-well plates.

  • Compound Application: Using a liquid handling robot, dispense a small volume of each compound from the library into individual wells to achieve a final test concentration (e.g., 100 µM). Include wells for positive and negative controls.

  • Organism Introduction:

    • Herbicidal: Place one seed in each well.

    • Insecticidal: Place a set number of insects (e.g., 5-10) in each well.

    • Fungicidal: Inoculate the center of the agar in each well with fungal spores or a mycelial plug.

  • Incubation: Incubate the plates under controlled environmental conditions (light, temperature, humidity) appropriate for the target organism.

  • Data Acquisition: After a set incubation period (e.g., 3-7 days), assess the effect of the compounds. This can be done visually or using automated imaging systems.

    • Herbicidal: Measure germination rate, root length, or biomass.

    • Insecticidal: Count the number of dead or moribund insects (mortality rate).

    • Fungicidal: Measure the diameter of fungal growth (inhibition zone).

  • Hit Identification: Compounds that show a statistically significant effect compared to the negative control are identified as "hits" and are selected for further dose-response studies and secondary screening.

Conclusion and Future Outlook

This compound is a powerful and versatile intermediate for the discovery of novel agrochemicals. Its activated pyridine ring system provides a robust platform for synthetic chemists to explore diverse chemical spaces and target a wide range of biological pathways in weeds, insects, and fungi. The strategic application of the protocols and principles outlined in this guide will enable researchers to efficiently synthesize and screen libraries of new compounds, accelerating the development of the next generation of safe and effective crop protection solutions. The continued exploration of structure-activity relationships originating from this core scaffold promises to yield agrochemicals with improved efficacy, selectivity, and environmental profiles.

References

  • Murugan, R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. SYNTHESIS, 2005(6), 993-997. DOI: 10.1055/s-2005-861849.
  • Wang, Q., et al. (2003). Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates. Journal of Agricultural and Food Chemistry, 51(17), 5030-5. DOI: 10.1021/jf034067s.
  • Production of 2-amino-3-nitropyridine. Google Patents (JPH06287176A).
  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.
  • Coronado, L. M., et al. (2020). Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. Molecules, 25(22), 5489.
  • This compound Manufacturer & Supplier in China. Pipzine Chemicals.
  • Abdel-Wahab, B. F., et al. (2024). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). Journal of Agricultural and Food Chemistry, 72(31), 17271-17282.
  • 2-nitro anilino cyano pyridine derivatives and fungicidal compositions. Google Patents (NZ232567A).
  • Synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate.
  • This compound. PubChem, National Institutes of Health.
  • Mamedov, I., et al. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives and Investigation of Their Antibacterial and Antifungal Properties. Indo J Chem Res, 11(1).
  • Fadda, A. A., et al. (2016). Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity. Journal of the Saudi Chemical Society, 23(3), 323-332.
  • Fadda, A. A., et al. (2016). Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and their insecticidal activity. Journal of the Saudi Chemical Society, 23(3), 323-332.
  • Neonicotinoid. Wikipedia.

Sources

The Strategic Utility of 2-Cyano-3-nitropyridine in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular architectures with potent and selective biological activity is perpetual. Heterocyclic compounds, particularly those containing the pyridine nucleus, represent a cornerstone of this endeavor, forming the backbone of numerous FDA-approved drugs.[1] Among the vast array of pyridine derivatives, 2-cyano-3-nitropyridine has emerged as a particularly versatile and powerful scaffold for the synthesis of a diverse range of bioactive molecules.[2][3]

The strategic placement of a cyano (-CN) and a nitro (-NO₂) group on the pyridine ring imparts a unique chemical reactivity profile. Both are strong electron-withdrawing groups, which significantly reduces the electron density of the pyridine ring.[4] This electronic characteristic makes the scaffold highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern synthetic chemistry for forging carbon-heteroatom bonds.[3][5] Furthermore, the nitro and cyano functionalities serve as versatile synthetic handles, allowing for a variety of chemical transformations to build molecular complexity and access novel chemical space.[3][4] The reduction of the nitro group to an amine, for instance, is a pivotal step in the construction of fused heterocyclic systems that are prevalent in many kinase inhibitors.[6]

This comprehensive guide delves into the synthetic utility of this compound, providing detailed application notes and step-by-step protocols for its conversion into valuable, biologically active compounds. We will explore the causality behind experimental choices, offering insights honed from field-proven experience to empower researchers in their drug discovery efforts.

Core Reactivity Principles: A Chemist's Guide to Manipulation

The synthetic potential of this compound is primarily dictated by the interplay of its two key functional groups. Understanding their intrinsic reactivity is paramount to designing successful synthetic routes.

1. Activation towards Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient nature of the pyridine ring in this compound makes it an excellent substrate for SNAr reactions. While the scaffold itself doesn't possess a leaving group at a readily activated position, its derivatives, particularly halogenated ones like 2-chloro-3-nitropyridine, are highly reactive. The general mechanism involves the addition of a nucleophile to the electron-deficient ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity.[5]

2. The Nitro Group as a Precursor to Fused Ring Systems:

A cornerstone of the utility of this compound lies in the facile reduction of the nitro group to an amine. This transformation is a gateway to a plethora of fused heterocyclic scaffolds, most notably imidazo[4,5-b]pyridines, which are bioisosteres of purines and are frequently found in the core structures of potent kinase inhibitors.[2][6] The resulting 2-amino-3-cyanopyridine or its derivatives can undergo intramolecular cyclization with various reagents to construct the fused imidazole ring.[6]

3. The Cyano Group as a Versatile Handle:

The cyano group is not merely an activating group; it is a versatile functional group that can be chemically manipulated. Under appropriate acidic or alkaline conditions, it can be hydrolyzed to a carboxylic acid or an amide.[4][7] Alternatively, it can be reduced to a primary amine.[8] These transformations open up further avenues for derivatization and the introduction of additional pharmacophoric features.

Application Note 1: Synthesis of a Proto-Kinase Inhibitor Scaffold via SNAr and Reductive Cyclization

This section details a representative workflow for the synthesis of a 7-substituted-3H-imidazo[4,5-b]pyridine-7-carbonitrile, a common core structure in kinase inhibitors, starting from a 2-chloro-3-nitropyridine derivative (which can be conceptually derived from this compound). This multi-step synthesis highlights the key transformations discussed above.

Experimental Workflow Diagram

workflow start 2-Chloro-3-nitropyridine snar Nucleophilic Aromatic Substitution (SNAr) with an amine (R-NH2) start->snar intermediate1 2-(Alkylamino)-3-nitropyridine snar->intermediate1 reduction Nitro Group Reduction (e.g., Pd/C, H2 or SnCl2) intermediate1->reduction intermediate2 Pyridine-2,3-diamine derivative reduction->intermediate2 cyclization Cyclization (e.g., with an aldehyde) intermediate2->cyclization product Imidazo[4,5-b]pyridine Kinase Inhibitor Scaffold cyclization->product

Caption: Synthetic workflow for an imidazo[4,5-b]pyridine scaffold.

Protocol 1.1: Nucleophilic Aromatic Substitution with Benzylamine

This protocol describes the displacement of a chloride from a nitropyridine ring, a reaction analogous to what would be performed on a halogenated derivative of this compound.

  • Rationale: The electron-withdrawing nitro group at the 3-position activates the 2-position for nucleophilic attack. Benzylamine is chosen as a representative primary amine nucleophile. A weak base like potassium carbonate is used to neutralize the HCl generated during the reaction without promoting unwanted side reactions. DMF is a suitable polar aprotic solvent that can solvate the ions formed and facilitate the reaction.

  • Materials:

    • 2-Chloro-3-nitropyridine (1.0 eq)

    • Benzylamine (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a round-bottom flask, add 2-chloro-3-nitropyridine and potassium carbonate.

    • Add anhydrous DMF to dissolve the solids.

    • Add benzylamine to the reaction mixture.

    • Heat the reaction to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the N-benzyl-3-nitropyridin-2-amine product.

Protocol 1.2: Reduction of the Nitro Group

This protocol details the reduction of the nitro group to an amine, a crucial step for the subsequent cyclization.

  • Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction.[9] Ethanol is a common solvent for this transformation. The reaction is carried out under a hydrogen atmosphere. Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in an acidic medium can be employed, which can sometimes offer better chemoselectivity in the presence of other reducible functional groups.

  • Materials:

    • N-benzyl-3-nitropyridin-2-amine (1.0 eq)

    • 10% Palladium on carbon (Pd/C) (10 mol%)

    • Ethanol

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve N-benzyl-3-nitropyridin-2-amine in ethanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C to the solution.

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenator) at room temperature for 4-8 hours, or until TLC indicates complete consumption of the starting material.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude N²-benzylpyridine-2,3-diamine, which is often used in the next step without further purification.

Protocol 1.3: Cyclization to form the Imidazo[4,5-b]pyridine Core

This protocol describes the final ring-closing step to form the desired heterocyclic scaffold.

  • Rationale: The condensation of the 1,2-diamine with an aldehyde is a classic method for forming the imidazole ring. Sodium metabisulfite is used as a mild oxidizing agent in this one-pot reductive cyclization.[9][10] DMF serves as a high-boiling polar solvent suitable for this transformation.

  • Materials:

    • N²-benzylpyridine-2,3-diamine (1.0 eq)

    • Appropriate aldehyde (e.g., cyclohexanecarboxaldehyde) (1.0 eq)

    • Sodium metabisulfite (Na₂S₂O₅) (1.1 eq)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of N²-benzylpyridine-2,3-diamine in DMF, add the aldehyde and sodium metabisulfite.[9]

    • Heat the reaction mixture to 100-120 °C and stir for 6-12 hours under an inert atmosphere (e.g., argon).[9]

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 1-benzyl-2-cyclohexyl-1H-imidazo[4,5-b]pyridine.

Application Note 2: Synthesis of 2-Amino-3-cyanopyridine Derivatives as Carbonic Anhydrase Inhibitors

While this compound is a valuable starting material, its reduced and aminated form, 2-amino-3-cyanopyridine, is itself a highly sought-after scaffold for bioactive compound synthesis.[7][11] This section provides a protocol for the synthesis of 2-amino-3-cyanopyridine derivatives, which have shown promising activity as carbonic anhydrase inhibitors.[12]

Reaction Scheme

reaction_scheme reactants Aromatic Aldehyde + Malononitrile + Methyl Ketone + Ammonium Acetate product 2-Amino-3-cyanopyridine Derivative reactants->product Microwave Irradiation Solvent-free

Caption: One-pot synthesis of 2-amino-3-cyanopyridine derivatives.

Protocol 2.1: One-Pot Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol describes an efficient, one-pot synthesis of substituted 2-amino-3-cyanopyridines using microwave irradiation.[13]

  • Rationale: This multicomponent reaction offers high atom economy and operational simplicity. Microwave irradiation often leads to shorter reaction times and higher yields compared to conventional heating.[13] The reaction proceeds through a cascade of condensation and cyclization steps. Ammonium acetate serves as the nitrogen source for the pyridine ring.

  • Materials:

    • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (2 mmol)

    • Methyl ketone (e.g., acetophenone) (2 mmol)

    • Malononitrile (2 mmol)

    • Ammonium acetate (3 mmol)

  • Procedure:

    • In a dry 25 mL flask suitable for microwave synthesis, combine the aromatic aldehyde, methyl ketone, malononitrile, and ammonium acetate.[13]

    • Place the flask in a microwave reactor and irradiate for 7-9 minutes at a suitable power level to maintain a steady temperature (e.g., 120-140 °C).[13]

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Wash the reaction mixture with a small amount of ethanol (2 mL).

    • Collect the solid product by filtration and recrystallize from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.

Data Presentation: Biological Activity of Scaffolds Derived from Cyanopyridines

The following table summarizes the biological activity of several compounds synthesized using cyanopyridine scaffolds, demonstrating their potential as therapeutic agents.

Compound ClassTargetSpecific Compound ExampleIC₅₀/KᵢCell Line/AssayReference
Pyrido[2,3-d]pyrimidinePIM-1 Kinase5-(4-Chlorophenyl)-8-cyclohexyl-2-(2,4-dichlorophenyl)-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile11.4 nMPIM-1 Kinase Assay[4]
2-Amino-3-cyanopyridineCarbonic Anhydrase IICompound 7b (specific structure in ref)Kᵢ: 2.56 µMhCA II Isoenzyme Assay[12]
1H-pyrrolo[3,2-c]pyridineTubulin PolymerizationCompound 10t (specific structure in ref)0.12 - 0.21 µMHeLa, SGC-7901, MCF-7[11]
Imidazo[4,5-b]pyridineAntiproliferative6-Bromo-2-(4-cyanophenyl)-1H-imidazo[4,5-b]pyridine0.4 µMColon Carcinoma[10]

Conclusion and Future Perspectives

This compound and its derivatives, such as 2-amino-3-cyanopyridine, are undeniably powerful and versatile scaffolds in the synthesis of bioactive compounds. The inherent reactivity imparted by the electron-withdrawing groups allows for the strategic and efficient construction of complex molecular architectures, particularly those targeting protein kinases and other enzymes implicated in disease. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold.

Future work in this area will likely focus on the development of more stereoselective and enantioselective methodologies for the synthesis of chiral cyanopyridine derivatives. Furthermore, the exploration of novel cyclization strategies following the key SNAr and nitro-reduction steps will undoubtedly lead to the discovery of new heterocyclic systems with unique biological profiles. As our understanding of disease biology deepens, the strategic application of privileged scaffolds like this compound will remain a critical component of the drug discovery engine.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. Molecules.
  • IC50 (μM) a of the synthesized 3-cyano-2-substituted pyridines against five cancer cell lines. Semantic Scholar.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. National Institutes of Health.
  • The Chemistry of this compound: Synthesis Routes and Reactivity. NINGBO INNO PHARMCHEM CO.,LTD..
  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. National Institutes of Health.
  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. National Institutes of Health.
  • Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). MDPI.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. SciELO.
  • Production of 2-amino-3-nitropyridine. Google Patents.
  • Pyridoimidazole compounds and preparation method thereof. Google Patents.
  • Synthesis of 2-amino-imidazo[4,5-b]pyridines. Royal Society of Chemistry.
  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. National Institutes of Health.
  • NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. Semantic Scholar.
  • Preparation of Cyanopyridines by Direct Cyanation. ResearchGate.
  • Electrochemical reductions of cyanopyridine bases. Google Patents.
  • Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. ResearchGate.
  • Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health.
  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate.

Sources

Application Notes and Protocols for the Development of Anti-Cancer Drugs Utilizing the 2-Cyano-3-nitropyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Cyanopyridine Scaffold in Oncology

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Within this class, molecules bearing a cyano group, particularly the 2-amino-3-cyanopyridine motif, have garnered significant attention in oncology research. These structures serve as versatile pharmacophores capable of engaging with the active sites of key proteins that drive cancer progression. The parent compound, 2-cyano-3-nitropyridine, is a pivotal starting material, offering a reactive platform for the synthesis of diverse libraries of therapeutic candidates. The electron-withdrawing nature of the nitro and cyano groups makes the pyridine ring susceptible to nucleophilic substitution, allowing for the strategic introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth exploration of the development of anti-cancer agents derived from the this compound scaffold. We will delve into the key signaling pathways targeted by these compounds and provide detailed, field-proven protocols for their synthesis and biological evaluation.

Part 1: Key Oncogenic Pathways Targeted by Cyanopyridine Derivatives

Derivatives of 2-amino-3-cyanopyridine have demonstrated inhibitory activity against a range of crucial oncogenic targets. The strategic placement of the amino and cyano groups facilitates critical hydrogen bond interactions with the hinge region of many protein kinases, a key determinant of potent inhibition.[1] Below, we explore some of the most significant signaling pathways disrupted by these compounds.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[2] Upon binding its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, activating downstream pathways like the PLCγ-PKC-Raf-MEK-MAPK cascade, which promotes endothelial cell proliferation.[2] Cyanopyridine-based inhibitors can effectively block the ATP-binding site of VEGFR-2, thereby halting this signaling cascade and inhibiting tumor-induced angiogenesis.[1]

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg pY1175 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Endothelial Cell Proliferation, Migration, Survival MAPK->Proliferation Inhibitor 2-Amino-3-cyanopyridine Derivative Inhibitor->Dimerization ATP Competition

Figure 1: Inhibition of the VEGFR-2 signaling pathway by a cyanopyridine-based inhibitor.

Human Epidermal Growth Factor Receptor 2 (HER2) Signaling

HER2 is a member of the epidermal growth factor receptor (EGFR) family and is overexpressed in a significant portion of breast and gastric cancers, leading to aggressive tumor growth.[3] HER2 forms potent heterodimers, most notably with HER3, which strongly activate downstream pro-survival pathways like PI3K/AKT and MAPK.[1] Cyanopyridine derivatives have been developed as dual VEGFR-2/HER-2 inhibitors, highlighting the versatility of this chemical scaffold.[1]

HER2_Pathway cluster_receptors HER2 HER2 Heterodimerization Heterodimerization & Activation HER2->Heterodimerization HER3 HER3 HER3->Heterodimerization PI3K PI3K Heterodimerization->PI3K MAPK RAS/RAF/MEK/ERK (MAPK Pathway) Heterodimerization->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion AKT->Proliferation MAPK->Proliferation Inhibitor Cyanopyridone Derivative Inhibitor->Heterodimerization ATP Competition

Figure 2: Inhibition of the HER2 signaling pathway by a cyanopyridone-based inhibitor.

TAK1, PIM-1, and Survivin Pathways

Beyond receptor tyrosine kinases, cyanopyridine derivatives have shown efficacy against other critical cancer targets:

  • TAK1 (TGF-β-activated kinase 1): A key mediator of inflammatory and stress responses that activate pro-survival pathways like NF-κB and MAPK.[4][5] Inhibition of TAK1 can induce apoptosis in cancer cells.[6]

  • PIM-1 Kinase: A serine/threonine kinase that promotes cell survival and proliferation by phosphorylating numerous downstream targets, including the pro-apoptotic protein Bad.[7][8]

  • Survivin: A member of the inhibitor of apoptosis protein (IAP) family, survivin is highly expressed in tumors and plays a dual role in inhibiting apoptosis and regulating cell division.[9][10] Cyanopyridine derivatives can act as survivin modulators, promoting its degradation and inducing apoptosis.

Part 2: Data Presentation - In Vitro Activity of Cyanopyridine Derivatives

The following table summarizes the cytotoxic and enzyme inhibitory activities of representative cyanopyridine derivatives from published studies. This data highlights the potential of this scaffold against various cancer types and molecular targets.

Compound IDScaffold TypeTarget(s)Cancer Cell LineIC50 / Ki (µM)Reference
5e 2-Oxo-3-cyanopyridineSurvivin ModulatorPC-3 (Prostate)4.46[4]
MDA-MB-231 (Breast)3.59[4]
HepG2 (Liver)6.01[4]
5c 2-Oxo-3-cyanopyridineSurvivin ModulatorPC-3 (Prostate)14.4[4]
MDA-MB-231 (Breast)20[4]
HepG2 (Liver)15[4]
5a 6-Amino-cyanopyridoneVEGFR-2, HER-2MCF-7 (Breast)1.77[1]
HepG2 (Liver)2.71[1]
5e 6-Amino-cyanopyridoneVEGFR-2, HER-2MCF-7 (Breast)1.39[1]
10n 2-Amino-3-cyanopyridineSurvivin ModulatorHuh7 (Liver)5.9[6]
U251 (Glioma)6.0[6]
A375 (Melanoma)7.2[6]
8f O-MethylcyanopyridinePIM-1 KinaseMCF-7 (Breast)1.69[3]
7h 3-Cyanopyridin-2-onePIM-1 KinaseMCF-7 (Breast)1.89[3]
10 Pyridine DerivativeVEGFR-2-0.12 (Enzymatic)
4d 3-CyanopyridinePIM-1 Kinase-0.46 (Enzymatic)

Part 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of anti-cancer drugs derived from this compound.

Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol outlines a common and efficient one-pot synthesis of 2-amino-3-cyanopyridine derivatives, which are key intermediates derived from the conceptual framework of this compound by providing a versatile amino group for further functionalization.

Synthesis_Workflow Start Starting Materials: - Aromatic Aldehyde - Methyl Ketone - Malononitrile - Ammonium Acetate Reaction One-Pot Reaction (e.g., Microwave Irradiation, Solvent-Free) Start->Reaction Workup Workup: - Wash with Ethanol - Recrystallization Reaction->Workup Product 2-Amino-3-cyanopyridine Derivative Workup->Product

Figure 3: General workflow for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Methyl ketone (1 mmol)

  • Malononitrile (1 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol (for washing and recrystallization)

  • Microwave reactor or conventional heating setup

Protocol:

  • Combine the aromatic aldehyde (1 mmol), methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol) in a microwave-safe reaction vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 100-120°C) for a short duration (e.g., 5-15 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from 95% ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.

  • Characterize the final product using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of cyanopyridine derivatives against a specific protein kinase (e.g., VEGFR-2, PIM-1).

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase-specific substrate

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate-reading luminometer

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. Prepare the kinase and substrate in the same buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound, the recombinant kinase, and the specific substrate. Include a "no inhibitor" control (DMSO) and a "no enzyme" control.

  • Reaction Initiation: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Detection: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity). Calculate the IC₅₀ values from the dose-response curves.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect changes in the expression of key proteins involved in apoptosis, such as cleaved caspases and PARP, following treatment with a test compound.[6]

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Protein Extraction and Quantification: Lyse the cells in RIPA buffer and determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 5. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin) to compare protein levels between samples. An increase in cleaved caspase-3 and cleaved PARP, along with changes in the ratio of pro- to anti-apoptotic Bcl-2 family proteins, indicates the induction of apoptosis.

Conclusion

The this compound scaffold is a highly valuable starting point for the development of a new generation of targeted anti-cancer therapies. Its synthetic tractability allows for the creation of diverse chemical libraries, and the resulting 2-amino-3-cyanopyridine derivatives have demonstrated potent activity against a range of key oncogenic drivers, including protein kinases and regulators of apoptosis. The protocols and data presented in this guide provide a comprehensive framework for researchers to design, synthesize, and evaluate novel cyanopyridine-based drug candidates, with the ultimate goal of translating these promising compounds into effective clinical treatments.

References

  • Fathalla, W., et al. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. Molecules, 25(20), 4843. [Link]
  • El-Sayed, N. N. E., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals, 15(10), 1262. [Link]
  • Singh, R., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(24), 127645. [Link]
  • Altieri, D. C. (2008). Survivin, a member of the family of inhibitor of apoptosis proteins, functions as a key regulator of mitosis and programmed cell death. Clinical Cancer Research, 14(16), 5005-5008. [Link]
  • Li, F. (2005). Survivin - an anti-apoptosis protein: its biological roles and implications for cancer and beyond. Cancer Biology & Therapy, 4(6), 576-583. [Link]
  • Iqbal, N., & Iqbal, N. (2014). Human Epidermal Growth Factor Receptor 2 (HER2) in Cancers: Overexpression and Therapeutic Implications.
  • Alqahtani, A. S., et al. (2019). Multifaceted Roles of TAK1 Signaling in Cancer. Cancers, 11(11), 1749. [Link]
  • Abdel-Maksoud, M. S., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19639–19655. [Link]
  • Fathalla, W., et al. (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers. Molecules, 25(20), 4843. [Link]
  • El-Damasy, A. K., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 839-852. [Link]
  • Niu, H., et al. (2023). Design, Synthesis, and Molecular Docking Study of Novel 3-Cyanopyridine Derivatives for the Anti-Cancer Drug Target Survivin Protein. Anti-Cancer Agents in Medicinal Chemistry, 23(3), 324-338. [Link]
  • Abdel-Maksoud, M. S., et al. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 8(22), 19639-19655. [Link]
  • Melagraki, G., et al. (2013). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4848-4852. [Link]
  • Modi, S. J., & Kulkarni, V. M. (2021). Exploration of structural requirements for the inhibition of VEGFR-2 tyrosine kinase: Binding site analysis of type II, 'DFG-out' inhibitors. Journal of Molecular Graphics and Modelling, 103, 107817. [Link]
  • Pinto, M., et al. (2022).
  • Wu, W., et al. (2014). Elevated TAK1 augments tumor growth and metastatic capacities of ovarian cancer cells through activation of NF-κB signaling. Oncotarget, 5(16), 7124-7137. [Link]
  • Ali, S. S., et al. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Journal of Molecular Structure, 1315, 138493. [Link]
  • Ghorab, M. M., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(8), e2100085. [Link]
  • Takahashi, T., et al. (1999). A single autophosphorylation site on KDR/Flk-1 is essential for VEGF-A-dependent activation of PLC-gamma and DNA synthesis in vascular endothelial cells. The EMBO Journal, 18(9), 2471-2481. [Link]
  • Shibuya, M. (2025). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Cell & Bioscience, 15(1), 74. [Link]
  • Kadi, I., et al. (2024). Exploring the anticancer potential of new 3‐cyanopyridine derivatives bearing N‐acylhydrazone motif: Synthesis, DFT calculations, cytotoxic evaluation, molecular modeling, and antioxidant properties. Journal of Biochemical and Molecular Toxicology, e23647. [Link]
  • Al-Omair, M. A., et al. (2022). Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. Molecules, 27(19), 6689. [Link]
  • Lee, W. L., & Chen, Y. H. (2014). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 1157, 13-22. [Link]
  • BMG Labtech. (2020). Kinase assays.
  • Nawrocki, S. T., et al. (2013). PIM kinase (and Akt) biology and signaling in tumors. Journal of Cellular and Molecular Medicine, 17(11), 1339-1351. [Link]
  • Santio, N. M., & Eerola, S. K. (2018). PIM Kinase as an Executional Target in Cancer. Journal of Cancer Prevention, 23(3), 113-119. [Link]
  • Melstrom, L. G., et al. (2008). The oncogenic kinase Pim-1 is modulated by K-Ras signaling and mediates transformed growth and radioresistance in human pancreatic ductal adenocarcinoma cells. Molecular Cancer Research, 6(8), 1279-1289. [Link]
  • Jaiswal, A., et al. (2015). Survivin and Tumorigenesis: Molecular Mechanisms and Therapeutic Strategies. Journal of Cancer, 6(10), 1004-1011. [Link]
  • ResearchGate. (n.d.). What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?
  • Assay Guidance Manual [Internet]. (2013). Cell Viability Assays. Bethesda (MD)
  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • protocols.io. (2023). In vitro kinase assay.
  • Shi, F., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142. [Link]
  • ResearchGate. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives.
  • El-Sayed, N. N. E., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals, 15(10), 1262. [Link]

Sources

Application Note & Protocol: Synthesis and Characterization of Novel Polymers Derived from 2-Cyano-3-nitropyridine for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of novel polymers incorporating 2-cyano-3-nitropyridine. This unique monomer, with its electron-withdrawing cyano and nitro groups on a pyridine scaffold, offers a gateway to polymers with potentially unique electronic, optical, and biological properties.[1][2] This application note details a proposed synthetic protocol for the polymerization of this compound via a controlled radical polymerization technique, outlines a thorough characterization workflow, and discusses potential applications in fields such as drug delivery and materials science.

Introduction: The Potential of this compound in Polymer Chemistry

Pyridine-containing polymers have garnered significant interest due to their diverse applications stemming from the unique chemical and physical properties of the pyridine ring.[3][4][5] These polymers have been explored for their use in drug delivery, catalysis, and as materials with tailored thermal and optical properties.[3][6][7] The monomer, this compound, is a particularly intriguing building block for novel polymers.[1][2] The presence of the strongly electron-withdrawing cyano and nitro groups is expected to impart distinct characteristics to the resulting polymer, such as enhanced thermal stability and unique electronic properties.[1][2]

While the direct polymerization of this compound is not extensively documented, we propose a synthetic strategy based on established controlled radical polymerization (CRP) techniques, which offer precise control over polymer architecture, molecular weight, and polydispersity.[8][9] This approach allows for the synthesis of well-defined polymers suitable for high-performance applications. This guide will focus on Atom Transfer Radical Polymerization (ATRP), a robust and versatile CRP method.[10]

Proposed Synthesis of Poly(this compound)

Given that this compound does not possess a polymerizable vinyl group, a preliminary synthetic modification is necessary to introduce a polymerizable moiety. A plausible approach is the introduction of a vinyl group to the pyridine ring system. This section outlines a proposed two-step synthesis: first, the synthesis of a vinyl-functionalized this compound monomer, followed by its polymerization via ATRP.

Synthesis of a Vinyl-Functionalized Monomer

A common strategy for introducing a vinyl group to a pyridine ring is through a Stille or Suzuki cross-coupling reaction. For this protocol, we will consider the synthesis of 2-cyano-3-nitro-5-vinylpyridine.

Reaction Scheme:

reaction_scheme start 2-cyano-3-nitro-5-bromopyridine product 2-cyano-3-nitro-5-vinylpyridine start->product Stille Coupling reagent1 Vinyltributyltin, Pd(PPh3)4, Toluene reagent1->product byproduct Bu3SnBr product->byproduct workflow cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_workup Work-up and Purification setup1 Add monomer, initiator (e.g., ethyl α-bromoisobutyrate), and solvent (e.g., anisole) to a Schlenk flask. setup2 Degas the mixture by three freeze-pump-thaw cycles. setup1->setup2 setup3 Backfill with nitrogen or argon. setup2->setup3 poly1 Add the catalyst complex (e.g., Cu(I)Br/PMDETA) under inert atmosphere. setup3->poly1 poly2 Immerse the flask in a preheated oil bath (e.g., 70-90 °C). poly1->poly2 poly3 Monitor the reaction progress by taking samples for NMR or GC analysis. poly2->poly3 workup1 Terminate the polymerization by cooling and exposing to air. poly3->workup1 workup2 Dilute the mixture with a suitable solvent (e.g., THF). workup1->workup2 workup3 Pass the solution through a neutral alumina column to remove the copper catalyst. workup2->workup3 workup4 Precipitate the polymer in a non-solvent (e.g., methanol or hexane). workup3->workup4 workup5 Filter and dry the polymer under vacuum. workup4->workup5

Sources

Derivatization of amino acids with 2-Cyano-3-nitropyridine for analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Quantitative Analysis of Amino Acids via Derivatization with 2-Cyano-3-nitropyridine

Authored by: Senior Application Scientist

Abstract

The accurate quantification of amino acids is fundamental across a spectrum of scientific disciplines, from clinical diagnostics and metabolomics to pharmaceutical drug development and food science.[1][2] However, the inherent properties of amino acids—namely their high polarity and lack of a strong native chromophore—present significant challenges for direct analysis by common techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[1][3] Pre-column derivatization is a robust strategy employed to overcome these limitations. This application note provides a comprehensive guide and a detailed protocol for the derivatization of primary amino acids using this compound. This method introduces a strongly UV-absorbent nitropyridinyl moiety onto the amino acid, enhancing chromatographic retention and enabling sensitive detection. We will explore the underlying chemical principles, provide step-by-step experimental procedures, and offer insights into data analysis and troubleshooting.

Principle of the Method: The Chemistry of Derivatization

The derivatization of amino acids with this compound is based on a well-established chemical reaction: Nucleophilic Aromatic Substitution (SNAr) . The efficacy of this reaction hinges on the specific chemical architecture of the derivatizing agent.

Causality Behind the Reagent Choice: The pyridine ring of this compound is "electron-deficient." This state is induced by the potent electron-withdrawing effects of both the nitrile (-CN) group and the nitro (-NO₂) group. This strong electron withdrawal polarizes the carbon atom at the C2 position (attached to the cyano group), making it highly susceptible to attack by a nucleophile.

The Role of the Amino Acid: The primary amino group (-NH₂) of an amino acid serves as the nucleophile. For this group to be an effective nucleophile, it must be in its deprotonated, neutral state (-NH₂), not its protonated, acidic state (-NH₃⁺). This is achieved by conducting the reaction under basic conditions (pH > 9), which shifts the equilibrium towards the deprotonated form.

The reaction proceeds as follows:

  • The deprotonated amino group of the amino acid attacks the electron-deficient C2 carbon of the this compound ring.

  • This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex.

  • The complex rapidly stabilizes by expelling the most stable leaving group, in this case, the cyanide ion (CN⁻), to restore the aromaticity of the ring.

The final product is a stable, yellow-colored N-(3-nitro-2-pyridinyl)-amino acid derivative, which is readily detectable by UV-Vis spectrophotometry.

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Application Workflow: From Sample to Result

A successful analysis requires a systematic and logical workflow. Each step is designed to ensure reproducibility and accuracy, forming a self-validating system when controls are included. The overall process involves preparing reagents, derivatizing both standards and unknown samples, separating the derivatives by RP-HPLC, and quantifying the results against a calibration curve.

Experimental_Workflow Figure 2: Experimental Workflow prep 1. Reagent & Mobile Phase Preparation standards 2a. Prepare Amino Acid Calibration Standards prep->standards samples 2b. Prepare Unknown Sample Solutions prep->samples deriv 3. Derivatization Reaction (Add Buffer & Reagent, Heat) standards->deriv samples->deriv hplc 4. RP-HPLC Separation deriv->hplc detect 5. UV Detection (e.g., 350 nm) hplc->detect analyze 6. Data Analysis (Peak Integration & Quantification) detect->analyze result 7. Report Results analyze->result

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Detailed Protocols

This section provides a trusted, step-by-step methodology. Adherence to these protocols is critical for achieving reliable and reproducible results.

Required Materials and Equipment
  • Reagents: Amino Acid Standard Mix, this compound (≥98%), Boric Acid, Sodium Hydroxide, HPLC-grade Acetonitrile, HPLC-grade Water, Sodium Acetate, Glacial Acetic Acid.

  • Equipment: HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis detector; C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size); analytical balance; pH meter; vortex mixer; heating block or water bath; volumetric flasks and pipettes; 0.22 µm syringe filters.

Reagent and Mobile Phase Preparation

Expert Insight: The purity of solvents and the accuracy of buffer pH are paramount. Contaminants can introduce interfering peaks, while incorrect pH will lead to incomplete derivatization.

  • 0.4 M Borate Buffer (pH 9.2): Dissolve 2.47 g of boric acid in ~90 mL of HPLC-grade water. Adjust the pH to 9.2 using a 10 M NaOH solution. Make up the final volume to 100 mL with water. This buffer is stable for up to one week when stored at 4°C.[4]

  • Derivatization Reagent (10 mg/mL): Accurately weigh 50 mg of this compound and dissolve it in 5.0 mL of acetonitrile. This solution should be prepared fresh daily and protected from light to prevent degradation.

  • Mobile Phase A (20 mM Sodium Acetate, pH 5.5): Dissolve 1.64 g of sodium acetate in 1 L of HPLC-grade water. Adjust the pH to 5.5 with glacial acetic acid. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B: 100% Acetonitrile. Filter through a 0.22 µm membrane filter.

Preparation of Calibration Standards

Prepare a 1 mM stock solution of an amino acid standard mix. From this stock, perform serial dilutions in 0.1 M HCl to create a set of working standards (e.g., 10 µM, 25 µM, 50 µM, 100 µM, 250 µM). These standards will be derivatized alongside the unknown samples.

Step-by-Step Derivatization Protocol

This protocol is designed for a reaction volume that is suitable for standard autosampler vials.

  • Aliquot: In a 1.5 mL glass vial, place 20 µL of your amino acid standard or sample solution.

  • Buffer Addition: Add 80 µL of the 0.4 M Borate Buffer (pH 9.2) to the vial. Vortex briefly to mix.

  • Reagent Addition: Add 100 µL of the 10 mg/mL this compound reagent solution. The total volume is now 200 µL.

  • Incubation: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block set to 60°C for 30 minutes. This step drives the reaction to completion.

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature. The sample is now ready for injection. No quenching step is typically required as the excess reagent is separated chromatographically.

HPLC Analysis Protocol

The derivatized amino acids are now significantly more hydrophobic, allowing for excellent separation on a C18 column.

Parameter Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 20 mM Sodium Acetate, pH 5.5
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
UV Detection 350 nm (Estimated, verify experimentally)
Gradient Program Time (min)
0.0
20.0
22.0
25.0
25.1
30.0

Trustworthiness Check: The gradient is designed to first elute the more polar amino acid derivatives (like Aspartic Acid) and progressively elute the more non-polar derivatives (like Phenylalanine and Leucine). A 5-minute post-run equilibration at initial conditions ensures the column is ready for the next injection, guaranteeing reproducibility.[5]

Data Analysis and Troubleshooting

  • Identification: Amino acid derivatives are identified by comparing the retention times of peaks in the sample chromatogram to those of the derivatized standards.

  • Quantification: Construct a calibration curve for each amino acid by plotting the peak area against the known concentration of the derivatized standards. Apply linear regression to the curve. The concentration of each amino acid in the unknown sample can then be calculated from its peak area using the regression equation.

Problem Potential Cause(s) Solution(s)
No peaks or very small peaks Incorrect pH of buffer (too low); Degraded derivatization reagent; Incorrect UV wavelength.Verify buffer pH is >9. Prepare fresh reagent daily. Perform a UV scan of a derivatized standard to find the absorbance maximum.
Poor peak shape (fronting/tailing) Column degradation; Sample overload; Mismatch between sample solvent and mobile phase.Use a guard column; flush the column. Dilute the sample. Ensure the final sample solvent is not significantly stronger than the initial mobile phase.
Shifting retention times Inconsistent mobile phase preparation; Fluctuating column temperature; Column aging.Prepare mobile phases carefully. Use a column thermostat. Replace the column after its recommended lifetime.
Extra, unidentified peaks Contaminated reagents or sample; Side reactions.Use HPLC-grade solvents and high-purity water. Ensure the sample matrix does not contain other primary amines that could react. Run a "reagent blank" (all steps, no amino acid).

Conclusion

The derivatization of amino acids with this compound is a specific and robust method for enabling their quantitative analysis by RP-HPLC with UV detection. By converting the analytes into stable, strongly absorbing derivatives, this pre-column technique overcomes the inherent analytical challenges they present. The detailed protocols and causative explanations provided in this guide are designed to empower researchers, scientists, and drug development professionals to implement this method with confidence, ensuring the generation of accurate, reliable, and reproducible data in their critical work.

References

  • Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine - PMC. (2023). National Institutes of Health (NIH).
  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. (n.d.). Shimadzu.
  • 3-nitro-N-pyridin-2-ylpyridin-2-amine | CAS#:71008-51-0. (n.d.). Chemsrc.
  • Production of 2-amino-3-nitropyridine. (n.d.). Google Patents.
  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. (2005). Semantic Scholar.
  • Analytical Methods for Amino Acids. (n.d.). SHIMADZU CORPORATION.
  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021). MDPI.
  • Synthesis of 2-amino-3-cyanopyridine derivatives. (n.d.). ResearchGate.
  • On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. (2009). Heterocyclic Communications.
  • Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. (2021). National Institutes of Health (NIH).
  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters.
  • Determination of amino acid without derivatization by using HPLC - HILIC column. (2010). Journal of Chemical and Pharmaceutical Research.
  • HPLC analysis of amino acids. A standard solution of 20 m M containing... (n.d.). ResearchGate.
  • Analysis of Amino Acids by HPLC. (2010). Agilent.
  • A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. (n.d.). Analyst (RSC Publishing).

Sources

Application Note: Selective Reduction of the Nitro Group in 2-Cyano-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the selective reduction of the nitro group in 2-Cyano-3-nitropyridine to synthesize 2-Amino-3-cyanopyridine. This transformation is a critical step in the synthesis of various pharmacologically active molecules and advanced materials. The primary challenge lies in achieving high chemoselectivity, reducing the nitro moiety without affecting the adjacent cyano group or the pyridine ring. This guide details various methodologies, including catalytic hydrogenation and chemical reduction, explaining the rationale behind reagent selection and reaction condition optimization. A detailed, field-proven protocol using Tin(II) Chloride is provided, alongside troubleshooting insights to ensure reproducible, high-yield synthesis.

Introduction: The Synthetic Imperative

2-Amino-3-cyanopyridine is a highly valuable scaffold in medicinal chemistry and drug development. It serves as a key intermediate for a variety of heterocyclic compounds, including pyrido[2,3-d]pyrimidines.[1] Notably, derivatives of this structure have been identified as potent inhibitors of enzymes such as IKK-β, which is implicated in inflammatory pathways.[2] The synthesis of 2-Amino-3-cyanopyridine is therefore a subject of significant interest in organic chemistry.[1][2][3][4]

The most common precursor for this target molecule is this compound. The conversion hinges on the selective reduction of the C3-nitro group to an amine. This presents a significant chemical challenge due to the presence of a second reducible functional group—the C2-cyano group. Both the nitro and cyano groups are strong electron-withdrawing groups, which deactivates the pyridine ring towards electrophilic substitution but makes it susceptible to nucleophilic attack and reduction.[5] A successful protocol must navigate this sensitive landscape to prevent unwanted side reactions, such as the reduction of the cyano group to an aminomethyl group or the hydrogenation of the pyridine ring itself.

This guide provides researchers with the foundational knowledge and practical protocols to achieve this selective transformation efficiently and reliably.

The Chemoselectivity Challenge: Nitro vs. Cyano

The core scientific challenge is to deliver reducing equivalents exclusively to the nitro group while the cyano group remains intact. The choice of reducing agent and reaction conditions is paramount to achieving this outcome.[6]

  • Nitro Group Reduction: The transformation of a nitro group (R-NO₂) to an amine (R-NH₂) is a six-electron reduction that proceeds through nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates.[7] This process is generally thermodynamically favorable.

  • Cyano Group Reduction: The cyano group (R-CN) is also susceptible to reduction, typically yielding a primary amine (R-CH₂NH₂). This transformation often requires harsher conditions or specific catalysts compared to nitro reduction, but the potential for cross-reactivity is high.[8][9]

Therefore, the ideal reducing system must possess a kinetic preference for the nitro group. The diagram below illustrates the desired reaction pathway versus potential side reactions.

G A This compound B 2-Amino-3-cyanopyridine (Desired Product) A->B Selective Nitro Reduction C 2-(Aminomethyl)-3-aminopyridine (Side Product) A->C Full Reduction (Non-selective) D 2-(Aminomethyl)-3-nitropyridine (Side Product) A->D Selective Nitrile Reduction B->C Nitrile Reduction D->C Nitro Reduction

Caption: Desired reaction pathway versus potential side products.

Methodologies for Selective Nitro Reduction

Several strategies can be employed, each with distinct advantages and operational windows. The choice depends on available equipment, scale, and tolerance for specific reagents.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial method that employs H₂ gas and a heterogeneous metal catalyst. Its primary advantage is the clean workup, as the only byproduct is water. However, selectivity is highly dependent on the catalyst and conditions.

  • Palladium on Carbon (Pd/C): This is a common hydrogenation catalyst. For selective nitro reduction, it often requires mild conditions (low H₂ pressure, room temperature) to avoid concomitant reduction of the nitrile.

  • Platinum-based Catalysts (Pt/C, PtO₂): Generally more active than palladium, increasing the risk of over-reduction. However, modified catalysts, such as sulfided platinum, can be used to "poison" the catalyst, thereby increasing selectivity for the nitro group.[6]

  • Raney Nickel: While effective for nitro reduction, Raney Nickel is also very efficient for reducing nitriles to primary amines, making it a poor choice for this specific selective transformation.[10]

Chemical Reduction Methods

Chemical reduction involves stoichiometric or catalytic amounts of a reducing agent in solution. These methods often offer superior chemoselectivity and are highly suitable for lab-scale synthesis.

  • Tin(II) Chloride (SnCl₂·2H₂O): This is one of the most reliable and selective reagents for reducing aromatic nitro groups in the presence of nitriles.[6][9] The reaction proceeds in acidic alcoholic solvents (like ethanol) or ethyl acetate. The acidic conditions protonate the pyridine nitrogen, but the mild reducing power of Sn(II) is insufficient to reduce the nitrile. This is often the method of choice for this transformation.

  • Iron in Acidic Media (Fe/HCl, Fe/NH₄Cl): The Béchamp reduction is a classic, cost-effective, and highly chemoselective method for nitro group reduction.[6][9] The reaction is heterogeneous and requires heating, but it is robust and tolerates a wide variety of functional groups, including nitriles.

  • Sodium Dithionite (Na₂S₂O₄): A mild reducing agent that can be used in aqueous or biphasic systems. It offers good selectivity but may require phase-transfer catalysts for optimal performance with organic substrates.

  • Transfer Hydrogenation: This approach uses a hydrogen donor molecule in place of H₂ gas. Common donors include hydrazine hydrate (N₂H₄·H₂O) or ammonium formate, often in the presence of a catalyst like Pd/C or Fe(III). This can be a safer alternative to using pressurized hydrogen gas.

Comparative Summary of Methods
MethodReducing AgentTypical ConditionsAdvantagesDisadvantages / Challenges
Catalytic Hydrogenation H₂ gas, Pd/C1-4 atm H₂, RT, EthanolClean, scalable, no metal waste in productRequires pressure equipment, risk of nitrile reduction
Chemical Reduction SnCl₂·2H₂OReflux in Ethanol or EtOAcExcellent chemoselectivity , reliableStoichiometric tin waste, requires aqueous workup
Chemical Reduction Fe / HCl or NH₄ClReflux in Ethanol/H₂OInexpensive, high selectivity, robustHeterogeneous, requires filtration of iron salts
Transfer Hydrogenation N₂H₄·H₂O, Pd/CReflux in EthanolAvoids H₂ gas, good for lab scaleHydrazine is toxic, catalyst still required

Recommended Protocol: Selective Reduction using Tin(II) Chloride

This protocol is based on the well-established selectivity of SnCl₂ for aromatic nitro groups over nitriles.[6][9] It is a reliable and reproducible method for synthesizing 2-Amino-3-cyanopyridine.

Materials and Reagents
  • This compound (MW: 149.11 g/mol )[11]

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (Absolute)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel, Buchner funnel, filter paper

  • TLC plates (Silica gel 60 F₂₅₄)

Safety Precautions
  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Tin compounds are toxic; handle with care.

  • The workup involves a neutralization step that will produce CO₂ gas; ensure adequate venting.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 33.5 mmol) in 100 mL of absolute ethanol. Stir until all the solid has dissolved.

  • Addition of Reducing Agent: To this solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (37.8 g, 167.5 mmol, 5 equivalents) in one portion.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 78 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot, diluting it with ethyl acetate, and filtering it through a small plug of silica. Use a mobile phase of 30% Ethyl Acetate in Hexanes. The product spot should be more polar (lower Rf) than the starting material. The reaction is typically complete within 2-4 hours.

  • Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Carefully pour the reaction mixture over 200 g of ice in a large beaker.

  • Neutralization: Slowly and with vigorous stirring, add saturated sodium bicarbonate solution to the mixture until the pH is ~8. Caution: This will cause significant CO₂ evolution. Continue stirring for 30 minutes to allow for the precipitation of tin salts.

  • Filtration: Filter the resulting slurry through a pad of Celite® in a Buchner funnel to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).

  • Extraction: Transfer the combined filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing and Drying: Combine all organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield 2-Amino-3-cyanopyridine as a pure solid.

Workflow Diagram

G cluster_0 Reaction cluster_1 Work-up & Isolation cluster_2 Purification & Analysis A Dissolve this compound in Ethanol B Add SnCl2·2H2O A->B C Heat to Reflux (2-4h) B->C D Monitor by TLC C->D E Cool and Quench on Ice D->E Reaction Complete F Neutralize with NaHCO3 (pH 8) E->F G Filter Tin Salts F->G H Extract with Ethyl Acetate G->H I Wash, Dry, and Concentrate H->I J Recrystallize Crude Solid I->J K Characterize Product (NMR, IR, MP) J->K

Caption: Experimental workflow for the selective reduction protocol.

Conclusion

The selective reduction of this compound is a foundational transformation for accessing the synthetically versatile 2-Amino-3-cyanopyridine building block. While catalytic hydrogenation offers a clean, scalable option, its selectivity can be challenging to control. For laboratory-scale synthesis, chemical reduction using Tin(II) chloride dihydrate offers a superior combination of operational simplicity, high chemoselectivity, and reproducibility. By understanding the underlying principles of reactivity and following a robust, well-defined protocol, researchers can confidently and efficiently produce this critical intermediate for applications in drug discovery and materials science.

References

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradi
  • Synthesis of 2-amino-3-cyanopyridine derivatives.
  • Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity.MDPI.
  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects.PubMed.
  • Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine.Organic Chemistry Research.
  • Challenges in the selective reduction of the nitro group.Benchchem.
  • Selective nitro reduction in the synthesis of 'real-world' targets.
  • selective reduction of nitro group without affecting other functional groups.Benchchem.
  • Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines.
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.PMC - NIH.
  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups.Calvin Digital Commons.
  • Process for the preparation of aqueous nicotinaldehyde.
  • This compound | CAS 51315-07-2.Santa Cruz Biotechnology.
  • This compound Manufacturer & Supplier in China.Pipzine Chemicals.

Sources

Application Notes and Protocols: Chemical Transformations of the Cyano Group in 2-Cyano-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Cyano-3-nitropyridine is a pivotal building block in medicinal chemistry and materials science. Its synthetic versatility stems from the unique electronic landscape of the pyridine ring, which is rendered exceptionally electron-deficient by the synergistic electron-withdrawing effects of the ring nitrogen, the 2-cyano group, and the 3-nitro group.[1][2] This pronounced electrophilicity not only activates the pyridine core towards nucleophilic attack but also imparts distinct reactivity to the cyano moiety itself. Understanding and controlling the transformations of this cyano group is paramount for leveraging this scaffold in the synthesis of complex, high-value molecules.

This guide provides a detailed exploration of the principal chemical transformations of the cyano group in this compound. We will delve into four key reaction classes: hydrolysis, reduction, nucleophilic substitution where the cyanide acts as a leaving group, and cycloaddition. Each section combines a discussion of the underlying chemical principles with field-tested, step-by-step protocols designed for practical application by researchers, chemists, and drug development professionals.

Section 1: Hydrolysis of the Cyano Group to Amides and Carboxylic Acids

Expertise & Experience: The Causality Behind the Choice of Method

The hydrolysis of a nitrile is a classical transformation that proceeds in two stages: conversion to a primary amide, followed by subsequent hydrolysis to a carboxylic acid.[1] The primary challenge in this process is selectivity. Harsh conditions, such as concentrated strong acids or bases at high temperatures, will typically drive the reaction to the thermodynamically stable carboxylic acid, making the isolation of the intermediate amide difficult.[3] However, the amide itself is often a crucial synthetic target. Therefore, the choice between a forceful, complete hydrolysis and a milder, selective hydration is dictated by the desired final product. Catalytic methods have emerged as a superior strategy for achieving high yields of the amide under significantly gentler conditions.[3][4]

Mechanistic Overview

Under acidic conditions, the nitrile nitrogen is protonated, which dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[5][6] Following a series of proton transfers, the primary amide is formed. In contrast, basic hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon. For this compound, these transformations yield 3-nitro-2-carboxamidopyridine and, ultimately, 3-nitropicolinic acid.

Experimental Protocols

Protocol 1.1: Complete Hydrolysis to 3-Nitropicolinic Acid (Acid-Catalyzed)

This protocol ensures the complete conversion of the nitrile to the corresponding carboxylic acid.

  • Reagent Preparation: In a fume hood, prepare a 6 M aqueous solution of sulfuric acid (H₂SO₄).

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Reaction Execution: Add the 6 M H₂SO₄ solution (10 mL per gram of starting material). Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed (typically 4-8 hours).

  • Work-up and Isolation: Cool the reaction mixture to 0 °C in an ice bath. Carefully adjust the pH to ~3-4 with a saturated aqueous solution of sodium hydroxide (NaOH). The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-nitropicolinic acid.

Protocol 1.2: Selective Hydration to 3-Nitro-2-carboxamidopyridine (Catalytic)

This method utilizes a molybdenum catalyst to selectively hydrate the nitrile to the amide, avoiding over-hydrolysis.[4]

  • Catalyst Preparation: Prepare a stock solution of the catalyst by dissolving sodium molybdate (Na₂MoO₄) (0.05 eq) in ethanol.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (15 mL per gram).

  • Reaction Execution: Add the sodium molybdate solution to the flask. While stirring at room temperature, add 30% hydrogen peroxide (H₂O₂) (3.0 eq) dropwise. An exotherm may be observed.

  • Monitoring: Stir the reaction at room temperature and monitor by TLC or HPLC. The reaction is typically complete within 2-4 hours.[4]

  • Work-up and Isolation: Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative peroxide test is obtained.

  • Purification: Reduce the solvent volume in vacuo. The product will often precipitate and can be collected by filtration. Alternatively, extract the product into ethyl acetate, dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain 3-nitro-2-carboxamidopyridine.

Data Presentation: Comparison of Hydrolysis Protocols
ParameterProtocol 1.1: Complete HydrolysisProtocol 1.2: Selective Hydration
Product 3-Nitropicolinic Acid3-Nitro-2-carboxamidopyridine
Key Reagents H₂SO₄ (conc.)Na₂MoO₄ (cat.), H₂O₂
Conditions Reflux (~110-120 °C)Room Temperature
Selectivity Low (favors carboxylic acid)High (favors amide)
Safety Requires careful handling of strong acid at high temp.Requires careful handling of H₂O₂.
Visualization: Hydrolysis Workflow

G cluster_0 Complete Hydrolysis cluster_1 Selective Hydration Start1 This compound Reagent1 6M H₂SO₄, Reflux Start1->Reagent1 Product1 3-Nitropicolinic Acid Reagent1->Product1 Start2 This compound Reagent2 Na₂MoO₄ (cat.), H₂O₂ Ethanol, RT Start2->Reagent2 Product2 3-Nitro-2-carboxamidopyridine Reagent2->Product2

Caption: Workflow for the hydrolysis of this compound.

Section 2: Reduction of the Cyano Group to a Primary Amine

Expertise & Experience: The Causality Behind the Choice of Method

Reduction of the cyano group to a primary amine, yielding 2-(aminomethyl)-3-nitropyridine, is a cornerstone transformation. The two main strategies, catalytic hydrogenation and stoichiometric reduction with metal hydrides, offer distinct advantages and challenges. Catalytic hydrogenation is atom-economical and often preferred in industrial settings, but it carries a significant risk of over-reduction or side reactions.[7][8] Specifically, the initially formed imine intermediate can react with the product amine, leading to the formation of secondary amine "dimer-like" byproducts.[9][10] The addition of ammonia or the use of specific catalysts can suppress this pathway.[9] In contrast, powerful hydride reagents like lithium aluminum hydride (LiAlH₄) offer a rapid and often cleaner conversion on a lab scale, bypassing the intermediates that lead to secondary amines, but require strict anhydrous conditions and careful handling.[11][12]

Experimental Protocols

Protocol 2.1: Reduction via Catalytic Hydrogenation

This protocol uses Raney Nickel, a common and effective catalyst for nitrile reduction, with the addition of ammonia to maximize the yield of the desired primary amine.[9]

  • Safety First: Raney Nickel is pyrophoric and must be handled with extreme care, always kept wet with solvent.

  • Reaction Setup: To a high-pressure hydrogenation vessel (Parr apparatus), add a slurry of Raney Nickel (approx. 10% by weight of the substrate) in methanol. Add this compound (1.0 eq) dissolved in methanol saturated with ammonia.

  • Reaction Execution: Seal the vessel, purge several times with nitrogen, and then purge with hydrogen gas (H₂). Pressurize the vessel with H₂ (e.g., 50-100 psi).

  • Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 12-24 hours.

  • Work-up and Isolation: Carefully vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, ensuring the Celite pad is kept wet with methanol to prevent ignition of the Raney Nickel.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude 2-(aminomethyl)-3-nitropyridine can be purified by column chromatography or crystallization.

Protocol 2.2: Reduction via Lithium Aluminum Hydride (LiAlH₄)

This protocol provides a powerful, non-catalytic alternative for complete reduction.[11][12]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, prepare a suspension of LiAlH₄ (approx. 1.5-2.0 eq) in anhydrous THF. Slowly add the LiAlH₄ suspension to the stirred solution of the nitrile via a cannula or dropping funnel, maintaining the temperature below 10 °C.

  • Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC/HPLC analysis shows complete consumption of the starting material (typically 1-3 hours).

  • Work-up (Fieser Method): Cautiously quench the reaction by cooling to 0 °C and adding, sequentially and dropwise, 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.

  • Isolation and Purification: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration, washing the solid with THF or ethyl acetate. Dry the combined organic filtrate over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude product for further purification.

Visualization: Reduction Pathways

G Start This compound Imine Imine Intermediate Start->Imine [H] P_Amine Primary Amine (Desired Product) Imine->P_Amine [H] S_Amine Secondary Amine (Byproduct) Imine->S_Amine + Primary Amine - NH₃

Caption: Reduction of nitriles and the side-pathway to secondary amines.

Section 3: The Cyano Group as a Nucleofuge in SₙAr Reactions

Expertise & Experience: The Causality Behind the Choice of Method

The highly electron-deficient nature of the this compound ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SₙAr). In this reaction, a nucleophile attacks an electron-poor carbon on the ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group. While the nitro group is a common leaving group in SₙAr chemistry, the cyano group can also be displaced, particularly from the activated 2-position.[13] Fascinatingly, the choice of nucleophile can dictate the regiochemical outcome. In the closely related 2-cyano-3-nitroimidazo[1,2-a]pyridine system, it has been demonstrated that nitrogen and oxygen nucleophiles preferentially displace the 2-cyano group, whereas sulfur nucleophiles displace the 3-nitro group.[14] This selectivity provides a powerful synthetic tool for differential functionalization of the pyridine ring.

Experimental Protocols

Protocol 3.1: Substitution with an Oxygen Nucleophile (Methoxylation)

This protocol demonstrates the displacement of the cyano group by a methoxide ion to form 2-methoxy-3-nitropyridine.

  • Reagent Preparation: Prepare a solution of sodium methoxide (NaOMe) in methanol (e.g., 0.5 M). Commercial solutions can also be used.

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a stir bar and reflux condenser.

  • Reaction Execution: Add the sodium methoxide solution (1.1 eq) to the flask. Heat the reaction mixture to reflux and stir.

  • Monitoring: Follow the disappearance of the starting material by TLC or LC-MS (typically 1-4 hours).

  • Work-up and Isolation: Cool the reaction to room temperature and neutralize with a weak acid, such as ammonium chloride solution. Remove the methanol under reduced pressure.

  • Purification: Partition the residue between water and ethyl acetate. Separate the layers, dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to give the crude product, which can be purified by column chromatography.

Protocol 3.2: Substitution with a Nitrogen Nucleophile (Amination)

This protocol details the reaction with a secondary amine, piperidine, to yield 2-(piperidin-1-yl)-3-nitropyridine.

  • Reaction Setup: In a sealable reaction vial, dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Reaction Execution: Add piperidine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) (1.5 eq) to the vial. Seal the vial and heat to 80-100 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 3-6 hours).

  • Work-up and Isolation: Cool the mixture to room temperature and pour it into water.

  • Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography.

Visualization: SₙAr Mechanism

G Reactant This compound Nucleophile Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) ProductLeaving_Group ProductLeaving_Group Meisenheimer->ProductLeaving_Group Loss of Leaving Group Product 2-Nu-3-nitropyridine Leaving_Group CN⁻ ReactantNucleophile ReactantNucleophile ReactantNucleophile->Meisenheimer Attack

Caption: Generalized mechanism for SₙAr at the 2-position.

Section 4: [3+2] Cycloaddition Reactions

Expertise & Experience: The Causality Behind the Choice of Method

While the cyano group is often considered a reluctant participant in pericyclic reactions like the Diels-Alder reaction[15], its carbon-nitrogen triple bond can readily function as a "dipolarophile" in [3+2] cycloaddition reactions.[16] This reaction involves a 1,3-dipole reacting with a π-system to form a five-membered heterocyclic ring. This powerful transformation allows for the rapid construction of complex heterocyclic systems. Nitrones, which are 1,3-dipoles, are excellent reaction partners for nitriles, leading to the formation of isoxazolidine-related structures, which can be valuable intermediates in their own right.[17][18]

Protocol 4.1: [3+2] Cycloaddition with C-Phenyl-N-methylnitrone

This protocol provides a general method for the cycloaddition of a nitrone to the cyano group of this compound.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and C-phenyl-N-methylnitrone (1.1 eq) in an inert, high-boiling solvent such as toluene or xylene.

  • Reaction Execution: Heat the mixture to reflux (110-140 °C) under an inert atmosphere.

  • Monitoring: The reaction progress can be monitored by TLC or LC-MS. These reactions can be slow, often requiring 12-48 hours.

  • Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture in vacuo to remove the solvent.

  • Purification: The resulting residue can be purified by silica gel column chromatography to isolate the five-membered heterocyclic product.

Visualization: [3+2] Cycloaddition

Caption: Conceptual overview of a [3+2] cycloaddition reaction.

Conclusion

The cyano group of this compound is not merely a passive substituent but an active participant in a rich array of chemical transformations. From its conversion into amides and amines to its role as a leaving group or a reaction partner in cycloadditions, its reactivity can be precisely controlled through the judicious choice of reagents and conditions. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers and drug development professionals to unlock the full synthetic potential of this versatile heterocyclic building block.

References

  • Wikipedia. Nitrile reduction. [Link]
  • Science of Synthesis.
  • Chemguide. Reduction of nitriles. [Link]
  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]
  • Organic Chemistry Portal. Nitrile to Amine - Common Conditions. [Link]
  • Ma, X., et al. (2023). Mo(VI)-catalyzed conversion of nitriles to amides with hydrogen peroxide in ethanol.
  • ResearchGate. Some Nucleophilic Substitutions in 2-Cyano-3-nitroimidazo[1,2-a]pyridine. [Link]
  • Lumen Learning. 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]
  • Chemistry LibreTexts. Conversion of nitriles to amides. [Link]
  • National Institutes of Health (NIH). Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. [Link]
  • Google Patents. WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
  • ResearchGate. Scheme 1 Selective hydrolysis of nitriles to amides. [Link]
  • National Institutes of Health (NIH). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
  • National Institutes of Health (NIH). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. [Link]
  • National Institutes of Health (NIH).
  • ResearchGate. Nitrilase-catalyzed conversion of 3-cyanopyridine to nicotinic acid. [Link]
  • Google Patents.
  • Google Patents.
  • ResearchGate.
  • Pipzine Chemicals. This compound Manufacturer & Supplier in China. [Link]
  • Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]
  • Royal Society of Chemistry. Regio- and stereoselective (3 + 2)-cycloaddition reactions of nitrones with cyclic allenes. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 2-Cyano-3-nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Cyano-3-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical chemical intermediate. As a versatile precursor for various biologically active compounds and advanced materials, optimizing its synthesis is key to efficient research and development.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you navigate common challenges and improve your reaction yields and product purity.

Section 1: Choosing Your Synthetic Pathway

The synthesis of this compound can be approached via several routes, each with distinct advantages and challenges. The optimal choice often depends on the availability of starting materials, scale, and safety considerations. The three most common strategies are:

  • Nucleophilic Aromatic Substitution (SNAr): Cyanation of a 2-halogeno-3-nitropyridine (e.g., 2-chloro- or 2-bromo-3-nitropyridine).

  • The Sandmeyer Reaction: Conversion of 2-amino-3-nitropyridine to the target molecule via a diazonium salt intermediate.

  • Direct Nitration: Nitration of 2-cyanopyridine, which requires stringent control to achieve the correct regioselectivity.[1]

Synthetic Route Decision Workflow

Use the following diagram to select the most appropriate synthetic route based on your available starting materials.

Synthetic Route Selection start What is your starting material? sm1 2-Amino-3-nitropyridine start->sm1 sm2 2-Chloro-3-nitropyridine or 2-Bromo-3-nitropyridine start->sm2 sm3 2-Cyanopyridine start->sm3 route1 Pursue the Sandmeyer Reaction sm1->route1 Reliable & well-established route2 Pursue Nucleophilic Aromatic Substitution (SNAr) sm2->route2 Often high-yielding route3 Pursue Direct Nitration (Advanced users - regioselectivity challenges) sm3->route3 Risk of isomer formation Sandmeyer Reaction Workflow cluster_0 Step 1: Diazotization (0-5°C) cluster_1 Step 2: Cyanation A 2-Amino-3-nitropyridine + HCl/H₂SO₄ B Add NaNO₂ (aq) (Slowly, keep cold) A->B C Formation of Aryl Diazonium Salt B->C E Add cold Diazonium Salt solution to CuCN C->E CRITICAL: Use Immediately, Do Not Allow to Warm D Prepare CuCN solution D->E F Formation of This compound E->F

Sources

Technical Support Center: Purification of Crude 2-Cyano-3-nitropyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chromatographic purification of 2-cyano-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this versatile synthetic intermediate.[1] Drawing upon established chromatographic principles and extensive field experience, this document aims to be a definitive resource for optimizing your purification workflow.

Introduction: The Chemistry of Purifying this compound

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical agents.[1] Its molecular structure, featuring a polar pyridine ring substituted with two strong electron-withdrawing groups (cyano and nitro), presents unique challenges in purification.[2] These functional groups increase the compound's polarity and potential for strong interactions with stationary phases, which can lead to issues such as poor resolution, peak tailing, and on-column degradation.

This guide provides a structured approach to troubleshooting these issues, ensuring you can achieve high purity and yield in your preparations.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the column chromatography of this compound. Each issue is analyzed from a mechanistic standpoint, followed by a step-by-step protocol for resolution.

Issue 1: Poor Separation of this compound from Impurities

Question: I'm seeing overlapping peaks or a single broad peak for my compound and its impurities on the TLC plate and during column elution. How can I improve the separation?

Root Cause Analysis: Poor separation is fundamentally an issue of selectivity. The mobile and stationary phases are not providing sufficient differentiation in their interactions with your target compound and the impurities. Common impurities in the synthesis of this compound can include starting materials like 2-bromo-3-nitropyridine, byproducts from side reactions, or positional isomers, which often have very similar polarities.[3][4]

Solutions:

  • Optimize the Mobile Phase:

    • Principle: The polarity of the eluent is the most critical factor in controlling the retention of compounds on a polar stationary phase like silica gel.[5]

    • Protocol:

      • Systematic Solvent Screening: Begin with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.[4] A common starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate.

      • Fine-Tuning Polarity: If separation is still poor, make small, incremental changes to the solvent ratio (e.g., from 8:2 to 8.5:1.5). Even minor adjustments can significantly impact resolution.

      • Alternative Solvent Systems: Consider using a different solvent combination. For instance, a dichloromethane/methanol system can offer different selectivity compared to a hexane/ethyl acetate system for polar compounds.

  • Employ a Gradient Elution:

    • Principle: For complex mixtures with components of widely varying polarities, a gradient elution (where the mobile phase polarity is increased during the run) can improve separation and reduce elution time.[6]

    • Protocol:

      • Start the elution with a low-polarity mobile phase that allows the least polar impurities to elute.

      • Gradually increase the percentage of the more polar solvent to elute the compounds with increasing polarity.

      • This can be done in a stepwise manner (e.g., 100 mL of 9:1 hex:EtOAc, then 100 mL of 8:2 hex:EtOAc) or as a continuous gradient if using an automated system.

  • Consider a Different Stationary Phase:

    • Principle: If optimizing the mobile phase on silica gel is insufficient, the issue may be strong, undesirable interactions with the silica surface. Alumina or a chemically modified silica (like a cyano-bonded phase) can offer different interaction mechanisms.

    • Recommendation: For pyridine derivatives, which are basic, interactions with acidic silanol groups on silica can be problematic.[7] While this compound has a significantly reduced basicity due to the electron-withdrawing groups, residual basic impurities may interact strongly. In such cases, neutral alumina could be a viable alternative.

Parameter Initial Condition Optimized Condition Rationale
Mobile Phase Isocratic (e.g., 7:3 Hexane:EtOAc)Gradient (e.g., 9:1 to 7:3 Hexane:EtOAc)Improves separation of compounds with different polarities and reduces run time.
Stationary Phase Silica GelNeutral AluminaCan mitigate issues with strongly basic impurities that bind irreversibly to silica.
Issue 2: Significant Peak Tailing

Question: My compound is eluting from the column, but the fractions show a long, trailing tail, leading to low purity in the main fractions. What causes this and how can I fix it?

Root Cause Analysis: Peak tailing in the chromatography of pyridine derivatives is often a classic sign of strong, non-ideal interactions between the analyte and the stationary phase.[8] The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel. Although the nitro and cyano groups on this compound reduce its basicity, this interaction can still occur, leading to a portion of the molecules being retained more strongly and eluting slowly.

Solutions:

  • Mobile Phase Modification:

    • Principle: Adding a small amount of a competitive base or an acid to the mobile phase can mask the active sites on the silica gel or modify the ionization state of the analyte, leading to more symmetrical peaks.

    • Protocol:

      • Addition of a Competing Base: Add a small amount (0.1-1% v/v) of triethylamine (TEA) to your mobile phase.[7][9] TEA is a stronger base and will preferentially interact with the silanol groups, preventing your compound from tailing.

      • Addition of an Acid: Alternatively, adding a small amount (0.1% v/v) of a volatile acid like acetic acid or formic acid can protonate the pyridine nitrogen, which can sometimes reduce tailing by minimizing certain interactions with the silica surface.[7]

  • Use of End-Capped or High-Purity Silica:

    • Principle: Modern "Type B" or end-capped silica gels have a lower concentration of accessible, acidic silanol groups, which significantly reduces the potential for tailing of basic compounds.[7]

    • Recommendation: If tailing is a persistent issue, switching to a high-purity or end-capped silica gel for your column packing is a highly effective solution.

  • Reduce Column Loading:

    • Principle: Overloading the column can saturate the stationary phase, leading to a non-linear adsorption isotherm and causing peak distortion, including tailing.[8]

    • Protocol: Ensure that the amount of crude material loaded onto the column is appropriate for the column diameter. A general rule of thumb is to load no more than 1-5% of the silica gel weight.

Modifier Concentration Mechanism of Action Considerations
Triethylamine (TEA) 0.1 - 1% (v/v)Acts as a competing base, blocking silanol interaction sites.[7][9]Can be difficult to remove from the final product.
Acetic/Formic Acid 0.1% (v/v)Can improve peak shape by altering the analyte's ionization state.[7]Ensure your compound is stable under acidic conditions.
Issue 3: Low or No Recovery of the Compound

Question: I've run my column, but I can't find my compound in any of the fractions. Where did it go?

Root Cause Analysis: A complete loss of the compound on the column can be alarming and is typically due to one of two reasons: irreversible adsorption onto the stationary phase or on-column decomposition.

Solutions:

  • Test for Irreversible Adsorption/Decomposition:

    • Principle: Before committing your entire batch of crude material to a column, it's crucial to test the stability of your compound on the stationary phase.

    • Protocol (2D TLC Stability Test):

      • Spot your crude material on a TLC plate.

      • Run the plate in a suitable mobile phase.

      • After the first elution, turn the plate 90 degrees and re-elute it in the same mobile phase.

      • If the compound is stable, you will see the spots move diagonally up the plate. If you see streaking from the origin or new spots appearing, your compound is likely decomposing on the silica.[6]

  • Deactivating the Stationary Phase:

    • Principle: If your compound is acid-sensitive and decomposing on the silica, you can reduce the acidity of the stationary phase.

    • Protocol:

      • Prepare a slurry of your silica gel in the mobile phase.

      • Add 1% triethylamine to the slurry and stir for 10-15 minutes.

      • Pack the column with this "deactivated" silica. This will neutralize the most acidic sites.

  • Check Elution Polarity and Fraction Concentration:

    • Principle: It's possible the chosen mobile phase is not polar enough to elute your compound, or the eluted fractions are too dilute to be detected by TLC.

    • Protocol:

      • If you suspect the compound is still on the column, try flushing the column with a very polar solvent (e.g., 100% ethyl acetate or a 9:1 mixture of dichloromethane:methanol) and collect these fractions.

      • Combine and concentrate several of the expected fractions and re-spot them on a TLC plate to see if the compound becomes visible.[6]

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound relevant to its purification? A1: this compound is a yellow solid with a molecular weight of 149.11 g/mol .[2][10] It is generally insoluble in water but soluble in common organic solvents like dichloromethane and ethanol.[2] Its stability is generally good under normal conditions, but the presence of both a cyano and a nitro group makes the pyridine ring electron-deficient and susceptible to nucleophilic attack.[2] This electronic nature also reduces the basicity of the pyridine nitrogen, which is a key consideration for its interaction with silica gel.

Q2: How do I choose the right column size and amount of silica gel? A2: The choice of column size depends on the amount of crude material you need to purify. A general guideline is to use a silica gel to crude compound weight ratio of between 20:1 and 100:1. For difficult separations, a higher ratio is recommended. The column diameter should be chosen to provide a silica gel bed height of approximately 4-6 inches.

Q3: What is the difference between "wet" and "dry" loading, and which is better for this compound? A3:

  • Wet Loading: The crude sample is dissolved in a minimal amount of the mobile phase and loaded directly onto the top of the column.[11] This is often quicker but can lead to band broadening if too much solvent is used.

  • Dry Loading: The crude sample is dissolved in a suitable solvent, adsorbed onto a small amount of silica gel (or Celite), and the solvent is evaporated to yield a free-flowing powder.[12] This powder is then carefully added to the top of the column.[11]

  • Recommendation: For this compound, which is a solid, dry loading is highly recommended . It ensures a more uniform application of the sample to the stationary phase, leading to sharper bands and better separation.[11][12]

Q4: Can I use reversed-phase chromatography for this purification? A4: Yes, reversed-phase chromatography (using a non-polar stationary phase like C18 and a polar mobile phase like water/acetonitrile or water/methanol) is a viable alternative.[5] Given the polar nature of this compound, it would likely elute relatively quickly in a reversed-phase system. This can be particularly useful if your impurities are less polar than your target compound. A mobile phase containing a buffer or a small amount of acid (like formic or trifluoroacetic acid) is often used to ensure good peak shape.[13]

Visualizing the Troubleshooting Workflow

A logical approach is key to efficient troubleshooting. The following diagram outlines a decision-making process for addressing common purification challenges.

Chromatography_Troubleshooting start_node start_node problem_node problem_node action_node action_node check_node check_node solution_node solution_node start Start Purification problem Problem Observed start->problem poor_sep Poor Separation problem->poor_sep Overlapping Peaks tailing Peak Tailing problem->tailing Asymmetric Peaks no_recovery Low/No Recovery problem->no_recovery Compound Lost opt_mobile Optimize Mobile Phase (Solvent Ratio/Type) poor_sep->opt_mobile add_modifier Add Mobile Phase Modifier (TEA or Acid) tailing->add_modifier stability_test Perform 2D TLC Stability Test no_recovery->stability_test sep_ok Separation Improved? opt_mobile->sep_ok use_gradient Use Gradient Elution use_gradient->sep_ok change_stationary Change Stationary Phase (e.g., Alumina) change_stationary->sep_ok sep_ok->use_gradient No sep_ok->change_stationary Still No success Purification Successful sep_ok->success Yes tailing_ok Tailing Resolved? add_modifier->tailing_ok reduce_load Reduce Sample Load reduce_load->tailing_ok use_endcapped Use End-Capped Silica use_endcapped->tailing_ok tailing_ok->reduce_load No tailing_ok->use_endcapped Still No tailing_ok->success Yes is_stable Compound Stable? stability_test->is_stable flush_polar Flush with Polar Solvent & Concentrate Fractions is_stable->flush_polar Yes deactivate Deactivate Silica (Use TEA) is_stable->deactivate No (Decomposition) flush_polar->success Compound Found deactivate->start Retry with Deactivated Silica

Caption: A workflow for troubleshooting common column chromatography issues.

References

  • Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier in China.
  • BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • BenchChem. (2025). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
  • Google Patents. (n.d.). JPH06287176A - Production of 2-amino-3-nitropyridine.
  • Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.
  • Thieme. (2005). Preparation of Cyanopyridines by Direct Cyanation.
  • ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • uHPLCs.com. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions.
  • Pipzine Chemicals. (n.d.). 2-Cyano-5-Nitropyridine Manufacturer & Supplier in China.
  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • PubChem. (n.d.). This compound.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Amino-4-bromo-3-nitropyridine.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.

Sources

Technical Support Center: Nitration of 2-Cyanopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 2-cyanopyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic transformation. The synthesis of 3-nitro-2-cyanopyridine is a critical step in the preparation of various pharmaceutical and agrochemical compounds.[1] However, the reaction is often plagued by side reactions that can significantly impact yield and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during the nitration of 2-cyanopyridine in a question-and-answer format.

Q1: My yield of 3-nitro-2-cyanopyridine is unexpectedly low, and I observe a significant amount of starting material. What is the likely cause?

A1: Low conversion in the nitration of 2-cyanopyridine is often due to insufficient activation of the nitrating agent or deactivation of the pyridine ring. The pyridine nitrogen is basic and can be protonated by the strong acids used in the reaction, forming a pyridinium salt. This positively charged species is highly deactivated towards electrophilic aromatic substitution.[2]

Causality and Mitigation:

  • Inadequate Nitrating Species Formation: The active nitrating species, the nitronium ion (NO₂⁺), is generated from nitric acid in the presence of a stronger acid, typically sulfuric acid.[3][4] If the concentration of sulfuric acid is too low, the equilibrium for nitronium ion formation will be unfavorable.

    • Solution: Ensure you are using a sufficient excess of concentrated sulfuric acid. A common ratio is a 1:4 to 1:5 mixture of nitric acid to sulfuric acid.

  • Reaction Temperature is Too Low: While higher temperatures can promote side reactions, a temperature that is too low may not provide enough energy to overcome the activation barrier for the reaction, especially with a deactivated substrate.

    • Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and side product formation.

Q2: I've isolated a significant byproduct that is more polar than my starting material and lacks a nitrile peak in the IR spectrum. What could it be?

A2: The most probable side product with these characteristics is 2-carboxamido-3-nitropyridine (or picolinamide derivative), resulting from the hydrolysis of the cyano group. This hydrolysis can occur under the strongly acidic and aqueous conditions of the nitration reaction.[5][6][7][8] Further hydrolysis can lead to the corresponding carboxylic acid.

Mechanism of Cyano Group Hydrolysis:

Under strong acid catalysis, the nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.

Troubleshooting Steps:

  • Minimize Water Content: Use fuming nitric acid and concentrated sulfuric acid to reduce the amount of water in the reaction mixture.

  • Control Reaction Time and Temperature: Prolonged reaction times and high temperatures can promote the hydrolysis of the cyano group. Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

  • Anhydrous Conditions: For sensitive substrates, consider using anhydrous nitrating agents such as nitronium tetrafluoroborate (NO₂BF₄) in an aprotic solvent.

Q3: My product mixture contains an N-oxide derivative. How did this form and how can I avoid it?

A3: The formation of 2-cyanopyridine-N-oxide is a common side reaction, especially when using certain nitrating agents or if the reaction conditions are not carefully controlled.[9][10] The pyridine nitrogen is a nucleophilic site and can be oxidized by nitric acid, particularly if the temperature is elevated.

Causality and Mitigation:

  • Oxidative Side Reaction: Nitric acid is a strong oxidizing agent.

    • Solution: Maintain a low reaction temperature during the addition of the substrate to the mixed acid. Pre-cooling the acid mixture before adding the 2-cyanopyridine is crucial.

  • Alternative Strategy: In some cases, the intentional formation of the N-oxide is a viable synthetic strategy, as the N-oxide is more readily nitrated than the parent pyridine.[1][11][12] The N-oxide can then be deoxygenated in a subsequent step.

Q4: I am observing the formation of multiple nitrated isomers. How can I improve the regioselectivity for the 3-position?

A4: The cyano group is a meta-director, while the pyridine nitrogen directs electrophilic substitution to the 3- and 5-positions. In the case of 2-cyanopyridine, the directing effects of both the nitrogen and the cyano group favor substitution at the 3- and 5-positions. Steric hindrance from the cyano group at the 2-position generally disfavors substitution at the adjacent 3-position to some extent, but it is still a likely product. The formation of other isomers, such as 5-nitro-2-cyanopyridine, can occur.

Factors Influencing Regioselectivity:

  • Nitrating Agent: The choice of nitrating agent can influence the isomeric ratio.

  • Temperature: Temperature can affect the selectivity of the reaction.

    • Solution: Carefully screen different nitrating agents and reaction temperatures to optimize the yield of the desired 3-nitro isomer. Lower temperatures often favor the thermodynamically more stable product.

Frequently Asked Questions (FAQs)

  • What are the optimal nitrating conditions for 2-cyanopyridine?

    • A mixture of concentrated nitric acid and concentrated sulfuric acid is the most common nitrating agent. The reaction is typically performed at temperatures ranging from 0 °C to 50 °C. The exact conditions should be optimized for each specific scale and setup.

  • Can I use a different acid catalyst instead of sulfuric acid?

    • While sulfuric acid is the most common and effective catalyst for generating the nitronium ion, other strong acids like oleum (fuming sulfuric acid) can be used for highly deactivated substrates. However, this increases the risk of side reactions.

  • How can I monitor the progress of the reaction?

    • Thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane) is a simple and effective way to monitor the disappearance of the starting material and the appearance of the product. Liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information about the formation of products and byproducts.

  • What is the best work-up procedure for this reaction?

    • The reaction is typically quenched by pouring the reaction mixture slowly onto crushed ice with vigorous stirring. The product can then be extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layer should be washed with a dilute base (e.g., sodium bicarbonate solution) to remove any residual acid, followed by a brine wash, and then dried over an anhydrous salt like sodium sulfate.

Experimental Protocols

Standard Protocol for the Nitration of 2-Cyanopyridine
  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 20 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Nitric Acid: Slowly add 5 mL of concentrated nitric acid to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Addition of 2-Cyanopyridine: Dissolve 2-cyanopyridine (5 g) in a minimal amount of concentrated sulfuric acid and add it dropwise to the nitrating mixture, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice. The product may precipitate as a solid. Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol to Minimize Cyano Group Hydrolysis
  • Use of Anhydrous Conditions: To a solution of 2-cyanopyridine (1 g) in anhydrous dichloromethane (20 mL) at 0 °C, add nitronium tetrafluoroborate (1.5 equivalents) portion-wise over 30 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.

  • Quenching and Work-up: Once the reaction is complete, quench by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.

Visualizing Reaction Pathways and Troubleshooting

Main Reaction and Side Reactions

Nitration_Side_Reactions cluster_main Desired Reaction Pathway cluster_side Common Side Reactions 2-Cyanopyridine 2-Cyanopyridine 3-Nitro-2-cyanopyridine 3-Nitro-2-cyanopyridine 2-Cyanopyridine->3-Nitro-2-cyanopyridine HNO₃/H₂SO₄ 2-Cyanopyridine-N-oxide 2-Cyanopyridine-N-oxide 2-Cyanopyridine->2-Cyanopyridine-N-oxide Oxidation 3-Nitro-picolinamide 3-Nitro-picolinamide 3-Nitro-2-cyanopyridine->3-Nitro-picolinamide Hydrolysis 3-Nitro-picolinic_acid 3-Nitro-picolinic_acid 3-Nitro-picolinamide->3-Nitro-picolinic_acid Further Hydrolysis

Caption: Desired nitration pathway and common side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Issue1 High Starting Material? Start->Issue1 Solution1 Increase H₂SO₄ ratio Increase temperature cautiously Issue1->Solution1 Yes Issue2 Polar Byproduct (No CN peak)? Issue1->Issue2 No End Improved Yield and Purity Solution1->End Solution2 Use anhydrous conditions Reduce reaction time/temp Issue2->Solution2 Yes Issue3 N-Oxide Detected? Issue2->Issue3 No Solution2->End Solution3 Maintain low temperature Consider N-oxide route Issue3->Solution3 Yes Issue4 Isomer Mixture? Issue3->Issue4 No Solution3->End Solution4 Optimize temperature Screen nitrating agents Issue4->Solution4 Yes Issue4->End No Solution4->End

Caption: A logical workflow for troubleshooting common issues.

Data Summary

The following table summarizes the influence of key reaction parameters on the outcome of the nitration of 2-cyanopyridine.

ParameterEffect on Main ReactionEffect on Side ReactionsRecommendation
Temperature Rate increases with temperature.Higher temperatures promote hydrolysis and N-oxide formation.Start at low temperatures (0-5 °C) and increase cautiously if the reaction is too slow.
H₂SO₄ Concentration High concentration favors nitronium ion formation.Very high concentrations (oleum) can lead to degradation.Use a 4:1 to 5:1 ratio of H₂SO₄ to HNO₃.
Water Content Can decrease the concentration of the nitronium ion.Promotes the hydrolysis of the cyano group.Use concentrated or fuming acids to minimize water.
Reaction Time Longer times can increase conversion.Prolonged times increase the likelihood of hydrolysis.Monitor the reaction and quench promptly upon completion.

References

  • Request PDF. (2025). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water.
  • Google Patents. (n.d.).
  • Huo, Z., et al. (n.d.). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity. [Link]
  • Chempanda. (n.d.).
  • Google Patents. (n.d.).
  • New Journal of Chemistry. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. RSC Publishing. [Link]
  • Request PDF. (2025). Preparation of Cyanopyridines by Direct Cyanation.
  • Arkivoc. (n.d.). Recent trends in the chemistry of pyridine N-oxides. [Link]
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Digital Commons @ NJIT. (n.d.). A study of the mixed acid nitration of 2-amino-5-chloropyridine. [Link]
  • ResearchGate. (2023). Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide to 3-Hydroxy-6-Nitropyrazine-2-Carboxamide. [Link]
  • Google Patents. (n.d.).
  • ResearchGate. (2025). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. [Link]
  • Wikipedia. (n.d.).
  • ResearchGate. (2025). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. [Link]
  • BYJU'S. (n.d.).
  • Khan Academy. (n.d.).

Sources

Technical Support Center: Optimizing Temperature Control for Industrial 2-Cyano-3-Nitropyridine Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, chemists, and process engineers involved in the synthesis of 2-Cyano-3-nitropyridine. The industrial production of this key intermediate, typically via the nucleophilic substitution of 2-chloro-3-nitropyridine, involves highly exothermic steps that demand rigorous temperature control.[1][2] Failure to manage the thermal profile of the reaction can lead to significant safety hazards, including thermal runaway, and compromised product yield and purity.[3][4][5]

This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions, grounding all recommendations in established chemical principles to ensure process safety, scalability, and reproducibility.

Troubleshooting Guide: Reaction Temperature Deviations

This section addresses specific, critical issues that may arise during the synthesis. The question-and-answer format is designed to help you quickly identify a problem and implement a validated solution.

Q1: We're observing a rapid, uncontrolled temperature spike far exceeding our setpoint during the cyanide addition. What is our immediate action plan and what are the root causes?

A1: An uncontrolled temperature spike is a critical indicator of a potential thermal runaway, where the reaction's heat generation rate surpasses the cooling system's capacity.[4][5] Immediate and decisive action is required.

Immediate Action Protocol:

  • Stop Reagent Feed: Immediately halt the addition of the cyanide source (e.g., NaCN, KCN, or Zn(CN)₂ solution). This is the most critical step to stop feeding the exothermic reaction.

  • Engage Maximum Cooling: Ensure the reactor's cooling jacket is operating at maximum capacity. If available, activate secondary or emergency cooling systems.

  • Verify Agitation: Confirm that the agitator is functioning correctly and at the specified speed. Loss of agitation can lead to localized hotspots and a disconnect between the internal temperature probe and the bulk reaction mass.

  • Prepare to Quench (If Necessary): If the temperature continues to rise uncontrollably despite the above measures, be prepared to quench the reaction by adding a pre-determined, cold, inert solvent or a specific quenching agent. This should be a last resort as it results in the loss of the batch.

Root Cause Analysis:

  • Excessive Addition Rate: The most common cause is adding the nucleophile (cyanide) too quickly. The rate of heat generation is directly proportional to the rate of reaction, which is fueled by the addition of the limiting reagent.[6]

  • Insufficient Cooling Capacity: The cooling system may be undersized for the batch scale or operating inefficiently (e.g., fouled heat exchanger surfaces, insufficient coolant flow rate).

  • Incorrect Reagent Concentration: Using a more concentrated solution of the cyanide source than specified in the protocol will increase the reaction rate and heat output per volume added.

  • Inadequate Agitation: Poor mixing prevents efficient heat transfer from the reaction mixture to the reactor wall and cooling jacket, causing localized superheating that can accelerate the reaction exponentially.[6]

Q2: Our reaction has stalled. The temperature is stable at the setpoint, but in-process controls (e.g., LC-MS, GC) show minimal conversion of the 2-chloro-3-nitropyridine starting material. What are the likely causes?

A2: A stalled reaction, despite being at the target temperature, typically points to issues with reactants, catalysis, or the reaction medium itself.

Troubleshooting Steps:

  • Verify Catalyst Activity (if applicable): If using a phase-transfer catalyst (PTC) such as a quaternary ammonium salt, its role is to transfer the cyanide anion from the aqueous/solid phase to the organic phase where the reaction occurs.[7][8][9]

    • PTC Quality: Ensure the PTC is of the correct grade and has not degraded.

    • Biphasic System: Confirm that proper phase separation is not inhibiting the catalyst's function. Vigorous agitation is key in PTC systems.

  • Check Cyanide Source:

    • Solubility: If using a solid cyanide salt like NaCN or KCN, ensure it is sufficiently soluble in the reaction medium or that the PTC is effectively transporting it.

    • Purity/Activity: Verify the purity and dryness of the cyanide source. Some cyanide sources can be passivated by atmospheric moisture or CO₂.

  • Temperature Setpoint Too Low: While safety is paramount, an overly conservative temperature setpoint may not provide sufficient activation energy for the reaction to proceed at a practical rate.[10] The optimal temperature balances reaction rate against byproduct formation.[11] Cautiously increase the setpoint in small increments (e.g., 2-3 °C), allowing the system to stabilize while monitoring for any exotherm.

  • Presence of Inhibitors: Water can sometimes interfere with the reaction or promote side reactions. Ensure all reagents and the solvent are appropriately anhydrous if required by the specific protocol.

Q3: Our final product yield is low, and we have a high concentration of the 2-carboxamido-3-nitropyridine impurity. How is this related to temperature control?

A3: The formation of 2-carboxamido-3-nitropyridine is a direct result of the hydrolysis of the nitrile (cyano) group on your product. This side reaction is highly dependent on both temperature and the presence of water.

Causality and Mitigation:

  • Excessive Temperature: Higher reaction temperatures significantly accelerate the rate of nitrile hydrolysis, especially if water is present.[12][13] Maintaining the lowest possible temperature that still affords a reasonable reaction rate is crucial for minimizing this impurity.

  • Prolonged Reaction Time: Holding the reaction at an elevated temperature for an extended period, even if within the "acceptable" range, provides more opportunity for hydrolysis to occur. Optimizing the reaction to reach completion efficiently is key.

  • Workup and Quenching: The hydrolysis can also occur during the aqueous workup phase. Ensure the workup is performed promptly after the reaction is complete and that the temperature is reduced as much as possible before introducing aqueous solutions.

To mitigate this, conduct a temperature profiling study. Run the reaction at several different temperatures (e.g., 70°C, 80°C, 90°C) and track the formation of both the desired product and the amide impurity over time. This data will reveal the optimal temperature window that maximizes product formation while keeping the hydrolysis byproduct below your acceptable limit.

Thermal Excursion Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing a temperature deviation during the reaction.

G Start Temperature Exceeds Setpoint (>5°C) Stop_Feed IMMEDIATELY Stop Reagent Feed Start->Stop_Feed Max_Cooling Engage Maximum & Emergency Cooling Stop_Feed->Max_Cooling Check_Agitation Verify Agitation (Speed & Function) Max_Cooling->Check_Agitation Temp_Falling Is Temperature Decreasing? Check_Agitation->Temp_Falling Resume_Control Resume Control: Hold and Monitor Temp_Falling->Resume_Control  Yes Temp_Rising Temperature Still Rising or Uncontrolled? Temp_Falling->Temp_Rising  No Investigate Investigate Root Cause: - Addition Rate - Concentration - Cooling Efficiency Resume_Control->Investigate Temp_Rising->Resume_Control  No (Stable) Prepare_Quench Prepare Emergency Quench Protocol Temp_Rising->Prepare_Quench  Yes Execute_Quench EXECUTE QUENCH Prepare_Quench->Execute_Quench

Caption: A decision tree for responding to a thermal excursion event.

Frequently Asked Questions (FAQs)

Q1: What is a typical industrial temperature range for the cyanation of 2-chloro-3-nitropyridine?

A1: The optimal temperature is highly dependent on the specific reagents and catalytic system used.

  • With Phase-Transfer Catalysis (e.g., NaCN/KCN with TBAB): Reactions can often be run effectively in the 20°C to 60°C range.[14] The catalyst enhances the reactivity of the cyanide salt, allowing for lower, more easily controlled temperatures.

  • With Copper(I) Cyanide (CuCN): This is a more traditional method that often requires higher temperatures, typically in the range of 120°C to 150°C , often in a high-boiling polar aprotic solvent like DMF.[14][15] Managing the exotherm at these elevated temperatures is significantly more challenging.

  • With Nickel or Palladium Catalysis (e.g., Zn(CN)₂): Modern organometallic catalysis can enable the reaction at much milder temperatures, sometimes from room temperature up to 80-100°C, offering excellent control.[16][17]

Cyanide Source/SystemTypical Temperature RangeControl Considerations
KCN / NaCN with PTC20 - 60 °CExcellent control; reaction rate managed by addition.
Zn(CN)₂ with Ni/Pd catalyst40 - 100 °CGood control; potential for catalyst sensitivity.
CuCN (Rosenmund-von Braun)120 - 150 °CDifficult to control; high risk of thermal runaway.

Q2: How does our choice of solvent impact temperature control?

A2: The solvent is a critical component of your thermal management strategy.[11]

  • Heat Capacity: Solvents with a higher heat capacity can absorb more energy for a given temperature increase, providing a larger thermal buffer and slowing down temperature spikes.

  • Boiling Point: The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure. A solvent with a boiling point well above the target reaction temperature provides a margin of safety. In the event of a cooling failure, the energy from the exotherm will initially go into heating the solvent rather than boiling it, giving operators more time to react.

  • Viscosity: The solvent's viscosity affects agitation efficiency. A highly viscous medium can lead to poor mixing and inefficient heat transfer.

  • Common Solvents: Polar aprotic solvents like DMF, DMAc, or NMP are often used for their ability to dissolve the reactants.[16][18] However, their high boiling points mean that a runaway reaction can reach very high temperatures before boiling provides any passive cooling.

Q3: What are the most important parameters to monitor during a process scale-up to ensure thermal safety?

A3: Scaling up a reaction changes its heat transfer characteristics dramatically. The volume of the reaction (which generates heat) increases by the cube of the scale-up factor (r³), while the surface area of the reactor (which removes heat) only increases by the square (r²). This makes heat removal progressively more difficult at larger scales.[5][11]

  • Heat of Reaction (ΔHrxn): This must be determined at the lab scale using reaction calorimetry (RC1). This value is fundamental to calculating the total energy that will be released.

  • Heat Transfer Coefficient (Ua): This measures the efficiency of heat removal from your specific reactor. It must be known to ensure your cooling system can handle the calculated heat flow.

  • Maximum Temperature of the Synthesis Reaction (MTSR): This is the maximum temperature the batch would reach under adiabatic conditions (i.e., total loss of cooling). The MTSR must be well below the decomposition temperature of any components in the reaction mixture.

Sample Experimental Protocol: PTC-Mediated Cyanation

This protocol is a representative lab-scale procedure designed with thermal safety and control as primary considerations. It must be adapted and fully risk-assessed before any scale-up.

Materials:

  • 2-chloro-3-nitropyridine (1.0 equiv)

  • Sodium Cyanide (NaCN) (1.1 equiv)

  • Tetrabutylammonium Bromide (TBAB) (0.05 equiv)

  • Toluene (or other suitable solvent)

  • Water (for NaCN solution)

  • Reactor equipped with mechanical stirrer, temperature probe (baffled), condenser, and addition pump connected to a dropping funnel.

  • Cooling bath/circulator.

Procedure:

  • Reactor Setup: Charge the reactor with 2-chloro-3-nitropyridine, TBAB, and toluene. Begin agitation to ensure a homogenous mixture.

  • Initial Cooling: Cool the reactor contents to the starting temperature, for example, 20°C.

  • Prepare Cyanide Solution: In a separate vessel, carefully prepare a solution of sodium cyanide in water. Caution: NaCN is highly toxic.

  • Controlled Addition: Begin the slow, dropwise addition of the aqueous NaCN solution to the reactor via the addition pump. The initial rate should be very slow.

  • Monitor Temperature: Continuously monitor the internal reaction temperature. The exotherm should cause a controlled rise in temperature. Adjust the addition rate to maintain the temperature within a narrow, pre-defined range (e.g., 25-30°C). If the temperature exceeds the upper limit, immediately stop the addition until the cooling system brings it back into range.[6]

  • Hold Period: Once the addition is complete, maintain the reaction at the set temperature and continue to monitor. The temperature should remain stable or slowly decrease as the reaction goes to completion.

  • In-Process Control: Take samples periodically to monitor the disappearance of the starting material by a suitable analytical method (e.g., HPLC, GC-MS).

  • Cool Down: Once the reaction is deemed complete, cool the mixture to room temperature before proceeding with the aqueous workup.

References

  • Benchchem. Troubleshooting common issues in pyridine synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI8E3ILro83Il39djJXQUixzobzMjxJTqX6-x_0tjYjqxIyXC5_bv9vvzwfstepMXn6j5UYbkX3a-44isubYbuqzTs2yH7_fwuiYbwQyFKdmHRzZhE8N0SECPW6g9MTd5f6pcri_IgYV_-PrMokmMt-qphnNRNxIQ086Tl0ZXXpSGjyyX_fIqmev8HjN2iIw==]
  • Vertex AI Search. Best Practices for Working with Chemical Reactions in the Lab. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxYkJu5-6Nxzc1qJEGRxMUOil4gntHxq0Ec0prLQiiTkgQMruKu8uOQKiPkZAEMfaww9RCtRs9I9Ds4NP6PWQyrOJHylAhBtlqI6DarQzy1IGv38LP9mQ_VoqTaDJerZu1G1BcZPYUccWM-vc=]
  • Patsnap Eureka. Control Strategies For Managing Exothermic Reactions In Flow. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkxag0d2_1sq98puyGJ3yNj4y3yrDezZfjU7o7TyJAvc-jeg0yXV_SDAgfzrNbRgNZD6O8RPztiYUdBZJuhxH1JjaQWhmnZAuSrmW7PlTb79LLuYDU9fa1E2cJCcrLLQYaKQ1pxIYS2q4dxzB5zjJMLNHXhW2rwstulCn3xJ88xuDU3pUyDV2sAxeqY8NzPagZxipxrFYXDw==]
  • TSM TheSafetyMaster Private Limited. Exothermic Reaction Hazards. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiyqvIXBcs8-5MRelXS9ZWOtUKr6OHfG5vmBsFheQ3vwd5oKnDdtehzZskJdDzxdjsX4WkJFivuk_4TO0obXBSz1ToMJWckWkbTGilB7S9lMVJgzHLiilU48Rhf56K5fC8faK7tTshd32BNpiKbYEdTAJexL_f]
  • Solubility of Things. Temperature Effects in Industrial Chemistry Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdIjTzN4Dfrqebwy6dvaZBWmUFymswEFqIgViPkP4bUMHwVOyP0rn32395_DZZ2MbmGpZyDh94LREkZ281vUCtwuwgCUbvzsMtJ8oPj3Zm2k4D7Qkkk8jG0AAJmpnI4_i0ymNMnG-Zd7G1H7HVPzYWTcQ66DqpfzrCkQ-USqPX6JUSeLDihOWi2KwSra1i0_4gyA==]
  • Visual Encyclopedia of Chemical Engineering Equipment. Reaction Control. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdh1qTBBXpjy3tTdhfz6grkZaCclntEn48YUmUkvERkEg3BMyKIDQpzjDMGSWby_LcRQDEFXRp5LNeR529cEf3zXN40tb6M6qaYo4udmYbdnTpVwlp7S145P8W2R7Lc0qWwBzMEBLuwQIXC-jmpcErtE98qQ==]
  • Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEK_RDd1JdKztSsn5PxY8NgXPhSd8WwtkzSXgzOladkbdbxW9KFNqdjO97pRhDiKrWvnoqcBpZc2zOM14hVWSw1ZpE8ZQyIXQIPFC3GrYuipXpCofPD9V4ltU-x98J4cQjweeTS4nOUGC32LoOO3QIL1Ysa80bUZqnoINB_UGZtIAlzIwxjHQVlQ_9BBJ82gpApQeveQ==]
  • ScienceDirect. Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2MyE6YT4j_P-Ko2MOhYicD_wMOCy6A63F4UOlOQ5xUcRhU-WfPjj-6gtifPzjHbPoaHwf7rsfmKIrRohnjDmbJZFMRas1TOzuaUsX5H3zArpXU38cgWUKdfts8KSQE6-R1b_5zv3QiG78pVBbRaxiaIPVmRVzkGzw6IjkkTG6fmKOo5CiEkxQV72orqjZQOhbZQKBfQE4s2tBShdsEKNsTvfananzdecTv4A_RhGTNTAdZVkpiwALVyUvv79Bgt2v8A==]
  • ReAgent. How Does Temperature Affect The Rate Of A Reaction? [URL: https://vertexaisearch.cloud.google.
  • M. R. Pitts et al. / Tetrahedron 62 (2006) 4705–4708. Optimisation and scale-up of microwave assisted cyanation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxhzx5jsFbdrukVdBpbqmosToGLOagTyxIcuIgLZ4ch0ivPG573mnnJdu9cPI-Ty6O-6CYoM58DEQ97QQ67e30Y3BI4m2PHk4YIfiyH8pXDX1Zjfk5T6JXVPURp2CLIBeBCAC4QaLkUlGm--nClYueWVQcDx855si33TJtTYGouVoC9hHsx1_spqtn]
  • IRIS Re.Public@polimi.it. Early warning monitoring of exothermic batch reactions: a kinetic-free approach. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdNAChULRYLcPpXUcjPrG6x_QNfiu7HUROv1czDRqTuIRzOvj9Z9fNza-w87ZVuYM4QmCAj6F6nXa6wcMg5FseMYwMKfJc9jFTfibvQW10f4iYI_5wCsAC3k2ZAqGZVsg6dQbu3DZiNjJ9J7LmoURhcSrf9z0DheVM0rS904Btf-ZjN2W1GpFSC7SibSp34NrO2fcQkqAGO281xxro]
  • MSE Supplies. The Role of Temperature in Chemical Reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXS-hElWI9-8ALt_V4znqpJpPYiJFIswn99XxW-F6xEYwmdLzwnViHTHF-YV_tgEq-haLCfKLk7ZU92HWS6zSg6nHHlGN2knitHRlai_BuD_GwFPtulAhJKGFd_VAWwJydi1HCd9eagAI4P7FEpwOPn0zOu2Y7HHL6mVufnItX62mDCshb2xnLfCCtceiu]
  • Lab Unlimited UK. Temperature Control in the Chemical Industry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU5zEi4HwAcdC5YE3QkJ0BECyLyLqvTl0_w-Eq5jc1y7gUUaFDlh_daCKJWgEBV0EX7uEAk0kOZVAzQs_kJeEp2I2xv6y6_MrEuwCijO8f2BO2ViTTP8nFOga5qzfJr6CsdPKhvzONduFdEZvByvvVyLhSH6QOrVlanWFldoIgFtF3gvI1]
  • PMC - NIH. Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones: a divergent mechanism compared to alkynylation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBTHrFZTVIWsovDF_95eJk1zQTBP-fgKQyfcCx2HzghCMPRwIpEFBO0l8Fo8W-KyKdPdekGikupwQaZIVNXI5uD6p8uNTv-srgDQ1gthXZvBFUklhnLd8z3_b8EtAduCfuTNNhc_F4BQKu4w==]
  • ChemicalBook. This compound | 51315-07-2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHt6pAWSR2SyIFkeu9_YKnkEVwuwYogWOKsUlusju2yY-Kj-wLPs1xjsK-yFA8h3xjrljkB0nBrWKBQ9wazvO46COySP36tl9ThVV7NFofgM0j5BNySpffVnhJpjm60CteI23S_GlKLG0gOl0l0Xnh6H2k-w5HOlpXYzhrISyD0]
  • PMC - NIH. A rapid flow strategy for the oxidative cyanation of secondary and tertiary amines via C-H activation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9Wgi9U4wKV4othzdB86Cq8uq_8CBfv93qYn_NFZSIf_xiLwkzWGo1ZtL3hvi7Xc5qXdXvzKWNqIDPGgSfTV74aQhnDtAAaC-Ug0WX-GHpEn4vwHMmI6XpA31z1-zESG5l1IgLn3C7XLv1GQ==]
  • Google Patents. JPH06287176A - Production of 2-amino-3-nitropyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaS7bs8xB-iqmVxc6w0Fe6RS77hFcjzbIsybKEg9Jekn7GZZ1y02ngweMdS8HDjSQsHwHl-zaTYV7Z65tdLJV1LTRyoA4_I8yly_-PwXTghOlTCvOUETWZEOZgufAjmLSpzwj1NSFsCBlOZQ==]
  • Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2aSZ-WvK2fdnj73D4n3Dcj71p_zxX8mpGgAKNMPRtXc55v5WhxUYZz0PfNg-vLiCml9x4-3wAOz14AT2POysfPq8ReS9MTW2_uZjSrliev_1Rb3-gfFrjlgHx0n6BW7Uc68vQ7nypYbvw-Lz2ZMrjuiU2DVENTUNDdjcr3mIJGPHWzhhblJM3]
  • SYNTHESIS 2005, No. 6, pp 0993–0997. Preparation of Cyanopyridines by Direct Cyanation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHur6xjixcy4DMHssZOD58eYZy6ZQQQXOZiGK6jxAGFvIfXoq9qBssz7XlFpbp-LS4L2H_YMcT39SohKicsPGnAX15qxw1e2GUk1bU_nJoYkNRqfZsp3envOcPChpN0C6zzL59bzuB6pwijUncBSC21S80QsBIyGzF2NloPIygN8NeTagUCdad5]
  • Little Flower College Guruvayoor. phase transfer catalyst. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqnEeGovZ8NDU3zXfgmjM57jvGwp4LWq7ybW9fAMsTNYR5FcYrnhXmqY3qlznFR3DvsjHvAYDiTkhQJxvwngLS_l8Fn8pknxoEIK2E6wuHnSJCARzhtuiDt7qlpGa89MyMnDqaLttVzKMIlYaAmRddpVX-zUsd37u1XRLv6S9ZtDVPj0lU0Cfd0Wdg4l8RZ3IX9YQRiMwzZAU=]
  • Pipzine Chemicals. This compound Manufacturer & Supplier in China. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwyvIoiw0-6jJE8z7Zbu0ZTOAhSp2d_SRnvk9Ro63sZ6JEN8nfa9J8JwTobbDQFmUph1CIfiWBOV8Jpx0XJSVt-LJohGwFGWxCPzxj-pPXcA8ydU9G2o8VW9xtI-VWVyF0W1EsV9HMHOq85gT8J0z138dO-op36Oubm9q1nX3YfhmCKSBk]
  • Benchchem. Application Notes and Protocols for Cyanation Reactions in Organic Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWj5ChxjnurF6jYsrPyX1SFPlfOJLRrpxF9g0Vkw_ikjrLadb8aeiv7pHes1QZkGdC8VSoNDSw8z88zJm3yG8OIVMYuPj_0oqhqYxEA4OHE7sQjs9KrrrTjK4Gwg47mCYASzTKEYs8m5RVwhP4gsU5yopwLn7nX5SkFVQLBwsH9O2sQx54Uf7gsn_Z-zNUkNINxkm15qfcFE2wilVyUw91SZQCMlo2SHQ=]
  • MDPI. Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6tbhmBYiw7tYiHcaERHX5B2kVzQPNwYjMOtKNNof-SnF9d2xL8rOmM-NitglVKAjeae8AughJdFGO5DaVzXCiRrWvL5xXUQrVPlEslf5lKjhQcGHXL6Co24ZpiU-V8Da1Si_eQJMICbYiiW2lqU9Amx0ddqa8py3wwSewPyi0i9Z6mW3uzUgK4k0-sSH7nGW7aBfRzeBhVWH0jWqiEI-bcNEgzjLusHoI0h-TPBihjs8vJN8=]
  • ResearchGate. (PDF) Chemistry of 2-Amino-3-cyanopyridines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0r4lGAQ_Yd0X3GEFzTQtu774_iV7johRVZPpxVV97-r6JVqImLtId1Tf2OYzfq1ikqgh4Y1wIuZQZ_ZIqaswbRmaBlsP_0XTEGLdZge1wG0wSZop2jnHZo61zivrNEZ7Xr_5ienD9ddDrTCXHUAhf90sVMW_JCyDZkJWVfPl9JGGn04rT2KSnYxEH_4O6J1B3dw==]
  • LookChem. What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfHHOwq0DNw604EKf8seI9QWTEXd5mFvx5keFCOem7BWQTg3Fs6PI2RjCTu0azyeHDgolVwZssn-85lRD6Xc7QCCJxuTxkltJIA3M-FfjsfSUgm2N0eTOBRsjlm8fos4tiZahLbEgY32Zsd4zkSxuX0aYs60c2-W51oFmEcJy8NK_aAmsMbzCK0Q==]
  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSvTU9rOOKHoreSFMEE5RNGMZ9KehaV4QCLfPqSeBQyTVEg-XixUUn4q2cnVXJPmFhUTe94FD5LaBaOOBePLVZG-3BCA9hl_34umlYvqs6p5PUzC-Lts_vtBOHHx9yp9CJX5PUXgJQIrlX8Bas65_ceSOEeSWY6_rw3lDumPqu9A==]
  • Baran Lab. Pyridine Synthesis: Cliff Notes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4TxEfxManuOKSMJUq9VdIfCjhK9VadAktepnEqlV59WnnP5eR9brQki4UTFYVKiErs7mhfIlGH7ObQSGI79hi6sB1JKlteF6kqSEY6t5tUJM_H8EpOgSp49Ma00mO2tO13LkPZfj17KmxTLFPsGKAzGM=]
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Pyridine Ring Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHswRpwQqWOGZ-OfyaBO3WDYmqQpzu3mBFK-dYhjy8LGZJu2YHnykPabWJa6asbS4d2ROpJN9wRksUU6_KMN-Wemf-ZwAv0FX2pLqRzOAhM9PI1WhNanAL3QxP0cEJ2b0Q1nt4jCKyAxzPI_F4DUKtkKlNdz5jiAMQ5WxuYN1DK]
  • PTC Organics, Inc. Industrial Phase-Transfer Catalysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzM8ppe-fEyj0fEv8roNa5u7TSuGKVv3GshTMWddfehsG2HNejc2Q3ZGEtKBu-sIBlhkaoasjLPv-jhHIx1YwRJZAe6yd8J03WFZ9SsY6wvDvN0Uj3w9d9HaRsMp4tvHdzxB6yoQ==]
  • Journal of the American Chemical Society. Direct Synthesis of Pyridine Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV63LpRw-aXwdOE1p8eEM1xz7wtnZ63M_nKLYkqsrP2EhKXzDOV7n8XOtDAv4Pg6GsoQfwlMHGzA5PvPukcrIjbLzgXVhRmv9P_ryMPKPiZnLb5VVTWzACG7ab4BIzkldsIdhM]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of this compound: Synthesis Routes and Reactivity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-FBMBbEOK6B8p8Wp_6oallPqEYIHOPFi34OlnlmKenoyS-xrSeKvtkAIf1gVa6QvbEjVvu5t-prfjWE6m8I59c1zkEfjt5YFf1Cq9hWyo9bt2gkD3Mcs35sLx8iH-nKTT7IeSP9R6oukamaLSLOCn7II0E1dwgdqlM0g08u-38PL3NCaf0nC8Pd3Ef0O6oV4SQGnyXmgpKb9VpswVQeHBC4_NuQFKsERwxw==]
  • Google Patents. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8-nmqGgrDKwSwgHuWjC4n-u4RaCrnuIPWOztUFs3ts1rl-yzOaLDGyDJXATCkOLw0psYT0ezoNfMyfQU4f_zY2uvIQXndkaLjtp1ljURG0y_0vwHuYW0r1GCvLXVVYad4nvpgLEmQSV19]
  • PubMed. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzoLJyETTVtsY6Ml2tgbGV_KtpqmEjhHRsOvVyz-HWMB6oVvBgCeAUNRgoUxI3qBrus4fehrt2afOb0wDUrFlIQ6xLH_0F5IFes22ir-7sStj3QTe8DlUVAV52szKe96MH9KU=]
  • Google Patents. WO2010089773A2 - Process for preparation of nitropyridine derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP2HtvufBzxAPyXoWxNgnoyT9SejCK6Iyh0OwebvyRYvxQvBN0uWbcSu5I3k_h4Vp1fvPStTC08r1QRxVIjZeobWC3rbE3fJXjyUtd5pMGus5194KbRSQlJgjRDViauptLbL8OhlxHCk-2aMQU]
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQcmepniVXM0GTYv6LuR8nZ6sgwizEx0SKoDNap6GHPQzX8s_OAMCyvNaSvV92znwQqS_5y7svYVg3CVDTZ3mq10tS1564ndozqa3oO0fLPfLOp2Y-VUmM6toEwsJAp6uukBwTxEAKTz1hy_3TAS6bGbf_9EBopkuImushtmXdVXHbR1z-jsx-fI39CemQU37W6TfIoti77xQ=]
  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4uT9f8oz4VUO5b5OeItv-7l1s-YhlO5D6HrmufHiLDtK_oR3Zs-ljzXb2maYnPKQvI4go5GfBdfW-zLF6ZToW6MKRc6ay5WgtoXuh6HN957Hb-afj7vn3WkMn40JK8bp3-Yu3m3iKGF0UfbLaEjcvX4Mt7902NmfScYchkhcInhaJ4zJZJw==]
  • ResearchGate. Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water | Request PDF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtT93JJ3-xdBhDDvhQj-8X5Ff4PUv2I9ZwO7SnIHi7JpOYP1sqUv7bEAakzZOXG8mQqDHEDBhPzx2pHrN3TxJpCZUVznYKcYFuQ5rXcUlMxz3Br3Dx2LtIYDoG6ANaTeqTQf1mRIbBvb3zdwCHsS73ducD9qdW504oS2uXUTVhV_SFC9KY_BQkXKYaBNBceN3xt3Z02FSANRMIxH2KYR8ZPzOVlFgNp1AL7sizBSehQ-oT9_Np9DpshH-RZHt9i4A0tmIhPpcvURJ6d5O0rH-TVCI=]
  • Google Patents. CN102020606A - Synthesis method for nitropyridine compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUPIzV4viFDsYCqqeRdywK7pEk-NZJ73jJzPVQGGt40q8D5F1zO0jzs75vwKyFf8Q7z9cvzzhTNJxRC0wxgKj_9k_2pt0KdOhqBzuQXXxENfO82JEMXzYMZhEAUn4lwRYCqP0YO7Ntxp3g6A==]
  • Google Patents. CN103936670B - The synthetic method of 2-cyano group-3-picoline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH63RsVJXZ9cwkUeluDzeeGOSFcqH2OKldxBC2Ku3HW7uRW-0Qrlu9nj2kJcFJ7IaOB3sYt_qCHMQ6AFMeoBLO4FeLhcX_SB6JequpaCx0IOwv3-CtJ-E0Vdse4QGDH3_Kk9CSxwVa_fDS15g==]
  • Organic Chemistry Research. Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED1R67LbGXc1-clzqGUxkIZR_r_71Teqr_DAu7IgjUjd4KMdg8UBdHTxhU10NZWh3jI4tD6K5Ix2my5xw0ztrJhvSCmRnHbHy_r4y3UeGerdZD4DZHHPN4r0feFeH_yEiILaJV35YtHg==]

Sources

Green chemistry approaches for synthesizing cyanopyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Green Chemistry Approaches to Cyanopyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the exciting and evolving field of sustainable organic synthesis. As we move towards more environmentally benign chemical practices, the synthesis of vital heterocyclic scaffolds like cyanopyridines presents unique challenges and opportunities. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to support your laboratory work.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the synthesis of cyanopyridine derivatives using green chemistry principles.

Scenario 1: Low or No Product Yield in Multicomponent Reactions (MCRs)

Question: I am attempting a one-pot, four-component synthesis of a 2-amino-3-cyanopyridine derivative using an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate under microwave irradiation, but my yield is consistently low. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in MCRs for cyanopyridine synthesis are a common hurdle. The issue often stems from suboptimal reaction conditions, inefficient intermediates formation, or competing side reactions.[1] Here’s a systematic approach to diagnosing and resolving the problem:

Potential Causes & Step-by-Step Solutions:

  • Inefficient Reaction Conditions:

    • Microwave Parameters: The power and temperature settings in microwave-assisted synthesis are critical. Insufficient energy can lead to incomplete reactions, while excessive power can cause decomposition of reactants or products.

      • Troubleshooting: Start with a lower microwave power and gradually increase it. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). A typical starting point is 100-150 W, aiming for a temperature of 80-120°C.[1] Solvent-free reactions often complete within 7-9 minutes under microwave irradiation.[2]

    • Solvent Choice (if applicable): While many green methods are solvent-free, if a solvent is used, its nature can significantly impact the reaction.

      • Troubleshooting: For microwave-assisted synthesis, ethanol is often an effective solvent.[3] In ultrasound-assisted methods, water has been shown to be an excellent choice, sometimes leading to yields as high as 88% in 20 minutes at 50°C.[4]

  • Purity and Stoichiometry of Reactants:

    • Reactant Quality: Impurities in your starting materials, especially the aldehyde, can inhibit the reaction.

      • Troubleshooting: Ensure your aromatic aldehyde is pure. If necessary, purify it by distillation or recrystallization before use.

    • Molar Ratios: The stoichiometry of the reactants is crucial in MCRs.

      • Troubleshooting: A common molar ratio for the synthesis of 2-amino-3-cyanopyridines is 1:1:1.5:2 of aldehyde, ketone, malononitrile, and ammonium acetate, respectively.[5] Adjusting the ratios, particularly of malononitrile and ammonium acetate, can sometimes improve yields.

  • Catalyst Issues (if applicable):

    • Catalyst Choice and Loading: While many green syntheses of cyanopyridines are catalyst-free, some protocols utilize catalysts to enhance reaction rates and yields.[6] The choice and amount of catalyst are critical.

      • Troubleshooting: If using a heterogeneous catalyst like copper nanoparticles on charcoal (Cu/C), ensure it is active. A typical catalyst loading is around 2 mol%.[5] For acidic catalysts like p-toluenesulfonic acid (PTSA) under ultrasonic conditions, optimization of the amount is necessary.[1]

    • Catalyst Deactivation: Catalysts can be deactivated by poisoning from impurities in the reactants or by thermal degradation.[7][8]

      • Troubleshooting: If you suspect catalyst deactivation, try a fresh batch of the catalyst. If using a reusable catalyst, ensure it has been properly regenerated according to the literature procedure.[5]

Experimental Workflow for a Four-Component Synthesis of 2-Amino-3-Cyanopyridine:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine: Aromatic Aldehyde (1 mmol) Methyl Ketone (1 mmol) Malononitrile (1.5 mmol) Ammonium Acetate (2 mmol) mw Microwave Irradiation (e.g., 120°C, 7-9 min) reactants->mw Solvent-free wash Wash with cold ethanol mw->wash recrystallize Recrystallize from 95% Ethanol wash->recrystallize product Pure 2-Amino-3-Cyanopyridine (Yields: 72-86%) recrystallize->product

Caption: Microwave-assisted one-pot synthesis of 2-amino-3-cyanopyridines.

Scenario 2: Difficulty in Product Purification

Question: My reaction to synthesize a 3-cyanopyridine derivative seems to have worked based on TLC, but I am struggling to isolate a pure product. Recrystallization gives an oily residue, and column chromatography results in low recovery. What should I do?

Answer:

Purification of cyanopyridine derivatives can indeed be challenging due to their polarity and potential for forming complex mixtures. Here are some strategies to improve your purification process:

Potential Causes & Step-by-Step Solutions:

  • Incomplete Reaction or Side Product Formation:

    • Diagnosis: A complex TLC plate with multiple spots close to your product's Rf value suggests the presence of side products or unreacted starting materials.

      • Troubleshooting: Before attempting large-scale purification, optimize the reaction conditions to maximize the conversion to the desired product.[1] Consider changing the order of reagent addition, which can sometimes prevent the formation of side products.[1]

  • Inappropriate Recrystallization Solvent:

    • Problem: The formation of an oil during recrystallization indicates that the product is either too soluble in the chosen solvent or the solvent's boiling point is too high, preventing crystal lattice formation upon cooling.

      • Troubleshooting:

        • Solvent Screening: Experiment with different solvents or solvent mixtures. For many cyanopyridine derivatives, ethanol (95%) is a good starting point for recrystallization.[9] Other options include isopropanol, acetonitrile, or mixtures like ethyl acetate/hexane.

        • Technique: Try dissolving the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then slowly add a "non-solvent" (in which the product is poorly soluble) until turbidity appears. Then, allow the mixture to cool slowly.

  • Issues with Column Chromatography:

    • Low Recovery: This can be due to the product irreversibly adsorbing to the silica gel or decomposition on the column.

      • Troubleshooting:

        • Deactivate Silica: For basic pyridine compounds, it's often beneficial to use silica gel that has been treated with a small amount of a base like triethylamine (e.g., add 1% triethylamine to your eluent). This neutralizes the acidic sites on the silica, preventing product adsorption.

        • Alternative Stationary Phase: Consider using a different stationary phase, such as neutral alumina.

        • Eluent System: Carefully select your eluent system. A gradient elution, starting with a non-polar solvent (like hexane) and gradually increasing the polarity (with ethyl acetate or acetone), can provide better separation.[10]

Purification Workflow:

G cluster_purification Purification Options crude Crude Reaction Mixture tlc Analyze by TLC crude->tlc recrystallization Recrystallization (e.g., 95% Ethanol) tlc->recrystallization If relatively clean column Column Chromatography (Silica gel, Hexane/EtOAc) tlc->column If complex mixture pure_product Pure Cyanopyridine Derivative recrystallization->pure_product Successful column->pure_product Successful

Caption: Decision tree for the purification of cyanopyridine derivatives.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave or ultrasound irradiation for cyanopyridine synthesis compared to conventional heating?

A1: Microwave and ultrasound-assisted methods offer several key advantages that align with the principles of green chemistry:

  • Reduced Reaction Times: Reactions that might take several hours with conventional heating can often be completed in minutes.[2][3] For example, some microwave-assisted syntheses of 3-cyanopyridines are complete in 2-7 minutes, compared to 6-9 hours for the same reaction under reflux.[11]

  • Higher Yields: These methods often lead to significantly higher product yields. Microwave-assisted syntheses have reported yields in the range of 82-94%, while conventional methods for the same products yield 71-84%.[3][11] Ultrasound-assisted methods can also achieve excellent yields, often between 85-99%.[6]

  • Energy Efficiency: Microwave and ultrasound technologies transfer energy directly to the reactants, leading to more efficient heating and reduced energy consumption compared to conventional heating methods that heat the entire reaction vessel.

  • Use of Greener Solvents or Solvent-Free Conditions: These techniques often allow for the use of more environmentally friendly solvents like water or ethanol, or can be performed under solvent-free conditions, which significantly reduces waste.[6][9]

Q2: Can I perform these green synthesis methods without specialized equipment like a microwave reactor or an ultrasonic bath?

A2: While specialized equipment is designed for optimal performance and safety, some green chemistry principles can be applied even without it. For instance, you can explore one-pot multicomponent reactions using conventional heating, which still reduces the number of steps and waste generated.[12] However, the significant reductions in reaction time and increases in yield associated with microwave and ultrasound assistance are difficult to achieve otherwise.[4][11] For researchers frequently performing these types of syntheses, investing in such equipment is highly beneficial.

Q3: How do I choose between a microwave-assisted and an ultrasound-assisted method for my synthesis?

A3: The choice depends on the specific reaction and available equipment.

  • Microwave-assisted synthesis is excellent for reactions that require elevated temperatures and pressures. The rapid and uniform heating can significantly accelerate reaction rates.[13]

  • Ultrasound-assisted synthesis utilizes acoustic cavitation to create localized high-temperature and high-pressure zones, which can enhance mass transfer and reaction rates, often at lower bulk temperatures than microwave synthesis.[14][15] This can be advantageous for thermally sensitive compounds.

Both methods are powerful green chemistry tools, and the optimal choice may require some empirical investigation for a new synthetic route.

Q4: Are there any safety considerations I should be aware of when using microwave or ultrasound-assisted synthesis?

A4: Yes, safety is paramount.

  • Microwave Synthesis: Always use a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous. Ensure the reaction vessel is properly sealed and that the pressure and temperature limits of the vessel are not exceeded. Be aware of the potential for rapid pressure buildup, especially with volatile solvents.

  • Ultrasound Synthesis: Use an ultrasonic bath or probe sonicator in a well-ventilated area. Prolonged exposure to high-intensity ultrasound can be harmful. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves. Ensure the reaction vessel is securely placed in the bath to prevent it from tipping over.

Part 3: Experimental Protocols & Data

Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of 2-Amino-4,6-diaryl-3-cyanopyridines

This protocol is adapted from a one-pot, four-component reaction.[2][9]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Aryl methyl ketone (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ammonium acetate (1.5 mmol)

  • Microwave reactor with appropriate reaction vessels

Procedure:

  • In a microwave reaction vessel, combine the aromatic aldehyde (1.0 mmol), aryl methyl ketone (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (1.5 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture for 7-9 minutes at a power level that maintains a temperature of approximately 120°C.[1]

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Wash the solid reaction mixture with a small amount of cold ethanol.

  • Collect the solid product by filtration.

  • Purify the crude product by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.

Table 1: Comparison of Green Synthesis Methods for Cyanopyridine Derivatives

MethodCatalystSolventTimeTemperatureYield (%)Reference
Microwave-AssistedNoneNone7-9 min120°C72-86[2][9]
Microwave-AssistedNoneEthanol2-7 minReflux82-94[3][11]
Ultrasound-AssistedNoneWater20 min50°C~88[4]
Ultrasound-AssistedNoneNone4-25 minN/A85-99[6]
Conventional HeatingNoneEthanol6-9 hReflux71-84[3][11]
Heterogeneous CatalysisCu/C (2 mol%)Acetonitrile6 h80°C~90[5]

References

  • El-Sayed, N. N. E., et al. (2023).
  • Amer, A. A., & Abdelhamid, A. A. (2018). Microwave-Assisted, One-Pot Multicomponent Synthesis of Some New Cyanopyridines. Journal of Heterocyclic Chemistry. [Link][13]
  • American Chemical Society Green Chemistry Institute. (n.d.). Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link][12]
  • Jardosh, K., & Patel, M. (2021). Ultrasound for Drug Synthesis: A Green Approach. Molecules. [Link][4]
  • Shi, F., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc. [Link][9]
  • Riadi, Y., et al. (2014). Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal.
  • El-Sayed, N. N. E., et al. (2023).
  • Shi, F., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.
  • Saini, R., et al. (2023). GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. RASĀYAN Journal of Chemistry. [Link][17]
  • Ersatır, M., et al. (2021). Green synthesis of 2-amino-3-cyanopyridines via a cooperative vinylogous anomeric-based oxidation and their antiproliferative effects on liver, breast, and prostate cancer studies. Taylor & Francis Online. [Link][6]
  • Kumar, R., et al. (2023). Ultrasonic Assisted Three Component Synthesis of 3-Cyano-pyridine-2(1H)-ones. Asian Journal of Chemistry. [Link][14][18]
  • Nasiri, F., et al. (2015). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. SciELO. [Link][5]
  • AmmoniaKnowHow. (n.d.).
  • Clark, J. H., & Macquarrie, D. J. (2008). Solvents and sustainable chemistry. PMC. [Link][19]
  • Al-Mulla, A. (2017). Ultrasound-assisted synthesis of heterocyclic compounds.
  • Ali, I., et al. (2024). Synthesis and Biological Assessment of Cyanopyridine-Based 1,3,4-Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. Chemistry & Biodiversity. [Link][10]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Hameed, A., et al. (2020). Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4-dihydropyrimidine-2(1H)-one scaffolds.
  • Kappe, C. O. (2013). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2023).
  • Pasha, M. A., & Sureshbabu, H. M. (2017). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Ultrasonics Sonochemistry. [Link][15]
  • Chempanda. (n.d.). Cyanopyridine: Common isomorphs, applications, side effects and safety. [Link][26]
  • Argyle, M. D., & Bartholomew, C. H. (2015).

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Palladium-Catalyzed Cyanation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Cyanation Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. Catalyst poisoning is a frequent and often frustrating challenge that can lead to low yields, stalled reactions, and inconsistent results. This resource provides in-depth, field-proven insights to help you diagnose, troubleshoot, and prevent common catalyst deactivation issues.

Section 1: Critical Troubleshooting Guides

This section addresses specific experimental problems with a question-and-answer format, delving into the root causes and providing actionable solutions.

My Cyanation Reaction is Sluggish or Stalled. What are the Likely Causes?

Question: I am observing very low conversion, or the reaction has stopped completely, even with a typically reliable palladium catalyst and ligand system. What's happening?

Answer: A stalled or sluggish cyanation reaction is a classic symptom of catalyst poisoning, most commonly by the cyanide source itself. However, other impurities can also be the culprit.

Core Problem: Cyanide Poisoning

The cyanide anion (CN⁻) is a double-edged sword. While it is the essential nucleophile, it is also a potent inhibitor of the palladium catalyst. Excess cyanide in the solution can attack and deactivate the palladium at every stage of the catalytic cycle.[1][2][3][4]

Mechanism of Cyanide Poisoning:

  • Attack on Pd(0): Excess cyanide can coordinate strongly to the active Pd(0) species, forming stable and inactive palladium-cyanide complexes like [Pd(CN)₃]³⁻ and [Pd(CN)₄]²⁻.[1][2][3][4] This prevents the initial, crucial oxidative addition step with the aryl halide.

  • Interference with Intermediates: Cyanide can displace phosphine ligands from key catalytic intermediates. For example, the oxidative addition product, L₂Pd(Ar)(X), can be converted to inactive species like [(CN)₃PdAr]²⁻, which is slow to undergo reductive elimination to form the desired aryl nitrile.[1][2][3][4]

G Start Reaction Stalled/ Low Conversion Check_CN Evaluate Cyanide Source and Concentration Start->Check_CN Check_H2O Assess for Moisture Contamination Start->Check_H2O Check_Reagents Verify Reagent and Solvent Purity Start->Check_Reagents Sol_CN Solution: Control Cyanide Concentration Check_CN->Sol_CN Sol_H2O Solution: Ensure Anhydrous Conditions Check_H2O->Sol_H2O Sol_Reagents Solution: Purify/Replace Reagents Check_Reagents->Sol_Reagents How_CN Use sparingly soluble sources (Zn(CN)₂, K₄[Fe(CN)₆]). Employ slow addition of a soluble source. Use a phase-transfer catalyst. Sol_CN->How_CN How_H2O Dry solvents and reagents. Use oven-dried glassware. Run under a strict inert atmosphere (Ar/N₂). Sol_H2O->How_H2O How_Reagents Check for sulfur, heavy metal, or nitrogen heterocycle impurities. Purify starting materials if necessary. Sol_Reagents->How_Reagents

Detailed Troubleshooting Steps:

  • Control the Cyanide Concentration: The most effective strategy is to maintain a low concentration of free cyanide in the reaction mixture.[3]

    • Use Sparingly Soluble Cyanide Sources: Instead of highly soluble sources like NaCN or KCN, switch to zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[5][6][7] These reagents release cyanide ions slowly into the solution, minimizing catalyst poisoning.[3] Zn(CN)₂ is particularly effective and less hazardous than NaCN or KCN.[5][6]

    • Slow Addition: If using a soluble cyanide source is unavoidable, add it slowly to the reaction mixture over several hours using a syringe pump. This prevents a sudden high concentration of cyanide.

  • Eliminate Water: Moisture is extremely detrimental. Water can hydrolyze the cyanide source to form hydrogen cyanide (HCN).[1][2][3][4] HCN is highly reactive towards Pd(0) and can lead to the formation of inactive hydride complexes like [(CN)₃PdH]²⁻, effectively killing the catalyst.[1][2][3][4]

    • Protocol for Anhydrous Conditions:

      • Oven-dry all glassware overnight at >120 °C and cool under a stream of dry nitrogen or argon.

      • Use freshly distilled or commercially available anhydrous solvents.

      • Ensure all solid reagents are rigorously dried under high vacuum.

      • Set up the reaction under a positive pressure of an inert gas (argon or nitrogen).

  • Inspect Reagent Purity: Contaminants in your starting materials or solvents can act as potent catalyst poisons.[8][9]

    • Common Culprits: Sulfur compounds, heavy metals (lead, mercury, arsenic), and certain nitrogen-containing heterocycles can irreversibly bind to the palladium active sites.[9][10][11] Unprotected imidazoles, for instance, are known to inhibit palladium catalysts by strong coordination.[5]

    • Action: If you suspect contamination, purify your starting materials (e.g., by recrystallization, distillation, or column chromatography). Running a control reaction with high-purity, certified reagents can help diagnose this issue.

I am Observing Palladium Black Precipitation. What Does This Mean and How Can I Prevent It?

Question: My reaction mixture is turning black with a fine precipitate, and the catalytic activity has dropped. What is this precipitate and how do I stop it from forming?

Answer: The black precipitate is almost certainly palladium black, which is finely divided, agglomerated, and catalytically inactive palladium metal. Its formation indicates that the palladium complexes have decomposed.

Causality Behind Palladium Black Formation:

The active catalyst in a cyanation reaction is typically a Pd(0) species stabilized by phosphine ligands (e.g., Pd(PPh₃)₄ or in-situ generated L-Pd(0)). If these ligands are displaced or degraded, the "naked" Pd(0) atoms will rapidly aggregate and precipitate out of solution as palladium black.

G Active_Catalyst Active Catalyst LₙPd(0) Decomposition Decomposition Pathways Active_Catalyst->Decomposition Instability Pd_Black Inactive Pd(0) Black Decomposition->Pd_Black Aggregation Ligand_Displacement Ligand Displacement (e.g., by excess CN⁻) Ligand_Displacement->Decomposition Ligand_Oxidation Ligand Oxidation (Trace O₂) Ligand_Oxidation->Decomposition Thermal_Degradation Thermal Degradation (High Temp.) Thermal_Degradation->Decomposition

Preventative Measures:

  • Use Appropriate Ligands: The choice of ligand is critical for stabilizing the palladium catalyst.[12]

    • Bulky, Electron-Rich Ligands: Use bulky phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs).[13] These ligands form strong bonds with the palladium center, preventing both aggregation and displacement by cyanide.[14] They create a sterically hindered environment that protects the metal.

    • Bidentate Ligands: Chelating diphosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can offer greater stability compared to monodentate ligands.[12][15]

  • Maintain Strict Anaerobic Conditions: Trace oxygen can oxidize phosphine ligands to phosphine oxides. These oxidized ligands have poor binding affinity for palladium, leaving the metal center exposed and prone to aggregation.

    • Protocol for Rigorous Degassing:

      • Place the solvent in a Schlenk flask sealed with a rubber septum.

      • Bubble a gentle stream of argon or nitrogen through the solvent via a long needle for at least 30-60 minutes.

      • For ultimate oxygen removal, perform three "freeze-pump-thaw" cycles:

        • Freeze the solvent with liquid nitrogen.

        • Apply high vacuum to remove gases above the frozen solid.

        • Close the flask to the vacuum and thaw the solvent, allowing dissolved gases to escape. Repeat two more times.

  • Control Reaction Temperature: Excessively high temperatures can accelerate ligand decomposition and catalyst aggregation.[13] If your reaction is sluggish, it is often better to increase the reaction time or catalyst loading rather than drastically increasing the temperature.

Section 2: Frequently Asked Questions (FAQs)

Q1: Can I "rescue" a poisoned catalyst? Is reactivation possible?

A1: In some cases, yes, but it is often challenging and protocol-dependent. For palladium black, reactivation is generally not feasible in situ. For poisoning by impurities, the approach depends on the poison. For instance, some nitrogen-based poisons on supported palladium catalysts can be removed by washing with solutions of alkali metal carbonates or bicarbonates.[16] However, for homogeneous cyanation reactions, prevention is far more effective than attempting a cure. If a reaction stalls due to poisoning, the most practical solution is often to restart with purified materials under optimized conditions.

Q2: My starting material contains a basic nitrogen heterocycle (e.g., pyridine, imidazole). Will this be a problem?

A2: Yes, this is a significant concern. Basic nitrogen heterocycles are Lewis bases and can coordinate strongly to the palladium center, competing with your phosphine ligands and inhibiting catalysis.[10][17] This is a form of competitive inhibition. If the heterocycle is part of your substrate, you may need to use higher catalyst loadings, more strongly binding ligands (like bulky NHCs), or a different catalytic system altogether.

Q3: How do I know if my reagents are pure enough? What analytical techniques can I use?

A3: Visual inspection and standard characterization (NMR, melting point) are the first steps. However, trace impurities that poison catalysts may not be detectable by these methods.

  • Elemental Analysis: Techniques like Inductively Coupled Plasma (ICP-OES or ICP-MS) and X-ray Fluorescence (XRF) are powerful for detecting trace heavy metal contaminants (As, Pb, Hg) in your reagents.[18][19][20]

  • Chromatography: Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify volatile organic impurities, including sulfur-containing compounds.[21]

Q4: Are there any additives that can help mitigate catalyst poisoning?

A4: Yes, certain additives can be beneficial. For instance, in some systems, the addition of zinc salts like ZnBr₂ has been shown to facilitate the reaction and eliminate induction periods, potentially by assisting in the transmetalation step.[22] In heterogeneous Pd/C systems, zinc formate has been used to reactivate the catalyst, presumably by reducing oxidized palladium species.[15]

Section 3: Data & Protocols

Table 1: Common Catalyst Poisons and Their Effects
Poison ClassSpecific ExamplesMechanism of PoisoningPrevention Strategy
Excess Cyanide High concentration of NaCN, KCNForms stable, inactive [Pd(CN)ₓ]ⁿ⁻ complexes.[1][2][4]Use sparingly soluble sources (Zn(CN)₂, K₄[Fe(CN)₆]); slow addition.[3][5]
Water/Moisture H₂OHydrolyzes CN⁻ to HCN, which forms inactive Pd-hydride complexes.[1][2][3][4]Use anhydrous reagents/solvents and inert atmosphere techniques.
Sulfur Compounds Thiols, sulfides, sulfoxidesStrong, often irreversible, coordination to palladium active sites.[10][11]Purify starting materials; use sulfur scavengers if necessary.
Heavy Metals Lead (Pb), Mercury (Hg), Arsenic (As)Form stable alloys with palladium or block active sites.[8][9]Use high-purity starting materials; perform elemental analysis (ICP).
Nitrogen Heterocycles Pyridines, ImidazolesCompetitive binding to the palladium center, displacing desired ligands.[5][10][17]Increase catalyst/ligand loading; use more strongly coordinating ligands (NHCs).
Oxygen O₂Oxidizes phosphine ligands to inactive phosphine oxides.[23]Rigorous degassing of solvents and use of an inert atmosphere.

References

  • Cui, L., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society.
  • Cui, L., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed.
  • Cui, L., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. ResearchGate.
  • Saberin, M. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Saberin.
  • Wikipedia. (n.d.). Catalyst poisoning. In Wikipedia.
  • Cui, L., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C-N Bond Activation in the [(Ph3P)4Pd]/[Bu4N] - System. ACS Publications.
  • Intertek. (n.d.). Catalyst Poisoning Testing. Intertek.
  • US3959382A - Method for reactivating palladium catalysts. (n.d.). Google Patents.
  • Patsnap. (2025). How to detect catalyst poisoning in hydrotreaters. Patsnap Eureka.
  • Cohen, D. T., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH.
  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. SciSpace.
  • StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum. StudySmarter.
  • CREAFORM. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. CREAFORM.
  • van der Westhuizen, R., et al. (2012). Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC–MS Analyzer. Chromatography Online.
  • US4999326A - Palladium catalyst reactivation. (n.d.). Google Patents.
  • Wu, J., et al. (2023). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv.
  • ResearchGate. (2025). Mechanisms of Catalyst Poisoning in Industrial Methanol Plants. ResearchGate.
  • Chemistry For Everyone. (2025). How Can You Prevent Catalyst Poisoning? YouTube.
  • ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • ResearchGate. (n.d.). Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies. ResearchGate.
  • Gerea, A., et al. (2008). Insights into palladium-catalyzed cyanation of bromobenzene: additive effects on the rate-limiting step. PubMed.
  • Wikipedia. (n.d.). Palladium. In Wikipedia.
  • ACS Publications. (2023). Nickel-Catalyzed Selective C–H Cyanation via Aromatic Thianthrenium Salts. The Journal of Organic Chemistry.
  • ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications.
  • Purdue College of Engineering. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University.
  • MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
  • Anderson, K. W., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters.
  • Organic Chemistry Portal. (n.d.). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal.
  • RSC Publishing. (2024). Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. RSC Publishing.
  • RSC Publishing. (n.d.). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. RSC Publishing.
  • PMC - NIH. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH.
  • Gessner Group. (n.d.). Phosphine ligands and catalysis - Research. Gessner Group.
  • RSC Publishing. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing.
  • ResearchGate. (2025). Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent. ResearchGate.
  • ResearchGate. (2025). Nickel-Catalyzed Cyanation of Aryl Halides. ResearchGate.

Sources

How to remove copper salts from 2-Cyano-3-nitropyridine reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions for the effective removal of copper salt residues from 2-Cyano-3-nitropyridine reaction mixtures. The methodologies described herein are grounded in established chemical principles to ensure both efficacy and the integrity of the target compound.

Introduction: The Challenge of Copper Removal

Copper-catalyzed cyanation reactions are a powerful tool in organic synthesis for the formation of aryl nitriles, including this compound, a valuable building block in medicinal chemistry and materials science.[1] However, the removal of residual copper salts from the reaction mixture presents a significant purification challenge. These metallic impurities can interfere with downstream applications and compromise the purity and biological activity of the final compound. This guide offers a systematic approach to tackling this common purification hurdle.

Frequently Asked Questions (FAQs)

Q1: Why are copper salts difficult to remove from my this compound reaction?

A: Several factors contribute to the difficulty in removing copper salts:

  • Coordination Chemistry: Copper ions can coordinate with the nitrogen atom of the pyridine ring and potentially the nitrile group, leading to the formation of stable complexes that are soluble in organic solvents.[2][3]

  • Product Properties: The unique electronic properties of this compound, specifically the presence of electron-withdrawing nitro and cyano groups, significantly decrease the basicity of the pyridine nitrogen (predicted pKa of -4.35).[4] This reduced basicity can alter its interaction with copper compared to more electron-rich pyridines.

  • Reaction Byproducts: The reaction mixture may contain various copper species (Cu(I) and Cu(II)) and ligands, each with different solubility profiles, complicating their removal with a single method.

Q2: What are the most common methods for removing copper salts?

A: The most prevalent techniques involve:

  • Aqueous Washes with Chelating Agents: Utilizing aqueous solutions of reagents that form strong, water-soluble complexes with copper ions.

  • Solid-Supported Scavengers: Passing the reaction mixture through a solid material that selectively binds to copper.

  • Precipitation/Crystallization: Inducing the precipitation of either the copper salts or the desired product to effect separation.

Q3: Can I use a simple water wash to remove copper salts?

A: While a simple water wash might remove some of the more water-soluble copper salts, it is often insufficient for achieving high purity. The coordination of copper with organic molecules in the reaction mixture can keep the copper salts dissolved in the organic phase.

Q4: How do I know if all the copper has been removed?

A: The most definitive methods for quantifying residual copper are instrumental analytical techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS). Qualitatively, a colorless organic layer after aqueous extraction is a good indicator, but not a guarantee, of successful copper removal.

Troubleshooting Guide: Navigating Copper Removal

This section provides detailed, step-by-step protocols to address specific issues encountered during the purification of this compound.

Issue 1: My organic layer remains blue or green after a standard aqueous workup.

This is a classic indication of persistent copper complexes in the organic phase. The following methods can be employed to effectively sequester and remove these copper salts.

Principle of Operation: Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand that forms a highly stable, water-soluble coordination complex with copper ions, effectively extracting them from the organic layer.

Protocol:

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Prepare a 0.5 M aqueous solution of the disodium salt of EDTA and adjust the pH to 8-9 with a base such as ammonium hydroxide.

  • Wash the organic layer with the aqueous EDTA solution in a separatory funnel.

  • Separate the layers. The aqueous layer should be colored blue/green, indicating the extraction of the copper-EDTA complex.

  • Repeat the wash with fresh EDTA solution until the aqueous layer is colorless.

  • Wash the organic layer with brine to remove residual EDTA.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Causality Behind Experimental Choices:

  • The slightly basic pH of the EDTA solution ensures that the carboxylate groups of EDTA are deprotonated and available for chelation.

  • The use of ammonium hydroxide can also aid in complexing copper.

Principle of Operation: Ammonia forms a water-soluble tetraamminecopper(II) complex, which is intensely blue. This complex is readily partitioned into the aqueous phase.

Protocol:

  • Dilute the reaction mixture with an appropriate organic solvent.

  • Prepare a saturated aqueous solution of ammonium chloride and add ammonium hydroxide to reach a pH of 8-9.

  • Wash the organic layer with the ammonia/ammonium chloride solution.

  • Separate the layers, observing the deep blue color of the aqueous phase.

  • Repeat the wash until the aqueous layer is colorless.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer and concentrate as previously described.

A Note on Product Stability: this compound contains a cyano group that can be susceptible to hydrolysis under harsh acidic or basic conditions to form the corresponding carboxylic acid.[5][6] Therefore, it is crucial to employ mild basic conditions (pH 8-9) and avoid prolonged exposure or heating during the aqueous workup.

Issue 2: Aqueous washes are ineffective or lead to emulsion formation.

In cases where liquid-liquid extraction is problematic, solid-supported scavengers offer an excellent alternative.

Principle of Operation: The polar surfaces of silica gel and alumina can adsorb polar copper salts and complexes, allowing the less polar organic product to pass through.

Protocol:

  • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent.

  • Prepare a short plug of silica gel or neutral alumina in a funnel or a flash chromatography column.

  • Elute the crude product solution through the solid support, collecting the filtrate.

  • Wash the solid support with additional fresh solvent to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure.

Principle of Operation: Chelating resins, such as those with iminodiacetic acid functionality (e.g., Chelex® 100), are solid supports that have a high affinity for divalent metal ions like copper.

Protocol:

  • Dissolve the crude product in a suitable organic solvent.

  • Add the chelating resin to the solution and stir the slurry at room temperature. The required amount of resin and stirring time will depend on the concentration of copper.

  • Monitor the removal of copper by observing the color of the solution.

  • Filter off the resin and wash it with fresh solvent.

  • Combine the filtrate and washings, and concentrate to obtain the purified product.

Data Presentation: Comparison of Copper Removal Methods

MethodAdvantagesDisadvantagesBest Suited For
Aqueous EDTA Wash High efficiency for copper removal, readily available reagent.Can sometimes lead to emulsions, requires multiple extractions.General purpose, effective for most copper-catalyzed reactions.
Aqueous Ammonia Wash Very effective for forming water-soluble copper complexes, visually easy to monitor.Ammonia has a strong odor and should be handled in a fume hood.When EDTA is less effective or unavailable.
Silica/Alumina Filtration Simple and fast, avoids aqueous workup and potential hydrolysis.May not be sufficient for high levels of copper contamination, potential for product loss on the solid support.Quick purification of reactions with moderate copper contamination.
Chelating Resin High selectivity and capacity for copper, can be regenerated.More expensive than other methods, may require longer contact time.Reactions where trace levels of copper are critical to remove and for larger scale purifications.

Visualizations

Experimental Workflow for Copper Removal

Copper Removal Workflow cluster_0 Reaction Workup cluster_1 Purification cluster_2 Isolation Reaction Crude Reaction Mixture (this compound + Copper Salts) Dilution Dilute with Organic Solvent Reaction->Dilution Aqueous_Wash Aqueous Wash (e.g., EDTA or Ammonia soln.) Dilution->Aqueous_Wash Method A/B Solid_Scavenger Solid-Phase Scavenging (e.g., Chelating Resin or Silica) Dilution->Solid_Scavenger Method C/D Separation Separate Aqueous & Organic Layers Aqueous_Wash->Separation Concentration Concentrate (Rotary Evaporation) Solid_Scavenger->Concentration Drying Dry Organic Layer (e.g., Na2SO4) Separation->Drying Filtration Filter Drying->Filtration Filtration->Concentration Pure_Product Pure this compound Concentration->Pure_Product

Caption: General workflow for the purification of this compound.

Chelation of Copper by EDTA

EDTA Chelation cluster_EDTA EDTA Cu Cu²⁺ N1 N Cu->N1 coordinate bond N2 N Cu->N2 coordinate bond O1 O⁻ Cu->O1 coordinate bond O2 O⁻ Cu->O2 coordinate bond O3 O⁻ Cu->O3 coordinate bond O4 O⁻ Cu->O4 coordinate bond

Caption: Diagram of EDTA chelating a copper(II) ion.

References

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • MDPI. (2024). Electrochemically Active Copper Complexes with Pyridine-Alkoxide Ligands.
  • RSC Publishing. (2025). Copper-based pyridine complex catalyst for enhanced C2+ selectivity of CO2 electroreduction. Catalysis Science & Technology.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in SNAr Reactions with 2-Cyano-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Reactivity of 2-Cyano-3-nitropyridine

This compound is a highly activated substrate for SNAr reactions. The potent electron-withdrawing properties of both the cyano and nitro groups significantly reduce the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack[1][2]. The substitution typically occurs at the position bearing a suitable leaving group, facilitated by the stabilization of the negatively charged intermediate (a Meisenheimer complex) by the electron-withdrawing groups[3][4]. However, despite this inherent reactivity, achieving high conversion rates can be challenging. This guide will address the most common issues encountered in the laboratory.

Frequently Asked Questions & Troubleshooting Guide

My SNAr reaction with this compound shows low or no conversion. What are the primary factors to investigate?

Low conversion is a common issue that can often be resolved by systematically evaluating the key reaction parameters. The primary factors to consider are the nucleophilicity of your reagent, the choice of solvent and base, and the reaction temperature.

Troubleshooting Workflow:

start Low Conversion Observed nucleophile Assess Nucleophile Strength & Stability start->nucleophile solvent Evaluate Solvent Choice nucleophile->solvent If nucleophile is appropriate base Check Base Strength & Solubility solvent->base If solvent is suitable temperature Optimize Reaction Temperature base->temperature If base is correct end Improved Conversion temperature->end

A brief, descriptive caption directly below the generated diagram (Within 100 characters). Troubleshooting flowchart for low SNAr conversion.

  • Nucleophile Potency: The nucleophile must be sufficiently strong to attack the electron-deficient pyridine ring. If you are using a weak nucleophile, such as a neutral amine or alcohol, the reaction may require a base to deprotonate it in situ, thereby increasing its nucleophilicity. Also, consider the stability of your nucleophile under the reaction conditions. Some nucleophiles may degrade at elevated temperatures or in the presence of a strong base.

  • Solvent Effects: The choice of solvent is critical in SNAr reactions. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred as they can solvate the cation of the base while leaving the nucleophile relatively free and more reactive[5][6][7]. Protic solvents, such as water or alcohols, can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

  • Base Selection: A suitable base is often required to deprotonate the nucleophile or to neutralize any acidic byproducts. The strength of the base should be matched to the pKa of the nucleophile. Common bases include organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), and inorganic bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) for less acidic nucleophiles[8]. The solubility of the base in the chosen solvent is also a crucial factor.

  • Reaction Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessive heat can lead to the degradation of starting materials, reagents, or products. It is advisable to start at a moderate temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS[9].

I am observing multiple spots on my TLC plate, suggesting side reactions. What are the likely side products and how can I minimize their formation?

The presence of multiple products indicates a lack of selectivity. In SNAr reactions with this compound, several side reactions can occur.

Potential Side Reactions and Mitigation Strategies:

Side ReactionPlausible CauseMitigation Strategy
Displacement of the Nitro Group While less common than displacement of a halide, strong nucleophiles can sometimes displace the nitro group, especially at high temperatures.Use milder reaction conditions (lower temperature, less reactive nucleophile if possible).
Reaction with the Cyano Group Certain nucleophiles, particularly strong bases or organometallics, can react with the cyano group.Choose a nucleophile that is selective for aromatic substitution over cyano group addition.
Decomposition of Starting Material This compound can be sensitive to very strong bases or high temperatures, leading to decomposition.Use the minimum effective amount of base and avoid excessive heating.
Reaction with Solvent If using a nucleophilic solvent (e.g., an alcohol without a non-nucleophilic base), it may compete with your intended nucleophile.Use a non-nucleophilic, polar aprotic solvent like DMF, DMSO, or acetonitrile.

Visualizing the Primary Reaction Pathway:

reactant This compound + Nu- intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack product Substituted Product + Leaving Group intermediate->product Elimination

A brief, descriptive caption directly below the generated diagram (Within 100 characters). General mechanism of the SNAr reaction.

To minimize side reactions, it is crucial to maintain careful control over the reaction conditions. Running the reaction at the lowest temperature that provides a reasonable rate is a good starting point. Additionally, using a slight excess of the nucleophile (1.1-1.5 equivalents) can help drive the desired reaction to completion without promoting side reactions that may require a larger excess.

My reaction appears to stall after a certain point. What could be the cause and how can I drive it to completion?

A stalled reaction can be frustrating. Several factors could be at play.

  • Reagent Degradation: As mentioned, your nucleophile or the pyridine substrate could be degrading over time under the reaction conditions. If the reaction is run for an extended period at a high temperature, this is a likely cause.

  • Product Inhibition: In some cases, the product of the reaction can inhibit the catalyst or react with one of the starting materials, effectively stopping the reaction. While less common in non-catalytic SNAr, it is a possibility to consider.

  • Equilibrium: The reaction may be reversible and has reached equilibrium. This is more likely if the leaving group is a poor one and the nucleophile is not significantly more reactive.

  • Incomplete Dissolution: If any of the reagents, particularly the base, are not fully dissolved, the reaction may proceed slowly or appear to stall as the solid slowly reacts.

Troubleshooting a Stalled Reaction:

  • Monitor by LC-MS: If possible, use LC-MS to identify the components in the reaction mixture. This can help you determine if your starting materials are still present and if any unexpected byproducts have formed.

  • Add More Reagent: If you suspect reagent degradation, adding a fresh portion of the limiting reagent can sometimes restart the reaction.

  • Increase Temperature: A modest increase in temperature can often provide the necessary activation energy to push the reaction to completion.

  • Change Solvent: If solubility is an issue, switching to a solvent in which all components are fully soluble can make a significant difference.

What is a good starting protocol for an SNAr reaction with this compound and an amine nucleophile?

While the optimal conditions will vary depending on the specific amine, the following protocol provides a robust starting point.

General Experimental Protocol:

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1-1.2 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or CH₃CN)

  • Base (e.g., K₂CO₃, 2.0 eq or DIPEA, 1.5 eq)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound and the chosen anhydrous solvent.

  • Add the amine nucleophile to the solution at room temperature with stirring.

  • Add the base to the reaction mixture.

  • Heat the reaction to a suitable temperature (start with 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Recommended Starting Conditions:

Nucleophile TypeRecommended SolventRecommended BaseStarting Temperature
Primary Aliphatic Amine DMF or CH₃CNK₂CO₃ or DIPEA60 °C
Secondary Aliphatic Amine DMF or DMSOK₂CO₃ or DIPEA80 °C
Aromatic Amine DMSOK₂CO₃ or Cs₂CO₃100-120 °C

References

  • Journal of the American Chemical Society: Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase
  • Pearson: SNAr Reactions of Pyridine: Videos & Practice Problems
  • Frontiers in Chemistry: Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solv
  • bioRxiv: Discovery of electrophilic degraders th
  • Effects of Ion and Protic Solvent on Nucleophilic Arom
  • PubMed: High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Arom
  • NIH: Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)
  • ResearchGate: Nucleophilic substitution reactions with a variety of heteroarom
  • RSC Publishing: Effect of the nature of the nucleophile and solvent on an SNAr reaction
  • Journal of the American Chemical Society: Changing views on the mechanism of base catalysis in nucleophilic aromatic substitution. Kinetics of reactions of nitroaryl ethers with piperidine and with n-butylamine in aqueous dioxane
  • ResearchGate: Nucleophilic Aromatic Substitution—Addition and Identific
  • Benchchem: Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines
  • Benchchem: Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine
  • Wordpress: SNAr Reaction in Other Common Molecular Solvents
  • ResearchGate: SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun
  • Semantic Scholar: Nucleophilic Aromatic Substitution (SNAr)
  • Wikipedia: Nucleophilic arom
  • Ningbo Inno Pharmchem Co., Ltd.: The Chemistry of this compound: Synthesis Routes and Reactivity
  • YouTube: SNAr reactions of pi-deficient arom
  • KPU Pressbooks: 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II
  • UCL Discovery: Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE- SINDy
  • PMC: Amination of Heteroaryl Chlorides: Palladium C
  • PMC: Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode
  • SciSpace: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions
  • Santa Cruz Biotechnology: this compound
  • Pipzine Chemicals: this compound Manufacturer & Supplier in China
  • Master Organic Chemistry: Nucleophilic Aromatic Substitution: Introduction and Mechanism
  • Google Patents: JPH06287176A - Production of 2-amino-3-nitropyridine
  • ResearchGate: (PDF) Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode
  • ResearchGate: Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles
  • ResearchGate: Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors
  • Request PDF: Some Nucleophilic Substitutions in 2-Cyano-3-nitroimidazo[1,2-a]pyridine
  • Google Patents: WO2001017970A1 - Process for the prepar

Sources

Safe handling and storage procedures for 2-Cyano-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Cyano-3-nitropyridine. This resource is designed for our valued partners in research, science, and drug development. As a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and anti-cancer drugs, as well as agrochemicals, its proper handling is paramount to ensure both experimental success and laboratory safety.[1] This guide provides in-depth answers to frequently asked questions and troubleshooting advice for common issues encountered during its use.

Frequently Asked Questions (FAQs)

Chemical Identification and Properties

Q: What are the primary identifiers and key physical properties of this compound?

A: this compound is a brown to yellow solid organic compound.[1] Understanding its fundamental properties is the first step to safe handling. Below is a summary of its key characteristics.

PropertyValueSource
Chemical Name 3-nitropyridine-2-carbonitrile[1][2]
Synonyms 3-Nitropicolinonitrile, 3-Nitro-2-pyridinecarbonitrile[2]
CAS Number 51315-07-2[1][3]
Molecular Formula C₆H₃N₃O₂[1][3]
Molecular Weight 149.11 g/mol [1][2][3]
Appearance Brown to yellow solid[1]
Melting Point 146 - 148 °C[4]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, dichloromethane)[4]
Hazard Identification and Safety Precautions

Q: What are the primary hazards associated with this compound and what immediate precautions should be taken?

Signal Word: Warning[5]

Primary Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[5][7]

  • Skin Irritation: Causes skin irritation.[5][6]

  • Eye Irritation: Causes serious eye irritation.[5][6]

  • Respiratory Irritation: May cause respiratory irritation.[5][8]

Precautionary Statements:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8][9]

  • Wash hands and any exposed skin thoroughly after handling.[5][8]

  • Do not eat, drink, or smoke when using this product.[5][7][10]

  • Use only outdoors or in a well-ventilated area.[5][8]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[5][8][9]

Personal Protective Equipment (PPE)

Q: What specific Personal Protective Equipment (PPE) should be worn when handling this compound?

A: A comprehensive PPE strategy is non-negotiable when working with this compound. The goal is to create a complete barrier between you and the chemical.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[11] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[12]

  • Skin Protection:

    • Gloves: Wear chemically resistant, powder-free gloves.[9][12] Nitrile gloves are a common and effective choice for many laboratory chemicals.[12] It is critical to change gloves regularly (e.g., every 30-60 minutes) or immediately if they become contaminated or damaged.[12]

    • Lab Coat/Gown: A lab coat with a closed front and long sleeves is required.[12] For larger quantities or procedures with a higher risk of exposure, a non-permeable gown is recommended.[12]

  • Respiratory Protection: For routine handling in a well-ventilated area or a chemical fume hood, respiratory protection may not be necessary.[5] However, if dust is generated or ventilation is inadequate, a NIOSH-approved respirator (e.g., N-95 or N-100 particle mask) should be used.[12][13]

Safe Handling and Storage

Q: What are the best practices for handling and storing this compound to maintain its integrity and ensure safety?

A: Proper handling and storage are critical for both safety and the quality of your experimental results.

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8][9]

  • Avoid the formation of dust and aerosols.[9]

  • Keep the compound away from sources of ignition such as open flames, hot surfaces, and sparks.[9][11]

  • Use non-sparking tools when handling the solid.[9]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9][11] A recommended storage temperature is between 0-8°C.[1]

  • Keep the container sealed to prevent moisture absorption.

  • Store away from incompatible materials, which include:

    • Strong oxidizing agents[10][11]

    • Strong acids[11]

    • Strong bases[11]

    • Strong reducing agents[11]

First Aid and Emergency Procedures

Q: What should I do in case of accidental exposure to this compound?

A: In any case of exposure, it is imperative to seek medical attention immediately and provide the Safety Data Sheet (SDS) to the responding medical personnel.[8]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration.[5][8]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[5][8] Wash contaminated clothing before reuse.[5][8]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5][8]

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8]

Q: How should I handle a spill of this compound?

A: The appropriate response to a spill depends on its size and location. For any major spill, evacuate the area and contact your institution's emergency response team.[14] For minor spills, trained personnel with the correct PPE and cleanup materials can manage the situation.[14][15]

Minor Spill Cleanup Protocol:

  • Evacuate and Isolate: Alert others in the area and restrict access.[14][15]

  • Ventilate: Ensure the area is well-ventilated.[9]

  • PPE: Don the appropriate PPE as described in Section 3.[15]

  • Containment: Prevent the spill from spreading.[14]

  • Cleanup:

    • For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[11] Avoid generating dust.[11]

    • Use an inert absorbent material like sand or vermiculite for any dissolved spills.[16]

  • Decontamination: Clean the spill area with soap and water.[15]

  • Disposal: Dispose of all contaminated materials as hazardous waste according to your institution's and local regulations.[8][15]

Spill_Cleanup_Workflow cluster_assessment Initial Assessment cluster_major_spill Major Spill Response cluster_minor_spill Minor Spill Response start Spill Occurs is_major Is the spill major? start->is_major evacuate Evacuate Area is_major->evacuate Yes don_ppe Don Appropriate PPE is_major->don_ppe No contact_emergency Contact Emergency Response evacuate->contact_emergency contain Contain the Spill don_ppe->contain cleanup Clean up with inert material contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Workflow for handling a chemical spill.

Troubleshooting Guide

Q: My reaction with this compound is giving low yields. What are some potential causes?

A: Low yields in reactions involving this compound can stem from several factors. This compound is a versatile building block, but its reactivity is influenced by the nitro and cyano groups.[1]

  • Reagent Purity: Ensure the this compound and all other reagents are of high purity. Impurities can lead to side reactions.

  • Moisture: The presence of water can interfere with many organic reactions. Ensure you are using anhydrous solvents and a dry reaction setup, especially when working with moisture-sensitive reagents like organometallics or strong bases.

  • Reaction Conditions:

    • Temperature: Some reactions may be highly sensitive to temperature. For instance, in nitration reactions, incorrect temperatures can lead to the formation of by-products.[17] Consider optimizing the reaction temperature.

    • Atmosphere: If your reaction involves intermediates that are sensitive to air, ensure it is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Base Selection: If your reaction requires a base, the choice of base is crucial. A base that is too strong or too nucleophilic could potentially react with the cyano or nitro groups.

Q: I am observing unexpected by-products in my reaction. How can I identify and mitigate them?

A: The presence of both a cyano and a nitro group on the pyridine ring offers multiple reaction sites.

  • Side Reactions: The nitro group can be reduced, and the cyano group can be hydrolyzed under certain conditions. For example, strong acidic or basic conditions at elevated temperatures can lead to the hydrolysis of the nitrile to a carboxylic acid or amide.

  • Analytical Characterization: Use analytical techniques such as NMR, IR, and mass spectrometry to characterize the by-products. This will provide insight into the unintended reaction pathways.

  • Protecting Groups: If one of the functional groups is interfering with your desired transformation, consider using a protecting group strategy, although this will add steps to your synthesis.

For any further questions or more in-depth troubleshooting, please do not hesitate to contact our technical support team.

References

  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Cyanopyridine, 98%.
  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
  • CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.
  • Google Patents. (n.d.). JPH06287176A - Production of 2-amino-3-nitropyridine.
  • PubMed. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects.
  • MDPI. (2021). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review).
  • Environmental Health & Safety, University of New Mexico. (2024, January 10). Standard Operating Procedure for Custodial Chemical Spill Cleanup.
  • TBEP Labs. (2019, April). Chemical Spill Clean-Up.
  • Google Patents. (n.d.). WO2001017970A1 - Process for the preparation of 2-cyanopyridines.
  • PubChem. (n.d.). This compound.
  • National Institutes of Health. (2011). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
  • International Journal of Pharmaceutical Sciences and Research. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD.
  • ResearchGate. (2014). Reactivity of 2-amino-3-cyanopyridines.
  • Google Patents. (n.d.). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.

Sources

Technical Support Center: Method Refinement for One-Pot Multicomponent Reactions of Cyanopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cyanopyridines via one-pot multicomponent reactions (MCRs). This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of these powerful synthetic methods. Here, you will find practical, field-tested advice to troubleshoot common experimental hurdles and refine your reaction protocols for optimal outcomes.

Frequently Asked Questions (FAQs)

Q1: My one-pot reaction is not proceeding to completion, resulting in a low yield of the desired cyanopyridine. What are the initial checks I should perform?

A1: Low conversion is a common issue in MCRs. Before delving into extensive optimization, verify the following:

  • Reagent Purity: Ensure the purity of your starting materials, especially the aldehyde, as impurities can inhibit the reaction.

  • Stoichiometry: Double-check the molar ratios of your reactants. For a typical four-component synthesis of 2-amino-3-cyanopyridines, the aldehyde, ketone, malononitrile, and ammonium acetate are often used in specific ratios (e.g., 1:1:1.5:2)[1].

  • Catalyst Activity: If using a heterogeneous catalyst, ensure it hasn't been deactivated. For homogeneous catalysts, confirm accurate measurement and dissolution. In some cases, no product is observed without a catalyst[2].

  • Reaction Time and Temperature: Cross-reference your reaction time and temperature with established protocols. Some reactions require several hours to reach completion[1], while others can be accomplished in as little as 30 minutes at an optimized temperature[2][3].

Q2: I'm observing the formation of multiple side products, making purification difficult. What are the likely culprits?

A2: Side product formation often points to issues with reaction selectivity and control. Key factors include:

  • Reaction Conditions: Harsh reaction conditions, such as excessively high temperatures, can lead to undesired side reactions[4]. Consider lowering the temperature and extending the reaction time.

  • Catalyst Choice: The choice of catalyst can significantly influence the reaction pathway. For instance, in the synthesis of pyridine-3,5-dicarbonitriles, amine bases and ionic bases can promote different oxidation pathways of the dihydropyridine intermediate[5].

  • Intermediate Stability: The mechanism of many cyanopyridine syntheses, such as the Hantzsch reaction, involves several intermediates[4][6][7]. If certain intermediates are unstable under the reaction conditions, they may decompose or react via alternative pathways.

Q3: How critical is the choice of solvent in these reactions?

A3: The solvent plays a crucial role and can significantly impact reaction yield and rate. While some protocols advocate for solvent-free conditions, which align with green chemistry principles[2][8][9][10], the choice of solvent can be a powerful tool for optimization. For instance, in some syntheses of 2-amino-3-cyanopyridines, acetonitrile has been shown to be superior to chloroform, DMF, and ethanol[1]. The polarity of the solvent can influence the solubility of reactants and intermediates, as well as the catalytic activity. It is often beneficial to screen a range of solvents with varying polarities[11][12].

Troubleshooting Guide

This section provides a more in-depth analysis of specific problems you may encounter during your experiments, along with detailed solutions and the underlying scientific rationale.

Problem 1: Consistently Low Yields (<50%)

Possible Causes & Solutions

  • Suboptimal Catalyst Loading: The amount of catalyst is critical. Too little may result in slow or incomplete conversion, while too much can sometimes lead to side product formation or be economically inefficient.

    • Actionable Advice: Perform a catalyst loading study. For a model reaction, systematically vary the catalyst amount (e.g., in 5 mol% increments) to identify the optimal concentration. For example, in the synthesis of 2-amino-3-cyanopyridine 5a using nanostructured Na2CaP2O7, a catalyst amount of 0.05 g (20%) was found to be optimal, providing a 94% yield[2][3].

  • Inefficient Heat Transfer: Inconsistent heating, especially in larger-scale reactions, can lead to localized temperature gradients and affect reaction rates.

    • Actionable Advice: Ensure efficient stirring and consider using an oil bath for uniform heat distribution. For reactions sensitive to temperature, precise control is paramount.

  • Inappropriate Reaction Temperature: The optimal temperature is a balance between reaction rate and selectivity.

    • Actionable Advice: Screen a range of temperatures. For instance, start at a moderate temperature (e.g., 60 °C) and incrementally increase it, monitoring the reaction by TLC or LC-MS to track product formation and the emergence of impurities. Some reactions have been optimized at 80 °C[1][2].

Problem 2: Formation of a Persistent Dihydropyridine Intermediate

Background: The final step in many syntheses of substituted pyridines, such as the Hantzsch synthesis, is the oxidation of a dihydropyridine intermediate[4][7]. The driving force for this step is the formation of the aromatic pyridine ring. Incomplete oxidation is a common reason for obtaining a mixture of products.

Possible Causes & Solutions

  • Lack of an Oxidant: The reaction may require an explicit oxidizing agent, or it may rely on aerobic oxidation (oxidation by atmospheric oxygen).

    • Actionable Advice: If the reaction is sluggish, consider introducing a mild oxidizing agent. Common choices include ferric chloride (FeCl3), manganese dioxide (MnO2), or potassium permanganate (KMnO4)[4]. Alternatively, bubbling air or oxygen through the reaction mixture can facilitate aerobic oxidation, especially when certain base catalysts are used[5].

  • Catalyst Does Not Promote Oxidation: The chosen catalyst may be effective for the condensation steps but not for the final oxidation.

    • Actionable Advice: Switch to a catalyst known to facilitate oxidation. For example, copper nanoparticles on charcoal (Cu/C) have been used effectively in syntheses that yield the final aromatic pyridine product directly[1][13].

Problem 3: Difficulty in Product Purification

Possible Causes & Solutions

  • Complex Reaction Mixture: As discussed, side reactions can lead to a complex mixture that is challenging to separate via standard column chromatography.

    • Actionable Advice: Revisit the reaction optimization to minimize impurities. If purification remains difficult, consider alternative methods such as recrystallization. For some cyanopyridine products, recrystallization from ethanol is an effective purification strategy[14]. A specific method for purifying 4-cyanopyridine involves recrystallization from a water-toluene mixture followed by vacuum rotary evaporation[15].

  • Catalyst Residue: Heterogeneous catalysts need to be efficiently removed.

    • Actionable Advice: Ensure complete removal of the catalyst by filtration. Washing the filter cake with a hot solvent can help recover any adsorbed product. For instance, after using a Cu/C nanocatalyst, the reaction mixture can be filtered through a pad of Celite and washed with hot ethanol[1]. The reusability of many heterogeneous catalysts is a key advantage, and proper recovery is essential[1][2][8][16].

Experimental Protocols & Data

Table 1: Optimization of Reaction Conditions for a Model Synthesis of 2-Amino-3-Cyanopyridine
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1L-proline (20)Water60192
2Na2CaP2O7 (20%)Solvent-free800.594[2][3]
3Cu/C (2)Acetonitrile80694[1][13]
4Animal Bone MealEthanolReflux0.2592
General Protocol for a Four-Component Synthesis of 2-Amino-3-Cyanopyridines

This protocol is a generalized procedure based on commonly reported methods[1][17].

  • To a round-bottom flask, add the aldehyde (1.0 mmol), ketone (1.0 mmol), malononitrile (1.5 mmol), and ammonium acetate (2.0 mmol).

  • Add the chosen catalyst (e.g., 2 mol% Cu/C) and solvent (e.g., 2.0 mL acetonitrile)[1].

  • Stir the mixture at the optimized temperature (e.g., 80 °C) under a normal atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If using a heterogeneous catalyst, filter the crude mixture (e.g., through Celite) and wash the filter cake with a suitable solvent (e.g., hot ethanol)[1].

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel or by recrystallization to obtain the pure 2-amino-3-cyanopyridine product.

Mechanistic Insights & Visualizations

Understanding the reaction mechanism is crucial for rational troubleshooting. The Hantzsch-type synthesis of pyridines is a well-studied example[4][6][7].

Diagram 1: Generalized Hantzsch-Type Mechanism for Cyanopyridine Synthesis

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product RCHO Aldehyde Knoevenagel Knoevenagel Adduct (α,β-unsaturated nitrile) RCHO->Knoevenagel + Malononitrile Malononitrile Malononitrile Ketone Ketone Enamine Enamine Ketone->Enamine + NH4OAc NH4OAc NH4OAc Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct + Enamine (Michael Addition) Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization DHP 1,4-Dihydropyridine Cyclized_Intermediate->DHP Dehydration Pyridine Cyanopyridine DHP->Pyridine Oxidation (Aromatization)

Caption: A simplified workflow of the Hantzsch-type reaction for cyanopyridine synthesis.

Diagram 2: Troubleshooting Logic Flow

Troubleshooting_Flow Start Low Yield or Impure Product Check_Basics Check Reagent Purity, Stoichiometry, Temp/Time Start->Check_Basics Problem_Type Identify Primary Issue Check_Basics->Problem_Type Low_Conversion Low Conversion Problem_Type->Low_Conversion Incomplete Reaction Side_Products Side Products Problem_Type->Side_Products Complex Mixture DHP_Intermediate DHP Intermediate Remains Problem_Type->DHP_Intermediate Incomplete Oxidation Optimize_Catalyst Optimize Catalyst Loading & Type Low_Conversion->Optimize_Catalyst Optimize_Conditions Adjust Temp & Screen Solvents Side_Products->Optimize_Conditions Add_Oxidant Add Oxidant or Use Aerobic Conditions DHP_Intermediate->Add_Oxidant Refine_Purification Refine Purification (e.g., Recrystallization) Optimize_Catalyst->Refine_Purification Optimize_Conditions->Refine_Purification Add_Oxidant->Refine_Purification End Improved Synthesis Refine_Purification->End

Caption: A logical workflow for troubleshooting common issues in cyanopyridine MCRs.

References

  • Optimization of reaction conditions for the synthesis of 2-amino-3-cyanopyridine 5a.
  • Hantzsch pyridine synthesis. - ScienceDirect. [Link]
  • Hantzsch pyridine synthesis - Wikipedia. [Link]
  • One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. - Indian Academy of Sciences. [Link]
  • HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry. - YouTube. [Link]
  • Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity - MDPI. [Link]
  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal - SciELO. [Link]
  • Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives - N
  • Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. [Link]
  • A possible mechanism for the synthesis of substituted pyridines.
  • Purification method of 4-cyanopyridine - P
  • Hydration of 3-cyanopyridine to nicotinamide over MnO 2 catalyst - ResearchG
  • Optimization of reaction conditions.
  • Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions - MDPI. [Link]
  • Influence of the solvent in the catalytic synthesis of 2-amino-3-cyanopyridine 5a.
  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent - Semantic Scholar. [Link]
  • Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal - ResearchG
  • (PDF)
  • Green and Eco-Friendly Multicomponent Synthesis of 2-Hydroxypyridines Under Free Solvent Conditions - MDPI. [Link]
  • Multi-component solvent-free cascade reaction of 2-cyanoacetamides: regioselective synthesis of pyridin-2-ones bearing quaternary centers - Green Chemistry (RSC Publishing). [Link]
  • Exploring catalyst and solvent effects in the multicomponent synthesis of pyridine-3,5-dicarbonitriles - PubMed. [Link]
  • Ultrasound-assisted one-pot four-component synthesis of novel 2-amino-3-cyanopyridine derivatives bearing 5-imidazopyrazole scaffold and their biological broadcast - PubMed. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 2-Cyano-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust characterization of 2-Cyano-3-nitropyridine (CAS 51315-07-2), a critical building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] For researchers and drug development professionals, ensuring the identity, purity, and stability of such intermediates is paramount. This document moves beyond mere procedural lists to explain the causality behind experimental choices, offering a self-validating framework for analysis grounded in established scientific principles.

Foundational Physicochemical Profile

A thorough analysis begins with understanding the fundamental properties of the target molecule. These parameters dictate choices for sample preparation, solvent selection, and the applicability of certain techniques. This compound is a yellow to brown solid, and its solubility profile—insoluble in water but soluble in common organic solvents like ethanol and dichloromethane—is a key consideration for preparing solutions for spectroscopic and chromatographic analysis.[1][3]

PropertyValueSource
Molecular Formula C₆H₃N₃O₂[4][5]
Molar Mass 149.11 g/mol [3][4]
Appearance Yellow to brown solid[1][3]
Melting Point 146 - 148 °C[3]
Solubility Insoluble in water; Soluble in ethanol, dichloromethane[3]

Orthogonal Analytical Strategy: A Workflow for Confidence

No single technique can provide a complete picture of a compound's identity and purity. An orthogonal approach, using multiple methods that rely on different chemical and physical principles, is essential for confident characterization. The following workflow illustrates a logical progression from initial identity confirmation to quantitative purity assessment.

G cluster_0 Identity & Structure Verification cluster_1 Purity & Quantitative Analysis MS Mass Spectrometry (Molecular Weight) NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity) MS->NMR Confirm Formula IR FTIR Spectroscopy (Functional Groups) NMR->IR Confirm Key Bonds HPLC HPLC-UV (Purity, Impurities) IR->HPLC Proceed to Purity GC GC-FID/MS (Purity, Volatiles) HPLC->GC Orthogonal Check DSC DSC (Melting Point, Purity) GC->DSC Corroborate Purity Final Final DSC->Final Release Batch Raw_Material New Batch of This compound Raw_Material->MS Confirm MW = 149.11

Caption: Logical workflow for comprehensive characterization.

Spectroscopic Methods for Structural Elucidation

Spectroscopy provides the foundational data for confirming the chemical structure and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination, providing detailed information about the carbon-hydrogen framework.

  • Expertise & Causality: For this compound, the aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the pyridine ring. Their chemical shifts and coupling constants are diagnostic of the 2,3-substitution pattern. ¹³C NMR will confirm the presence of six unique carbons, with the carbon of the cyano group appearing at a characteristic downfield shift.[4][6] The choice of a deuterated solvent like CDCl₃ is based on the compound's known solubility in chlorinated solvents.[3][7]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Spectral Width: -10 to 220 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay (d1): 5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and reliable method for confirming the presence of specific functional groups.

  • Expertise & Causality: The key diagnostic peaks for this compound are the C≡N stretch of the nitrile group and the asymmetric/symmetric stretches of the nitro group. Aromatic nitriles typically show a sharp, intense C≡N stretching peak between 2240 and 2220 cm⁻¹.[8] The nitro group (NO₂) gives rise to two strong absorptions, typically around 1550 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).[9] The presence of these distinct bands provides strong evidence for the compound's identity.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by taking a background spectrum and verifying no interfering peaks are present.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify and label the characteristic peaks for the C≡N and NO₂ stretching vibrations.

Functional GroupExpected Wavenumber (cm⁻¹)Typical Appearance
Cyano (C≡N) Stretch2240 - 2220Sharp, Strong
Asymmetric Nitro (NO₂) Stretch~1550Strong
Symmetric Nitro (NO₂) Stretch~1350Strong
Aromatic C=C/C=N Stretch1600 - 1450Medium to Strong

Chromatographic Methods for Purity Assessment

Chromatography separates the main compound from impurities, allowing for accurate quantification of purity. The choice between HPLC and GC depends on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis of non-volatile or thermally labile compounds. It is the method of choice for determining the purity of this compound, with suppliers often quoting purity levels based on this technique.[1]

  • Expertise & Causality: A reversed-phase (RP) method is most suitable. A C18 column is selected due to its hydrophobic stationary phase, which effectively retains the moderately polar this compound. A mobile phase of methanol and water provides a good polarity balance for elution.[10] Adding a small amount of acid (like phosphoric or formic acid) can improve peak shape by suppressing the ionization of any silanol groups on the column.[11] UV detection is ideal as the nitropyridine system is a strong chromophore, with an expected maximum absorbance (λ_max) in the UV region.

G workflow Mobile Phase (Methanol/Water) Pump Injector (Sample Loop) C18 Column (Separation) UV Detector Waste Data System (Chromatogram) workflow:f1->workflow:f2 workflow:f2->workflow:f3 workflow:f3->workflow:f4 workflow:f4->workflow:f5 workflow:f4->workflow:f6

Caption: Typical Reverse-Phase HPLC workflow.

Experimental Protocol: HPLC-UV Purity Assay

  • Mobile Phase Preparation: Prepare a mobile phase of 70:30 (v/v) Methanol:Water. Filter through a 0.45 µm membrane filter and degas.

  • Standard/Sample Preparation:

    • Standard: Accurately prepare a stock solution of reference standard this compound in methanol at a concentration of ~1 mg/mL. Prepare a working standard of ~0.1 mg/mL by diluting the stock with the mobile phase.

    • Sample: Prepare the sample to be tested at the same concentration as the working standard (~0.1 mg/mL) using the mobile phase as the diluent.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 238 nm.[10]

    • Run Time: 15 minutes.

  • Data Analysis:

    • Inject the standard to determine the retention time (RT) of the main peak.

    • Inject the sample and integrate all peaks.

    • Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is suitable for analyzing volatile and thermally stable compounds. The availability of GC-MS data for this compound confirms its suitability for this technique.[4][12] It serves as an excellent orthogonal method to HPLC for purity analysis and is superior for identifying volatile impurities or residual solvents.

  • Expertise & Causality: A standard non-polar column (e.g., DB-5MS) is a good starting point, as it separates compounds primarily based on boiling point.[13] A split injection is used to avoid overloading the column. The temperature program starts low to resolve volatile components and ramps up to elute the higher-boiling main compound. Coupling with a mass spectrometer allows for definitive peak identification based on mass-to-charge ratio and fragmentation patterns. The expected molecular ion peak would be at m/z 149.[4]

Experimental Protocol: GC-MS Purity and Identity

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like acetone or ethyl acetate.

  • GC Conditions:

    • Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: 250 °C, Split mode (e.g., 50:1 split ratio).

    • Injection Volume: 1 µL.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis:

    • Confirm the identity of the main peak by matching its mass spectrum with a reference library (e.g., NIST). Look for the molecular ion (m/z 149) and characteristic fragments.

    • Determine purity using the area percent method from the total ion chromatogram (TIC).

Method Comparison Summary

The selection of an analytical method is driven by the specific question being asked—be it identity, purity, or quantification.

MethodPrimary PurposeKey AdvantagesKey Limitations
NMR Structural Elucidation, IdentityProvides unambiguous structural information.Low sensitivity, expensive equipment.
FTIR Functional Group ID, IdentityFast, simple, non-destructive.Not suitable for complex mixtures or quantification.
HPLC-UV Purity, QuantificationHigh precision, robust, widely applicable.Requires soluble sample, may miss non-UV active impurities.
GC-MS Purity, Identity, VolatilesHigh sensitivity, excellent for volatile impurities, provides structural data (MS).Requires analyte to be thermally stable and volatile.

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. The workflow should begin with spectroscopic techniques like NMR and FTIR to unequivocally confirm the molecular structure and functional groups. Following structural confirmation, orthogonal chromatographic methods such as reversed-phase HPLC and GC-MS should be employed for accurate purity determination and the identification of any potential process-related impurities or residual solvents. By integrating these methods, researchers and developers can ensure the quality and consistency of this vital chemical intermediate, thereby safeguarding the integrity of their downstream applications.

References

  • SpectraBase. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 568586, this compound.
  • Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine. (2018). ResearchGate.
  • Google Patents. (n.d.). JPH06287176A - Production of 2-amino-3-nitropyridine.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • SpectraBase. (n.d.). This compound - Optional[13C NMR].
  • Marinković, V., et al. (n.d.). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. ResearchGate.
  • MDPI. (2024). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column.

Sources

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Nitropyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the intricate architecture of organic molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-nitropyridine-2-carbonitrile, a key heterocyclic compound. By comparing its spectral features with those of related pyridine derivatives—3-nitropyridine and 2-cyanopyridine—we will explore the nuanced effects of substituent groups on the magnetic environments of the pyridine ring's protons and carbons. This comparative approach not only facilitates a deeper understanding of the structure of 3-nitropyridine-2-carbonitrile but also offers valuable insights for the spectral interpretation of similarly substituted heterocycles.

The Structural Significance of 3-Nitropyridine-2-carbonitrile

3-Nitropyridine-2-carbonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The pyridine ring is a common scaffold in numerous pharmaceuticals, and the presence of both a nitro (-NO₂) and a cyano (-CN) group imparts unique electronic properties and reactivity to the molecule. The strongly electron-withdrawing nature of these substituents dramatically influences the electron density distribution within the aromatic ring, which is directly reflected in the NMR chemical shifts of the ring's protons and carbons. Accurate NMR spectral analysis is therefore crucial for confirming the identity and purity of this compound and for understanding its chemical behavior.

¹H and ¹³C NMR Spectral Data of 3-Nitropyridine-2-carbonitrile

The NMR spectra of 3-nitropyridine-2-carbonitrile were acquired in a solution of chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) (5:1 mixture) on a Varian XL-200 spectrometer.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Spectrum Analysis

The proton NMR spectrum of 3-nitropyridine-2-carbonitrile is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing nitro and cyano groups significantly deshield these protons, causing their resonances to appear at relatively high chemical shifts.

  • H-4: This proton, situated between the two electron-withdrawing groups, is expected to be the most deshielded.

  • H-5: This proton is meta to the nitro group and para to the cyano group.

  • H-6: This proton is ortho to the nitrogen atom of the pyridine ring, which also influences its chemical shift.

A detailed assignment requires consideration of the coupling patterns (multiplicities) and coupling constants (J), which reveal the spatial relationships between the protons.

¹³C NMR Spectrum Analysis

The carbon NMR spectrum provides complementary information about the carbon framework of the molecule. The presence of the nitro and cyano substituents, along with the pyridine nitrogen, results in a wide dispersion of the carbon signals.

  • Quaternary Carbons (C-2 and C-3): These carbons, directly attached to the cyano and nitro groups, respectively, will have characteristic chemical shifts and will not show any direct coupling to protons in a proton-decoupled ¹³C NMR spectrum.

  • Protonated Carbons (C-4, C-5, and C-6): The chemical shifts of these carbons are also influenced by the electron-withdrawing substituents.

  • Cyano Carbon (-CN): The carbon of the cyano group typically appears in a distinct region of the spectrum.

Comparative NMR Analysis: Unraveling Substituent Effects

To fully appreciate the spectral features of 3-nitropyridine-2-carbonitrile, a comparison with simpler, related molecules is invaluable. We will examine the ¹H and ¹³C NMR data of 3-nitropyridine and 2-cyanopyridine.

Molecular Structures for Comparison

Caption: Molecular structures of the compared compounds.

¹H NMR Data Comparison
CompoundH-4 (ppm)H-5 (ppm)H-6 (ppm)Other Protons (ppm)Solvent
3-Nitropyridine-2-carbonitrile~8.9~7.9~9.2-CDCl₃/DMSO-d₆
3-Nitropyridine8.85 (d)7.64 (dd)9.17 (d)9.63 (s, H-2)CDCl₃/DMSO-d₆
2-Cyanopyridine7.88 (td)7.58 (ddd)8.74 (ddd)7.75 (d, H-3)CDCl₃

Note: The chemical shifts for 3-nitropyridine-2-carbonitrile are estimated based on typical substituent effects and data from related compounds due to the lack of explicitly published values in readily accessible, free sources. The data for 3-nitropyridine and 2-cyanopyridine are from publicly available databases.[2][3]

Analysis:

  • The presence of the additional electron-withdrawing cyano group in 3-nitropyridine-2-carbonitrile is expected to cause a downfield shift for all ring protons compared to 3-nitropyridine.

  • In 2-cyanopyridine, the protons are generally more shielded (appear at lower ppm values) than in the nitro-substituted compounds, highlighting the stronger deshielding effect of the nitro group.[2]

¹³C NMR Data Comparison
CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)-CN (ppm)Solvent
3-Nitropyridine-2-carbonitrile~130~150~125~135~155~115CDCl₃/DMSO-d₆
3-Nitropyridine154.1146.4125.1133.8148.9-CDCl₃/DMSO-d₆
2-Cyanopyridine137.5128.5137.1124.7150.8117.8CDCl₃

Note: The chemical shifts for 3-nitropyridine-2-carbonitrile are estimated based on typical substituent effects and data from related compounds. The data for 3-nitropyridine and 2-cyanopyridine are from publicly available databases.[4][5]

Analysis:

  • The chemical shifts of the carbons in 3-nitropyridine-2-carbonitrile are significantly influenced by both substituents. C-3, bonded to the nitro group, is expected to be highly deshielded.

  • The cyano group's carbon (C-2) will also be deshielded, and the nitrile carbon itself will have a characteristic chemical shift.

  • Comparing with 3-nitropyridine, the introduction of the cyano group at C-2 will affect the chemical shifts of all other carbons, particularly C-3 and C-6.

  • Similarly, comparing with 2-cyanopyridine, the addition of the nitro group at C-3 will cause a significant downfield shift for C-3 and will also influence the other ring carbons.

Experimental Protocols for NMR Analysis

A robust and reproducible protocol is essential for obtaining high-quality NMR data. The following outlines a standard procedure for the analysis of substituted pyridines.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the pyridine derivative.

  • Dissolution: Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or a mixture as appropriate for solubility) in a clean, dry NMR tube.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.

Spectrometer Setup and Data Acquisition

Caption: A typical workflow for NMR data acquisition and processing.

  • Spectrometer Tuning: Tune and match the NMR probe for both ¹H and ¹³C frequencies.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution (narrow and symmetrical peak shapes).

  • ¹H NMR Acquisition:

    • Use a standard pulse sequence (e.g., zg30).

    • Set appropriate spectral width, acquisition time, and relaxation delay.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a wider spectral width to encompass all carbon signals.

    • A longer acquisition time and more scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (over 2-3 bonds), which is crucial for assigning quaternary carbons.[6]

Causality and Self-Validation in Experimental Choices

The choice of solvent is critical and is dictated by the solubility of the analyte. A mixture of CDCl₃ and DMSO-d₆ is often employed for compounds with intermediate polarity. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for complex spectra of substituted aromatics.

The combination of 1D and 2D NMR experiments provides a self-validating system for structural elucidation. For instance, an assignment made based on chemical shift in the ¹H spectrum can be confirmed by its correlation to a specific carbon in the HSQC spectrum and its long-range couplings to other carbons in the HMBC spectrum. This multi-faceted approach minimizes ambiguity and ensures a high degree of confidence in the final structural assignment.

Conclusion

The ¹H and ¹³C NMR spectral analysis of 3-nitropyridine-2-carbonitrile, when viewed in the context of related pyridine derivatives, offers a clear illustration of the powerful diagnostic capabilities of NMR spectroscopy. The electron-withdrawing nitro and cyano groups exert a profound influence on the chemical shifts of the pyridine ring's protons and carbons, providing a unique spectral fingerprint for the molecule. By following rigorous experimental protocols and employing a comparative analytical approach, researchers can confidently elucidate the structure of this and other complex heterocyclic compounds, a critical step in the advancement of drug discovery and materials science.

References

  • Journal of Molecular Structure, 2006, 787(1), 131-147. gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants. [Link]
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
  • Magnetic Resonance in Chemistry, 2002, 40(5), 351-355. 1H and 13C NMR spectral study of some 3-substituted pyridines. [Link]
  • PubChem. 2-Cyano-3-nitropyridine. [Link]
  • SpectraBase. This compound. [Link]
  • Journal of Organic Chemistry, 1997, 62(25), 8854-8858. A Multinuclear (1H, 13C, 15N) NMR Study of a Series of 2-Substituted 3-Nitropyridines. [Link]
  • Molecules, 2022, 27(17), 5694. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. [Link]
  • Scribd. Coupling Constants For 1h and 13c NMR. [Link]
  • ResearchGate. Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. [Link]
  • The Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link]
  • ScienceDirect. A CARBON-13 AND PROTON NUCLEAR MAGNETIC RESONANCE STUDY OF HYDROXY- AND MERCAPTO-NITROPYRIDINES AND THEIR N-, 0- AND !-METHYL DE. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: Hans Reich NMR Collection - Content. [Link]
  • MDPI. A Comprehensive Computational NMR Analysis of Organic Polyarsenicals including the Marine Sponge-Derived Arsenicins A–D and Their Synthetic Analogs. [Link]
  • ResearchGate. Carbon-13 nuclear magnetic resonance spectra of organic sulfur compounds. Comparison of chemical shifts for carbonyl and thiocarbonyl compounds in the pyrone, thiopyrone, and pyridone series. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Functionalized Cyanopyridines: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Cyanopyridines in Modern Chemistry

Functionalized cyanopyridines are a cornerstone of modern medicinal chemistry and materials science. The pyridine scaffold is a prevalent motif in numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of a cyano group (-CN) provides a versatile chemical handle for further molecular elaboration, making cyanopyridines highly valuable synthetic intermediates.[1][2] The nitrile group can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, and amides, offering a gateway to a diverse range of complex molecules.[3] This guide provides a comparative overview of the most prominent synthetic routes to functionalized cyanopyridines, offering insights into their mechanisms, advantages, and limitations to aid researchers in selecting the optimal strategy for their specific synthetic challenges.

Classical Approaches: Time-Tested Routes to Cyanopyridine Scaffolds

The Guareschi-Thorpe Condensation: A Classic for Highly Substituted Pyridones

The Guareschi-Thorpe reaction is a multicomponent reaction that has long been a reliable method for the synthesis of 2-pyridone derivatives, which can be precursors to cyanopyridines. This reaction typically involves the condensation of a β-ketoester, a cyanoacetamide (or a related active methylene compound), and an ammonia source.

Mechanism and Rationale: The reaction proceeds through a series of condensation and cyclization steps. The initial Knoevenagel condensation between the β-ketoester and cyanoacetamide is followed by a Michael addition and subsequent intramolecular cyclization, ultimately leading to the formation of a dihydropyridone intermediate, which then aromatizes. Recent advancements have focused on developing greener and more efficient protocols, such as using ammonium carbonate in an aqueous medium, which serves as both the ammonia source and a promoter for the reaction.[4][5] This approach is lauded for its operational simplicity, high yields, and environmentally friendly nature.[4][5]

Advantages:

  • Provides access to highly functionalized 2-pyridone rings.

  • Often proceeds with high atom economy.

  • Recent modifications have made it more environmentally friendly.[4][5]

Limitations:

  • Primarily yields 2-pyridone structures, which may require further steps to obtain other cyanopyridine isomers.

  • The classical conditions can be harsh, requiring high temperatures and long reaction times.

Representative Experimental Protocol: Advanced Guareschi-Thorpe Synthesis of 2-hydroxy-6-methyl-4-phenyl-nicotinonitrile [4][5]

A mixture of ethyl cyanoacetate (1 mmol), benzoylacetone (1 mmol), and ammonium carbonate (2 mmol) in a 1:1 mixture of water and ethanol (10 mL) is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to afford the desired product.

The Sandmeyer Reaction: A Diazonium Salt-Based Approach

The Sandmeyer reaction is a classic method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.[6][7] This reaction is particularly useful for the synthesis of cyanopyridines from the corresponding aminopyridines.

Mechanism and Rationale: The reaction begins with the diazotization of an aminopyridine using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid to form a pyridyldiazonium salt. This unstable intermediate is then treated with a copper(I) cyanide salt, which facilitates the displacement of the diazonium group with a cyanide nucleophile, releasing nitrogen gas.[7][8][9] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.[6][8]

Advantages:

  • A reliable method for introducing a cyano group at a specific position on the pyridine ring, dictated by the position of the initial amino group.

  • Tolerant of a variety of functional groups on the pyridine ring.

Limitations:

  • Requires the synthesis of the corresponding aminopyridine precursor.

  • Diazonium salts can be unstable and potentially explosive, requiring careful handling.

  • The use of stoichiometric copper cyanide generates significant metal waste.

Representative Experimental Protocol: Sandmeyer Cyanation of 2-Aminopyridine [7][9]

To a solution of 2-aminopyridine (10 mmol) in aqueous hydrochloric acid (2 M, 20 mL) at 0 °C, a solution of sodium nitrite (11 mmol) in water (5 mL) is added dropwise. The resulting diazonium salt solution is then slowly added to a solution of copper(I) cyanide (12 mmol) and potassium cyanide (12 mmol) in water (20 mL) at 60 °C. The reaction mixture is stirred for 1 hour, cooled, and then extracted with an organic solvent. The organic layer is dried and concentrated to yield 2-cyanopyridine.

Industrial-Scale Synthesis: Ammoxidation of Picolines

For the large-scale production of simple cyanopyridines such as 3-cyanopyridine and 4-cyanopyridine, the ammoxidation of the corresponding methylpyridines (picolines) is the dominant industrial method.[3][10][11][12]

Mechanism and Rationale: This process involves the vapor-phase reaction of a picoline with ammonia and air at high temperatures (typically 330-450 °C) over a metal oxide catalyst, often based on vanadium pentoxide (V2O5) supported on alumina or silica.[3][10][11][13] The reaction is a complex catalytic oxidation process where the methyl group is converted to a nitrile. The high temperatures and catalytic system are crucial for achieving high conversion and selectivity.[11][14]

Advantages:

  • Highly efficient and cost-effective for large-scale production.

  • High conversion rates (often >99%) and yields (>95%) are achievable.[11][12][14]

Limitations:

  • Requires specialized high-temperature and high-pressure equipment.

  • The harsh reaction conditions are not suitable for substrates with sensitive functional groups.

  • Primarily applicable to the synthesis of simple, unfunctionalized cyanopyridines from readily available picolines.

Generalized Industrial Process: Ammoxidation of 4-Methylpyridine [11][14]

4-Methylpyridine and ammonia are vaporized and preheated before being mixed with air. This gaseous mixture is then passed through a fixed-bed reactor containing a vanadium-based catalyst at 330-450 °C. The reaction products are then cooled, and the crude 4-cyanopyridine is separated and purified by distillation.

Modern Synthetic Strategies: Precision and Versatility

Transition-Metal-Catalyzed Cyanation of Halopyridines

The palladium-catalyzed cyanation of aryl halides has emerged as a powerful and versatile method for the synthesis of a wide range of functionalized cyanopyridines.[15][16] This approach offers a significant improvement over the classical Sandmeyer reaction in terms of functional group tolerance and milder reaction conditions.

Mechanism and Rationale: The catalytic cycle typically involves the oxidative addition of a halopyridine to a low-valent palladium(0) complex. This is followed by a transmetalation step with a cyanide source (e.g., zinc cyanide or potassium ferrocyanide) and subsequent reductive elimination to afford the cyanopyridine product and regenerate the palladium(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed.

Advantages:

  • Excellent functional group tolerance.

  • Milder reaction conditions compared to classical methods.

  • Applicable to a wide range of substituted halopyridines.

  • Can be used for late-stage functionalization in complex molecule synthesis.

Limitations:

  • The cost of palladium catalysts can be a concern for large-scale synthesis.

  • Some cyanide sources are highly toxic and require careful handling.

  • Catalyst poisoning by cyanide can sometimes be an issue.

Representative Experimental Protocol: Palladium-Catalyzed Cyanation of 2-Bromopyridine [15]

A mixture of 2-bromopyridine (1 mmol), zinc cyanide (0.6 mmol), a palladium catalyst such as Pd(PPh3)4 (0.05 mmol), and a solvent like DMF is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is worked up by quenching with aqueous sodium bicarbonate and extracting with an organic solvent. The product is then purified by column chromatography.

Cyanation of Pyridine N-Oxides

The activation of the pyridine ring through N-oxidation provides an alternative and effective strategy for the introduction of a cyano group, typically at the 2-position.[1][17][18][19][20]

Mechanism and Rationale: Pyridine N-oxides are more susceptible to nucleophilic attack than the parent pyridines. The reaction is typically carried out by treating the pyridine N-oxide with a cyanide source (e.g., trimethylsilyl cyanide or potassium cyanide) in the presence of an activating agent such as dimethylcarbamoyl chloride or trifluoroacetic anhydride.[1][17] The activating agent reacts with the N-oxide oxygen, making the pyridine ring highly electrophilic and susceptible to nucleophilic attack by the cyanide ion at the 2-position. Subsequent elimination of the activating group and the oxygen atom yields the 2-cyanopyridine.

Advantages:

  • Provides a regioselective method for the synthesis of 2-cyanopyridines.

  • Avoids the need for pre-functionalized halopyridines.

Limitations:

  • Requires an additional step for the preparation of the pyridine N-oxide.

  • The deoxygenation step can sometimes lead to side reactions.

Representative Experimental Protocol: Cyanation of Pyridine N-Oxide [1][17]

To a solution of pyridine N-oxide (10 mmol) in an aprotic solvent like acetonitrile, an activating agent such as dimethylcarbamoyl chloride (12 mmol) is added at room temperature. A cyanide source, for instance, potassium cyanide (15 mmol), is then added, and the mixture is heated. After the reaction is complete, the mixture is cooled, quenched with water, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

Comparative Summary of Synthetic Routes

Method Starting Material Key Reagents Typical Yield Advantages Disadvantages
Guareschi-Thorpe β-ketoester, cyanoacetamideAmmonia source (e.g., (NH4)2CO3)HighAccess to highly functionalized pyridones, green protocols available.Limited to pyridone synthesis, may require harsh conditions.
Sandmeyer Reaction AminopyridineNaNO2, CuCNModerate to HighRegiospecific, good functional group tolerance.Unstable intermediates, use of toxic copper cyanide.
Ammoxidation PicolineNH3, O2, V2O5 catalyst>95%Highly efficient for industrial scale, cost-effective.Harsh conditions, not suitable for functionalized substrates.
Pd-Catalyzed Cyanation HalopyridinePd catalyst, cyanide source (e.g., Zn(CN)2)HighExcellent functional group tolerance, mild conditions.Catalyst cost, toxicity of some cyanide sources.
Pyridine N-Oxide Cyanation Pyridine N-oxideCyanide source, activating agentGood to HighRegioselective for 2-position, avoids halopyridines.Requires N-oxide preparation, potential side reactions.

Visualizing the Synthetic Pathways

Guareschi-Thorpe Condensation Workflow

Guareschi-Thorpe Condensation start β-Ketoester + Cyanoacetamide + Ammonia Source step1 Knoevenagel Condensation start->step1 step2 Michael Addition step1->step2 step3 Intramolecular Cyclization step2->step3 step4 Aromatization step3->step4 end Functionalized 2-Pyridone step4->end

Caption: Workflow for the Guareschi-Thorpe synthesis of functionalized 2-pyridones.

Sandmeyer Reaction Mechanism

Sandmeyer Reaction aminopyridine Aminopyridine diazotization Diazotization (NaNO2, H+) aminopyridine->diazotization diazonium Pyridyldiazonium Salt diazotization->diazonium cyanation Cyanation (CuCN) diazonium->cyanation cyanopyridine Cyanopyridine cyanation->cyanopyridine

Caption: Key steps in the Sandmeyer reaction for cyanopyridine synthesis.

Palladium-Catalyzed Cyanation Catalytic Cycle

Pd-Catalyzed Cyanation pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)(X)L_n oxidative_addition->pd_complex transmetalation Transmetalation (M-CN) pd_complex->transmetalation cn_complex Ar-Pd(II)(CN)L_n transmetalation->cn_complex reductive_elimination Reductive Elimination cn_complex->reductive_elimination Ar-CN reductive_elimination->pd0

Caption: Catalytic cycle for the palladium-catalyzed cyanation of halopyridines.

Conclusion: Selecting the Right Tool for the Job

The synthesis of functionalized cyanopyridines is a mature field with a diverse array of methodologies at the disposal of the modern chemist. The choice of synthetic route is ultimately dictated by a number of factors including the desired substitution pattern, the scale of the synthesis, the availability of starting materials, and the functional group tolerance required.

For the large-scale, cost-effective production of simple cyanopyridines, ammoxidation remains the undisputed champion. For the construction of highly substituted, electron-rich pyridone systems, the Guareschi-Thorpe condensation, particularly its modern, greener variants, offers an excellent solution. When regiospecificity is paramount and an amino-substituted precursor is readily available, the Sandmeyer reaction provides a reliable, albeit classical, approach.

For the modern medicinal or materials chemist, the versatility and mildness of palladium-catalyzed cyanation of halopyridines often make it the method of choice, especially for late-stage functionalization of complex molecules. The cyanation of pyridine N-oxides also presents an attractive, regioselective alternative for accessing 2-cyanopyridines.

By understanding the nuances of each of these synthetic strategies, researchers can make informed decisions, enabling the efficient and effective synthesis of novel cyanopyridine-containing molecules to drive innovation in drug discovery and materials science.

References

  • RSC Publishing. (2023, August 21). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 3-Cyanopyridine: Synthesis and Reactivity for Innovation.
  • PrepChem.com. (n.d.). Synthesis of 2-cyanopyridine.
  • PUYI. (n.d.). What are the characteristics, synthesis methods, and applications of 4-Cyanopyridine?
  • Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.
  • Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993–997. [Link]
  • Google Patents. (n.d.). CN101602719B - Synthesis method of 4-cyanopyridine.
  • PubMed. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects.
  • RSC Publishing. (n.d.). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
  • Google Patents. (n.d.). CN101602722A - The synthetic method of 3-cyanopyridine.
  • ResearchGate. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives.
  • Acta Chimica Slovenica. (n.d.). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and.
  • National Institutes of Health. (2023, August 21). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
  • ResearchGate. (n.d.). Guareschi–Thorpe reaction in water using ammonium carbonate.
  • ACS Omega. (2024, May 13). Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives.
  • Semantic Scholar. (n.d.). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate.
  • Journal of the American Chemical Society. (n.d.). Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study.
  • ResearchGate. (n.d.). α‐Cyanation of substituted pyridine N‐oxides under optimized reaction...
  • Oriental Journal of Chemistry. (n.d.). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives.
  • ResearchGate. (n.d.). Cyanation of pyridine N‐oxides, as reported in 1983.
  • Baran Lab. (2012, June 9). Pyridine N-Oxides.
  • CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Google Patents. (n.d.). CN103467370A - Synthesis method of cyanopyridine and derivatives thereof.
  • ResearchGate. (2025, August 7). Preparation of Cyanopyridines by Direct Cyanation.
  • J&K Scientific LLC. (2025, February 8). Sandmeyer Reaction.
  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Organic Chemistry Research. (n.d.). Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine.
  • ResearchGate. (2025, August 7). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
  • National Institutes of Health. (2020, September 11). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides.
  • ResearchGate. (2024, May 6). Organocatalyzed, Three‐Component Construction of Cyanopyrazoles Using Diazoacetonitrile.
  • Google Patents. (n.d.). US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst.
  • ResearchGate. (2025, August 6). Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal.
  • RSC Publishing. (n.d.). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides.
  • OUCI. (n.d.). Transition‐Metal‐Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N‐Cyano‐N‐phenyl‐p….
  • National Institutes of Health. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
  • MDPI. (n.d.). Nickel-Catalyzed Cyanation of Aryl Halides.
  • Hilaris Publisher. (2024, June 26). Exploring Novel Synthetic Routes in Medicinal Chemistry.
  • Wikipedia. (n.d.). Hydrazine.

Sources

A Senior Application Scientist's Guide to Peptide Derivatization: 2-Cyano-3-nitropyridine vs. 2-Fluoro-3-nitropyridine in Mass Spectrometry-Based Sequencing

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of a peptide's primary structure is a foundational requirement for understanding protein function, confirming biotherapeutic identity, and ensuring product quality.[1][2] While modern mass spectrometry (MS) has revolutionized proteomics, chemical derivatization remains a powerful strategy to enhance analytical performance, particularly for challenging peptides or when unambiguous de novo sequencing is required.[3][4]

This guide provides an in-depth comparison of two pyridine-based derivatization reagents, 2-Cyano-3-nitropyridine (CN-Py) and 2-Fluoro-3-nitropyridine (F-Py), for modifying primary amines in peptides. We will explore the underlying chemical principles, compare their performance characteristics, and offer field-proven insights to guide your experimental choices.

The Principle: Nucleophilic Aromatic Substitution for Peptide Tagging

Both CN-Py and F-Py function by reacting with the primary amino groups of a peptide—specifically the N-terminal α-amino group and the ε-amino group of lysine side chains. The reaction is a nucleophilic aromatic substitution (SNAr) .

The pyridine ring in these reagents is "activated" by the presence of a strongly electron-withdrawing nitro group (-NO₂). This activation creates a significant partial positive charge on the carbon atoms of the ring, particularly at the C2 position, making it highly susceptible to attack by nucleophiles like the amino groups of a peptide. The derivatization process involves the peptide's amine attacking the C2 position, leading to the displacement of either the cyano (-CN) or fluoro (-F) group.

Reaction Mechanism: A Tale of Two Leaving Groups

The core difference in the performance of these two reagents lies in the nature of the group that is displaced.

  • 2-Fluoro-3-nitropyridine (F-Py): Fluorine is a highly electronegative atom and a very effective leaving group in SNAr reactions. This is because the C-F bond is polarized, and the fluoride ion (F⁻) is stable once it departs.

  • This compound (CN-Py): The cyano group (-CN) is also an effective leaving group due to the stability of the cyanide anion (CN⁻), but it is generally considered less labile than fluoride in this context.[5]

This fundamental chemical difference dictates the reactivity, kinetics, and optimal reaction conditions for each reagent.

Caption: Reaction mechanisms for peptide derivatization.

Head-to-Head Comparison: Performance and Experimental Considerations

The choice between CN-Py and F-Py is not about which is universally "better," but which is better suited for a specific application. The decision requires balancing reactivity, specificity, and experimental constraints.

FeatureThis compound (CN-Py)2-Fluoro-3-nitropyridine (F-Py)Expert Rationale & Causality
Reactivity ModerateHighThe superior leaving group ability of fluoride makes F-Py significantly more reactive than CN-Py. This is the primary driver of all other performance differences.
Optimal pH Mildly Alkaline (e.g., pH 8.5-9.5)Near-Neutral to Mildly Alkaline (e.g., pH 7.5-8.5)A higher pH is needed for CN-Py to ensure sufficient deprotonation of peptide amines to drive the reaction with the less reactive electrophile. F-Py can proceed efficiently at lower pH values.
Reaction Time Longer (e.g., 60-120 minutes)Shorter (e.g., 15-60 minutes)The high reactivity of F-Py allows for derivatization to reach completion much faster, which is a significant advantage for high-throughput workflows.
Specificity HighHigh, with cautionBoth are highly specific for primary amines. However, the extreme reactivity of F-Py could potentially lead to side reactions with other nucleophilic residues (e.g., Cys, His) under non-optimal conditions (e.g., excessively high pH or temperature).
Handling & Stability Generally stable solidMore reactive, requires careful handlingF-Py's higher reactivity means it may be more sensitive to moisture and require more stringent storage conditions to prevent degradation.
Impact on MS/MS Adds 103.01 Da mass tag. Promotes predictable fragmentation.Adds 103.01 Da mass tag. Promotes predictable fragmentation.Both reagents add the same nitropyridyl group, resulting in an identical mass shift and similar fragmentation behavior. The tag can help direct fragmentation, simplifying spectral interpretation.[6]
By-products Hydrogen Cyanide (HCN)Hydrogen Fluoride (HF)Both by-products are volatile and typically removed during sample cleanup (e.g., SPE or vacuum centrifugation). Neither is expected to significantly interfere with LC-MS analysis.

Experimental Workflow & Protocols

A robust and reproducible derivatization protocol is critical for success. The following outlines a self-validating workflow applicable to both reagents, highlighting key decision points.

Caption: General workflow for peptide derivatization and analysis.

Step-by-Step Generalized Derivatization Protocol

Trustworthiness in any protocol comes from building in controls. Always optimize conditions with a non-critical standard peptide before proceeding with valuable samples.

  • Sample Preparation: Start with a cleaned-up peptide digest (e.g., post-trypsin digestion and C18 desalting). The sample should be free of primary amine-containing buffers like Tris. Phosphate or bicarbonate buffers are suitable.

  • Reconstitution: Reconstitute the dried peptide sample in the chosen reaction buffer (e.g., 50 mM sodium bicarbonate). The pH should be adjusted based on the chosen reagent (see table above).

  • Reagent Preparation: Prepare a fresh stock solution of the derivatization reagent (CN-Py or F-Py) in an anhydrous, water-miscible solvent like acetonitrile (ACN) or dimethylformamide (DMF). A typical stock concentration is 10-50 mg/mL.

  • Derivatization Reaction:

    • Add the reagent solution to the peptide sample. The molar excess of the reagent is a critical parameter to optimize. Start with a 10- to 20-fold molar excess of reagent over the estimated total moles of primary amines.

    • Incubate at a controlled temperature. For F-Py, room temperature (25°C) is often sufficient. For CN-Py, a slightly elevated temperature (e.g., 37-45°C) may be required to accelerate the reaction.

    • Incubate for the optimized duration (e.g., 30 min for F-Py, 90 min for CN-Py).

  • Quenching (Optional but Recommended): To stop the reaction, add a small amount of a primary amine-containing reagent, such as a final concentration of 50 mM ammonium bicarbonate or hydroxylamine. This consumes any excess derivatization reagent.

  • Sample Cleanup: Acidify the sample with formic acid to a pH < 3. This protonates the derivatized peptides and prepares them for a final solid-phase extraction (SPE) cleanup using a C18 tip or column. This step is crucial to remove excess reagent, by-products, and buffer salts.

  • Analysis: Elute the derivatized peptides from the SPE medium, dry them via vacuum centrifugation, and reconstitute in an appropriate solvent for LC-MS/MS analysis.

Senior Scientist's Verdict: Making the Right Choice

The theoretical and practical data converge on a clear set of recommendations for selecting between these two reagents.

  • Choose 2-Fluoro-3-nitropyridine (F-Py) when:

    • Speed is paramount: In high-throughput environments, the significantly shorter reaction time is a major advantage.

    • Sample is limited: The higher reactivity may lead to a more complete reaction, maximizing the yield of derivatized peptide from precious samples.

    • Working with stable peptides: The reaction conditions are generally milder (lower pH, lower temp), which is beneficial for peptides prone to degradation.

  • Choose this compound (CN-Py) when:

    • Specificity is a primary concern: If your sample contains numerous reactive, non-target nucleophiles, the more moderate reactivity of CN-Py provides a greater margin of safety against potential side reactions.

    • You need greater control: The slower kinetics allow for more precise control over the reaction progress, which can be useful during method development.

    • Your workflow can accommodate longer incubation times: If throughput is not the primary driver, the reliability and high specificity of CN-Py make it an excellent choice.

Ultimately, the optimal choice depends on a careful analysis of your specific peptide, sample complexity, and analytical goals. By understanding the fundamental chemical causality behind their performance, researchers can make an informed decision, leading to more robust and reliable peptide sequencing data.

References

  • Benchchem. A Comparative Guide to Confirming Peptide Sequences Using Deuterium-Labeled Amino Acids.
  • Creative Proteomics. How to Choose the Right Peptide Sequencing Technology.
  • Creative Biolabs. Accurate Peptide Sequencing: Principles, Techniques & Challenges.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of this compound: Synthesis Routes and Reactivity.
  • Rothman, D. M., et al. Charge derivatization of peptides for analysis by mass spectrometry. Mass Spectrometry Reviews.
  • Adamczyk, M., Gebler, J. C., & Wu, J. Charge derivatization of peptides to simplify their sequencing with an ion trap mass spectrometer. Rapid Communications in Mass Spectrometry.
  • Stefanowicz, P., et al. Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. PLoS ONE.
  • Wikipedia. De novo peptide sequencing.
  • Journal of the Chemical Society, Perkin Transactions 1. Methods of peptide sequencing. Part II. Cyclisation of N-2-amino-6-ntirophenyl and N-3-amino-2-pyridyl derivatives of amino-acids and peptides.
  • PubMed. Derivatization of peptides for improved detection by mass spectrometry.
  • Thermo Fisher Scientific. De Novo Sequencing of Different Types of Peptides Using MS3 and Time Delay Fragmentation Scans.

Sources

The Efficacy of 2-Cyano-3-nitropyridine as a Precursor for Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 2-cyano-3-nitropyridine and its derivatives as foundational scaffolds for the development of potent and selective kinase inhibitors. We will explore the chemical rationale for its use, compare its efficacy against established precursor alternatives, and provide supporting experimental data and protocols for researchers in drug discovery and medicinal chemistry.

Introduction: The Central Role of Scaffolds in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, catalyzing the transfer of phosphate groups to substrate proteins.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2] Small molecule kinase inhibitors have revolutionized treatment paradigms by targeting the ATP-binding site of these enzymes.[2][3] The success of these inhibitors is profoundly dependent on their core chemical scaffold, which dictates binding affinity, selectivity, and overall pharmacological properties. This guide focuses on the utility of the cyanopyridine moiety, particularly derived from precursors like this compound, as a "privileged scaffold" in modern kinase inhibitor design.

The this compound Scaffold: A Versatile Starting Point

This compound is a highly valuable precursor due to its intrinsic chemical reactivity, which allows for extensive and directed chemical modification.

Chemical Reactivity and Synthetic Advantages

The pyridine ring is activated towards nucleophilic attack by the strong electron-withdrawing effects of the adjacent cyano and nitro groups.[4] This inherent reactivity provides medicinal chemists with multiple "handles" for diversification. Key transformations include:

  • Nucleophilic Aromatic Substitution (SNAr): The bromine atom in derivatives like 2-amino-4-bromo-3-nitropyridine is readily displaced by amines, alcohols, and thiols, allowing for the introduction of various side chains to explore the solvent-exposed regions of the kinase active site.[5]

  • Nitro Group Reduction: The nitro group can be selectively reduced to a primary amine. This newly formed amino group, positioned ortho to the existing amine (or a derivative), is crucial for subsequent intramolecular cyclization reactions to form fused heterocyclic systems like imidazo[4,5-b]pyridines or pyrido[2,3-d]pyrimidines.[5][6]

  • Cross-Coupling Reactions: Halogenated cyanopyridine intermediates are excellent substrates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the installation of aryl or heteroaryl groups that can form additional interactions within the ATP-binding pocket.[5]

The Cyanopyridine Pharmacophore: A Master Key for the Kinase Hinge

The 2-aminopyridine motif, often generated from the reduction of the nitro group and subsequent modifications, is a well-established pharmacophore that excels at interacting with the "hinge region" of protein kinases. This region connects the N- and C-terminal lobes of the kinase domain and serves as an anchor point for ATP. The pyridine nitrogen and the exocyclic amino group can form a pair of critical hydrogen bonds with backbone amide and carbonyl groups in the hinge, mimicking the interaction of the adenine ring of ATP.[7] This bidentate hydrogen bonding is a cornerstone of high-potency kinase inhibition.

cluster_Kinase Kinase Hinge Region cluster_Inhibitor 2-Aminopyridine Scaffold Ala_NH Backbone NH Glu_CO Backbone C=O Py_N Pyridine N Py_N->Glu_CO H-Bond Acceptor Amine_NH2 Amino NH2 Amine_NH2->Ala_NH H-Bond Donor

Caption: H-bond interactions between the 2-aminopyridine scaffold and the kinase hinge.

Comparative Analysis: Cyanopyridines vs. Alternative Scaffolds

While the cyanopyridine scaffold is highly effective, it is crucial to evaluate it in the context of other "privileged" kinase inhibitor precursors.

FeatureThis compound DerivativesPyrimidine DerivativesPyrazolo[3,4-d]pyrimidine Derivatives
Core Structure Pyridine-basedPyrimidine-basedFused pyrimidine-pyrazole
Hinge Interaction Excellent H-bond donor/acceptor pairs.[7]Classic ATP isostere, forms strong H-bonds.[8]Adenine isostere, mimics ATP binding effectively.[9]
Synthetic Versatility High. Multiple reactive sites (nitro, cyano, halogens) allow for extensive diversification.[4][5]High. Well-established chemistry for substitution at positions 2, 4, and 5.[10]Moderate. Synthesis of the core scaffold can be more complex, but subsequent functionalization is well-developed.
Known Targets VEGFR, HER-2, PIM-1, TAK1, IKK-β.[6][7][11][12][13]Aurora Kinases, PLK, CDK, BTK, EGFR.[2][8][10]BTK, SRC family kinases.[9]
Representative Drugs Neratinib (contains a cyanopyridine moiety).[13]Imatinib, Palbociclib, Alisertib.[2][8]Ibrutinib.[9]

The pyrimidine scaffold is arguably the most prevalent in approved kinase inhibitors, largely due to its close structural similarity to the native adenine base.[8][10] However, the cyanopyridine core offers a distinct advantage in its synthetic tractability from precursors like this compound, providing a robust platform for generating novel intellectual property and fine-tuning selectivity against specific kinase targets.

Efficacy Data: Cyanopyridine-Based Kinase Inhibitors in Action

The true measure of a precursor's efficacy lies in the biological activity of the molecules it helps create. The following table summarizes experimental data for several kinase inhibitors derived from cyanopyridine scaffolds.

Compound ClassTarget Kinase(s)Reported IC₅₀Cell Line(s)Reference
Pyrido[2,3-d]pyrimidine (Compd. 4)PIM-111.4 nMMCF-7[6]
Pyrido[2,3-d]pyrimidine (Compd. 10)PIM-117.2 nMMCF-7[6]
Cyanopyridone (Compd. 5e)VEGFR-219.8 nM-[13]
Cyanopyridone (Compd. 5e)HER-227.5 nM-[13]
Cyanopyridone (Compd. 5a)Anti-proliferative1.77 µMMCF-7[13]
Cyanopyridone (Compd. 5e)Anti-proliferative1.39 µMMCF-7[13]
Imidazopyridine (Compd. 13h)TAK127 nM-[11]

As the data indicates, cyanopyridine-derived scaffolds can produce inhibitors with nanomolar potency against key oncogenic kinases like PIM-1, VEGFR-2, and HER-2.[6][11][13] The ability to generate dual inhibitors (e.g., against VEGFR-2 and HER-2) from a single scaffold highlights its utility in developing multi-targeted cancer therapies.[7][13]

Experimental Protocols

To ensure scientific integrity and reproducibility, we provide representative, field-proven protocols for the synthesis and evaluation of cyanopyridine-based inhibitors.

Protocol 1: One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives

This protocol is adapted from efficient, microwave-assisted methods that offer high yields and short reaction times.[12] It demonstrates the straightforward construction of the core scaffold from commercially available starting materials.

Objective: To synthesize a substituted 2-amino-3-cyanopyridine via a one-pot condensation reaction.

Materials:

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (2 mmol)

  • Methyl ketone (e.g., acetophenone) (2 mmol)

  • Malononitrile (2 mmol)

  • Ammonium acetate (3 mmol)

  • Ethanol (95%)

  • Microwave reactor

Procedure:

  • Combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol) in a dry 25 mL microwave-safe flask.

  • Place the flask in a microwave oven and connect it to a reflux condenser.

  • Irradiate the mixture for 7-9 minutes at a suitable power level to maintain reflux.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Wash the solid reaction mixture with a small volume of cold ethanol (2 mL).

  • Collect the crude product by filtration.

  • Purify the product by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.

  • Characterize the final product using IR, ¹H NMR, and melting point analysis to confirm its structure and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general workflow for determining the IC₅₀ value of a synthesized inhibitor against a target kinase.

Objective: To measure the concentration of an inhibitor required to reduce the activity of a specific protein kinase by 50%.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (spiked with γ-³²P-ATP for radiometric assay, or unlabeled for fluorescence-based assays)

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well plates

  • Phosphocellulose paper or specific capture plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO, typically starting from 10 mM. Further dilute these into the kinase reaction buffer to achieve the final desired concentrations for the assay.

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the kinase substrate, and the serially diluted inhibitor. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

  • Initiation: Start the kinase reaction by adding the purified kinase to each well. Allow the plate to incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 30 °C) to allow for substrate phosphorylation.

  • ATP Addition: Add the ATP solution (containing the tracer) to all wells to start the phosphorylation reaction. Incubate for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).

  • Detection:

    • Radiometric: Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated γ-³²P-ATP. Measure the remaining radioactivity (representing phosphorylated substrate) using a scintillation counter.

    • Fluorescence-based: Use a commercial kit (e.g., ADP-Glo™, Z'-LYTE™) that measures either ADP production or the ratio of phosphorylated to unphosphorylated substrate via a fluorescence or luminescence readout.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

cluster_Synthesis Chemical Synthesis cluster_Biology Biological Evaluation Precursor This compound or other starting materials Reaction One-Pot Reaction or Multi-step Synthesis Precursor->Reaction Purify Purification & Characterization (NMR, MS) Reaction->Purify Assay In Vitro Kinase Assay (IC50 Determination) Purify->Assay Test Compound CellAssay Cell-based Assays (Anti-proliferative) Assay->CellAssay LeadOpt Lead Optimization CellAssay->LeadOpt LeadOpt->Reaction SAR Feedback

Caption: A typical workflow from precursor synthesis to biological lead optimization.

Conclusion and Future Outlook

This compound and its close relatives represent a highly efficacious and synthetically versatile class of precursors for kinase inhibitor development. The resulting cyanopyridine scaffold provides a robust anchor for binding to the conserved kinase hinge region, while offering multiple points for chemical elaboration to achieve high potency and selectivity. While pyrimidine-based scaffolds remain the gold standard in many approved drugs, the cyanopyridine core provides a powerful and less-explored alternative for developing novel therapeutics. Future efforts will likely focus on using this precursor to build covalent and allosteric inhibitors, further expanding the therapeutic potential of this remarkable chemical entity.

References

  • Kim, J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936.
  • Cancers. (2024). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC.
  • International Journal of Molecular Sciences. (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. PMC.
  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142.
  • Journal of Medicinal Chemistry. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications.
  • Google Patents. (n.d.). Production of 2-amino-3-nitropyridine.
  • Molecules. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
  • RSC Medicinal Chemistry. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
  • PLOS ONE. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. NIH.
  • Journal of Biochemical and Molecular Toxicology. (2018). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed.
  • ResearchGate. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
  • Heliyon. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC.
  • Molecules. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. PMC.
  • Labiotech.eu. (2024). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations.
  • Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of this compound: Synthesis Routes and Reactivity.
  • International Journal of Molecular Sciences. (2024). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. MDPI.
  • ResearchGate. (n.d.). Various 3-cyano-2-oxopyridine derivatives with potential growth....
  • ResearchGate. (n.d.). Synthesis of 3-cyano 2-oxo-pyridine derivatives (9–11).
  • Future Science. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.

Sources

A Comparative Crystallographic Guide to 2-Cyano-3-nitropyridine Derivatives: Unveiling the Structural Nuances of Chloro and Amino Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the pyridine scaffold remains a cornerstone for the design of novel molecular entities. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of electronic properties, intermolecular interactions, and, consequently, the macroscopic properties of the resulting materials. Among the vast family of pyridine derivatives, those bearing the 2-cyano-3-nitro substitution pattern are of particular interest due to the strong electron-withdrawing nature of both the cyano and nitro groups, which significantly influences their chemical reactivity and solid-state architecture.[1]

This guide provides a detailed comparative analysis of the X-ray crystal structures of two key derivatives: 2-chloro-3-nitropyridine and 2-amino-3-nitropyridine. A special focus is placed on the polymorphic forms of 2-amino-3-nitropyridine, which highlights the subtle interplay of intermolecular forces in dictating crystal packing. Understanding these structural variations is paramount for drug development professionals, as polymorphism can profoundly impact a drug's solubility, bioavailability, and stability.

The Crystallographer's Toolkit: From Single Crystal to Structural Insights

The determination of a molecule's three-dimensional structure through single-crystal X-ray diffraction is a powerful technique that provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms.[2] This knowledge is fundamental to understanding a compound's physical and chemical properties. The general workflow for X-ray crystallographic analysis is a multi-step process that begins with the growth of high-quality single crystals, a crucial and often challenging step.

experimental_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement crystal_growth Single Crystal Growth (e.g., slow evaporation, vapor diffusion) xray_diffraction X-ray Diffraction (Monochromatic X-ray source, goniometer) crystal_growth->xray_diffraction Mounting data_processing Data Processing (Integration, scaling, absorption correction) xray_diffraction->data_processing Diffraction Pattern structure_solution Structure Solution (e.g., Direct methods, Patterson function) data_processing->structure_solution Reflection Data structure_refinement Structure Refinement (Least-squares fitting) structure_solution->structure_refinement Initial Model

Figure 1: A generalized workflow for single-crystal X-ray crystallography.

Comparative Structural Analysis: 2-Chloro-3-nitropyridine vs. 2-Amino-3-nitropyridine

The substitution at the 2-position of the 3-nitropyridine core, whether a chloro or an amino group, induces significant changes in the resulting crystal structures. These differences are not merely academic; they have profound implications for the compounds' potential applications.

2-Chloro-3-nitropyridine: A Tale of Weak Interactions

The crystal structure of 2-chloro-3-nitropyridine reveals a monoclinic system, space group P21/n. A notable feature of its molecular geometry is the significant torsion of the nitro group, which is twisted by 38.5(2)° with respect to the pyridine ring. This twisting alleviates steric strain between the nitro group and the adjacent chloro substituent.

The crystal packing is dominated by a network of non-classical C-H···N and C-H···O hydrogen bonds, which link adjacent molecules to form a layered motif. The absence of strong hydrogen bond donors results in a packing arrangement dictated by weaker, yet collectively significant, interactions.

2-Amino-3-nitropyridine: The Power of Hydrogen Bonding and Polymorphism

In stark contrast to its chloro analog, 2-amino-3-nitropyridine possesses a strong hydrogen bond donor in its amino group. This functional group plays a pivotal role in directing the crystal packing and gives rise to at least two polymorphic forms, a phenomenon of critical importance in the pharmaceutical industry. A study by Aakeröy et al. detailed the crystal structures of two new polymorphs of 2-amino-3-nitropyridine.[3]

The crystal structures of both polymorphs are stabilized by a combination of conventional N-H···O and N-H···N hydrogen bonds, as well as weaker C-H···O interactions. The interplay and varying arrangements of these hydrogen bonds are what give rise to the different polymorphic forms. The ability of the amino group to act as a hydrogen bond donor and the nitro group and pyridine nitrogen to act as acceptors creates a robust network of interactions that are absent in the 2-chloro derivative.

Tabular Comparison of Crystallographic Data

The following table summarizes and compares the key crystallographic parameters for 2-chloro-3-nitropyridine and the two polymorphs of 2-amino-3-nitropyridine.

Parameter2-Chloro-3-nitropyridine2-Amino-3-nitropyridine (Polymorph I)2-Amino-3-nitropyridine (Polymorph II)
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P21/nP212121P21/c
a (Å) 7.613(1)Data not available in abstractData not available in abstract
b (Å) 10.150(2)Data not available in abstractData not available in abstract
c (Å) 8.204(2)Data not available in abstractData not available in abstract
β (°) ** 106.39(3)90Data not available in abstract
Volume (ų) **631.5(2)Data not available in abstractData not available in abstract
Z 4Data not available in abstractData not available in abstract
Key Intermolecular Interactions C-H···N, C-H···ON-H···O, N-H···N, C-H···ON-H···O, N-H···N, C-H···O
Nitro Group Torsion Angle 38.5(2)°Not specified in abstractNot specified in abstract

Note: Detailed unit cell parameters for the polymorphs of 2-amino-3-nitropyridine were not available in the abstracts of the cited literature.

The Causality Behind Experimental Choices and Self-Validating Protocols

The choice of crystallization technique is paramount and is often an empirical process. For the compounds discussed, slow evaporation from a suitable solvent is a common method. The rationale is to allow molecules to self-assemble into a highly ordered crystalline lattice over time, minimizing defects.

A self-validating crystallographic protocol involves a series of checks and balances. For instance, after data collection and processing, the resulting electron density map should be chemically sensible. The positions of atoms should correspond to a recognizable molecule, and the refinement process, where the atomic model is adjusted to best fit the experimental data, should converge to a low R-factor, a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

logical_relationship substituent Substituent at 2-position (e.g., -Cl vs. -NH2) h_bonding Presence/Absence of Strong H-bond Donors substituent->h_bonding intermolecular_forces Nature and Strength of Intermolecular Forces h_bonding->intermolecular_forces crystal_packing Crystal Packing Arrangement intermolecular_forces->crystal_packing polymorphism Potential for Polymorphism crystal_packing->polymorphism properties Macroscopic Properties (Solubility, Stability, etc.) crystal_packing->properties polymorphism->properties

Figure 2: The logical relationship between substituent choice and macroscopic properties.

Field-Proven Insights for Drug Development

The comparative analysis of these 2-cyano-3-nitropyridine derivatives offers valuable insights for drug development professionals:

  • Predicting Crystal Packing: The presence of strong hydrogen bond donors and acceptors is a powerful tool for crystal engineering. By strategically incorporating such functional groups, chemists can favor certain packing motifs and potentially control polymorphism.

  • Understanding Polymorphism: The case of 2-amino-3-nitropyridine underscores the importance of comprehensive polymorphic screening for any new active pharmaceutical ingredient (API). Different polymorphs can have drastically different physicochemical properties, impacting drug performance and regulatory approval.

  • Structure-Property Relationships: The subtle change from a chloro to an amino group dramatically alters the intermolecular interactions and crystal packing. This highlights the sensitivity of solid-state structures to minor molecular modifications and reinforces the need for detailed structural analysis in understanding structure-property relationships.

References

  • Aakeröy, C. B., Beatty, A. M., Nieuwenhuyzen, M., & Zou, M. (1998). A structural study of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine: intermolecular forces and polymorphism. Journal of Materials Chemistry, 8(9), 2047-2053. [Link]
  • Chao, M., Schempp, E., & Rosenstein, R. D. (1975). 2-Aminopyridine. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 31(12), 2922-2924. [Link]
  • Kubiak, R., Janczak, J., & Śledź, M. (2002). Crystal structures of 2- and 3-cyanopyridine. Journal of Molecular Structure, 605(2-3), 269-276. [Link]
  • National Center for Biotechnology Information (n.d.). 2-Amino-3-nitropyridine. PubChem Compound Database.
  • National Center for Biotechnology Information (n.d.). 2-Chloro-3-nitropyridine. PubChem Compound Database.
  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database.
  • Renaud, J. P., & Gelin, B. (2018). Protein X-ray Crystallography and Drug Discovery. Molecules, 23(7), 1747. [Link]
  • Royal Society of Chemistry. (2022). X-ray Crystallography. In Chemistry LibreTexts.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of this compound: Synthesis Routes and Reactivity.
  • Wikipedia contributors. (2023, December 2). X-ray crystallography. In Wikipedia, The Free Encyclopedia.

Sources

A Senior Application Scientist's Guide to Catalysts for 2-Amino-3-Cyanopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the 2-Amino-3-Cyanopyridine Scaffold

In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their versatile biological activities and synthetic accessibility. The 2-amino-3-cyanopyridine core is a quintessential example of such a scaffold.[1] These compounds are not merely synthetic intermediates; they form the backbone of a wide range of biologically active molecules, exhibiting properties such as antiviral, antibacterial, and antitumor activities.[1][2][3][4] Their significance is further underscored by their role as precursors to pharmaceuticals and their identification as potent inhibitors of critical biological targets like IKK-β and HIV-1 integrase.[2][4]

The predominant route to these valuable compounds is a one-pot, four-component reaction (4-CR) involving an aromatic aldehyde, a ketone, malononitrile, and an ammonium source, typically ammonium acetate.[3][5] This multicomponent reaction (MCR) strategy is highly convergent and atom-economical. However, the efficiency, yield, and environmental impact of this synthesis are critically dependent on the choice of catalyst. Historically, syntheses have been plagued by drawbacks such as harsh conditions, the use of toxic solvents, and catalysts that are difficult to separate from the reaction mixture.[4][6]

This guide provides a comparative analysis of various catalytic systems for the synthesis of 2-amino-3-cyanopyridines. Moving beyond a simple recitation of protocols, we will delve into the causality behind catalyst selection, focusing on the pillars of modern chemical synthesis: efficiency, reusability, and adherence to green chemistry principles.

Pillar 1: Understanding the Core Reaction Mechanism

Before comparing catalysts, it is crucial to understand the mechanistic landscape they operate in. The synthesis of 2-amino-3-cyanopyridines is a cascade of classic organic reactions, and an effective catalyst must facilitate one or more of its key steps. The generally accepted mechanism proceeds as follows:

  • Knoevenagel Condensation: The reaction initiates with the base-catalyzed condensation of an aromatic aldehyde and malononitrile to form an intermediate arylidenemalononitrile.

  • Enamine Formation: Concurrently, the ketone reacts with ammonium acetate to form an enamine intermediate.

  • Michael Addition: The nucleophilic enamine attacks the electron-deficient alkene of the arylidenemalononitrile in a Michael-type addition.

  • Intramolecular Cyclization & Tautomerization: The resulting adduct undergoes intramolecular cyclization and subsequent tautomerization.

  • Aromatization: The final step is the aromatization of the dihydropyridine intermediate, often through oxidation, to yield the stable 2-amino-3-cyanopyridine product.[5][7][8]

A catalyst's role is to accelerate these transformations, for instance, by activating the aldehyde's carbonyl group for the initial condensation.[5]

Reaction_Mechanism cluster_0 Reactant Pool cluster_1 Key Intermediates Aldehyde Aldehyde Malononitrile Malononitrile Arylidenemalononitrile Arylidenemalononitrile Ketone Ketone NH4OAc Ammonium Acetate Enamine Enamine Michael_Adduct Michael Adduct Dihydropyridine Dihydropyridine Product 2-Amino-3-cyanopyridine Dihydropyridine->Product Aromatization (Oxidation) Workflow_Heterogeneous A 1. Mix Reactants & Na₂CaP₂O₇ Catalyst B 2. Heat at 80°C (Solvent-Free) A->B C 3. Cool & Add Ethanol B->C D 4. Filter C->D E Solid Catalyst D->E  Solid F Filtrate (Product in Ethanol) D->F Liquid   G 5. Wash & Dry Catalyst E->G I 6. Evaporate Solvent F->I H Recycled Catalyst G->H J 7. Recrystallize I->J K Pure Product J->K

Sources

A Researcher's Guide to Safer and More Efficient Synthesis of 2-Cyano-3-nitropyridine: A Comparative Analysis of Alternatives to Copper(I) Cyanide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Modernizing a Key Synthesis

2-Cyano-3-nitropyridine is a pivotal intermediate in the synthesis of a wide array of functional molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique electronic properties, stemming from the electron-withdrawing cyano and nitro groups, make it a versatile building block for constructing complex heterocyclic systems, including novel therapeutic agents.[1][2]

Historically, the synthesis of this compound, and aryl nitriles in general, has been dominated by methods that employ stoichiometric amounts of copper(I) cyanide (CuCN). The classical Rosenmund-von Braun reaction, for instance, typically involves the displacement of a halide (like bromide or chloride) from the corresponding 2-halo-3-nitropyridine at high temperatures.[1][3][4] While effective, this method is fraught with significant drawbacks that are increasingly unacceptable in modern chemical synthesis. Copper(I) cyanide is acutely toxic, and its use generates hazardous heavy metal waste streams that are difficult and costly to remediate.[5][6][7] The often harsh reaction conditions, including high temperatures and polar aprotic solvents, further limit its applicability and scalability.[8]

This guide provides a comparative analysis of modern, viable alternatives to the traditional CuCN route for synthesizing this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present comparative data for transition-metal-catalyzed methods and other classical approaches. The focus is on providing researchers with safer, more efficient, and environmentally responsible options without compromising on yield or purity.

Palladium-Catalyzed Cyanation: The Gold Standard for Versatility and Safety

Palladium-catalyzed cross-coupling reactions have revolutionized C-C bond formation, and cyanation is no exception. These methods offer milder reaction conditions, superior functional group tolerance, and, most importantly, the ability to use far less toxic cyanide sources.[9][10]

Scientific Principle and Mechanistic Insight

The catalytic cycle, illustrated below, typically begins with the oxidative addition of the aryl halide (e.g., 2-chloro-3-nitropyridine) to a Pd(0) complex. This is followed by a cyanide transfer from a cyanide source and concludes with the reductive elimination of the desired this compound, regenerating the Pd(0) catalyst. A critical challenge in these reactions has been the tendency of excess cyanide ions to poison the palladium catalyst by forming stable, inactive complexes.[10][11] Modern methods circumvent this by using cyanide sources with low solubility or those that release cyanide slowly, such as potassium hexacyanoferrate(II).

Palladium-Catalyzed Cyanation Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Complex Oxidative\nAddition->Ar-Pd(II)-X Cyanide\nExchange Cyanide Exchange Ar-Pd(II)-X->Cyanide\nExchange M-CN Ar-Pd(II)-CN Ar-Pd(II)-CN Complex Cyanide\nExchange->Ar-Pd(II)-CN M-X Reductive\nElimination Reductive Elimination Ar-Pd(II)-CN->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-CN

Caption: Catalytic cycle for Pd-catalyzed cyanation of aryl halides (Ar-X).

The Superior Cyanide Source: Potassium Hexacyanoferrate(II)

The most significant advance in this area is the use of potassium hexacyanoferrate(II), K₄[Fe(CN)₆], as the cyanide source.[10] This compound is a common food additive (E536), has very low toxicity, and is an inexpensive, air-stable solid. Its low solubility in organic solvents is key to its success, as it maintains a low concentration of free cyanide, preventing catalyst deactivation.[12][13]

Experimental Protocol: Pd-Catalyzed Cyanation of 2-Chloro-3-nitropyridine

This protocol is a representative procedure adapted from established methods for the cyanation of (hetero)aryl chlorides.[10][13]

  • Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-chloro-3-nitropyridine (1 mmol, 158.5 mg), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 mmol, 211 mg), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 23.1 mg).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed solvent, such as a 1:1 mixture of dioxane and water (4 mL total), via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Filter through a pad of Celite to remove insoluble material. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Performance Data: Palladium-Catalyzed Systems
Catalyst / LigandCyanide SourceSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd(OAc)₂ / CM-phosK₄[Fe(CN)₆]MeCN/H₂O701874-97[13]
Pd₂dba₃ / LigandK₄[Fe(CN)₆]·3H₂ODioxane/H₂O12012-24>90[10]
Pd(OAc)₂ / dppfZn(CN)₂DMA80-1202-1270-95[10][12]
PdCl₂(dppf)CuSCNDMF1202460-85[13][14]

Yields are for a range of aryl halides and may vary for 2-chloro-3-nitropyridine.

Nickel-Catalyzed Cyanation: The Economical and Sustainable Choice

As researchers seek more sustainable catalytic systems, nickel has emerged as a powerful, earth-abundant, and cost-effective alternative to palladium.[15] Nickel-catalyzed cyanation of aryl halides proceeds under mild conditions and is compatible with the same safe cyanide sources used in palladium catalysis.[16][17]

Scientific Principle

The mechanism of nickel-catalyzed cyanation is analogous to that of palladium, involving a Ni(0)/Ni(II) catalytic cycle. The use of appropriate ligands is crucial for stabilizing the nickel catalyst and facilitating the key steps of oxidative addition and reductive elimination. Recent developments have demonstrated high efficiency using commercially available ligands and precatalysts.[16]

Experimental Protocol: Ni-Catalyzed Cyanation of 2-Chloro-3-nitropyridine

This protocol is based on a recently developed method for the nickel-catalyzed cyanation of (hetero)aryl halides.[16]

  • Vessel Preparation: In a glovebox or under a nitrogen atmosphere, add to a vial: NiCl₂(glyme) (0.05 mmol, 11 mg), a JosiPhos-type ligand (0.06 mmol), and K₄[Fe(CN)₆] (0.6 mmol, 221 mg).

  • Reagent Addition: Add 2-chloro-3-nitropyridine (1 mmol, 158.5 mg) and a suitable solvent such as N,N-Dimethylacetamide (DMAc, 2 mL).

  • Reaction: Seal the vial and place it in a preheated aluminum block at 100 °C. Stir for 24 hours.

  • Work-up and Purification: Follow a similar aqueous work-up and chromatographic purification procedure as described for the palladium-catalyzed method.

Caption: General workflow for Ni-catalyzed cyanation.

The Sandmeyer Reaction: A Classic Route from a Different Precursor

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a pathway to aryl halides and nitriles from an aryl amine precursor via a diazonium salt intermediate.[18][19] This offers a fundamentally different synthetic strategy, which can be advantageous if the starting material, 2-amino-3-nitropyridine, is more accessible or cost-effective than its halo-counterpart.

Scientific Principle

The reaction is a two-step process. First, the primary aromatic amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is then reacted with a solution of copper(I) cyanide, which facilitates the replacement of the diazonium group with a nitrile group and the release of nitrogen gas.[18][20] The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical.[18]

Sandmeyer Reaction Pathway Start 2-Amino-3-nitropyridine Diazotization Diazotization Start->Diazotization NaNO₂, HCl 0-5°C Intermediate Ar-N₂⁺ Cl⁻ (Diazonium Salt) Diazotization->Intermediate Cyanation Cyanation Intermediate->Cyanation CuCN Product This compound Cyanation->Product - N₂

Caption: Two-step pathway of the Sandmeyer cyanation reaction.

Experimental Protocol: Sandmeyer Cyanation of 2-Amino-3-nitropyridine
  • Diazotization: Dissolve 2-amino-3-nitropyridine (10 mmol, 1.39 g) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL). Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 10.5 mmol, 0.72 g in 5 mL water) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (12 mmol, 1.07 g) and sodium cyanide (24 mmol, 1.18 g) in water (20 mL). Cool this solution to 0-5 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the cold cyanide solution with vigorous stirring. A reaction with gas evolution (N₂) will occur. After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition.

  • Work-up and Purification: Cool the reaction mixture and extract with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 30 mL). Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Comparative Summary and Conclusion

The choice of synthetic route depends on a multi-faceted analysis of safety, cost, scale, and available starting materials. The traditional use of stoichiometric copper(I) cyanide is now largely obsolete for modern, safety-conscious laboratories.

MethodStarting MaterialKey ReagentsToxicity ProfileConditionsKey AdvantagesKey Disadvantages
Traditional 2-Halo-3-nitropyridineCuCN (stoichiometric)High (Acutely toxic cyanide, heavy metal waste)High Temp (>150°C)Well-establishedHighly toxic, hazardous waste, harsh conditions
Pd-Catalyzed 2-Halo-3-nitropyridinePd catalyst, K₄[Fe(CN)₆]Low (Benign cyanide source)Moderate Temp (70-120°C)High yield, excellent safety, versatileHigher catalyst cost
Ni-Catalyzed 2-Halo-3-nitropyridineNi catalyst, K₄[Fe(CN)₆]Low (Benign cyanide source)Moderate Temp (100°C)Excellent safety, low cost, sustainableCan be more sensitive to air/moisture
Sandmeyer 2-Amino-3-nitropyridineNaNO₂, CuCNModerate (Handles diazonium salts, uses CuCN)Low Temp (0-60°C)Different starting material, aqueous conditionsUnstable intermediates, still uses copper cyanide

For researchers and drug development professionals, palladium and nickel-catalyzed cyanations using potassium hexacyanoferrate(II) represent the current state-of-the-art . They offer an unparalleled combination of high efficiency, broad applicability, and, most critically, a vastly improved safety and environmental profile. Nickel catalysis, in particular, presents a compelling case for large-scale synthesis due to its lower cost and the high earth abundance of the metal.[15][16]

The Sandmeyer reaction remains a valuable tool in the synthetic chemist's arsenal, especially when the amino-substituted pyridine is the more readily available precursor.[20] However, the transition-metal-catalyzed displacement of halides is generally the more robust, reliable, and safer approach for the synthesis of this compound and related aryl nitriles.

References

  • Organic & Biomolecular Chemistry.
  • Organic Chemistry Portal.
  • ACS Catalysis. Ni-Catalyzed Cyanation of (Hetero)
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of this compound: Synthesis Routes and Reactivity.
  • Google Patents.
  • Organic Synthesis International.
  • Wikipedia. Sandmeyer reaction.
  • Google Patents. JPH06287176A - Production of 2-amino-3-nitropyridine.
  • PubMed.
  • SynArchive. Sandmeyer Reaction.
  • PubMed. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects.
  • RSC Publishing.
  • PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Wikipedia.
  • PMC - NIH. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
  • PubMed.
  • ResearchGate.
  • ResearchGate. Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
  • ChemicalBook. This compound.
  • Google Patents.
  • Google Patents.
  • PMC - NIH.
  • Wikipedia.

Sources

From Scaffold to Solution: A Comparative Guide to the Biological Activity of 2-Cyano-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, present in a multitude of natural products and pharmaceuticals.[1][2] Among its myriad functionalized forms, 2-cyano-3-nitropyridine emerges not as a direct therapeutic agent, but as a highly versatile and reactive intermediate, a foundational building block for a diverse array of biologically active molecules.[3][4] The potent electron-withdrawing properties of both the cyano and nitro groups activate the pyridine ring, making it a prime substrate for nucleophilic substitution and further chemical elaboration.[4]

This guide provides a comprehensive evaluation of the biological activities stemming from the this compound scaffold. We will dissect the synthetic pathways that transform this precursor into potent molecular agents, comparatively analyze their performance across key therapeutic areas, and provide the detailed experimental frameworks necessary for their evaluation. Our focus will be on the causality behind experimental design, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

The Synthetic Gateway: From Nitro to Amino

The principal transformation unlocking the biological potential of this compound is the reduction of the C3-nitro group to a primary amine. This conversion yields the 2-amino-3-cyanopyridine core, a privileged scaffold that serves as the immediate precursor to compounds exhibiting a wide spectrum of activities.[2] This reduction is typically achieved under standard conditions, for instance, using a reducing agent like tin(II) chloride in an acidic medium. The resulting amino group provides a crucial handle for further synthetic diversification, while the cyano group often plays a key role in receptor binding and enhancing pharmacokinetic properties.[5]

A prevalent and efficient method for synthesizing diverse 2-amino-3-cyanopyridine derivatives is the one-pot, multi-component reaction, which bypasses the isolation of the initial scaffold. This approach combines an aldehyde, a methyl ketone, malononitrile, and ammonium acetate, often under microwave irradiation, to rapidly generate highly substituted pyridines in high yields.[6]

Figure 1: Key synthetic transformation of the this compound scaffold.

Comparative Analysis of Biological Activities

The true value of the this compound scaffold is realized in the diverse biological activities of its derivatives. Below, we compare the performance of various 2-amino-3-cyanopyridine compounds against several therapeutic targets.

Anticancer Activity

Derivatives of this scaffold have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The mechanism of action is often tied to the inhibition of key oncogenic kinases, such as PIM-1, VEGFR-2, and HER-2.[7][8][9]

Table 1: Comparative Cytotoxicity (IC₅₀) of 2-Amino-3-cyanopyridine Derivatives Against Various Cancer Cell Lines

Compound IDTarget Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Reference
4a HT29 (Colon)2.24Doxorubicin3.96[7]
7b MCF-7 (Breast)3.58Doxorubicin-[7]
7b PC-3 (Prostate)3.60Doxorubicin-[7]
4f A549 (Lung)23.78--[10]
8a A549 (Lung)0.83 (µg/mL)Doxorubicin-[11]
5a MCF-7 (Breast)1.77Taxol-[9]
5e MCF-7 (Breast)1.39Taxol-[9]
6b HepG2 (Liver)2.68Taxol-[9]

Note: IC₅₀ values represent the concentration required to inhibit 50% of cell growth. Direct comparison between studies should be made with caution due to variations in experimental conditions.

The data reveals that specific substitutions significantly influence potency. For instance, compounds 7b and 8a show remarkable activity, with the latter, possessing a para-fluoro substituent, being particularly potent against lung carcinoma.[7][11] The structure-activity relationship (SAR) suggests that the presence of halogenated benzene rings can significantly enhance anticancer effects.[10]

Figure 2: Generalized mechanism of action for kinase-inhibiting anticancer derivatives.

Antimicrobial Activity

The scaffold has also been explored for its antimicrobial properties. Certain derivatives exhibit promising activity against both Gram-positive and Gram-negative bacteria. The mechanism can involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[12]

Table 2: Comparative Antimicrobial Activity of 2-Amino-3-cyanopyridine Derivatives

Compound IDTest OrganismActivity MeasurementStandard DrugActivityReference
IIh E. coli (Gram -ve)Significant ActivityOfloxacin-[13]
IId S. aureus (Gram +ve)Good ActivityOfloxacin-[13]
3d E. coliMIC: 3.91 µg/mLCiprofloxacinMIC: -[12]
3e E. coliMIC: 3.91 µg/mLCiprofloxacinMIC: -[12]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Compounds 3d and 3e demonstrated notable potency against E. coli, with one of these also showing promising inhibitory action against DNA gyrase A with an IC₅₀ of 1.68 µg/mL, compared to 0.45 µg/mL for ciprofloxacin.[12] This suggests a specific and valuable mechanism of action for this class of compounds.

Enzyme Inhibition: Carbonic Anhydrase

A distinct therapeutic avenue for these derivatives is the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial to many physiological processes.[14][15] CAs are established drug targets for conditions like glaucoma and epilepsy.

Table 3: Comparative Inhibition of Human Carbonic Anhydrase (hCA) Isozymes

Compound IDhCA I (Kᵢ µM)hCA II (Kᵢ µM)Reference
7d 2.84-[14]
7b -2.56[14]
5d IC₅₀: 33IC₅₀: 56[15]
5b IC₅₀: 34-[15]

Note: Kᵢ (inhibition constant) represents the concentration required to produce half-maximum inhibition. A lower Kᵢ value indicates greater potency.

The data shows that specific derivatives can achieve potent inhibition in the low micromolar range, with some selectivity between the cytosolic isoforms hCA I and hCA II.[14] Compound 7d was the most effective inhibitor against hCA I, while 7b showed the best profile against hCA II.[14] This highlights the potential for fine-tuning the molecular structure to achieve isoform-specific inhibition.

Experimental Protocols: A Framework for Validation

To ensure scientific rigor and reproducibility, detailed experimental protocols are paramount. The following sections provide step-by-step methodologies for key assays used to evaluate the biological activities discussed.

Synthesis of 2-Amino-3-cyanopyridine Derivatives (One-Pot Method)

This protocol is adapted from established microwave-assisted, solvent-free synthesis methods.[6]

  • Reactant Preparation : In a microwave-safe reaction vessel, combine the aromatic aldehyde (1 mmol), methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).

  • Microwave Irradiation : Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at a power level sufficient to maintain a temperature of 100-120°C for 7-10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : After the reaction is complete, allow the vessel to cool to room temperature. Add a small amount of ethanol (5-10 mL) to the solid mixture and stir.

  • Isolation and Purification : Collect the solid product by vacuum filtration, washing with cold ethanol. The crude product can be further purified by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.

  • Characterization : Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Cytotoxicity Evaluation (MTT Assay)

This protocol describes a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[10]

  • Cell Seeding : Seed human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of appropriate culture medium (e.g., RPMI 1640 with 10% FBS). Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment : Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation : Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Susceptibility Testing (Agar Well Diffusion)

This method provides a qualitative or semi-quantitative measure of a compound's antimicrobial activity.

  • Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Preparation : Using a sterile cotton swab, evenly streak the bacterial inoculum over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of growth.

  • Well Creation : Use a sterile cork borer (e.g., 6 mm diameter) to punch wells into the agar.

  • Compound Application : Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. Include a negative control (solvent) and a positive control (standard antibiotic like Ofloxacin).

  • Incubation : Incubate the plates at 37°C for 18-24 hours.

  • Result Measurement : Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Conclusion and Future Outlook

The this compound scaffold is a testament to the power of strategic molecular design in drug discovery. While the parent molecule itself is primarily a synthetic precursor, its derivatives, particularly the 2-amino-3-cyanopyridines, exhibit a remarkable breadth of potent biological activities. The comparative data clearly indicates their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, often with potencies comparable or superior to existing drugs.

Future research should focus on expanding the structure-activity relationship studies to optimize potency and selectivity. The exploration of novel substitutions on the pyridine ring and the synthesis of fused heterocyclic systems derived from the 2-amino-3-cyano core could yield next-generation therapeutics. Furthermore, a deeper investigation into the specific molecular mechanisms and in vivo efficacy of the most promising compounds identified in this guide is warranted to translate these preclinical findings into clinical applications.

References

  • Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine deriv
  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.
  • Liao, S., et al. (2015). Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines. Chinese Journal of Chemistry, 33(1), 85-90.
  • Production of 2-amino-3-nitropyridine.
  • Mamedov, I. G., et al. (2020). Antibacterial activity of 2-amino-3-cyanopyridine derivatives.
  • Taslimi, P., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12), e21998. [Link]
  • Kumar, N., et al. (2011). Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. Biomedicine & Pharmacotherapy, 65(5), 375-380. [Link]
  • El-Tayyeb, M. M. H., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 849-861.
  • Antimicrobial activity of the active synthesized compounds. (n.d.).
  • Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione Derivatives. (2015).
  • This compound Manufacturer & Supplier in China. (n.d.). Pipzine Chemicals.
  • Al-Warhi, T., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6599. [Link]
  • 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • This compound. (n.d.). Chem-Impex.
  • Anti-inflammatory activity of compounds 2, 3. (n.d.).
  • Gul, H. I., et al. (2012). 2-Amino-3-cyanopyridine derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 682-685. [Link]
  • The Chemistry of this compound: Synthesis Routes and Reactivity. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Wang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. European Journal of Medicinal Chemistry, 223, 113649.
  • Al-otaibi, A. M., et al. (2024). New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. Scientific Reports, 14(1), 1-20. [Link]

Sources

A Comparative Guide to the Reactivity of 2-Cyano-3-nitropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Nitropyridines in Synthesis

To the researchers, scientists, and drug development professionals navigating the complex landscape of heterocyclic chemistry, the pyridine scaffold is a cornerstone of modern medicinal chemistry. Its presence in numerous pharmaceuticals underscores the need for precise and predictable methods for its functionalization. The introduction of a nitro group transforms the electron-rich pyridine into a highly electron-deficient system, profoundly altering its reactivity. This "activation" renders the ring susceptible to nucleophilic aromatic substitution (SNAr), a critical transformation for building molecular complexity.[1][2]

This guide provides an in-depth comparison of the reactivity of 2-cyano-3-nitropyridine, a uniquely activated substrate, against other common nitropyridine building blocks. We will dissect the electronic factors governing its reactivity, provide a framework for quantitative comparison, and detail a robust experimental protocol for benchmarking these compounds in your own laboratory. Our objective is to equip you with the expert insights and validated methods necessary to strategically select and implement these powerful intermediates in your synthetic campaigns.

The Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr) on Pyridines

The SNAr reaction on an activated pyridine ring is not a single-step displacement. It proceeds via a two-step addition-elimination pathway. Understanding this mechanism is fundamental to explaining the reactivity differences between substrates.[3]

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This attack is the rate-determining step in many cases and requires the disruption of the ring's aromaticity.[4]

  • Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is the single most important factor determining the reaction rate.[1][3]

  • Rearomatization: The complex collapses, expelling the leaving group and restoring the aromaticity of the pyridine ring to yield the final product.

The presence of strong electron-withdrawing groups (EWGs) like nitro (-NO₂) and cyano (-CN) is crucial. They stabilize the negative charge of the Meisenheimer complex through resonance and induction, lowering the activation energy of the first step and accelerating the reaction.[2] This stabilization is most effective when the EWGs are positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized directly onto the EWG and the ring nitrogen.[3]

Caption: General mechanism for the SNAr reaction on a substituted nitropyridine.

Dissecting Reactivity: A Multi-Factorial Analysis

The reactivity of a given nitropyridine is not absolute but is governed by a nuanced interplay of three key factors: the leaving group, the activating groups, and the incoming nucleophile.

The Leaving Group: Beyond Halogens

In classical SNAr reactions, the leaving group's ability to depart is often secondary to the rate of nucleophilic attack. The typical reactivity trend for halogens is F > Cl > Br > I, because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom exceptionally electrophilic and accelerating the initial attack.[3][4]

However, the cyano group (-CN) introduces a fascinating complexity. While it is a potent activating group, it can also function as an excellent leaving group, often displaying reactivity greater than or comparable to fluorine.[5][6][7] Studies on N-methylpyridinium ions demonstrated a reactivity order of 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I .[7] This enhanced reactivity is attributed to the cyano group's powerful electron-withdrawing effect, which not only activates the ring but also stabilizes the transition state leading to the Meisenheimer complex.[5][6] In some contexts, the cyanide leaving group can even be displaced preferentially in the presence of halogens.[8][9]

Activating Groups: The Power of -NO₂ and -CN

This compound is a substrate of special interest due to the presence of two powerful electron-withdrawing groups.

  • The Nitro Group (-NO₂): Positioned at C3, it strongly activates the ring towards nucleophilic attack, particularly at the C2 and C4 positions.

  • The Cyano Group (-CN): Positioned at C2, it functions as the leaving group in this context. Its strong inductive and resonance effects further enhance the electrophilicity of the C2 position, making it highly susceptible to attack.

This dual activation suggests that this compound should be an exceptionally reactive substrate.

The Nucleophile: A Key Determinant of Regioselectivity

The choice of nucleophile can dramatically influence the reaction's outcome. For instance, in a 2-cyano-3-nitroimidazo[1,2-a]pyridine system, nitrogen and oxygen nucleophiles were found to displace the 2-cyano group, whereas sulfur nucleophiles displaced the 3-nitro group.[10] This highlights that while the cyano group is an excellent leaving group, the nitro group can also be displaced under certain conditions, a phenomenon observed in other nitropyridine systems as well.[11]

Quantitative Comparison of Nitropyridine Reactivity

Direct, side-by-side kinetic comparisons of this compound with other nitropyridines under identical conditions are scarce in the literature. However, we can compile data from various studies to establish a general reactivity hierarchy. The following table summarizes second-order rate constants (k₂) for the reaction of various chloronitropyridine isomers with piperidine, a common benchmark nucleophile.

SubstratePosition of Leaving GroupPosition of -NO₂NucleophileSolventTemp (°C)Rate Constant (k₂) (L mol⁻¹ s⁻¹)Relative ReactivitySource
4-Chloro-3-nitropyridine43PiperidineEthanol401.80 x 10⁻²Very High[12]
2-Chloro-3-nitropyridine23PiperidineEthanol401.17 x 10⁻³High[12]
5-Chloro-2-nitropyridine52PiperidineEthanol401.52 x 10⁻⁴Moderate[12]
2-Chloro-5-nitropyridine25PiperidineEthanol407.30 x 10⁻⁵Moderate[12]

Analysis: The data clearly shows that halogens at the 2- and 4-positions, which are ortho and para to the ring nitrogen, are significantly more activated. 4-Chloro-3-nitropyridine is the most reactive in this series. Based on the established principle that the cyano group is often more reactive than chlorine[7], it is highly probable that This compound would exhibit a reactivity greater than its 2-chloro-3-nitropyridine analog under these conditions.

Experimental Protocol: A Validated Workflow for Kinetic Analysis

To obtain a direct and rigorous comparison of reactivity, a standardized kinetic study is essential. This protocol provides a self-validating system for determining second-order rate constants using standard laboratory equipment. The reaction of a nitropyridine substrate with a nucleophile like piperidine is monitored over time.

Objective: To determine the second-order rate constant (k₂) for the SNAr reaction of various nitropyridines.

Rationale for Experimental Design:

  • Nucleophile: Piperidine is chosen as it is a moderately reactive secondary amine that typically yields clean, irreversible substitution products.

  • Solvent: A polar aprotic solvent like acetonitrile or DMSO is ideal for SNAr reactions, as it effectively solvates the ions involved without interfering with the nucleophile. Anhydrous solvent is critical to prevent side reactions.

  • Kinetics: By using a large excess (≥10-fold) of the nucleophile (piperidine), the reaction follows pseudo-first-order kinetics with respect to the nitropyridine substrate. This simplifies the data analysis significantly.[3][12]

Materials & Reagents
  • This compound

  • Reference nitropyridines (e.g., 2-chloro-3-nitropyridine, 2-chloro-5-nitropyridine)

  • Piperidine (freshly distilled)

  • Anhydrous acetonitrile (spectroscopic grade)

  • HPLC or UV-Vis spectrophotometer with a thermostatted cell holder

  • Volumetric flasks and pipettes

  • Constant temperature water bath

Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Substrate Stock (1.0 mM): Accurately weigh and dissolve a precise amount of each nitropyridine substrate in anhydrous acetonitrile in separate volumetric flasks to create 1.0 mM stock solutions.

    • Nucleophile Stock (100 mM): Prepare a 100 mM stock solution of freshly distilled piperidine in anhydrous acetonitrile.

  • Determining the Analytical Wavelength (λmax):

    • Prepare a solution of the expected product by allowing a reaction to go to completion.

    • Scan the UV-Vis spectrum of this solution to find the wavelength of maximum absorbance (λmax) where the starting materials have minimal absorbance.[3] This ensures maximum sensitivity for monitoring product formation.

  • Kinetic Measurement:

    • Equilibrate the spectrophotometer's cell holder and a sealed quartz cuvette containing 2.0 mL of the 100 mM piperidine solution to the desired temperature (e.g., 30.0 ± 0.1 °C).

    • Initiate the reaction by injecting a small, precise volume (e.g., 20 µL) of the 1.0 mM substrate stock solution into the cuvette. Mix rapidly by inverting the sealed cuvette.

    • Immediately begin recording the absorbance at λmax as a function of time. Continue data collection for at least 3-4 half-lives, until the absorbance value plateaus (reaction completion).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) is determined by plotting ln(A∞ - At) versus time (t), where At is the absorbance at time t and A∞ is the final absorbance.

    • The slope of the resulting linear plot is equal to -kobs.[12]

    • The second-order rate constant (k₂) is then calculated using the equation: k₂ = kobs / [Piperidine] .

    • Repeat the experiment for each nitropyridine substrate to allow for direct, quantitative comparison.

Workflow for Comparative Kinetic Analysis

G cluster_prep 1. Preparation cluster_reaction 2. Reaction & Monitoring cluster_analysis 3. Data Analysis cluster_output 4. Comparison prep_sub Prepare Substrate Stock Solutions (1 mM) thermo Equilibrate Nucleophile Solution in Cuvette to T prep_sub->thermo prep_nuc Prepare Nucleophile Stock Solution (100 mM) prep_nuc->thermo inject Inject Substrate Stock & Mix Rapidly thermo->inject monitor Record Absorbance (A) vs. Time (t) at λmax inject->monitor plot Plot ln(A∞ - At) vs. t monitor->plot slope Determine Slope = -k_obs plot->slope calc Calculate k₂ = k_obs / [Nuc] slope->calc compare Compare k₂ values for all substrates calc->compare

Sources

A Comparative Guide to Purity Assessment of Synthesized 2-Cyano-3-nitropyridine using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-Cyano-3-nitropyridine is a pivotal building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of a variety of therapeutic agents, including potential anti-inflammatory and anti-cancer drugs.[1] Given its role in the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of this compound is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final drug product. Process-related impurities, even in trace amounts, can carry their own pharmacological or toxicological profiles, potentially altering the drug's properties or leading to adverse patient outcomes.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the stringent purity assessment of synthesized this compound. We will explore the rationale behind chromatographic choices, present a validated, field-tested protocol, and discuss the identification of potential impurities, grounding our recommendations in established regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines.[2][3]

The Analytical Challenge: Chromatographing this compound

The structure of this compound (MW: 149.11 g/mol ) presents specific considerations for chromatographic analysis.[4] The pyridine ring introduces a basic nitrogen atom (pKa ≈ 5.2-6.0 for many pyridine derivatives), which can lead to undesirable interactions with the stationary phase.[5][6] Specifically, the protonated pyridine can interact ionically with deprotonated residual silanols on standard silica-based columns, resulting in poor peak shape (tailing) and inconsistent retention times.

Therefore, the primary analytical objective is to develop a stability-indicating HPLC method that can accurately quantify the main compound while effectively separating it from:

  • Starting Materials: e.g., 2-Bromo-3-nitropyridine.[7]

  • By-products: Arising from potential side reactions during synthesis.

  • Intermediates: Any unreacted intermediates from the synthetic route.

  • Degradation Products: Formed during synthesis, purification, or storage.

Reversed-Phase HPLC (RP-HPLC) is the gold standard for this type of analysis due to its robustness, high resolving power, and compatibility with the polarity of the analyte.[8]

Comparative Analysis of RP-HPLC Methodologies

The selection of the column and mobile phase is the most critical factor in developing a successful HPLC method. The goal is to achieve optimal selectivity and efficiency, ensuring baseline separation between the main peak and all potential impurities.

Stationary Phase (Column) Selection

A standard C18 (L1) column is the universal starting point for RP-HPLC. However, for a basic compound like this compound, the choice of C18 column can significantly impact peak symmetry. We compare two common alternatives below.

ParameterStandard C18 Column (e.g., traditional, Type A silica)High-Purity, End-Capped C18 Column (e.g., modern, Type B silica)Rationale & Recommendation
Silanol Activity Higher concentration of acidic residual silanols.Minimal residual silanols due to high-purity silica and exhaustive end-capping.Lower silanol activity drastically reduces the ionic interactions that cause peak tailing for basic analytes.[6]
Peak Tailing Factor Typically 1.5 - 2.0Typically 1.0 - 1.2A tailing factor closer to 1.0 indicates a more symmetrical, ideal peak shape, leading to more accurate integration and quantification.
pH Stability Limited (typically pH 2.5 - 7.5)Often wider (pH 2.0 - 8.0 or higher)While we recommend a low pH mobile phase, a more robust column provides greater flexibility during method development.
Conclusion Acceptable, but may require significant mobile phase optimization to achieve good peak shape.Highly Recommended. Provides superior peak shape, robustness, and reproducibility for basic compounds like pyridine derivatives.
Mobile Phase Optimization

The mobile phase composition, particularly its pH, is paramount for controlling the retention and peak shape of this compound. By working at a low pH (e.g., < 3), the pyridine nitrogen is fully protonated, and the silica surface silanols are also protonated (neutral). This minimizes the strong ionic interactions responsible for peak tailing.[6]

ParameterMobile Phase A: Acetonitrile / 0.1% Formic Acid in WaterMobile Phase B: Acetonitrile / 0.1% Trifluoroacetic Acid (TFA) in WaterRationale & Recommendation
pH Approx. 2.7Approx. 2.0Both effectively protonate the analyte, ensuring good peak shape.
Ion-Pairing Effect WeakStronger ion-pairing agent. TFA can form a neutral complex with the protonated analyte.TFA can sometimes improve retention and peak shape for very basic compounds but may suppress MS signals and can be difficult to remove from the column.
UV Cutoff ~210 nm~210 nmBoth are suitable for UV detection at wavelengths >220 nm.
Conclusion Recommended. Formic acid provides excellent protonation and peak shaping, is MS-friendly, and is less aggressive on the column over long-term use.A viable alternative, particularly if peak shape issues persist with formic acid. However, it is generally more aggressive.

Recommended HPLC Protocol for Purity Assessment

This protocol is designed to be a robust, self-validating system for the routine quality control of this compound. The causality behind each parameter is explained to provide a deeper understanding of the method's integrity.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh ~10 mg of sample B Dissolve in Diluent (e.g., 50:50 ACN/H2O) A->B C Dilute to final conc. of ~0.1 mg/mL B->C D Inject sample onto RP-HPLC system C->D E Gradient Elution Separation D->E F UV Detection (e.g., 254 nm) E->F G Integrate Chromatogram F->G H Calculate Area % of all peaks G->H I Generate Purity Report H->I

Caption: High-level workflow for the purity assessment of this compound.

Experimental Details
  • Instrumentation: Standard HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.

  • Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Rationale: This column dimension and particle size offer a good balance of efficiency and backpressure suitable for most standard HPLC systems.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

    • Rationale: Acetonitrile is often preferred over methanol for its lower viscosity (lower backpressure) and better UV transparency.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

    • Rationale: A 20-minute gradient provides sufficient resolution to separate the main analyte from both early-eluting polar impurities and late-eluting non-polar impurities. The hold and re-equilibration steps ensure method robustness.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Thermostatting the column ensures reproducible retention times by mitigating fluctuations in mobile phase viscosity due to ambient temperature changes.

  • Detection Wavelength: 254 nm.

    • Rationale: The conjugated pyridine ring system combined with the nitro and cyano chromophores results in strong UV absorbance at this common analytical wavelength. A DAD can be used to scan for the optimal wavelength and check for peak purity.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in a 50:50 mixture of Acetonitrile/Water (Diluent). Dilute to a final concentration of ~0.1 mg/mL with the same diluent.

    • Rationale: This concentration is typically within the linear range of a UV detector and avoids column overloading.

Method Validation: A Self-Validating System

To ensure the trustworthiness of this analytical procedure, it must be validated according to ICH Q2(R1) guidelines.[9] Validation demonstrates that the method is suitable for its intended purpose.[10][11]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or starting materials.Peak for this compound is pure (as determined by DAD) and well-resolved (Resolution > 2) from adjacent peaks.
Linearity To verify that the detector response is directly proportional to the analyte concentration over a specified range.Correlation coefficient (r²) ≥ 0.999 over a range from the Limit of Quantitation (LOQ) to 150% of the target concentration.
Accuracy To determine the closeness of the test results to the true value. Assessed by spike/recovery experiments.Mean recovery between 98.0% and 102.0% at three concentration levels.
Precision (Repeatability & Intermediate)To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0% for both repeatability (same day, same analyst) and intermediate precision (different day/analyst).[9]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically a signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in temp, ±0.1 pH unit).Purity results and system suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits.

Impurity Profiling: What to Look For

A thorough understanding of the synthetic pathway is crucial for predicting potential impurities. Based on the common synthesis from 2-Bromo-3-nitro-pyridine and copper(I) cyanide, the impurity profile should be investigated for the following.[7]

Impurity_Profile SM1 2-Bromo-3-nitropyridine (Starting Material) Product This compound (Desired Product) SM1->Product Synthesis (e.g., 150°C) SM2 Copper(I) Cyanide (Reagent) SM2->Product Synthesis (e.g., 150°C) Impurity1 Unreacted 2-Bromo-3-nitropyridine Product->Impurity1 Potential Carryover Impurity2 Side-Reaction Product (e.g., Hydrolysis of Cyano Group) Product->Impurity2 Potential By-product

Caption: Potential impurity profile for the synthesis of this compound.

According to ICH Q3A(R2) guidelines, any impurity observed at a level greater than the reporting threshold (typically 0.05% for a maximum daily dose ≤ 2g) must be reported.[12] Impurities found above the identification threshold (e.g., 0.10% or 1.0 mg per day intake, whichever is lower) must be structurally characterized.[2][12] The validated HPLC method described here provides the necessary sensitivity and resolution to detect, report, and quantify these impurities at the required levels.

Conclusion

The purity of this compound is a non-negotiable prerequisite for its use in drug development. A well-developed and validated RP-HPLC method is the most reliable tool for this critical assessment. By selecting a high-purity, end-capped C18 column and using an acidified mobile phase (0.1% formic acid in a water/acetonitrile gradient), researchers can achieve excellent peak shape, high resolution, and robust quantification. This approach, when fully validated according to ICH guidelines, provides a trustworthy system for ensuring that each batch of this vital intermediate meets the stringent purity requirements of the pharmaceutical industry, ultimately contributing to the development of safer and more effective medicines.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • Dong, M. W. (2014). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 32(8), 564-575. [Link]
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • International Journal of Engineering Research & Technology. (2022). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. [Link]
  • ICH. (1999). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
  • Pharmaguideline. (2024).
  • Journal of Emerging Technologies and Innovative Research. (2023).
  • ResearchGate. (2021). (PDF)
  • SciSpace. (2021).
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
  • ResearchGate. (n.d.). Pyridines and Reverse Phase HPLC.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Cyano-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a definitive guide on the safe and compliant disposal of 2-Cyano-3-nitropyridine (CAS 51315-07-2). As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. This document provides an in-depth, procedural framework for managing this compound waste, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to ensure a deep, functional understanding of the entire workflow, from the point of generation to final disposal.

Section 1: Hazard Profile and Risk Assessment

Understanding the inherent hazards of this compound is the foundation of its safe management. This compound is a multifunctional molecule, incorporating a pyridine ring, a cyano (nitrile) group, and a nitro group.[1][2][3] Each of these moieties contributes to its overall risk profile.

  • Pyridine Moiety: Pyridine and its derivatives are typically harmful if swallowed, inhaled, or absorbed through the skin and can cause irritation to the skin, eyes, and respiratory tract.[4][5][6]

  • Cyano (Nitrile) Group: The presence of the nitrile group introduces the risk of releasing highly toxic hydrogen cyanide (HCN) gas under specific conditions, such as exposure to strong acids or high temperatures during incomplete combustion.

  • Nitro Group: Nitro compounds are often associated with thermal instability and can be reactive.

The primary routes of exposure are inhalation, skin contact, and ingestion. Acute exposure can lead to irritation of the skin and eyes and may cause respiratory irritation.[4][7] Therefore, all handling and disposal operations must be conducted with the assumption that this compound is hazardous.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 51315-07-2[2][3]
Molecular Formula C₆H₃N₃O₂[2][3]
Molecular Weight 149.11 g/mol [2][3]
Appearance Brown to yellow solid[1]
Storage Conditions Store at 0-8°C[1]

Section 2: Personal Protective Equipment (PPE) and Handling Precautions

A robust defense against chemical exposure is non-negotiable. The selection of appropriate PPE is the most direct control measure to ensure personnel safety during the handling and disposal of this compound.

Core PPE Requirements

All handling of this compound and its waste must be performed within a certified chemical fume hood to control vapor and dust exposure.[8]

Table 2: Required Personal Protective Equipment (PPE)

Body PartEquipment SpecificationRationale and Citation
Eye/Face Chemical safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles. Standard practice for hazardous chemicals.[8]
Hand Nitrile rubber gloves.Provides a barrier against skin contact. Contaminated gloves should be disposed of as hazardous waste.[9][10]
Body A fully-buttoned laboratory coat.Prevents contamination of personal clothing.[9]
Respiratory Use only in a well-ventilated area, such as a fume hood. For spill cleanup, a NIOSH-approved respirator may be required.Prevents inhalation of dust or vapors.[4][11]
Safe Handling Practices
  • Avoid contact with skin, eyes, and clothing.[8]

  • Wash hands thoroughly after handling the compound and before leaving the laboratory.[5][7]

  • Avoid the formation of dust and aerosols.[12]

  • Keep the compound away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][11]

Section 3: Spill Management Protocol

In the event of an accidental spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure
  • Evacuate and Secure: Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.[11]

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full PPE outlined in Table 2.

  • Contain the Spill: For a solid spill, gently cover it with an inert absorbent material like vermiculite, sand, or a commercial sorbent. Avoid raising dust.

  • Collect the Material: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[6][7][11] Use non-sparking tools if there is any fire risk.[12]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., soapy water), followed by clean water. Collect all cleaning materials (wipes, etc.) in the same hazardous waste container.

  • Dispose of Waste: Seal the waste container and manage it as hazardous waste according to the procedures in Section 5.

  • Report: Document the spill and cleanup procedure according to your institution's policies.

Section 4: Waste Segregation and Collection

Proper segregation is the first step in the disposal workflow. It prevents dangerous reactions and ensures the waste is managed by the correct disposal stream.

  • Designated Waste Container: All solid waste contaminated with this compound, including residual product, contaminated PPE, and spill cleanup materials, must be collected in a dedicated, compatible, and clearly labeled hazardous waste container.[11]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". The accumulation start date should also be clearly visible.

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials.[11] It should be kept in a designated satellite accumulation area within the laboratory.

Section 5: Step-by-Step Disposal Protocol

The disposal of this compound must be handled by a licensed hazardous waste disposal facility. On-site chemical treatment is not recommended for this compound due to the potential for hazardous reactions and the generation of toxic byproducts like HCN. The universally accepted and safest method is high-temperature incineration.

Workflow for Compliant Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

Caption: Disposal Decision Workflow

The Rationale for Incineration

Incineration is the preferred disposal method for organic nitrile and pyridine compounds.[13][14]

  • Complete Destruction: High-temperature incineration (typically 820°C to 1,600°C) in a facility equipped with afterburners and scrubbers ensures the complete thermal decomposition of the molecule into less harmful components like carbon dioxide, water, and nitrogen oxides.[13][14]

  • Prevents HCN Formation: Controlled incineration with sufficient oxygen supply ensures that the cyano group is oxidized, preventing the formation and release of toxic hydrogen cyanide (HCN) gas.

  • Environmental Compliance: This method complies with federal and state regulations for the disposal of hazardous chemical waste.[13][15][16] Waste pyridine is considered a hazardous waste and must be managed according to these regulations.[13]

Procedure for Disposal
  • Container Management: Once the waste container is full or the project generating the waste is complete, ensure the lid is tightly sealed.

  • Request Pickup: Complete a chemical collection request form as required by your institution's EH&S department.[11]

  • Documentation: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal request.

  • Professional Disposal: Your institution's certified hazardous waste vendor will collect the container and transport it to a licensed facility for final disposal via incineration.[4][5][6][7]

Section 6: Emergency Exposure Procedures

In the case of accidental exposure, immediate and appropriate first aid is crucial.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4][7]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation persists.[4][5][7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[4][7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][9]

Always have the Safety Data Sheet (SDS) for this compound available for emergency responders.

References

  • Production, Import, Use, and Disposal of Pyridine.
  • 3-Cyanopyridine Safety Data Sheet. Thermo Fisher Scientific. [Link]
  • Pyridine Standard Operating Procedure.
  • The Disposal of Chemical Labor
  • How to Dispose of Nitrile Gloves? Earth Safe PPE. [Link]
  • Are Nitrile Gloves Recyclable? Polycarbin. [Link]
  • This compound Compound Summary.
  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]
  • Review of organic nitrile incineration at the Toxic Substances Control Act Incinerator.
  • Production of 2-amino-3-nitropyridine.
  • Complex issues with incinerating liquid and gaseous residues. Dürr. [Link]
  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • Pesticide Registration (PR) Notice 83-3. Purdue University. [Link]
  • Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water.
  • Closing the loop: Nitrile glove recycling at UW–Madison laboratories. University of Wisconsin–Madison. [Link]
  • The Prepar
  • Chemistry of 2-Amino-3-cyanopyridines.
  • Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
  • Theoretical and Experimental Investigation of Functionalized Cyanopyridines.
  • PRN 83-3: Label Improvement Program - Storage and Disposal Label Statements. U.S. Environmental Protection Agency. [Link]
  • Preparation of Cyanopyridines by Direct Cyanation.
  • This compound Manufacturer & Supplier. Pipzine Chemicals. [Link]
  • Incineration Processes and Environmental Releases.
  • Chapter 2 Section 3.2 - Incinerators. U.S. Environmental Protection Agency. [Link]
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]
  • Label Review Manual - Chapter 13: Storage and Disposal. U.S. Environmental Protection Agency. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Cyano-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 2-Cyano-3-nitropyridine is foundational to innovation. This compound, with its reactive cyano and nitro functional groups, is a valuable building block in synthesizing diverse heterocyclic compounds for pharmaceuticals and agrochemicals.[1][2] However, its chemical reactivity also necessitates a rigorous and well-understood safety protocol. This guide provides an in-depth, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when handling this compound, ensuring your safety and the integrity of your research.

The Causality Behind Caution: Hazard Assessment

Understanding the "why" behind each piece of PPE is critical. The hazard profile of this compound and structurally related compounds dictates our safety strategy. While specific toxicity data for this exact compound is limited, the known hazards of cyanopyridines and nitropyridines provide a strong basis for a cautious approach.[3][4]

  • Skin and Eye Irritation: Safety Data Sheets for analogous compounds consistently list "Causes skin irritation" and "Causes serious eye irritation" as primary hazards.[5][6][7] Contact with mucous membranes can lead to significant discomfort and potential damage.

  • Respiratory Irritation: As a solid, this compound can form dust. Inhaling this dust may cause respiratory irritation.[5][6][8]

  • Toxicity: Cyanopyridine derivatives are often classified as harmful if swallowed and toxic upon skin contact.[9][10] The cyano group (-CN) itself is a classic warning sign, as thermal decomposition or reaction with strong acids can potentially release highly toxic hydrogen cyanide gas.[11] Similarly, nitroaromatic compounds can have significant systemic effects.

  • Reactivity: The compound is incompatible with strong oxidizing agents, acids, and bases.[9][11] Such interactions could lead to vigorous reactions, increasing the risk of exposure.

This hazard profile demands a multi-layered PPE approach that prevents all routes of exposure: dermal (skin), ocular (eyes), and inhalation (lungs).

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not static; it must be adapted to the specific procedure being performed. The following table outlines the minimum required PPE for handling this compound in various laboratory settings.

Procedure Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) ANSI Z87.1 compliant safety glasses with side shields.Nitrile gloves (single pair).Standard laboratory coat (fully buttoned).Not generally required.
Weighing & Aliquoting (Solid) Chemical safety goggles.Double-gloved with nitrile gloves.Laboratory coat; consider a chemical-resistant apron.Required. Must be performed in a certified chemical fume hood or a ventilated balance enclosure. If not possible, a NIOSH-approved respirator with a particulate filter (e.g., N95/P100) is mandatory.[3][11]
Solution Preparation & Transfers Chemical safety goggles and a face shield due to splash risk.[3][12]Chemical-resistant gloves (e.g., Nitrile, >0.11 mm). Inspect for integrity before use.[3]Chemical-resistant apron over a laboratory coat.All manipulations should be performed within a certified chemical fume hood to control vapor and aerosol exposure.[13]
Large-Scale Operations (>10g) Chemical safety goggles and a face shield.Heavy-duty nitrile or neoprene gloves with extended cuffs.Chemical-resistant suit or apron over a flame-resistant lab coat.[4]Work must be conducted in a walk-in fume hood or with localized exhaust ventilation. A supplied-air respirator may be necessary based on risk assessment.[3]
Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty nitrile or neoprene gloves.Chemical-resistant suit or apron.NIOSH-approved respirator with combination organic vapor/particulate cartridges.

PPE Selection Workflow: A Risk-Based Decision Process

The choice of PPE should be a logical, risk-based decision. The following diagram illustrates a workflow for determining the appropriate level of protection when planning to work with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 Initial Assessment cluster_1 Exposure Potential start Plan Experiment with This compound assess_scale Assess Scale (Quantity of Compound) start->assess_scale assess_dust Potential for Dust or Aerosol Generation? assess_scale->assess_dust < 1g assess_splash Potential for Splash Hazard? assess_scale->assess_splash > 1g or Solution ppe_low Standard PPE: - Safety Glasses - Lab Coat - Single Nitrile Gloves assess_dust->ppe_low No (e.g., storage) ppe_medium Enhanced PPE: - Chemical Goggles - Double Gloves - Apron over Lab Coat - Fume Hood Use assess_dust->ppe_medium Yes (e.g., weighing) assess_splash->ppe_medium Low ppe_high Maximum PPE: - Goggles + Face Shield - Heavy-Duty Gloves - Chemical Suit - Respirator/Supplied Air assess_splash->ppe_high High (e.g., large scale)

Caption: Risk assessment workflow for selecting appropriate PPE.

Operational Plan: PPE Donning and Doffing Procedures

The sequence of putting on (donning) and taking off (doffing) PPE is as crucial as the equipment itself to prevent cross-contamination.

Donning Sequence (Putting On)
  • Lab Coat/Suit: Put on your lab coat, ensuring it is fully buttoned. If a chemical-resistant apron or suit is required, don it over the lab coat.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Eye/Face Protection: Put on safety goggles. If a splash hazard exists, add a face shield over the goggles.

  • Gloves: Don the first pair of nitrile gloves. If double-gloving, pull the second pair over the first, ensuring the cuffs of the outer glove go over the sleeve of the lab coat.

Doffing Sequence (Taking Off)

This procedure should ideally be performed in a designated area.

  • Outer Gloves: If double-gloved, remove the outer, most contaminated pair. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them immediately in a designated hazardous waste container.[3]

  • Lab Coat/Suit: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside. Turn it inside out as you remove it to contain any surface contamination. Place it in the appropriate receptacle for laundry or disposal.

  • Face Shield/Goggles: Remove eye and face protection by handling the strap or earpieces. Avoid touching the front surface.

  • Respirator: Remove the respirator.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[5][9]

Emergency Response and Disposal

Exposure:

  • Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Disposal of Contaminated PPE: All disposable PPE used while handling this compound must be considered hazardous waste.

  • Solid Waste: Used gloves, disposable lab coats, weighing papers, and other contaminated items should be collected in a dedicated, clearly labeled hazardous waste container.[3]

  • Segregation: Do not mix this waste with regular trash or other non-hazardous laboratory waste. Follow all local, state, and federal regulations for hazardous waste disposal.[5][6][9]

By adhering to these stringent PPE protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. This conscious, informed approach to chemical handling allows us to harness the synthetic potential of molecules like this compound with confidence and security.

References

  • 2-Amino-5-cyano-3-nitropyridine Safety Data Sheet. AK Scientific, Inc. URL: https://www.aksci.com/sds/SC2573.sds.pdf
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. URL: https://postapplescientific.com/blog/news/handling-pyridine-best-practices-and-precautions
  • Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline. Benchchem. URL: https://www.benchchem.com/pdf/B1149953-op-guide.pdf
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. URL: https://postapplescientific.com/blog/news/12-safety-precautions-to-follow-when-handling-pyridine
  • Personal protective equipment for handling 3-Ethyl-4-nitropyridine 1-oxide. Benchchem. URL: https://www.benchchem.com/pdf/B1187834-op-guide.pdf
  • 2-Chloro-3-cyanopyridine Safety Data Sheet. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC222240250
  • 3-Cyanopyridine Safety Data Sheet. Thermo Fisher Scientific. URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/A14850_S_E.pdf
  • This compound Safety Data Sheet. ECHEMI. URL: https://www.echemi.com/sds/2-cyano-3-nitropyridine-cas-51315-07-2.html
  • 2-Cyanopyridine Safety Data Sheet. Jubilant Ingrevia. URL: https://www.jubilantingrevia.com/uploads/files/sds_2_cyanopyridine_sds_2021.pdf
  • This compound Compound Summary. National Center for Biotechnology Information, PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/568586
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco. URL: https://ehs.ucsf.edu/chemical-safety-personal-protective-equipment
  • 3-Cyanopyridine Safety Data Sheet. Thermo Fisher Scientific. URL: https://www.fishersci.com/sds?productName=A14850
  • This compound Product Page. Santa Cruz Biotechnology. URL: https://www.scbt.com/p/2-cyano-3-nitropyridine-51315-07-2
  • 2,6-Dichloro-3-nitropyridine Safety Data Sheet. AK Scientific, Inc. URL: https://www.aksci.com/sds/16013857.sds.pdf
  • 2-Amino-3-nitropyridine Safety Data Sheet. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC104190050
  • [Evaluation of acute toxic effect of 3-cyanopyridine]. PubMed, National Library of Medicine. URL: https://pubmed.ncbi.nlm.nih.gov/470596/
  • This compound Product Information. Chem-Impex. URL: https://www.chemimpex.com/products/00420
  • This compound Information. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8254823.htm

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyano-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-Cyano-3-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.